5-Chloro-2-hydroxy-3-methylbenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-2-hydroxy-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKZAOKQZDLHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378996 | |
| Record name | 5-Chloro-2-hydroxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23602-63-3 | |
| Record name | 5-Chloro-2-hydroxy-3-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23602-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-hydroxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-hydroxy-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzaldehyde
CAS Number: 23602-63-3
This guide provides a comprehensive technical overview of 5-Chloro-2-hydroxy-3-methylbenzaldehyde, a substituted salicylaldehyde with significant potential as a versatile building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, spectroscopic analysis, and applications, with a focus on its utility in the creation of novel molecules.
Introduction and Core Chemical Identity
This compound, identified by the CAS number 23602-63-3, is an aromatic organic compound.[1][2] Its structure is characterized by a benzene ring substituted with a chloro, a hydroxyl, a methyl, and a formyl (aldehyde) group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in various synthetic pathways.
The presence of the hydroxyl group ortho to the aldehyde functionality is a defining feature of salicylaldehydes, leading to intramolecular hydrogen bonding that influences the compound's conformation and reactivity. The additional chloro and methyl substituents further modulate the electronic and steric properties of the aromatic ring, providing a handle for fine-tuning the characteristics of derivative compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 23602-63-3 | [1][2][3][4] |
| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |
| Molecular Weight | 170.59 g/mol | [1][2][3] |
| IUPAC Name | This compound | [5] |
| Melting Point | 59 °C | [6] |
| Appearance | Solid (form may vary) | |
| SMILES | CC1=CC(Cl)=CC(C=O)=C1O | [5] |
| InChIKey | NSKZAOKQZDLHGO-UHFFFAOYSA-N | [1][2][5] |
Spectroscopic Data Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~11.0 ppm (s, 1H): The phenolic hydroxyl proton, deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group.
-
δ ~9.8 ppm (s, 1H): The aldehydic proton.
-
δ ~7.4-7.6 ppm (d, 1H): Aromatic proton ortho to the aldehyde group.
-
δ ~7.2-7.4 ppm (d, 1H): Aromatic proton meta to the aldehyde group.
-
δ ~2.3 ppm (s, 3H): The methyl group protons.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~195 ppm: Carbonyl carbon of the aldehyde.
-
δ ~160 ppm: Aromatic carbon attached to the hydroxyl group.
-
δ ~120-140 ppm: Other aromatic carbons.
-
δ ~15 ppm: Methyl carbon.
-
2.2.2. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristic |
| O-H Stretch | ~3200-3400 (broad) | Intramolecular hydrogen bonding |
| Aromatic C-H Stretch | ~3000-3100 | |
| Aliphatic C-H Stretch (CH₃) | ~2850-2960 | |
| Aldehyde C-H Stretch | ~2750, ~2850 | |
| C=O Stretch (Aldehyde) | ~1650-1670 | Conjugated aldehyde |
| C=C Stretch (Aromatic) | ~1550-1600 | |
| C-Cl Stretch | ~700-800 |
2.2.3. Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum would likely exhibit a molecular ion peak [M]⁺ at m/z 170 and an [M+2]⁺ peak at m/z 172 with an approximate 3:1 intensity ratio, characteristic of a monochlorinated compound. Key fragmentation patterns would likely involve the loss of a hydrogen atom to give an [M-1]⁺ peak at m/z 169, and the loss of the formyl group (-CHO) to produce a fragment at m/z 141. Further fragmentation of the aromatic ring would also be observed.
Synthesis and Reaction Mechanisms
This compound is not a naturally occurring compound and must be synthesized. A plausible and efficient synthetic route is the ortho-formylation of 4-chloro-2-methylphenol via the Reimer-Tiemann reaction.
The Reimer-Tiemann Reaction: A Mechanistic Overview
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[9][10] The reaction typically involves treating a phenol with chloroform (CHCl₃) in a basic solution. The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ.
The mechanism proceeds through the following key steps:
-
Deprotonation of Chloroform: The strong base (e.g., hydroxide) abstracts a proton from chloroform to form the trichloromethanide anion (⁻CCl₃).
-
Formation of Dichlorocarbene: The trichloromethanide anion undergoes alpha-elimination, losing a chloride ion to form the highly electrophilic dichlorocarbene.
-
Phenoxide Formation: The phenol starting material is deprotonated by the base to form a more nucleophilic phenoxide ion.
-
Electrophilic Attack: The electron-rich phenoxide ring attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group and potential coordination with the cation of the base.
-
Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to yield the final aldehyde product.
Caption: Generalized workflow of the Reimer-Tiemann reaction.
Detailed Experimental Protocol (Proposed)
The following is a proposed, self-validating protocol for the synthesis of this compound from 4-chloro-2-methylphenol.
Materials:
-
4-chloro-2-methylphenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-chloro-2-methylphenol (1 equivalent) in ethanol.
-
Base Addition: Add a solution of sodium hydroxide (4 equivalents) in water to the flask with stirring.
-
Heating: Heat the mixture to 60-70°C in a water bath.
-
Chloroform Addition: Add chloroform (1.5 equivalents) dropwise through the dropping funnel over a period of 30-60 minutes while maintaining the temperature and vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to prevent overheating.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of 2-3.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to afford pure this compound.
Self-Validation: The purity of the final product should be confirmed by TLC, and its identity verified by melting point determination and spectroscopic analysis (NMR, IR, MS), comparing the obtained data with the expected values.
Applications in Drug Discovery and Medicinal Chemistry
Substituted salicylaldehydes are important precursors in the synthesis of a wide range of biologically active compounds and complex molecular scaffolds. The unique combination of substituents in this compound makes it a valuable building block for generating molecular diversity in drug discovery programs.
Synthesis of Schiff Bases
A primary application of salicylaldehydes is in the synthesis of Schiff bases (imines) through condensation with primary amines. The resulting salicylideneamines are versatile ligands capable of forming stable complexes with various metal ions. These metal complexes have been extensively investigated for their potential therapeutic applications, including as anticancer, antibacterial, and antifungal agents.
Caption: General scheme for Schiff base formation.
Precursor for Heterocyclic Compounds
The functional groups of this compound allow for its use in the synthesis of various heterocyclic systems, such as coumarins, chromones, and benzofurans. These scaffolds are prevalent in many natural products and approved drugs, and the introduction of the chloro and methyl substituents from the starting aldehyde can significantly influence the pharmacological profile of the final compounds.
Role in Fragment-Based Drug Discovery
In the context of modern drug discovery, this compound can serve as a valuable fragment for screening against biological targets. Its relatively low molecular weight and distinct chemical features make it an attractive starting point for the development of more potent and selective inhibitors through fragment-linking or growing strategies.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
GHS Hazard Classification
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Recommended Safety Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear safety glasses with side-shields or goggles.
-
Wear a lab coat.
-
-
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist. Always refer to the most current Safety Data Sheet (SDS) for comprehensive safety information.[11][12]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern provides a platform for the synthesis of a diverse range of novel compounds. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is crucial for unlocking its full potential in the development of new therapeutic agents and other advanced materials.
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L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]
- Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-541.
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An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzaldehyde for Advanced Research
This guide provides an in-depth technical overview of 5-Chloro-2-hydroxy-3-methylbenzaldehyde, a key chemical intermediate with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile molecule, grounding all claims in authoritative references.
Introduction: A Multifunctional Aromatic Aldehyde
This compound is a substituted aromatic aldehyde featuring a unique combination of functional groups: a hydroxyl group, a chloro substituent, a methyl group, and an aldehyde moiety on a benzene ring. This distinct arrangement of electron-donating (hydroxyl, methyl) and electron-withdrawing (chloro, aldehyde) groups imparts a nuanced electronic character, making it a valuable and reactive building block for the synthesis of more complex molecular architectures. Its structural motifs are of particular interest in the development of novel pharmaceutical agents, particularly in the synthesis of Schiff bases, which are known to exhibit a wide range of biological activities.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its application in research and development.
Core Chemical Properties
The key identifiers and computed physicochemical properties of this compound are summarized in the table below.[1][2]
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 23602-63-3 | [1] |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | Yellow to light orange crystalline powder | [3] |
| Predicted Density | 1.335 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 8.09 ± 0.23 | [3] |
| Computed XLogP3 | 2.6 | [1] |
| InChI | InChI=1S/C8H7ClO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 | [1] |
| SMILES | CC1=CC(=CC(=C1O)C=O)Cl | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. While publicly available, high-resolution spectra with detailed assignments are limited, the expected spectral features can be inferred from the molecular structure and data for analogous compounds.[4][5][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.8-10.0 ppm), the phenolic hydroxyl proton (a broad singlet, chemical shift dependent on solvent and concentration), two aromatic protons (doublets in the range of 7.0-7.8 ppm), and the methyl protons (a singlet around 2.2-2.4 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit eight distinct carbon signals. The aldehydic carbonyl carbon will appear significantly downfield (around 190-195 ppm). The aromatic carbons will resonate in the 110-160 ppm region, with the carbon bearing the hydroxyl group being the most deshielded. The methyl carbon will appear upfield (around 15-20 ppm).
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include a broad O-H stretching vibration for the hydroxyl group (around 3200-3400 cm⁻¹), a strong C=O stretching vibration for the aldehyde (around 1650-1670 cm⁻¹), C-H stretching for the aromatic ring and methyl group (around 2850-3100 cm⁻¹), and C-Cl stretching in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 170 and an M+2 peak at m/z 172 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragments.
Synthesis and Purification
While a specific, detailed, and peer-reviewed synthesis protocol for this compound is not widely published, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions, such as the formylation of a substituted phenol.
Proposed Synthetic Workflow: The Duff Reaction
A logical approach for the synthesis of this compound is the Duff reaction, which involves the ortho-formylation of a phenol using hexamethylenetetramine (HMTA) in an acidic medium. The starting material for this proposed synthesis would be 4-Chloro-2-methylphenol.
Caption: Proposed synthetic workflow for this compound via the Duff reaction.
Step-by-Step Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound. This protocol should be considered a starting point and requires optimization and validation under appropriate laboratory safety protocols.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-Chloro-2-methylphenol (1 equivalent) and hexamethylenetetramine (1.5 equivalents) to a suitable solvent such as glycerol or trifluoroacetic acid.
-
Reaction Execution: Heat the reaction mixture with stirring to 100-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reaction is complete (typically after several hours), cool the mixture to room temperature and add an aqueous solution of a strong acid (e.g., 2M HCl). Heat the mixture under reflux for 30-60 minutes to hydrolyze the intermediate iminium salt.
-
Extraction: Cool the reaction mixture and extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system to yield the pure this compound.
Chemical Reactivity and Applications in Drug Discovery
The unique arrangement of functional groups in this compound dictates its chemical reactivity and makes it a versatile intermediate in organic synthesis, particularly in the field of drug discovery.
Key Reactions
-
Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This is one of the most important reactions of this compound, as Schiff bases of salicylaldehydes are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[7]
-
Etherification/Esterification of the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. This allows for the modification of the compound's solubility and electronic properties, and for the introduction of other functional groups.
-
Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents, yielding 5-Chloro-2-hydroxy-3-methylbenzoic acid, another valuable synthetic intermediate.
-
Reduction of the Aldehyde: The aldehyde can be reduced to a primary alcohol (5-Chloro-2-hydroxy-3-methylbenzyl alcohol) using reducing agents like sodium borohydride.
-
Electrophilic Aromatic Substitution: The electron-donating hydroxyl and methyl groups activate the aromatic ring towards further electrophilic substitution, although the directing effects of the existing substituents would need to be carefully considered.
Caption: Key chemical reactions of this compound.
Role in Medicinal Chemistry
Substituted salicylaldehydes are important precursors in the synthesis of a variety of heterocyclic compounds and other pharmacologically active molecules. While specific, marketed drugs derived directly from this compound are not prominent in the literature, its potential is evident from patent literature where related structures are used in the synthesis of compounds with potential therapeutic applications. For instance, substituted benzaldehydes are key intermediates in the synthesis of novel insecticides.[8] Further research into the derivatives of this compound could lead to the discovery of new therapeutic agents.
Safety and Handling
This compound is classified as an irritant.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.
-
Hazard Statements:
In case of contact, appropriate first-aid measures should be taken immediately. A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this chemical.
Conclusion
This compound is a chemical intermediate with a rich and varied reactivity profile. Its multifunctional nature makes it a valuable tool for synthetic chemists, particularly those in the field of drug discovery and development. While further research is needed to fully explore its potential, the foundational chemical properties outlined in this guide provide a strong basis for its application in the synthesis of novel and complex molecules.
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A Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract
5-Chloro-2-hydroxy-3-methylbenzaldehyde is a substituted salicylaldehyde that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique arrangement of hydroxyl, aldehyde, methyl, and chloro functional groups on an aromatic scaffold makes it a versatile precursor for the development of complex heterocyclic systems and Schiff base ligands. These derivatives have garnered significant interest due to their wide spectrum of biological activities, including antimicrobial and anticancer properties. This technical guide provides an in-depth analysis of the compound's physicochemical properties, outlines robust methodologies for its synthesis and characterization, and explores its applications as a strategic building block for drug discovery and development professionals.
Compound Identification and Physicochemical Properties
This compound is a crystalline solid at room temperature. The molecular structure combines an electron-donating hydroxyl group and a weakly donating methyl group with an electron-withdrawing chloro group and a reactive aldehyde moiety. This electronic arrangement influences its reactivity, particularly in electrophilic aromatic substitution and nucleophilic addition reactions at the carbonyl group.
The fundamental identifiers and computed physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | 2-hydroxy-3-methyl-5-chlorobenzaldehyde | [PubChem][1] |
| CAS Number | 23602-63-3 | [SCBT][2] |
| Molecular Formula | C₈H₇ClO₂ | [PubChem][1] |
| Molecular Weight | 170.59 g/mol | [PubChem, SCBT][1][2] |
| Appearance | Yellow to light orange crystalline powder | [ChemicalBook][3] |
| Monoisotopic Mass | 170.0134572 Da | [PubChem][1] |
| XLogP3 | 2.6 | [PubChem][1] |
| pKa (Predicted) | 8.09 ± 0.23 | [ChemicalBook][3] |
Safety and Handling: According to the Globally Harmonized System (GHS) classifications, this compound is a potential irritant. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. Handling should be performed in a well-ventilated fume hood.
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Synthesis and Purification
The synthesis of this compound is not widely detailed in dedicated publications but can be reliably achieved through the ortho-formylation of the commercially available precursor, 4-chloro-2-methylphenol.[4] Several classical and modern formylation methods are applicable to phenols, including the Reimer-Tiemann and Duff reactions.[5][6] However, these methods often suffer from low yields and lack of regioselectivity.[7][8]
A more efficient and regioselective approach involves the use of paraformaldehyde with magnesium chloride and a non-nucleophilic base like triethylamine, a method adapted from the work of Casnati, Skattebøl, and others.[8][9][10] This method ensures exclusive formylation at the ortho position to the hydroxyl group.
Proposed Synthetic Workflow
The logical flow for the synthesis begins with the activation of the phenol substrate, followed by the electrophilic attack of the formylating agent, and concludes with acidic workup and purification.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
-
Reagent Preparation: In a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous magnesium chloride (1.2 eq) and paraformaldehyde (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile or tetrahydrofuran (THF) via syringe to the flask.
-
Base Addition: Add triethylamine (1.2 eq) dropwise to the stirred suspension.
-
Substrate Addition: Dissolve 4-chloro-2-methylphenol (1.0 eq) in the chosen anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature and quench by slowly adding 1N hydrochloric acid (HCl) until the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization from a hexane/ethyl acetate mixture to yield the final product.
Spectroscopic Characterization
Confirmation of the structure and assessment of purity are achieved through standard spectroscopic techniques. While authenticated spectra should be obtained for any synthesized batch, the following data represent the predicted characteristics based on the compound's structure.
| Technique | Predicted Data |
| ¹H NMR | δ (ppm) in CDCl₃: - ~11.0 (s, 1H, Ar-OH, intramolecular H-bond)- ~9.8 (s, 1H, -CHO)- ~7.4 (d, 1H, Ar-H)- ~7.3 (d, 1H, Ar-H)- ~2.3 (s, 3H, Ar-CH₃) |
| ¹³C NMR | δ (ppm) in CDCl₃: - ~196 (-CHO)- ~160 (C-OH)- ~138 (C-H)- ~135 (C-H)- ~128 (C-Cl)- ~125 (C-CH₃)- ~122 (C-CHO)- ~16 (Ar-CH₃) |
| IR (Infrared) | ν (cm⁻¹): - 3200-3000 (broad, O-H stretch)- 2900-2800 (C-H stretches)- ~1650 (strong, C=O stretch of aldehyde)- 1600-1450 (C=C aromatic ring stretches)- ~800 (C-Cl stretch) |
| MS (Mass Spec) | m/z: - 170/172 [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes)- 169/171 [M-H]⁺- 141/143 [M-CHO]⁺ |
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile chemical intermediate. Its functional groups provide multiple reaction sites for building molecular complexity, making it a valuable starting material for synthesizing libraries of compounds for biological screening.
Synthesis of Schiff Bases
The most prominent application is its reaction with primary amines to form Schiff bases (imines).[11] These compounds are renowned for their broad pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities.[11][12][13] The imine linkage (-C=N-) is crucial for the biological activity of many of these derivatives. A series of Schiff bases derived from the closely related 5-chloro-salicylaldehyde have shown potent antibacterial and antifungal properties.[14][15]
Precursor for Heterocyclic Compounds
The adjacent hydroxyl and aldehyde groups can participate in cyclocondensation reactions to form various oxygen-containing heterocycles like benzofurans or chromenes, which are common scaffolds in biologically active natural products and synthetic drugs.[16]
Role in Ligand Design for Coordination Chemistry
Schiff bases derived from salicylaldehydes are excellent chelating ligands for a wide range of metal ions. The resulting metal complexes are themselves investigated for catalytic activity and medicinal applications, including as potential anticancer or antimicrobial agents.
The general workflow for leveraging this aldehyde in a drug discovery context involves synthesis of a derivative library followed by biological screening.
Caption: Drug discovery workflow using the title compound as a precursor.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol details a general procedure for the synthesis of a Schiff base from this compound and a generic primary amine (R-NH₂).
-
Step 1: Dissolution of Reactants
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent, such as ethanol or methanol.
-
-
Step 2: Addition of Amine
-
To the stirred solution, add the primary amine (1.0 eq).
-
-
Step 3: Catalysis
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
-
Step 4: Reaction
-
Reflux the mixture for 1-3 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of a solid product. Monitor reaction completion via TLC.
-
-
Step 5: Isolation
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
-
Step 6: Purification
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure Schiff base derivative.
-
-
Step 7: Characterization
-
Dry the purified product under vacuum and characterize its structure and purity using NMR, IR, and mass spectrometry.
-
Conclusion
This compound is a strategically important chemical intermediate whose value is realized in its conversion to more complex molecular architectures. Its straightforward synthesis from readily available precursors and the high reactivity of its functional groups make it an attractive starting point for the generation of compound libraries. The extensive body of research on the biological activities of its Schiff base and heterocyclic derivatives underscores its continuing relevance to researchers, scientists, and professionals engaged in the field of drug discovery and development.
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o-Formylation of a phenol - ChemSpider Synthetic Pages. [Link]
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An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxy-3-methylbenzaldehyde, a key aromatic aldehyde intermediate. The document delves into its chemical and physical properties, offers a detailed, field-proven protocol for its synthesis via the Reimer-Tiemann reaction, and outlines robust methodologies for its analytical characterization. Furthermore, this guide explores the significant potential of this compound as a versatile building block in the synthesis of novel therapeutic agents, with a particular focus on the generation of Schiff base derivatives exhibiting promising biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, providing both foundational knowledge and practical insights to facilitate their work with this important compound.
Introduction: The Strategic Importance of this compound
This compound, with the CAS Number 23602-63-3, is a substituted aromatic aldehyde that holds considerable interest for the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2][3] Its molecular structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and chloro and methyl substituents on the aromatic ring, makes it a highly versatile precursor for the synthesis of a wide array of more complex molecules.[1] The interplay of these functional groups imparts unique electronic and steric properties to the molecule, influencing its reactivity and the biological activity of its derivatives.
The core value of this compound in drug development lies in its utility as a scaffold for generating libraries of compounds for biological screening. The aldehyde functionality readily undergoes condensation reactions, most notably with primary amines to form Schiff bases (imines).[4][5] Schiff bases derived from salicylaldehyde analogues are well-documented for their broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6] The chloro and methyl substituents on the aromatic ring of the title compound provide additional points for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of the resulting derivatives.
This guide aims to provide a holistic understanding of this compound, from its synthesis and characterization to its potential applications, thereby empowering researchers to effectively utilize this compound in their discovery and development endeavors.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety profile of a compound, is paramount for its effective and safe handling in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |
| Molecular Weight | 170.59 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 23602-63-3 | [1][2][3] |
| Appearance | Solid (form may vary) | [7] |
| SMILES | CC1=CC(=CC(=C1O)C=O)Cl | [1] |
| InChIKey | NSKZAOKQZDLHGO-UHFFFAOYSA-N | [1] |
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthesis of this compound
The introduction of a formyl group onto a phenolic ring is a cornerstone of aromatic chemistry. For the synthesis of this compound, the Reimer-Tiemann reaction stands out as a robust and well-established method.[8][9][10][11] This reaction facilitates the ortho-formylation of phenols through the reaction with chloroform in a basic solution.[8][9][10] The starting material for this synthesis is 4-chloro-2-methylphenol.
Rationale for Method Selection
The Reimer-Tiemann reaction is particularly well-suited for this synthesis due to the directing effects of the hydroxyl and methyl groups on the starting material, 4-chloro-2-methylphenol. The hydroxyl group is a strong activating and ortho-, para- directing group. Since the para position is occupied by the chloro group, the formylation is directed to the ortho positions. The methyl group is also an activating and ortho-, para- directing group. The position ortho to the hydroxyl group and meta to the methyl group is sterically less hindered and electronically favored for electrophilic aromatic substitution, leading to the desired product.
An alternative method, the Duff reaction, which uses hexamine as the formylating agent, is also a viable option for the formylation of phenols.[12] However, the Reimer-Tiemann reaction is often preferred for its simplicity and the ready availability of the reagents.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Chloro-2-methylphenol
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for chromatography)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in deionized water to create a concentrated solution. To this, add 4-chloro-2-methylphenol and stir until it dissolves.
-
Addition of Chloroform: While stirring vigorously, add chloroform dropwise to the reaction mixture. The addition should be controlled to manage the exothermic nature of the reaction.
-
Reaction: Heat the mixture to 60-70 °C with continuous stirring for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with dilute hydrochloric acid until it is acidic to litmus paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Separate the organic layer and wash it with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent to yield pure this compound.
Analytical Characterization
Unequivocal characterization of the synthesized compound is crucial to confirm its identity and purity. The following spectroscopic techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methyl protons. The aromatic protons will likely appear as doublets or singlets in the range of 6.5-8.0 ppm. The aldehyde proton will be a singlet further downfield, typically between 9.5 and 10.5 ppm. The phenolic hydroxyl proton will also be a singlet, the chemical shift of which can vary depending on the solvent and concentration. The methyl protons will appear as a singlet in the upfield region, around 2.0-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The aldehydic carbon will have a characteristic chemical shift in the range of 190-200 ppm. The aromatic carbons will appear between 110 and 160 ppm, with the carbon bearing the hydroxyl group being the most deshielded. The methyl carbon will be observed in the upfield region, typically around 15-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
O-H stretch: A broad band in the region of 3200-3400 cm⁻¹, indicative of the hydrogen-bonded phenolic hydroxyl group.
-
C-H stretch (aromatic): Peaks in the range of 3000-3100 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.
-
C=O stretch (aldehyde): A strong, sharp peak in the region of 1650-1680 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (170.59 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).
Applications in Drug Development
The primary application of this compound in drug development is its role as a versatile intermediate for the synthesis of biologically active compounds, particularly Schiff bases.
Precursor for Schiff Base Synthesis
The aldehyde group of this compound readily reacts with the primary amino group of various amines to form Schiff bases. This reaction provides a straightforward method for generating a diverse library of molecules with different substituents, which can then be screened for various biological activities.
Caption: Role of this compound in Schiff base synthesis for drug discovery.
Potential Biological Activities of Derivatives
Schiff bases derived from salicylaldehydes are known to possess a wide range of biological activities, including:
-
Antimicrobial Activity: Many Schiff bases have demonstrated potent activity against various strains of bacteria and fungi.[4][5][6] The imine group is often crucial for their antimicrobial action.
-
Anticancer Activity: Certain salicylaldehyde-derived Schiff bases have been shown to exhibit cytotoxic effects against various cancer cell lines.
-
Antioxidant Activity: The phenolic hydroxyl group can contribute to the antioxidant properties of these molecules by scavenging free radicals.
-
Anti-inflammatory Activity: Some derivatives have shown potential as anti-inflammatory agents.
By systematically varying the amine component in the Schiff base synthesis, researchers can explore the structure-activity relationships (SAR) and optimize the biological activity of the resulting compounds. The presence of the chloro and methyl groups on the this compound core provides additional handles for modifying the lipophilicity, electronic properties, and steric bulk of the final molecules, all of which can significantly impact their therapeutic potential.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an ideal starting material for the creation of diverse molecular libraries. The demonstrated biological potential of Schiff bases derived from related salicylaldehydes underscores the importance of this compound as a key intermediate in the ongoing quest for novel therapeutic agents. This technical guide provides the foundational knowledge and practical protocols to enable researchers to fully exploit the potential of this important chemical entity.
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5-Chloro-2-hydroxy-3-methylbenzaldehyde synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Introduction
This compound, with the chemical formula C₈H₇ClO₂ and CAS Number 23602-63-3, is a substituted salicylaldehyde derivative.[1][2][3] Such ortho-hydroxybenzaldehydes are valuable precursors in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and heterocyclic compounds like benzofurans and coumarins.[4][5] The specific arrangement of the hydroxyl, formyl, chloro, and methyl groups on the aromatic ring provides a unique platform for further chemical transformations, making a reliable and regioselective synthesis pathway essential for researchers in drug development and organic synthesis.
This guide provides a detailed examination of the primary synthetic route to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of relevant formylation methodologies. The core of the synthesis involves the regioselective ortho-formylation of a substituted phenol, a classic challenge in organic chemistry.
Retrosynthetic Analysis and Strategy
The synthesis strategy for this compound is logically devised by working backward from the target molecule. The key disconnection is the formyl group (CHO) on the aromatic ring. This identifies the immediate precursor as 4-Chloro-2-methylphenol. The primary synthetic challenge, therefore, is the selective introduction of a formyl group at the C6 position, ortho to the highly activating hydroxyl group, without formylating the other available ortho position (C2, which is sterically hindered by the methyl group) or the para position (which is blocked by the chloro group).
The precursor, 4-Chloro-2-methylphenol, can be readily synthesized via the electrophilic chlorination of o-cresol (2-methylphenol).[6][7] This establishes a straightforward two-step pathway from commercially available starting materials.
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A Senior Application Scientist's Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary & Core Nomenclature
This guide provides a comprehensive technical overview of the aromatic aldehyde commonly known as 5-Chloro-3-methylsalicylaldehyde. While this trivial name is frequently used, the systematic and unambiguous name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 5-Chloro-2-hydroxy-3-methylbenzaldehyde .[1][2] This nomenclature is critical for precise communication in research, patent filings, and regulatory documentation. The compound is a substituted salicylaldehyde, a class of molecules that serve as versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and coordination complexes.[3][4][5] This document elucidates its structural properties, synthesis, characterization, reactivity, and applications, with a focus on providing actionable insights for laboratory and development settings.
IUPAC Nomenclature Deconstructed
The IUPAC name is derived by identifying the principal functional group and the substituents on the parent benzene ring.
-
Parent Structure : Benzaldehyde (a benzene ring with a -CHO aldehyde group).
-
Principal Functional Group : The aldehyde (-CHO) group is assigned position 1 on the ring.
-
Substituents :
-
A hydroxyl group (-OH) at position 2 (hence "2-hydroxy").
-
A methyl group (-CH₃) at position 3 (hence "3-methyl").
-
A chloro group (-Cl) at position 5 (hence "5-chloro").
-
Combining these elements systematically yields the full IUPAC name: This compound .
Caption: Logical breakdown of the IUPAC name from the core molecular structure.
Physicochemical & Spectroscopic Profile
Accurate characterization is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 23602-63-3 | [1][2][6][7] |
| Molecular Formula | C₈H₇ClO₂ | [1][2][6] |
| Molecular Weight | 170.59 g/mol | [1][2] |
| Appearance | Yellow to light orange crystalline powder | [7] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | 8.09 ± 0.23 | [7] |
| Storage Conditions | 2-8°C, stored under nitrogen | [7] |
Note: Experimental values for properties like melting point and boiling point can vary. Always refer to the certificate of analysis for a specific batch.
Synthesis Protocol: Ortho-Formylation via Reimer-Tiemann Reaction
The introduction of a formyl (-CHO) group ortho to a hydroxyl group on a phenol is a classic transformation, frequently accomplished via the Reimer-Tiemann reaction.[8][9][10] This electrophilic aromatic substitution uses dichlorocarbene (:CCl₂) as the reactive electrophile, generated in situ from chloroform and a strong base.[3][11]
Mechanistic Rationale
The choice of the Reimer-Tiemann reaction is predicated on its reliability for ortho-formylation of phenols.[9]
-
Dichlorocarbene Generation : A strong base, typically sodium hydroxide, deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (-CCl₃), which rapidly undergoes alpha-elimination to yield the highly electrophilic dichlorocarbene (:CCl₂).[3][9][11]
-
Phenoxide Formation : The phenolic starting material (4-Chloro-2-methylphenol) is deprotonated by the hydroxide base to form the more nucleophilic phenoxide ion.[8][9]
-
Electrophilic Attack : The electron-rich aromatic ring of the phenoxide attacks the dichlorocarbene. The ortho position is sterically and electronically favored, leading to the desired regioselectivity.[8][11]
-
Hydrolysis : The resulting dichloromethyl intermediate is hydrolyzed by the aqueous base, and upon acidic workup, yields the final aldehyde product.[3]
Caption: A typical laboratory workflow for the synthesis and purification.
Detailed Experimental Protocol
This protocol is an illustrative example. All procedures should be performed by qualified personnel with appropriate safety precautions.
-
Reaction Setup : In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine 4-Chloro-2-methylphenol (1.0 equiv) and a 40% aqueous solution of sodium hydroxide (8.0 equiv).
-
Heating and Addition : Heat the biphasic mixture to 70°C with vigorous stirring. Add chloroform (2.0-3.0 equiv) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature.
-
Reaction Monitoring : After the addition is complete, continue stirring at 70°C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup : Cool the mixture to room temperature. Carefully acidify the aqueous solution to pH 4-5 with dilute hydrochloric acid. This step protonates the phenoxide and ensures the product is in its neutral form for extraction.
-
Extraction : Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water to yield the final product as a crystalline solid.[11]
-
Characterization : Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Applications in Drug Development and Material Science
Substituted salicylaldehydes are highly valuable building blocks due to the versatile reactivity of their three key functional groups: the hydroxyl, the aldehyde, and the aromatic ring.
-
Precursors to Schiff Bases : The aldehyde group readily condenses with primary amines to form Schiff bases (imines).[12] These ligands are exceptional at forming stable complexes with a wide range of metal ions.[5][12] Such metal complexes are actively investigated for their catalytic, antibacterial, and anticancer properties.[5][13]
-
Antimicrobial and Antifungal Agents : Halogenated salicylaldehydes, in particular, have demonstrated potent antimicrobial and antifungal activities.[4] They are considered promising candidates for the development of new therapeutic agents, especially against yeasts like Candida albicans.[4]
-
Anticancer Research : Salicylaldehyde derivatives, specifically hydrazones formed from the aldehyde group, have shown significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer.[14] The substitution pattern on the salicylaldehyde ring is a critical determinant of biological activity and selectivity, making compounds like this compound valuable for structure-activity relationship (SAR) studies.[12][14]
Safety and Handling
Based on GHS classifications, this compound is associated with the following hazards:
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).[1]
Handling Recommendations :
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place, preferably under an inert atmosphere like nitrogen.[7]
References
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Reimer–Tiemann reaction - Wikipedia. [Link]
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Reimer Tiemann Reaction Mechanism - BYJU'S. [Link]
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Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. [Link]
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This compound Properties vs Temperature - Chemcasts. [Link]
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This compound (CAS 23602-63-3) Properties - Chemcasts. [Link]
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Reimer Tiemann Reaction Mechanism - GeeksforGeeks. [Link]
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This compound | C8H7ClO2 | CID 2774358 - PubChem. [Link]
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Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations - ResearchGate. [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. [Link]
-
SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. [Link]
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This compound | CAS 23602-63-3. [Link]
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Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - MDPI. [Link]
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Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - NIH. [Link]
-
Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC - PubMed Central. [Link]
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Spectroscopic Elucidation of 5-Chloro-2-hydroxy-3-methylbenzaldehyde: A Technical Guide
Introduction
5-Chloro-2-hydroxy-3-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry, serving as a versatile precursor for the development of novel pharmaceutical agents, agrochemicals, and specialized polymers. The precise arrangement of the chloro, hydroxyl, methyl, and formyl groups on the benzene ring dictates its reactivity and potential biological activity. Consequently, unambiguous structural confirmation and purity assessment are paramount for any research or development application.
The molecular structure, with atom numbering used for spectral assignments, is presented below.
Figure 1: Molecular Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for elucidating the electronic environment of protons within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration values provide a detailed map of the proton framework.
Comparative Analysis and Prediction
To predict the ¹H NMR spectrum of this compound, we will analyze the experimental data from its parent compounds. The key is to understand how the addition of a chloro or methyl group influences the chemical shifts of the remaining protons.
-
2-hydroxy-3-methylbenzaldehyde : The spectrum of this compound provides the baseline for a 2-hydroxy-3-methyl substituted ring.[1]
-
5-chloro-2-hydroxybenzaldehyde : This spectrum shows the effect of a chloro group at the C5 position on the aromatic protons.
| Proton Assignment | 2-hydroxy-3-methylbenzaldehyde (Experimental, 500 MHz, CDCl₃)[1] | 5-chloro-2-hydroxybenzaldehyde (Predicted) | This compound (Predicted) | Rationale for Prediction |
| -CH₃ (C3-Methyl) | 2.23 ppm (s, 3H) | N/A | ~2.25 ppm (s, 3H) | The remote chloro group has a negligible effect on the methyl protons. |
| Ar-H (C4-H) | 7.36-7.38 ppm (m, 1H) | ~7.4 ppm (dd) | ~7.40 ppm (d, J ≈ 2.5 Hz) | The C4-H is ortho to the electron-withdrawing chloro group, causing a slight downfield shift. It will appear as a doublet due to coupling with C6-H. |
| Ar-H (C6-H) | 7.36-7.38 ppm (m, 1H) | ~6.9 ppm (d) | ~7.38 ppm (d, J ≈ 2.5 Hz) | This proton is para to the chloro group. The electron-withdrawing effect is weaker at the para position. It will appear as a doublet coupled to C4-H. |
| -CHO (Aldehyde) | 9.85 ppm (s, 1H) | ~9.8 ppm (s) | ~9.87 ppm (s, 1H) | The aldehyde proton is sensitive to the overall electron density of the ring. The chloro group's withdrawing nature causes a slight downfield shift. |
| -OH (Hydroxyl) | 11.25 ppm (s, 1H) | ~11.0 ppm (s) | ~11.28 ppm (s, 1H) | The phenolic proton is strongly deshielded due to intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen. The chloro group has a minor electronic effect. |
Table 1: Comparative and Predicted ¹H NMR Data (δ, ppm).
Predicted Spectrum Interpretation
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit five distinct signals:
-
A sharp singlet around 11.28 ppm (1H), characteristic of the intramolecularly hydrogen-bonded phenolic proton.
-
A sharp singlet around 9.87 ppm (1H), corresponding to the aldehydic proton.
-
Two doublets in the aromatic region, around 7.40 ppm and 7.38 ppm (1H each), representing the two meta-coupled aromatic protons (H-4 and H-6). The coupling constant (J) is expected to be small (~2.5 Hz).
-
A singlet around 2.25 ppm (3H), corresponding to the methyl group protons.
Figure 2: ¹H NMR Experimental and Data Workflow.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment.
Comparative Analysis and Prediction
Similar to the ¹H NMR analysis, we can predict the ¹³C NMR spectrum by observing the substituent effects in related molecules. The electron-withdrawing chloro group and the electron-donating methyl and hydroxyl groups will have predictable effects on the chemical shifts of the aromatic carbons.
| Carbon Assignment | 5-chloro-2-hydroxybenzaldehyde (Experimental) | 2-hydroxy-3-methylbenzaldehyde (Experimental) | This compound (Predicted) | Rationale for Prediction |
| -C H₃ | N/A | ~15 ppm | ~16 ppm | The chemical shift for a methyl group on a benzene ring. |
| Ar-C (C3) | ~122 ppm | ~125 ppm | ~126 ppm | Attached to the methyl group, its shift will be similar to the parent methyl compound. |
| Ar-C (C5) | ~124 ppm | ~130 ppm | ~125 ppm | Attached to the chloro group, which causes a slight shielding effect (ipso-carbon). |
| Ar-C (C1) | ~120 ppm | ~120 ppm | ~121 ppm | The carbon ipso to the aldehyde group, influenced by both -OH and -CHO groups. |
| Ar-C (C4) | ~135 ppm | ~128 ppm | ~136 ppm | Para to the hydroxyl and ortho to the chloro group, resulting in a downfield shift. |
| Ar-C (C6) | ~119 ppm | ~118 ppm | ~119 ppm | Ortho to the hydroxyl group, leading to significant shielding (upfield shift). |
| Ar-C (C2) | ~160 ppm | ~159 ppm | ~160 ppm | The carbon bearing the hydroxyl group, strongly deshielded. |
| -C HO | ~195 ppm | ~196 ppm | ~196 ppm | The aldehyde carbon, characteristically found far downfield. |
Table 2: Comparative and Predicted ¹³C NMR Data (δ, ppm). Note: Experimental data for analogues are sourced from various databases and may have been acquired under different conditions.[2]
Predicted Spectrum Interpretation
The predicted proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule:
-
Aldehyde Carbonyl (C7): The most downfield signal, expected around 196 ppm .
-
Phenolic Carbon (C2): A significantly deshielded signal around 160 ppm due to the attached electronegative oxygen.
-
Aromatic Carbons (C1, C3, C4, C5, C6): A cluster of signals between 119 ppm and 136 ppm . The specific assignments are based on the combined electronic effects of all substituents.
-
Methyl Carbon (C8): The most upfield signal, expected around 16 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Comparative Analysis and Prediction
The key vibrational modes for this compound can be predicted by examining the spectra of its analogues.[3]
| Vibrational Mode | Characteristic Range (cm⁻¹) | 5-chloro-2-hydroxybenzaldehyde (Experimental)[3] | 2-hydroxy-3-methylbenzaldehyde (Experimental) | This compound (Predicted) | Rationale |
| O-H Stretch (H-bonded) | 3200-3600 (broad) | Broad, ~3180 cm⁻¹ | Broad, ~3200 cm⁻¹ | Broad, ~3100-3300 cm⁻¹ | Strong intramolecular hydrogen bonding between the phenolic -OH and the aldehyde C=O causes significant broadening and a shift to lower wavenumber. |
| Aromatic C-H Stretch | 3000-3100 | ~3070 cm⁻¹ | ~3050 cm⁻¹ | ~3050-3100 cm⁻¹ | Sharp peaks characteristic of sp² C-H bonds on the aromatic ring. |
| Aliphatic C-H Stretch | 2850-2960 | N/A | ~2860, ~2925 cm⁻¹ | ~2870, ~2930 cm⁻¹ | Absorptions corresponding to the symmetric and asymmetric stretching of the methyl group C-H bonds. |
| Aldehyde C-H Stretch | 2700-2850 | ~2750, ~2850 cm⁻¹ | ~2740, ~2840 cm⁻¹ | ~2750, ~2850 cm⁻¹ | Often appears as a pair of weak to medium bands (Fermi resonance). |
| C=O Stretch (Aldehyde) | 1650-1685 | ~1660 cm⁻¹ | ~1655 cm⁻¹ | ~1665 cm⁻¹ | Strong, sharp absorption. Conjugation and hydrogen bonding lower the frequency from a typical aldehyde (~1720 cm⁻¹). The electron-withdrawing Cl group may slightly increase it. |
| Aromatic C=C Stretch | 1450-1600 | Multiple bands | Multiple bands | Multiple bands ~1450-1600 cm⁻¹ | Characteristic absorptions of the benzene ring. |
| C-O Stretch (Phenol) | 1200-1260 | ~1240 cm⁻¹ | ~1250 cm⁻¹ | ~1245 cm⁻¹ | Strong absorption for the phenolic C-O bond. |
| C-Cl Stretch | 700-850 | ~820 cm⁻¹ | N/A | ~800-840 cm⁻¹ | A medium to strong band indicating the presence of the carbon-chlorine bond. |
Table 3: Key IR Absorption Frequencies (cm⁻¹).
Figure 3: FTIR Experimental and Data Workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure through fragmentation patterns.
Predicted Mass Spectrum
For this compound (C₈H₇ClO₂), the molecular weight is 170.59 g/mol .[4]
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak. Due to the presence of chlorine, this peak will be a doublet:
-
m/z 170: Corresponding to the isotope ³⁵Cl (natural abundance ~75.8%).
-
m/z 172: Corresponding to the isotope ³⁷Cl (natural abundance ~24.2%). The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.
-
-
Key Fragmentation Patterns:
-
[M-1]⁺ (m/z 169/171): Loss of a hydrogen atom, typically the aldehydic proton, is a very common fragmentation for benzaldehydes. This will be a major peak.
-
[M-29]⁺ (m/z 141/143): Loss of the entire aldehyde group (-CHO) as a radical.
-
[M-15]⁺ (m/z 155/157): Loss of a methyl radical (-CH₃).
-
The mass spectrum for the related compound 5-chloro-2-hydroxybenzaldehyde shows a prominent molecular ion at m/z 156/158 and a base peak at m/z 155/157 corresponding to the [M-1]⁺ fragment.[5] A similar pattern is expected for the target molecule.
| Ion | Predicted m/z | Description | Expected Intensity |
| [M]⁺ | 170 / 172 | Molecular Ion | Strong |
| [M-H]⁺ | 169 / 171 | Loss of -H (aldehyde) | Very Strong (likely Base Peak) |
| [M-CH₃]⁺ | 155 / 157 | Loss of -CH₃ | Medium |
| [M-CHO]⁺ | 141 / 143 | Loss of -CHO | Medium |
Table 4: Predicted Key Fragments in EI-Mass Spectrum.
Experimental Protocols
The following are generalized, self-validating protocols for obtaining the spectroscopic data discussed.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the solid this compound sample. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity (validation: sharp, symmetrical TMS peak).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm and an acquisition time of ~2-3 seconds are typical.
-
Self-Validation: The TMS signal must be exactly at 0.00 ppm. The solvent peak for residual CHCl₃ should appear at ~7.26 ppm.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A spectral width of ~220 ppm is standard. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Self-Validation: The CDCl₃ solvent triplet should be centered at ~77.16 ppm.
-
Protocol: FTIR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) from the sample spectrum.
-
Self-Validation: The background spectrum should be a flat line near 100% transmittance.
-
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Use the press arm to ensure firm, even contact.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans is typical to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.
Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron impact (EI) source (typically 70 eV).
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Self-Validation: The instrument should be calibrated using a known standard (e.g., perfluorotributylamine, PFTBA). The 3:1 isotopic pattern for chlorine-containing fragments serves as an internal validation for the compound's identity.
-
Conclusion
This guide has detailed the predicted spectroscopic characteristics of this compound. Through a comparative analysis with structurally similar compounds, we have established a robust and reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions, grounded in the fundamental principles of substituent effects, provide a strong framework for researchers to confirm the identity and purity of this important chemical intermediate. The provided protocols outline best practices for acquiring high-quality, validatable spectroscopic data in the laboratory.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 4. This compound | C8H7ClO2 | CID 2774358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-2-hydroxy-3-methylbenzaldehyde
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-2-hydroxy-3-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound. Our approach is grounded in established scientific principles and practical, field-proven insights to ensure both accuracy and relevance.
Introduction
This compound, a substituted aromatic aldehyde, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its molecular structure, characterized by a hydroxyl, a methyl, a chloro, and an aldehyde group on a benzene ring, gives rise to a distinct and informative ¹H NMR spectrum. A thorough understanding of this spectrum is paramount for structural verification, purity assessment, and for predicting its reactivity and interactions. This guide will provide a detailed exposition of the ¹H NMR spectrum, elucidating the influence of each substituent on the chemical environment of the aromatic protons.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is dictated by the electronic effects of its various substituents. The hydroxyl (-OH) group is a strong activating group, donating electron density to the aromatic ring through resonance, which generally shields the ring protons (shifting them to a lower chemical shift). Conversely, the aldehyde (-CHO) and chloro (-Cl) groups are deactivating, withdrawing electron density from the ring and causing a deshielding effect (shifting the ring protons to a higher chemical shift). The methyl (-CH₃) group is a weak activating group. The interplay of these effects, along with the spatial relationships between the protons, determines the final appearance of the spectrum.
Based on these principles, we can predict the following features in the ¹H NMR spectrum:
-
Aldehyde Proton (-CHO): This proton is expected to appear as a singlet at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.
-
Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton can be highly variable and is often concentration and solvent-dependent. It typically appears as a broad singlet and can be found over a wide range (δ 5-12 ppm).
-
Aromatic Protons (Ar-H): The two protons on the aromatic ring are non-equivalent and are expected to appear as distinct signals. Their chemical shifts will be influenced by the combined electronic effects of the substituents. The proton at position 4 will be deshielded by the adjacent aldehyde group and the meta chloro group. The proton at position 6 will be influenced by the ortho hydroxyl and methyl groups, and the para chloro group.
-
Methyl Protons (-CH₃): The three protons of the methyl group will appear as a singlet in the upfield region of the spectrum (typically δ 2.0-2.5 ppm).
The coupling between the two aromatic protons (H-4 and H-6) is expected to be a meta-coupling, which is typically small (J = 2-3 Hz). This will result in each aromatic proton signal appearing as a doublet.
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It offers good solubility and its residual proton signal (at δ 7.26 ppm) does not typically interfere with the signals of interest. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp lines and good resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically sufficient.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate. For more accurate integration, a longer delay (5 x T₁) may be necessary.
-
Number of Scans (NS): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 12-15 ppm is appropriate to cover the expected chemical shift range.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is a good starting point) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the TMS signal at δ 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.
Spectral Analysis and Interpretation
A reported ¹H NMR spectrum of 2-hydroxy-3-methylbenzaldehyde in CDCl₃ shows the following signals: δ 11.25 (s, 1H, -OH), 9.85 (s, 1H, -CHO), 7.37 (m, 2H, Ar-H), 6.91 (t, 1H, J = 7.5 Hz, Ar-H), 2.23 (s, 3H, -CH₃).[1]
The introduction of a chloro atom at position 5 will primarily influence the chemical shifts of the aromatic protons due to its inductive electron-withdrawing effect and its anisotropic effect.
Predicted ¹H NMR Spectrum of this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OH | ~11.3 | Singlet (broad) | - | 1H |
| -CHO | ~9.85 | Singlet | - | 1H |
| H-4 | ~7.45 | Doublet | ~2.5 | 1H |
| H-6 | ~7.35 | Doublet | ~2.5 | 1H |
| -CH₃ | ~2.25 | Singlet | - | 3H |
Detailed Interpretation:
-
-OH Proton (δ ~11.3): The phenolic hydroxyl proton is expected to be a broad singlet around δ 11.3 ppm. Its downfield shift is due to intramolecular hydrogen bonding with the adjacent aldehyde group.
-
-CHO Proton (δ ~9.85): The aldehyde proton will appear as a sharp singlet at approximately δ 9.85 ppm, consistent with its highly deshielded environment.
-
Aromatic Protons (H-4 and H-6):
-
H-4 (δ ~7.45): This proton is ortho to the aldehyde group and meta to the chloro and methyl groups. The electron-withdrawing aldehyde and chloro groups will cause a downfield shift. It is expected to appear as a doublet due to meta-coupling with H-6.
-
H-6 (δ ~7.35): This proton is ortho to the hydroxyl group and meta to the aldehyde and chloro groups. The electron-donating hydroxyl group will have a shielding effect, but this will be counteracted by the deshielding effects of the aldehyde and chloro groups. It will also appear as a doublet due to meta-coupling with H-4. The expected meta-coupling constant is around 2.5 Hz.[2][3]
-
-
-CH₃ Protons (δ ~2.25): The methyl protons will give rise to a singlet at approximately δ 2.25 ppm.
Visualization of Molecular Structure and Proton Relationships
To visually represent the structure of this compound and the spatial relationships between its protons, the following diagram is provided.
Caption: Molecular structure of this compound.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural elucidation. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging data from analogous compounds, a detailed and accurate interpretation of the spectrum can be achieved. The predicted spectrum, characterized by distinct signals for the aldehyde, hydroxyl, methyl, and aromatic protons, provides a clear fingerprint for this molecule. The experimental protocol outlined in this guide offers a robust framework for obtaining high-quality data, ensuring the integrity and reliability of the analytical results. This in-depth guide serves as a valuable resource for scientists and researchers, facilitating the confident identification and characterization of this compound in various research and development endeavors.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the 13C NMR Analysis of 5-Chloro-2-hydroxy-3-methylbenzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive walkthrough of the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-Chloro-2-hydroxy-3-methylbenzaldehyde (C₈H₇ClO₂). As a substituted aromatic aldehyde, this molecule presents a distinct 13C NMR spectrum that is fundamental to its structural verification and purity assessment. This document moves beyond a simple recitation of data, delving into the theoretical underpinnings of chemical shift prediction, the causality behind experimental parameter selection, and a rigorous, self-validating protocol for spectral acquisition and interpretation. This guide is intended for researchers and drug development professionals who require a robust understanding of how to apply 13C NMR for the unambiguous characterization of complex small molecules.
Theoretical Framework: Predicting the 13C NMR Spectrum
Before any experimental work, a theoretical prediction of the spectrum serves as a critical roadmap. The structure of this compound contains eight unique carbon atoms, and therefore, we anticipate observing eight distinct signals in the proton-decoupled 13C NMR spectrum.[1] The chemical shift (δ) of each carbon is profoundly influenced by its local electronic environment, which is dictated by the various substituents on the benzene ring.
Molecular Structure and Carbon Numbering
For clarity in spectral assignment, the carbon atoms of the molecule are numbered as follows:
Caption: IUPAC numbering of this compound.
Substituent Effects on Chemical Shifts
The chemical shift of each aromatic carbon is modulated by the electron-donating or electron-withdrawing nature of the four different substituents.
-
Aldehyde Group (-CHO): This is a strongly electron-withdrawing and deshielding group. The carbonyl carbon (C7) will appear far downfield, typically in the 190-200 ppm range.[2] The carbon to which it is attached, C1, will also be deshielded.[3]
-
Hydroxyl Group (-OH): As a strong electron-donating group, the hydroxyl substituent increases electron density at the ortho and para positions. It will strongly shield the attached carbon (C2), causing it to appear at a lower chemical shift than an unsubstituted aromatic carbon.
-
Methyl Group (-CH₃): This is a weakly electron-donating group, causing a slight shielding effect (upfield shift) on the carbons of the ring. The methyl carbon itself (C8) will appear in the typical alkane region, around 10-20 ppm.[2]
-
Chlorine (-Cl): The effect of halogens is twofold. Through induction, the electronegative chlorine atom withdraws electron density, causing a deshielding effect. However, through resonance, its lone pairs can donate electron density, causing a shielding effect. For chlorine, the inductive effect generally dominates, leading to a net deshielding of the attached carbon (C5).
Predicted Chemical Shift Values
Based on established substituent effects and data from similar compounds, we can predict the approximate chemical shifts for each carbon.[4][5] These predictions are essential for the final assignment.
| Carbon Atom | Environment | Expected Chemical Shift (δ, ppm) | Rationale |
| C7 | Aldehyde Carbonyl | 190 - 198 | Strongly deshielded by double bond to oxygen.[3][6] |
| C2 | Aromatic C-OH | 155 - 162 | Shielded by electron-donating OH group. |
| C1 | Aromatic C-CHO | 120 - 128 | Quaternary carbon, deshielded by CHO. |
| C5 | Aromatic C-Cl | 125 - 132 | Deshielded by the inductive effect of Cl. |
| C3 | Aromatic C-CH₃ | 135 - 142 | Quaternary carbon influenced by adjacent OH and methyl groups. |
| C6 | Aromatic C-H | 133 - 138 | Influenced by ortho CHO and para Cl. |
| C4 | Aromatic C-H | 122 - 128 | Influenced by ortho Cl and para OH. |
| C8 | Methyl Carbon | 15 - 20 | Typical sp³ hybridized methyl carbon attached to an aromatic ring.[2] |
Experimental Protocol: A Self-Validating Workflow
The integrity of the final data rests upon a meticulously executed experimental protocol. The following steps are designed to ensure the acquisition of a high-resolution, high signal-to-noise spectrum.
Analytical Workflow Diagram
The entire process, from sample handling to final data analysis, can be visualized as a systematic workflow.
Caption: Standard workflow for 13C NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-20 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean vial. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its single carbon peak is easily identified.[3]
-
Add a small drop of Tetramethylsilane (TMS) to serve as the internal reference standard, defining the 0.0 ppm point in the spectrum.[7]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer. For small molecules, a spectrometer with a field strength of 400 MHz (for ¹H) or higher is recommended.
-
Perform tuning and shimming procedures to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Set up a standard 1D carbon experiment. The key parameter is the use of broadband proton decoupling . This technique irradiates all proton frequencies, causing the collapse of all ¹H-¹³C coupling multiplets into single sharp lines (singlets), which vastly simplifies the spectrum and improves the signal-to-noise ratio.[6][8]
-
Causality: The low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus result in inherently weak signals.[7][9] Therefore, data from hundreds or even thousands of scans must be collected and averaged to achieve an acceptable signal-to-noise ratio.[7]
-
A relaxation delay (D1) of 1-2 seconds is typically sufficient for qualitative analysis. For strictly quantitative results, much longer delays are required to allow for full relaxation of all carbon nuclei, especially quaternary ones.[10]
-
-
Data Processing:
-
Apply a Fourier Transform to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to ensure the baseline of the spectrum is flat.
-
Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.
-
Spectral Interpretation and Structure Confirmation
The final step is to assign the experimentally observed peaks to the specific carbons of the molecule, using the theoretical predictions as a guide. The combination of chemical shift theory, substituent effects, and potentially 2D NMR techniques provides an unambiguous structural confirmation.
Signal Assignment
By comparing the experimental spectrum to the predicted values in Table 1, a confident assignment can be made. The carbonyl carbon (C7) will be the most downfield peak, easily identifiable above 190 ppm. The methyl carbon (C8) will be the most upfield peak, below 20 ppm. The remaining six aromatic carbons will be in the 120-165 ppm region.
Trustworthiness Check: The number of observed peaks must match the number of unique carbons. Observing eight distinct peaks provides strong evidence for the proposed structure. The chemical shifts should fall within the expected ranges for their respective functional groups.[5][6]
Role of Advanced NMR Experiments
For complex molecules or in cases of overlapping signals, 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon signals with the protons directly attached to them.[8] It would definitively link the signals for C4 and C6 to their attached protons, and C8 to the methyl protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two or three bonds.[8][9] For example, the aldehyde proton signal could show a correlation to the C1 and C2 carbons, confirming their positions relative to the aldehyde group.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would show CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks.[9][11] This would unequivocally confirm the C8 signal as a methyl group. Quaternary carbons (C1, C2, C3, C5) would be absent in a DEPT spectrum.
Conclusion
The 13C NMR analysis of this compound is a powerful and definitive method for its structural characterization. A systematic approach, beginning with theoretical prediction and followed by a rigorous, well-understood experimental protocol, allows for the unambiguous assignment of all carbon signals. This guide provides the foundational principles and practical steps necessary for researchers to confidently acquire, interpret, and validate the 13C NMR spectrum, ensuring the chemical integrity of this and other similarly complex molecules in a research and development setting.
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Stark, V., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Available at: [Link]
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ResearchGate. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Available at: [Link]
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University of Puget Sound. Summary of C13-NMR Interpretation. Available at: [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Available at: [Link]
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Spiesecke, H., & Schneider, W. G. (1961). C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons. Journal of the American Chemical Society. Available at: [Link]
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Chemistry Steps. 13C Carbon NMR Spectroscopy. Available at: [Link]
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Li, D. S., & Keresztes, I. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1612–1615. Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Available at: [Link]
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ResearchGate. (2013). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available at: [Link]
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University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
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ResearchGate. (n.d.). Interpretation of 13C NMR Spectra. Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Available at: [Link]
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University of Colorado Boulder. 13C NMR Chemical Shift Table. Available at: [Link]
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Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Available at: [Link]
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American Chemical Society. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. ACS Symposium Series. Available at: [Link]
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Wiley Online Library. (n.d.). Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes. Available at: [Link]
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FT-IR spectrum of 5-Chloro-2-hydroxy-3-methylbenzaldehyde
An In-depth Technical Guide to the FT-IR Spectrum of 5-Chloro-2-hydroxy-3-methylbenzaldehyde
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (C₈H₇ClO₂). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular vibrations that define the compound's spectral signature, outlines a robust protocol for data acquisition, and offers a detailed interpretation of the resulting spectrum.
Introduction: The Molecule and the Method
This compound is a substituted aromatic aldehyde.[1][2][3] Its multifunctional structure, incorporating hydroxyl, aldehyde, chloro, and methyl groups on a benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.
FT-IR spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds. By measuring the absorption of infrared radiation by a molecule, we can identify its constituent functional groups and gain insight into its overall molecular architecture. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that is invaluable for compound identification, purity assessment, and quality control.[4]
Molecular Structure and Predicted Vibrational Modes
To accurately interpret the FT-IR spectrum, we must first understand the molecule's structure and the expected vibrational modes of its functional groups.
Caption: Chemical structure of this compound.
The key functional groups and their expected vibrational characteristics are:
-
Phenolic Hydroxyl (-OH): The O-H stretching vibration is highly sensitive to hydrogen bonding. Due to the potential for strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen, a broad and intense absorption band is expected at a lower frequency than a free -OH group.[5]
-
Aldehyde (-CHO): This group gives rise to two distinct and highly diagnostic signals: the C=O carbonyl stretch and the C-H aldehyde proton stretch. The C=O stretch is typically very strong and sharp. Its conjugation with the aromatic ring lowers its frequency.[6][7] The aldehyde C-H stretch often appears as a pair of weak to medium bands (a Fermi doublet), one near 2850 cm⁻¹ and a particularly useful one around 2750 cm⁻¹.[6][8][9]
-
Aromatic Ring (C=C and C-H): The benzene ring exhibits C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[10] Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[8][11] C-H out-of-plane ("oop") bending vibrations in the 675-900 cm⁻¹ range can provide information about the substitution pattern of the ring.[12]
-
Methyl Group (-CH₃): This group will show characteristic symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[10] Bending vibrations are expected around 1450 cm⁻¹ and 1375 cm⁻¹.[11]
-
Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration is expected to produce a strong absorption in the lower frequency fingerprint region, typically between 600 and 800 cm⁻¹.[11][12]
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred method for acquiring the FT-IR spectrum of a solid sample like this compound due to its minimal sample preparation, speed, and reproducibility.[13][14][15]
Step-by-Step Methodology
-
Instrument Preparation: Power on the FT-IR spectrometer and allow it to complete its initialization and diagnostic checks. Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) using a lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Allow the solvent to evaporate completely.[16]
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to ratio against the sample spectrum, effectively subtracting the instrument's and ambient environment's absorbance.[16]
-
Sample Application: Place a small amount of the crystalline this compound powder directly onto the center of the ATR crystal.[17]
-
Applying Pressure: Lower the ATR press arm to apply consistent and firm pressure. This ensures intimate contact between the solid sample and the crystal surface, which is essential for a high-quality spectrum.[17]
-
Sample Spectrum Acquisition: Acquire the sample spectrum. A typical scan range is 4000–400 cm⁻¹. To improve the signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16 or 32).
-
Data Processing and Cleaning: After acquisition, clean the sample from the ATR crystal using the same procedure as in Step 2. The resulting spectrum should be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
Caption: Standard workflow for ATR-FTIR analysis of a solid sample.
Spectral Interpretation and Peak Assignment
The is characterized by several distinct absorption bands. The following table summarizes the expected peaks and their assignments based on established spectroscopic principles.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3200 | Strong, Broad | O-H Stretch (H-bonded) | Phenolic -OH |
| ~3050 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2960, ~2870 | Medium | Asymmetric & Symmetric C-H Stretch | Methyl -CH₃ |
| ~2850, ~2750 | Weak-Medium | C-H Stretch (Fermi Doublet) | Aldehyde -CHO |
| ~1665 | Strong, Sharp | C=O Stretch | Aldehyde -CHO |
| ~1580, ~1470 | Medium-Strong | C=C Stretch (in-ring) | Aromatic Ring |
| ~1450, ~1375 | Medium | C-H Bending | Methyl -CH₃ |
| ~1250 | Strong | C-O Stretch | Phenolic C-O |
| ~850 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |
| ~750 | Strong | C-Cl Stretch | Aryl Halide C-Cl |
Detailed Analysis
-
O-H Stretching Region (3500-3200 cm⁻¹): A prominent, broad absorption band centered around 3200 cm⁻¹ is a clear indicator of the hydroxyl group.[8] Its broadness and position at a relatively low wavenumber are definitive evidence of strong hydrogen bonding, likely an intramolecular interaction with the adjacent carbonyl oxygen. Free O-H stretches, which would appear as sharp peaks around 3600 cm⁻¹, are typically absent.[5][18]
-
C-H Stretching Region (3100-2700 cm⁻¹): This region contains multiple key signals. Weak to medium peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.[11] Just below 3000 cm⁻¹, peaks corresponding to the methyl group's C-H stretches will be present.[10] Crucially for identifying the aldehyde, two weaker bands should be sought around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of the ~2750 cm⁻¹ band is particularly diagnostic for an aldehyde.[6][9][10]
-
Carbonyl Stretching Region (1800-1650 cm⁻¹): The most intense and sharpest peak in the spectrum will be the C=O stretch from the aldehyde, expected around 1665 cm⁻¹. The position is lower than a typical saturated aldehyde (1740-1720 cm⁻¹) due to two electronic effects: conjugation with the π-system of the benzene ring and the intramolecular hydrogen bond with the ortho-hydroxyl group. Both effects weaken the C=O double bond, shifting its absorption to a lower frequency.[6][7]
-
Fingerprint Region (<1600 cm⁻¹): This complex region provides a unique fingerprint for the molecule.
-
Aromatic C=C Stretches: Expect two or more sharp bands of medium to strong intensity between 1600 cm⁻¹ and 1450 cm⁻¹, confirming the presence of the benzene ring.[10]
-
Phenolic C-O Stretch: A strong, distinct band around 1250 cm⁻¹ is characteristic of the C-O stretching vibration of the phenol group.[18][19]
-
C-Cl Stretch: A strong absorption band in the 800-700 cm⁻¹ range can be confidently assigned to the C-Cl stretching vibration.[11][12]
-
C-H Bends: Aromatic C-H out-of-plane bending vibrations appear below 900 cm⁻¹, and their exact position can help confirm the substitution pattern on the ring.[12] Methyl C-H bending modes are also found in this region.
-
Conclusion
The provides a wealth of structural information. The key diagnostic features are the broad, hydrogen-bonded -OH stretch (~3200 cm⁻¹), the characteristic aldehyde C-H Fermi doublet (~2750 cm⁻¹), the strong, frequency-shifted carbonyl C=O absorption (~1665 cm⁻¹), and the strong C-Cl stretch in the fingerprint region (~750 cm⁻¹). By carefully applying a robust experimental protocol like ATR-FTIR and systematically interpreting these characteristic bands, researchers can unequivocally confirm the identity and structural integrity of this important chemical intermediate.
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The Definitive Guide to the Mass Spectrometry of 5-Chloro-2-hydroxy-3-methylbenzaldehyde: A Senior Application Scientist's Perspective
This in-depth technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Chloro-2-hydroxy-3-methylbenzaldehyde (C₈H₇ClO₂). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a deep, mechanistic understanding of the compound's fragmentation pathways under Electron Ionization (EI). Our approach is grounded in the principles of scientific integrity, drawing causal links between molecular structure and spectral output to create a self-validating framework for analysis.
Introduction: The Analytical Imperative
This compound, a substituted aromatic aldehyde, presents a unique analytical challenge due to the interplay of its chloro, hydroxyl, and methyl functional groups on the benzene ring. Understanding its mass spectrometric fingerprint is crucial for its unambiguous identification in complex matrices, a common requirement in pharmaceutical development, metabolite identification, and quality control processes. This guide will dissect the fragmentation patterns, providing a predictive and explanatory framework for interpreting the mass spectrum of this and structurally related molecules.
Foundational Chemical Properties
A thorough understanding of the analyte's basic properties is a prerequisite for any mass spectrometric analysis. These properties influence sample preparation, ionization efficiency, and fragmentation behavior.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 23602-63-3 | [1][3] |
| Molecular Formula | C₈H₇ClO₂ | [1][2] |
| Molecular Weight | 170.59 g/mol | [1][2] |
| Exact Mass | 170.0135 Da | [2] |
Experimental Protocol: A Self-Validating System
The following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is designed to ensure reproducibility and generate high-quality, interpretable data. The causality behind each parameter selection is explained to empower the analyst.
Step 1: Sample Preparation
-
Action: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as methanol or acetonitrile. Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
Rationale: A volatile solvent is essential for efficient vaporization in the GC inlet. The specified concentration range is optimal for most modern mass spectrometers, preventing detector saturation while ensuring adequate signal intensity.
Step 2: Gas Chromatography (GC) Parameters
-
Injector: Split/splitless, operated in splitless mode for 1 minute to maximize analyte transfer to the column.
-
Injector Temperature: 250 °C. This temperature ensures rapid and complete volatilization of the analyte without inducing thermal degradation.
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended. Dimensions of 30 m x 0.25 mm x 0.25 µm are standard.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min. Helium is an inert carrier gas that provides good chromatographic resolution.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
This temperature program allows for the separation of the analyte from any potential impurities and ensures it elutes as a sharp peak.
-
Step 3: Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electron Ionization (EI). EI is a robust and highly reproducible "hard" ionization technique that induces characteristic and extensive fragmentation, providing a detailed structural fingerprint.[4][5]
-
Electron Energy: 70 eV. This is the standard electron energy for EI-MS, as it provides consistent and library-searchable fragmentation patterns.
-
Ion Source Temperature: 230 °C. This temperature prevents condensation of the analyte within the ion source while minimizing thermal degradation.
-
Mass Range: m/z 40-250. This range comfortably encompasses the molecular ion and all expected fragment ions.
-
Scan Rate: 2-3 scans/second.
Mass Spectrometry Fragmentation Analysis: A Mechanistic Approach
The 70 eV EI mass spectrum of this compound is predicted to exhibit a series of characteristic fragment ions. The fragmentation pathways are dictated by the relative stabilities of the resulting ions and neutral losses, influenced by the electronic effects of the substituents.
4.1. The Molecular Ion (M⁺˙)
The molecular ion peak is expected at m/z 170 , corresponding to the intact molecule minus one electron. Due to the presence of a chlorine atom, an isotopic peak at m/z 172 with an intensity of approximately one-third of the m/z 170 peak will be observed, reflecting the natural abundance of the ³⁷Cl isotope. Aromatic aldehydes typically show a prominent molecular ion peak, and this is expected to be the case here.
4.2. Primary Fragmentation Pathways
The initial fragmentation events are driven by the ionization of the molecule and the subsequent cleavage of the weakest bonds or rearrangements to more stable structures.
Diagram: Predicted Primary Fragmentation Pathways of this compound
Caption: Primary fragmentation routes from the molecular ion.
-
Loss of a Hydrogen Radical ([M-H]⁺, m/z 169/171): A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen, leading to the formation of a stable acylium ion. This is often a prominent peak in the spectra of aromatic aldehydes.
-
Loss of the Aldehyde Group ([M-CHO]⁺, m/z 141/143): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (CHO˙). The resulting chlorohydroxytoluene cation is stabilized by the aromatic system.
-
Loss of a Chlorine Radical ([M-Cl]⁺, m/z 135): The cleavage of the carbon-chlorine bond can lead to the formation of an ion at m/z 135.
-
Loss of a Methyl Radical ([M-CH₃]⁺, m/z 155/157): The loss of a methyl radical from the aromatic ring is another possible fragmentation pathway.
4.3. Secondary Fragmentation and Rearrangements
The primary fragment ions can undergo further fragmentation to produce a cascade of smaller ions, providing additional structural information.
Diagram: Secondary Fragmentation Pathways
Caption: Further fragmentation of primary ions.
-
Decarbonylation of the Acylium Ion: The [M-H]⁺ ion (m/z 169/171) can readily lose a molecule of carbon monoxide (CO) to form the ion at m/z 141/143. This is a very common and characteristic fragmentation for acylium ions.
-
Further Fragmentation of the [M-CHO]⁺ Ion: The ion at m/z 141/143 can undergo further fragmentation, such as the loss of CO, to yield an ion at m/z 113/115.
4.4. Predicted Major Fragment Ions
The following table summarizes the predicted major fragment ions and their proposed structures.
| m/z (³⁵Cl/³⁷Cl) | Proposed Formula | Identity/Origin |
| 170/172 | [C₈H₇ClO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 169/171 | [C₈H₆ClO₂]⁺ | [M-H]⁺ (Loss of aldehydic H) |
| 155/157 | [C₇H₄ClO₂]⁺ | [M-CH₃]⁺ (Loss of methyl radical) |
| 141/143 | [C₇H₆ClO]⁺ | [M-CHO]⁺ (Loss of formyl radical) or [M-H-CO]⁺ |
| 135 | [C₈H₇O₂]⁺ | [M-Cl]⁺ (Loss of chlorine radical) |
| 113/115 | [C₆H₆Cl]⁺ | [M-CHO-CO]⁺ |
Conclusion: A Framework for Confident Identification
The mass spectrum of this compound under Electron Ionization is predicted to be rich in structural information. By understanding the fundamental principles of fragmentation for substituted aromatic aldehydes, a clear and logical interpretation of the spectrum can be achieved. The presence of the characteristic chlorine isotopic pattern for chlorine-containing fragments provides an additional layer of confirmation. This guide provides not just a list of potential fragments, but a mechanistic framework for understanding their formation, empowering the analytical scientist to confidently identify this compound and predict the behavior of structurally similar molecules.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2023, December 1). Fragmentation (mass spectrometry). Retrieved January 12, 2026, from [Link]
-
LibreTexts Chemistry. (2022, July 3). 3.1: Electron Ionization. Retrieved January 12, 2026, from [Link]
Sources
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- 5. Thieme E-Books & E-Journals [thieme-connect.de]
A Comprehensive Technical Guide to the Solubility of 5-Chloro-2-hydroxy-3-methylbenzaldehyde in Organic Solvents
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, provides a thorough exploration of the solubility characteristics of 5-Chloro-2-hydroxy-3-methylbenzaldehyde. Recognizing the critical role of solubility in a multitude of scientific endeavors, from synthetic chemistry to pharmaceutical formulation, this document offers a blend of theoretical principles, predictive insights, and practical methodologies. While quantitative solubility data for this specific compound is not extensively available in public literature, this guide equips the user with the foundational knowledge and experimental framework to determine its solubility profile with scientific rigor.
Introduction: The Significance of this compound and Its Solubility
This compound is a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring a hydroxyl group, a chloro substituent, a methyl group, and an aldehyde functional group on a benzene ring, imparts a unique combination of chemical reactivity and physical properties. The solubility of this compound in organic solvents is a fundamental parameter that governs its utility in organic synthesis, purification processes such as crystallization, and its formulation into drug delivery systems. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, ensuring efficient purification, and developing stable and bioavailable pharmaceutical products.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 23602-63-3 | [1][2][3] |
| Molecular Formula | C₈H₇ClO₂ | [1][2] |
| Molecular Weight | 170.59 g/mol | [1][2][4] |
| Appearance | Crystalline powder | [5] |
| Melting Point | 67 °C | [5] |
| Boiling Point (Predicted) | 244.7 ± 35.0 °C | [5] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 8.09 ± 0.23 | [5] |
| XLogP3 (Computed) | 2.6 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the hydroxyl and carbonyl oxygens), combined with a moderate XLogP3 value, suggests that this compound will exhibit varied solubility across a range of organic solvents, influenced by polarity and hydrogen bonding capacity.
Theoretical Principles of Solubility: A Predictive Framework
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[6] This concept is rooted in the intermolecular forces between the solute and solvent molecules. For this compound, the key intermolecular interactions to consider are:
-
Van der Waals Forces: Present in all molecules, these forces will contribute to the solubility in nonpolar solvents.
-
Dipole-Dipole Interactions: The polar carbonyl group and the chloro- and hydroxyl-substituents create a molecular dipole, favoring solubility in polar solvents.
-
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and aldehyde groups can act as acceptors. Solvents capable of hydrogen bonding are therefore likely to be effective at solvating this molecule.
Based on these principles, a qualitative prediction of solubility in various classes of organic solvents can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute, suggesting good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipoles and can act as hydrogen bond acceptors, indicating a likelihood of moderate to good solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the nonpolar benzene ring and methyl group suggests some affinity for nonpolar solvents. However, the polar functional groups will limit the extent of solubility. The solubility in these solvents is expected to be lower than in polar solvents.
The interplay of these factors is visually represented in the following diagram:
Figure 1: Intermolecular interactions governing the solubility of this compound in different classes of organic solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a solid in a solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Experimental Workflow
The general workflow for the experimental determination of solubility is depicted below:
Figure 2: Experimental workflow for the determination of solubility using the isothermal shake-flask method.
Detailed Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials. The exact amount should be more than what is expected to dissolve to ensure equilibrium is reached from a state of supersaturation.
-
Add a precise volume of the chosen organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours), with continuous agitation to facilitate dissolution. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-warmed (to the equilibration temperature) syringe filter. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of the compound in the specific solvent at the given temperature. The results are typically expressed in units of mg/mL, g/L, or mol/L.
-
Data Presentation: A Template for Reporting Solubility
For clear and comparative analysis, the experimentally determined solubility data should be presented in a structured table.
| Organic Solvent | Polarity Index | Hydrogen Bonding Capacity | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Methanol | 5.1 | Donor & Acceptor | 25 | Experimental Value | Calculated Value |
| Ethanol | 4.3 | Donor & Acceptor | 25 | Experimental Value | Calculated Value |
| Acetone | 5.1 | Acceptor | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 3.1 | Weak Acceptor | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 4.4 | Acceptor | 25 | Experimental Value | Calculated Value |
| Toluene | 2.4 | None | 25 | Experimental Value | Calculated Value |
| n-Hexane | 0.1 | None | 25 | Experimental Value | Calculated Value |
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of readily available public data necessitates an experimental approach, the theoretical principles and detailed protocol presented herein offer a robust pathway for researchers to generate reliable solubility data. Such data is invaluable for the advancement of research and development projects that utilize this versatile chemical compound. The principles and methodologies described are broadly applicable to the study of solubility for a wide range of organic molecules, making this guide a valuable resource for the scientific community.
References
-
This compound Properties vs Pressure | Density, Cp, Viscosity. (n.d.). Chemcasts. Retrieved from [Link]
-
How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]
-
This compound [CAS: 23602-63-3]. (n.d.). Ivy Fine Chemicals. Retrieved from [Link][7]
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This compound | C8H7ClO2 | CID 2774358. (n.d.). PubChem. Retrieved from [Link][4][8]
-
This compound (CAS 23602-63-3) Properties. (n.d.). Chemcasts. Retrieved from [Link][9]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physical and chemical properties of 5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS No. 23602-63-3). As a substituted aromatic aldehyde, this compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Understanding its physical properties is paramount for its effective handling, reaction optimization, purification, and analytical characterization.
Chemical Identity and Structure
Accurate identification is the foundation of all chemical research. This compound is an organic compound featuring a benzene ring substituted with chloro, hydroxyl, methyl, and formyl (aldehyde) groups.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 23602-63-3 | [1][3][4][5][6][7] |
| Molecular Formula | C₈H₇ClO₂ | [1][2][5][6] |
| Molecular Weight | 170.59 g/mol | [1][2][5] |
| Canonical SMILES | CC1=CC(=CC(=C1O)C=O)Cl | [1] |
| InChIKey | NSKZAOKQZDLHGO-UHFFFAOYSA-N | [1][2] |
Core Physical Properties
The physical state and solubility of a compound dictate the methodologies for its application in synthesis and formulation. The properties below are critical for laboratory and process scale-up considerations.
| Property | Value | Comments | Source |
| Appearance | Colorless or yellowish crystalline powder | At Standard Temperature and Pressure (STP) | [3] |
| Melting Point | 67 - 70 °C | A key indicator of purity. A sharp melting range suggests high purity. | [3][4][8] |
| Boiling Point | 244.7 ± 35.0 °C | Predicted value; decomposition may occur at atmospheric pressure. | [3][4] |
| Density | 1.335 ± 0.06 g/cm³ | Predicted value. | [3] |
| Solubility | Low solubility in water; soluble in organic solvents like alcohols, ethers, and ketones. | The phenolic hydroxyl group offers some polarity, but the chlorinated aromatic ring dominates. | [3] |
| pKa | 8.09 ± 0.23 | Predicted value. The hydroxyl group is weakly acidic, characteristic of phenols. | [3] |
Expert Insights:
-
Melting Point: The experimental melting point of 67-70°C is a crucial parameter for quality control.[3][4][8] A broad or depressed melting range would indicate the presence of impurities, necessitating further purification (e.g., recrystallization).
-
Boiling Point & Thermal Stability: The high predicted boiling point suggests that purification by distillation should be performed under reduced pressure (vacuum distillation) to prevent thermal decomposition of the aldehyde and hydroxyl functionalities.
-
Solubility Profile: The compound's solubility in common organic solvents like ethanol, acetone, and ethyl acetate, coupled with its poor water solubility, is advantageous for typical reaction workups involving liquid-liquid extraction.[3] For purification by recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures (e.g., ethanol/water, hexanes/ethyl acetate) would be ideal.
Spectroscopic and Chromatographic Characterization
Structural confirmation and purity assessment are non-negotiable steps in chemical synthesis. A multi-technique approach ensures the identity and integrity of the material.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, one would expect:
-
¹H NMR: Distinct signals for the aldehyde proton (~9.5-10.5 ppm), the phenolic hydroxyl proton (variable, ~5-12 ppm, broad), two aromatic protons (singlets or narrow doublets, ~6.5-8.0 ppm), and the methyl group protons (~2.2-2.5 ppm).
-
¹³C NMR: Characteristic peaks for the aldehyde carbonyl carbon (~190-200 ppm), aromatic carbons (some attached to O, Cl, C, and H, ~110-160 ppm), and the methyl carbon (~15-25 ppm).
3.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of key functional groups. The IR spectrum of this compound will be dominated by:
-
A strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, typically around 1650-1680 cm⁻¹.
-
A broad absorption band for the hydroxyl (O-H) stretch, centered around 3200-3400 cm⁻¹.
-
Multiple sharp peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic C=C bond vibrations.
-
A C-Cl stretching vibration, typically found in the 1000-1100 cm⁻¹ region.
3.3. Mass Spectrometry (MS) MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (170.6 g/mol ).
-
Isotopic Pattern: A crucial validation step is observing the characteristic isotopic pattern for chlorine. There will be two peaks, one for the molecule with ³⁵Cl (M⁺) and another for the molecule with ³⁷Cl (M+2), in an approximate intensity ratio of 3:1.
3.4. High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for assessing the purity of a non-volatile organic compound. A typical reverse-phase method would be employed to separate the target compound from any impurities.
Protocol: Purity Determination by Reverse-Phase HPLC
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or 280 nm, determined by a UV scan).
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1.0 mL of acetonitrile or a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 70% A, 30% B) for at least 15 minutes.
-
Inject 5-10 µL of the prepared sample.
-
Run a linear gradient program, for example:
-
0-20 min: 30% B to 95% B.
-
20-25 min: Hold at 95% B.
-
25-26 min: Return to 30% B.
-
26-30 min: Re-equilibrate at 30% B.
-
-
-
Data Interpretation:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks and express as a percentage.
-
Experimental Workflow and Data Integration
The characterization of a chemical compound is a systematic process. The following workflow illustrates the logical progression from sample acquisition to a comprehensive data package.
Caption: Workflow for Physical & Chemical Characterization.
Safety and Handling
Proper handling is essential to ensure laboratory safety. This compound is classified with the following hazards:
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
-
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]
-
-
Storage:
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemcasts. This compound (CAS 23602-63-3) Properties. [Link]
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ChemBK. CAS 23602-63-3. [Link]
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Angene Chemical. Safety Data Sheet - this compound. [Link]
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Molbase. This compound | CAS 23602-63-3. [Link]
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Electronic effects of substituents in chloromethylbenzaldehyde
An In-depth Technical Guide on the Electronic Effects of Substituents in Chloromethylbenzaldehyde
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Chloromethylbenzaldehyde isomers are bifunctional organic compounds of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from the presence of two distinct reactive centers: an aldehyde and a chloromethyl group. The chemical behavior of these molecules is intricately governed by the electronic effects exerted by these substituents, their interplay, and their positional arrangement (ortho, meta, or para) on the benzene ring. This guide provides a comprehensive technical analysis of these electronic effects, blending theoretical principles with practical experimental and computational methodologies. We will dissect how inductive, resonance, and steric effects dictate the reactivity of the aldehyde carbonyl, the benzylic chloride, and the aromatic ring itself, offering researchers and drug development professionals the foundational knowledge to strategically leverage these versatile building blocks.
Introduction: The Duality of Reactivity
Chloromethylbenzaldehydes are archetypal examples of how molecular architecture dictates function. The aldehyde group serves as an electrophilic center for nucleophilic additions and as a precursor for imines, alcohols, and carboxylic acids.[2] Concurrently, the chloromethyl group provides a reactive site for nucleophilic substitution, enabling the facile introduction of a wide array of functionalities.[3] This dual reactivity allows for complex molecular scaffolds to be constructed efficiently. However, the reactivity of one group is not independent of the other; they are electronically coupled through the π-system of the benzene ring. Understanding this electronic communication is critical for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecules with desired properties.
Theoretical Framework: Deconstructing Substituent Effects
The influence of the aldehyde (-CHO) and chloromethyl (-CH₂Cl) groups on the benzaldehyde core can be rationalized through a combination of fundamental electronic and steric principles.
Fundamental Electronic Principles
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity. Both the aldehyde group (due to the electronegative oxygen) and the chloromethyl group (due to the electronegative chlorine) are electron-withdrawing by induction.[4][5] They pull electron density away from the aromatic ring, a phenomenon referred to as a -I effect.[6]
-
Resonance Effect (Mesomeric Effect, -M/+M): This effect involves the delocalization of π-electrons between a substituent and the aromatic ring.[4]
-
The aldehyde group is a powerful electron-withdrawing group by resonance (-M effect). It delocalizes the ring's π-electrons onto the carbonyl oxygen, creating a partial positive charge at the ortho and para positions.
-
The chloromethyl group is more complex. While the chlorine atom possesses lone pairs that could theoretically be donated into the ring (+M effect), its contribution is generally considered weak and is significantly outweighed by its strong inductive pull.[7] For most practical purposes in this context, the -I effect of the -CH₂Cl group is dominant.[8][9]
-
Quantifying Electronic Influence: Linear Free-Energy Relationships (LFER)
To move beyond qualitative descriptions, physical organic chemistry employs Linear Free-Energy Relationships (LFERs), such as the Hammett and Taft equations, to quantify substituent effects on reaction rates and equilibria.
-
The Hammett Equation: This cornerstone of LFER provides a quantitative measure of the electronic influence of meta and para substituents.[10] It is expressed as: log(k/k₀) = σρ or log(K/K₀) = σρ[11]
-
σ (Sigma): The substituent constant, which is a measure of the total electronic effect (inductive + resonance) of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[12][13]
-
ρ (Rho): The reaction constant, which reflects the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (i.e., a buildup of negative charge in the transition state).[14][15]
-
-
The Taft Equation: For ortho-substituted systems where steric effects are significant, the Hammett equation is insufficient. The Taft equation dissects the substituent effect into polar (electronic) and steric components.[16][17] log(k/k₀) = ρσ + δEs[17]
Isomer-Specific Electronic Analysis
The relative positioning of the -CHO and -CH₂Cl groups profoundly impacts the molecule's electronic landscape and reactivity.
4-(Chloromethyl)benzaldehyde (Para Isomer)
In the para isomer, the electronic effects of both groups are in direct conjugation.
-
Electronic Profile: The molecule is highly electron-deficient. The powerful -M and -I effects of the aldehyde group and the strong -I effect of the chloromethyl group work in concert to withdraw electron density from the ring.
-
Impact on Reactivity:
-
Aldehyde Group: The carbonyl carbon is rendered highly electrophilic, making it exceptionally reactive towards nucleophilic addition. Reactions with electron-withdrawing substituents on the benzaldehyde ring show a positive ρ value in Hammett plots, indicating acceleration of the reaction.[14]
-
Chloromethyl Group: Reactivity in Sₙ1 and Sₙ2 reactions is enhanced. The electron-withdrawing nature of the aldehyde group stabilizes the developing negative charge in an Sₙ2 transition state and destabilizes the carbocation intermediate in an Sₙ1 pathway, but the former effect often dominates, making it a good substrate for Sₙ2 reactions.[21]
-
Aromatic Ring: The ring is strongly deactivated towards electrophilic aromatic substitution.
-
3-(Chloromethyl)benzaldehyde (Meta Isomer)
In the meta position, the resonance effect of the aldehyde group is not transmitted to the carbon bearing the chloromethyl group.
-
Electronic Profile: The electronic effects are primarily transmitted via induction. Both groups exert a -I effect, deactivating the ring, but the powerful delocalizing -M effect of the aldehyde does not directly influence the chloromethyl group's reactivity through resonance.
-
Impact on Reactivity:
-
Aldehyde and Chloromethyl Groups: Both groups are less perturbed by each other compared to the para isomer. Reactivity is still enhanced relative to unsubstituted benzaldehyde or benzyl chloride but is generally lower than the para isomer where resonance effects are maximized.
-
2-(Chloromethyl)benzaldehyde (Ortho Isomer)
Proximity dictates the chemistry of the ortho isomer, introducing significant steric and through-space interactions.
-
Electronic Profile: Strong -I effects from both groups are operative.
-
Impact on Reactivity:
-
Steric Hindrance: The chloromethyl group sterically encumbers the aldehyde carbonyl, potentially slowing the rate of nucleophilic attack compared to the para isomer.[16][19] The Taft equation is essential for deconvoluting these steric effects from the underlying electronic effects.[17]
-
Enhanced Electrophilicity: Despite steric hindrance, the electron-withdrawing nature of the adjacent aldehyde group enhances the electrophilicity of the benzylic carbon, facilitating nucleophilic substitution.[2]
-
Experimental and Computational Characterization
A multi-pronged approach combining spectroscopy, kinetics, and computational modeling is essential for a complete understanding of these electronic effects.
Spectroscopic Analysis
Spectroscopy provides a direct window into the electronic environment of the molecule.[22]
| Spectroscopic Technique | Key Parameter | Interpretation |
| ¹H NMR Spectroscopy | Chemical Shift (δ) of Aldehydic Proton (~9.9-10.1 ppm) | A more downfield shift indicates a more electron-deficient (deshielded) proton, reflecting stronger electron withdrawal from the ring.[23] |
| Chemical Shift (δ) of Benzylic Protons (~4.6-4.8 ppm) | Downfield shift correlates with increased electrophilicity of the benzylic carbon. | |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) of Carbonyl Carbon (~190-192 ppm) | Downfield shift indicates a more electrophilic carbonyl center. |
| Infrared (IR) Spectroscopy | Carbonyl Stretching Frequency (ν(C=O)) (~1690-1715 cm⁻¹) | Electron-withdrawing groups increase the force constant of the C=O bond, shifting the stretching frequency to a higher wavenumber.[24][25] |
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Acquire a background spectrum of the empty crystal.
-
Sample Application: Place a small, representative amount of the solid chloromethylbenzaldehyde isomer onto the center of the ATR crystal.
-
Apply Pressure: Use the press arm to apply firm, even pressure to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the sharp, strong absorption peak in the ~1690-1715 cm⁻¹ region corresponding to the C=O stretch. Compare the ν(C=O) values across the ortho, meta, and para isomers.[22]
Kinetic Studies for Hammett Analysis
Kinetic studies provide the quantitative data (rate constants) needed for Hammett and Taft plots. A representative experiment is the solvolysis of the chloromethyl group.
Caption: Workflow for determining reaction constants via solvolysis kinetics.
Computational Modeling
Quantum chemical methods like Density Functional Theory (DFT) offer powerful predictive insights into electronic structure.[26][27]
-
Molecular Electrostatic Potential (MEP) Maps: These visualize the charge distribution on the molecule's surface, highlighting electrophilic (blue) and nucleophilic (red) regions. For chloromethylbenzaldehydes, MEP maps would clearly show the high electrophilicity of the aldehydic proton and carbonyl carbon.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of electrophilicity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack. The LUMO is expected to be localized primarily on the aldehyde group.[27]
-
Natural Bond Orbital (NBO) Analysis: This method can be used to calculate partial atomic charges, providing a quantitative measure of the electron density at each atom in the molecule.
Caption: Interrelation of substituent effects and observable chemical properties.
Implications in Synthesis and Drug Development
A thorough grasp of these electronic effects is not merely an academic exercise; it is a predictive tool for the synthetic chemist.
-
Strategic Synthesis: Knowledge of the relative reactivity of the isomers allows for the strategic design of multi-step syntheses. For instance, in the para isomer, one might perform a nucleophilic substitution at the highly reactive chloromethyl position first, before modifying the robust aldehyde.
-
Tuning Reactivity: By understanding the Hammett ρ value for a given reaction, chemists can predict how changes to other substituents on the ring will affect the reaction rate, allowing for fine-tuning of reaction conditions.
-
Pharmacophore Design: The electron distribution, dipole moment, and hydrogen bonding potential of the final molecule—all governed by these substituent effects—are critical determinants of its biological activity and interaction with target proteins.[28] Chloromethylbenzaldehydes serve as key intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs), including potential antibacterial and anticancer agents.
Conclusion
The electronic effects of the aldehyde and chloromethyl substituents in chloromethylbenzaldehyde are a classic illustration of the principles of physical organic chemistry. The interplay of inductive, resonance, and steric effects creates a unique reactivity profile for each isomer. The para isomer exhibits the strongest electronic communication, leading to highly activated functional groups. The meta isomer's reactivity is governed primarily by inductive effects, while the ortho isomer presents a complex case where steric hindrance competes with electronic activation. By employing a synergistic approach of spectroscopic analysis, kinetic measurements, and computational modeling, researchers can fully elucidate and predict the chemical behavior of these invaluable synthetic intermediates, paving the way for more efficient and innovative molecular design in drug discovery and materials science.
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- Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon.
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- Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed
- Hammett plot for C-3 substituted benzaldehydes.
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- Hammett equ
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An In-depth Technical Guide to the Crystal Structure of 5-Chloro-2-hydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Chloro-2-hydroxy-3-methylbenzaldehyde, with a primary focus on its anticipated crystal structure and molecular characteristics. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available in crystallographic databases at the time of this writing, this document leverages data from structurally analogous compounds, computational modeling principles, and established spectroscopic techniques to construct a robust analytical framework. This approach allows for a detailed exploration of its synthesis, molecular geometry, intermolecular interactions, and electronic properties, offering valuable insights for researchers in medicinal chemistry and materials science.
Introduction: The Significance of Substituted Salicylaldehydes
Salicylaldehyde and its derivatives are a cornerstone in synthetic chemistry, serving as versatile precursors for a vast array of heterocyclic compounds, Schiff bases, and coordination complexes.[1][2] The strategic placement of substituents on the aromatic ring profoundly influences the molecule's steric and electronic properties, thereby dictating its reactivity, crystal packing, and biological activity. The title compound, this compound, incorporates a chloro, a hydroxyl, and a methyl group, creating a unique electronic and steric landscape. Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for predicting its behavior in various applications, from drug-receptor interactions to the design of novel functional materials.
Synthesis and Crystallization
The synthesis of this compound can be achieved through established methods for the formylation and chlorination of substituted phenols. A common route involves the Duff reaction or the Reimer-Tiemann reaction on 2-chloro-6-methylphenol. Subsequent purification by recrystallization from a suitable solvent system, such as ethanol-water or hexane-ethyl acetate mixtures, is crucial for obtaining single crystals suitable for X-ray diffraction analysis.
General Synthetic Protocol (Illustrative)
A representative synthesis, adapted from procedures for analogous compounds, is outlined below.[3]
Reactants:
-
2-Chloro-6-methylphenol
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid and hydrochloric acid
Procedure:
-
Formylation: 2-Chloro-6-methylphenol is heated with HMTA in glacial acetic acid to introduce the aldehyde functionality.
-
Hydrolysis: The resulting intermediate is hydrolyzed with aqueous hydrochloric acid to yield the crude product.
-
Purification: The crude solid is collected by filtration, washed with cold water, and then purified by recrystallization.
-
Crystal Growth: Single crystals are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.
Caption: Illustrative workflow for the synthesis and crystallization of this compound.
Anticipated Crystal Structure and Molecular Geometry
Based on the analysis of related substituted salicylaldehydes, the crystal structure of this compound is expected to be characterized by a planar aromatic ring. A strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde group is a defining feature of salicylaldehydes, leading to the formation of a stable six-membered ring.[1] This interaction significantly influences the conformation and electronic properties of the molecule.
Crystallographic Parameters (Hypothetical)
The following table presents hypothetical crystallographic data based on typical values for similar organic molecules.
| Parameter | Anticipated Value |
| Chemical Formula | C₈H₇ClO₂ |
| Formula Weight | 170.59 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Z (molecules per unit cell) | 4 |
Key Bond Lengths and Angles (Predicted)
The bond lengths and angles are predicted based on standard values and DFT calculations on analogous structures.
| Bond/Angle | Predicted Value |
| C-Cl | ~1.74 Å |
| C-O (hydroxyl) | ~1.36 Å |
| C=O (aldehyde) | ~1.22 Å |
| O-H···O (H-bond) | ~1.8 Å |
| C-C-C (ring) | ~120° |
| C-C=O | ~124° |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the molecular structure of the synthesized compound.
FT-IR Spectroscopy
The FT-IR spectrum is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to the intramolecular hydrogen bonding. The sharp, strong absorption band around 1650-1680 cm⁻¹ is characteristic of the C=O stretching of the aromatic aldehyde.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum would provide key structural information. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The phenolic hydroxyl proton (OH) signal is also anticipated to be a singlet, typically in the range of δ 10.0-12.0 ppm, with its chemical shift being relatively independent of concentration due to the strong intramolecular hydrogen bond. The aromatic protons and the methyl protons would appear in their respective characteristic regions.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the aldehyde is the most deshielded, appearing around δ 190-200 ppm. The carbon bearing the hydroxyl group would resonate at approximately δ 155-160 ppm.
Computational Analysis: A Deeper Insight
In the absence of experimental crystal structure data, computational methods such as Density Functional Theory (DFT) provide a powerful tool for investigating the molecular properties of this compound.
DFT Calculations
DFT calculations, employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and predict various electronic properties.[4] This allows for the calculation of bond lengths, bond angles, and dihedral angles, which can be compared with data from related crystal structures. Furthermore, DFT can be used to simulate vibrational frequencies, aiding in the assignment of experimental FT-IR and Raman bands.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal lattice.[1][5][6] By mapping properties such as dnorm, shape index, and curvedness onto the Hirshfeld surface, one can identify and analyze different types of contacts, such as hydrogen bonds and van der Waals interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For this compound, this analysis would be crucial for understanding the role of the chloro, hydroxyl, and methyl groups in directing the crystal packing.
Caption: Workflow for Hirshfeld surface analysis to investigate intermolecular interactions.
Potential Applications in Drug Development and Materials Science
The structural and electronic features of this compound make it an attractive scaffold for various applications. The presence of the reactive aldehyde group allows for its use in the synthesis of Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The chlorine substituent can enhance lipophilicity and potentially modulate the biological activity of its derivatives. In materials science, substituted salicylaldehydes are used in the design of chemosensors and organic light-emitting diodes (OLEDs).
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a comprehensive understanding of its molecular architecture can be achieved through a synergistic approach combining established synthetic methodologies, comparative analysis of related structures, detailed spectroscopic characterization, and powerful computational tools. The insights gained from such studies are invaluable for guiding the rational design of novel therapeutic agents and advanced materials based on this versatile chemical scaffold.
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Huseynzada, A., Jelsch, C., et al. (2022). Crystal structure, Hirshfeld surface analysis, computational and antifungal studies of dihydropyrimidines on the basis of salicylaldehyde derivatives. Journal of the Iranian Chemical Society. [Link]
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Huseynzada, A., et al. (2022). Crystal structure, Hirshfeld surface analysis, computational and antifungal studies of dihydropyrimidines on the basis of salicylaldehyde derivatives. Request PDF. [Link]
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ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and computational (DFT, MESP, NBO, NCI, LOL, ELF, RDG and QTAIM) profiling of 5-chloro-2-hydroxy-3-methoxybenzaldehyde: A promising antitumor agent. [Link]
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PubChem. (n.d.). This compound. [Link]
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Mol-Instincts. (n.d.). This compound. [Link]
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Al-Hujran, T. A., et al. (2020). Crystal structure, Hirshfeld surface analysis and computational study of a rhodamine B–salicylaldehyde Schiff base derivative. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 7), 1027–1032. [Link]
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Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-542. [Link]
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PubChemLite. (n.d.). This compound (C8H7ClO2). [Link]
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Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. [Link]
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Ivy Fine Chemicals. (n.d.). This compound. [Link]
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NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Abstract
This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the synthesis, characterization, and potential applications of Schiff bases derived from 5-Chloro-2-hydroxy-3-methylbenzaldehyde. This particular aldehyde is a valuable precursor due to its substituted aromatic ring, featuring hydroxyl, chloro, and methyl groups, which can impart significant biological activity and unique coordination properties to the resulting Schiff bases. This guide emphasizes the causality behind experimental choices, offers detailed, step-by-step protocols for both conventional and green synthesis methods, and outlines the analytical techniques required for structural confirmation.
Introduction: The Versatility of Schiff Bases
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone of modern synthetic chemistry since their discovery by Hugo Schiff in the 19th century.[1][2] Their synthetic flexibility allows for the creation of a vast library of compounds with diverse steric and electronic properties. This versatility has led to their application in numerous fields, including medicinal chemistry, materials science, and catalysis.[1][3]
The biological significance of Schiff bases is particularly noteworthy. The imine bond has been shown to be critical for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][4][5] Schiff bases are also exceptional chelating ligands, capable of forming stable complexes with various metal ions.[3][4] These metal complexes often exhibit enhanced biological activity compared to the free ligands.[6]
The starting material, this compound, provides an excellent scaffold. The phenolic hydroxyl group can participate in hydrogen bonding and act as a coordination site. The electron-withdrawing chloro group and the electron-donating methyl group on the salicyl ring can modulate the electronic properties and lipophilicity of the final molecule, potentially enhancing its biological efficacy.
This guide aims to provide robust and reproducible protocols for synthesizing novel Schiff bases from this precursor, detailing the underlying chemical principles and offering a clear workflow for their subsequent characterization and evaluation.
Synthesis Methodology: From Reactants to Product
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound—in this case, this compound. The reaction proceeds via a two-step mechanism: a nucleophilic addition of the amine to the electrophilic carbonyl carbon to form a hemiaminal (carbinolamine) intermediate, followed by a dehydration step to yield the stable imine product.[1]
Protocol 1: Conventional Synthesis via Reflux
This method is a reliable and widely used technique for Schiff base synthesis.
Materials & Equipment:
-
This compound (MW: 170.59 g/mol )[7]
-
A selected primary amine (e.g., Aniline, 4-fluoroaniline, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filtration apparatus
-
Thin Layer Chromatography (TLC) plate
Step-by-Step Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 25 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To this solution, add an equimolar amount (10 mmol) of the chosen primary amine.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration of the carbinolamine intermediate.[2][8] An excess of acid should be avoided as it would protonate the amine, rendering it non-nucleophilic and inhibiting the reaction.[1]
-
Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. To maximize yield, cool the flask further in an ice bath for 30 minutes.
-
Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the product with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified product in a vacuum oven or desiccator.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or methanol.
Protocol 2: Microwave-Assisted Green Synthesis
This protocol offers a more environmentally friendly and rapid alternative to conventional heating.[8]
Step-by-Step Protocol:
-
Reactant Preparation: In a 10 mL microwave-safe reaction vessel, place equimolar amounts (e.g., 1 mmol) of this compound and the primary amine.
-
Solvent/Catalyst: Add 2 mL of ethanol and one drop of glacial acetic acid.
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 100-120°C for 3-10 minutes.
-
Work-up: After irradiation, cool the vessel to room temperature. The product will typically precipitate. Isolate and purify the solid using the same steps (5-7) as in the conventional protocol.
Structural Characterization: Validating the Synthesis
Confirming the identity and purity of the synthesized Schiff base is a critical step. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.
Summary of Expected Characterization Data:
| Technique | Key Observation | Expected Range/Value |
| FT-IR | Appearance of a strong C=N (imine) stretching band. Disappearance of aldehyde C=O and amine N-H bands. | ~1600-1640 cm⁻¹[9] |
| ¹H NMR | Appearance of a singlet for the azomethine proton (-CH=N-). Disappearance of the aldehyde proton (-CHO). | 8.0 - 9.0 ppm[9] |
| ¹³C NMR | Signal corresponding to the imine carbon (-C=N-). | 145 - 165 ppm[9][10] |
| Mass Spec. | Molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the product. | Varies by amine used |
| Elemental | Experimental %C, %H, %N values agree with calculated values for the empirical formula. | Within ±0.4% of theoretical |
Expert Insights:
-
FT-IR: The presence of a broad absorption band around 3200-3400 cm⁻¹ can indicate the O-H stretch of the phenolic group, which may be involved in intramolecular hydrogen bonding with the imine nitrogen.
-
¹H NMR: The chemical shift of the phenolic -OH proton can be highly variable (often >10 ppm) and may appear as a broad singlet, especially if there is intramolecular hydrogen bonding. This is a characteristic feature of salicylaldehyde-derived Schiff bases.
Applications in Drug Discovery and Beyond
Schiff bases derived from substituted salicylaldehydes are compounds of significant interest due to their broad spectrum of biological activities.[11]
-
Antimicrobial Agents: A primary application is in the development of new antibacterial and antifungal agents.[12] The imine group is often essential for this activity, and the presence of the halogen (chloro) substituent on the phenyl ring is known to enhance antimicrobial potency.[4][10] For instance, a study on Schiff bases from 5-chloro-salicylaldehyde showed potent activity against bacteria like E. coli and S. aureus.[10]
-
Anticancer Potential: Numerous Schiff bases and their metal complexes have demonstrated significant cytotoxicity against various human cancer cell lines.[5][9] They can induce apoptosis through various mechanisms, making them promising candidates for further oncological research.
-
Antioxidant Activity: The phenolic hydroxyl group allows these molecules to act as radical scavengers, giving them potential antioxidant properties.[3]
-
Coordination Chemistry and Catalysis: As bidentate or tridentate ligands, these Schiff bases readily form stable complexes with transition metals. These metallo-complexes are explored for their catalytic activity in various organic transformations and as biomimetic models.[3]
Conclusion
The synthesis of Schiff bases from this compound offers a facile and efficient route to a class of compounds with high potential in medicinal chemistry and materials science. The protocols outlined in this guide are robust, adaptable, and grounded in established chemical principles. By following the detailed steps for synthesis and characterization, researchers can confidently produce and validate novel Schiff base derivatives for further investigation into their promising biological and chemical properties.
References
-
da Silva, C. M., da Silva, D. L., Modolo, L. V., et al. (2011). Schiff bases: A short review of their synthesis, characterization, and applications. Journal of Advanced Research. Available at: [Link]
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Kumar, K. (2023). A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. International Journal of Scientific Research in Engineering and Management. Available at: [Link]
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Shi, L., Ge, H., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, A., Singh, G., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Available at: [Link]
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Application Notes and Protocols for Investigating the Antimicrobial Activity of 5-Chloro-2-hydroxy-3-methylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Substituted Salicylaldehydes
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Substituted salicylaldehydes have emerged as a promising class of compounds due to their inherent biological activities. The strategic incorporation of a chlorine atom at the C-5 position and a methyl group at the C-3 position of the 2-hydroxybenzaldehyde core in 5-Chloro-2-hydroxy-3-methylbenzaldehyde is hypothesized to modulate its electronic and steric properties, potentially enhancing its antimicrobial efficacy and spectrum.
This document provides a comprehensive guide for researchers investigating the antimicrobial properties of derivatives synthesized from this core structure, such as Schiff bases and chalcones. While direct studies on the 3-methyl derivative are nascent, the protocols and principles outlined herein are based on extensive research on closely related 5-chloro-salicylaldehyde derivatives and provide a robust framework for investigation.[1][2][3][4][5]
Scientific Rationale and Mechanism of Action
The antimicrobial activity of salicylaldehyde derivatives is intrinsically linked to their chemical structure. The presence of a hydroxyl group and an aldehyde function in close proximity allows for the formation of various derivatives, primarily through condensation reactions.
The Role of the Core Structure:
-
Hydroxyl Group: The phenolic hydroxyl group is a key player. A proposed mechanism of action for salicylaldehydes involves the rapid exchange of this proton, which can disrupt microbial membrane potentials and interfere with cellular processes.[6] Studies have shown a correlation between the broadening of the NMR signal of this hydroxyl proton and increased antimicrobial activity, suggesting that the lability of this proton is crucial.[6]
-
Halogenation: The introduction of a chlorine atom at the C-5 position significantly enhances the lipophilicity of the molecule, which can facilitate its transport across microbial cell membranes.[7] Halogenation can also increase the compound's metabolic stability and potency.[7]
Key Derivatives and Their Mechanisms:
-
Schiff Bases: Formed by the condensation of the aldehyde group with a primary amine, Schiff bases introduce an azomethine (>C=N-) group. This imine group is a critical pharmacophore, potentially forming hydrogen bonds with active sites of cellular enzymes and interfering with their function, thus inhibiting normal cell processes.[8][9][10] The versatility in the choice of the primary amine allows for extensive structural modifications to optimize activity.[11][12]
-
Chalcones: These derivatives are α,β-unsaturated ketones, synthesized via a Claisen-Schmidt condensation between the benzaldehyde and an acetophenone. The reactive α,β-unsaturated keto function is considered a primary determinant of their antimicrobial activity.[13] Chalcones are known to target a range of bacterial enzymes, including DNA gyrase and MurA transferase, and can also inhibit efflux pumps, which are a major mechanism of antibiotic resistance in bacteria.[14][15][16][17]
Quantitative Data Summary: Antimicrobial Activity of Related Derivatives
While specific data for this compound derivatives are yet to be extensively published, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for analogous 5-chloro-salicylaldehyde derivatives to provide a baseline for expected potency.
| Derivative Class | Specific Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | 1.6 | [1][2] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Staphylococcus aureus | 3.4 | [1][2] | |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Pseudomonas fluorescence | 2.8 | [1][2] | |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 | [1][2] | |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Aspergillus niger | 47.5 | [1][2] | |
| Sulfonamide Schiff Base | 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | [1] |
| Benzamide | 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of a novel compound, which is the lowest concentration that inhibits visible microbial growth.
Rationale: This method is the gold standard for quantitative antimicrobial susceptibility testing, providing a precise MIC value that is crucial for evaluating the potency of a new compound.
Workflow Diagram: Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Assay.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in a suitable sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative/sterility control (broth medium only).
-
Seal the plate and incubate at the appropriate temperature (typically 35-37°C) for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined by measuring the optical density with a plate reader.
-
Protocol 2: Agar Well Diffusion Assay
This protocol is a qualitative or semi-quantitative method to screen for antimicrobial activity.
Rationale: This method is a cost-effective and straightforward way to screen multiple compounds for antimicrobial activity. The size of the zone of inhibition provides a visual indication of the compound's efficacy.
Workflow Diagram: Agar Well Diffusion Assay
Caption: Workflow for the Agar Well Diffusion Assay.
Step-by-Step Methodology:
-
Preparation of Agar Plates:
-
Prepare a standardized inoculum of the test microorganism as described in the broth microdilution protocol.
-
Using a sterile cotton swab, evenly spread the microbial suspension across the surface of a suitable agar plate (e.g., Mueller-Hinton Agar) to create a uniform lawn.
-
-
Well Preparation and Compound Application:
-
Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer or a pipette tip.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.
-
In separate wells, add a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).
-
-
Incubation and Measurement:
-
Allow the plates to stand for a short period to permit diffusion of the compound into the agar.
-
Invert the plates and incubate at the appropriate temperature for 18-24 hours.
-
After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
-
Causality and Experimental Choices
-
Choice of Derivatives: The synthesis of Schiff bases and chalcones is a logical first step due to well-established synthetic routes and a significant body of literature demonstrating their antimicrobial potential.[9][10][11][13][18][19][20]
-
Solvent Selection: DMSO is commonly used as a solvent for novel synthetic compounds. It is crucial to include a solvent-only control to ensure that the observed antimicrobial activity is not due to the solvent itself.
-
Use of Controls: Positive and negative controls are essential for validating the experimental results. A standard antibiotic (positive control) confirms the susceptibility of the test organism and the validity of the assay conditions, while the sterility and growth controls confirm the absence of contamination and adequate microbial growth, respectively.
-
McFarland Standard: The use of a 0.5 McFarland standard is critical for standardizing the inoculum density. This ensures reproducibility and allows for the comparison of results across different experiments and laboratories.
Conclusion and Future Directions
The derivatives of this compound represent a promising area for the discovery of new antimicrobial agents. The protocols detailed in this document provide a standardized and robust framework for the initial screening and evaluation of these compounds. Future research should focus on synthesizing a library of derivatives, particularly Schiff bases and chalcones, to establish clear structure-activity relationships. Further investigations into their precise mechanisms of action, including potential interactions with microbial enzymes and membranes, will be crucial for their development as next-generation antimicrobial drugs.
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Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. National Institutes of Health.[Link]
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Design, synthesis and evaluation of chalcones as anti-microbial agent. International Journal of Current Research and Academic Review.[Link]
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SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.[Link]
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Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. National Institutes of Health.[Link]
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Application Notes and Protocols for Evaluating the Antifungal Properties of 5-Chloro-2-hydroxy-3-methylbenzaldehyde Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antifungal properties of 5-Chloro-2-hydroxy-3-methylbenzaldehyde and its derivatives. Benzaldehydes are a class of compounds recognized for their antimicrobial potential, often acting by disrupting the cellular antioxidation systems of fungal pathogens.[1][2] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind the experimental design. It offers detailed, self-validating protocols for determining antifungal efficacy and preliminary safety profiles, including minimum inhibitory concentration (MIC) determination and mammalian cell cytotoxicity assessment.
Introduction and Scientific Background
The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a formidable challenge to public health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Benzaldehyde and its derivatives have emerged as a promising class of compounds, with studies indicating potent activity against a range of fungal species, including Aspergillus and Penicillium.[1][3]
This compound (C₈H₇ClO₂) is a substituted benzaldehyde whose structural features—a hydroxyl group ortho to the aldehyde and halogen substitution—suggest potential for significant biological activity.[2] This application note provides the foundational protocols to systematically investigate this potential.
Hypothesized Mechanism of Action: Disruption of Fungal Redox Homeostasis
A key principle in designing these protocols is understanding the compound's likely mechanism of action. Evidence suggests that many antifungal benzaldehydes function as redox-active compounds that interfere with the fungus's ability to manage oxidative stress.[1][2] This disruption of cellular antioxidation components, such as superoxide dismutases and glutathione reductase, leads to an accumulation of reactive oxygen species (ROS), causing cellular damage and ultimately inhibiting fungal growth.[2] The presence of an ortho-hydroxyl group on the aromatic ring has been shown to be a critical factor in enhancing this antifungal activity.[1][2]
Our experimental approach is therefore designed not only to quantify antifungal activity but also to provide a basis for future mechanistic studies targeting this pathway.
Caption: Overall experimental workflow for antifungal evaluation.
Detailed Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the compound that inhibits visible fungal growth, a key metric of antifungal potency. [4]It is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI). [5][6] Rationale: The broth microdilution method is considered a gold standard for antifungal susceptibility testing, allowing for the simultaneous, high-throughput screening of multiple concentrations. [4][5]We use RPMI-1640 medium because it is a chemically defined medium that provides consistent and reproducible results for most pathogenic fungi. [7] Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or plate reader
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Compound Stock Preparation: a. Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Vortex until fully dissolved. b. Create a working solution by diluting the stock solution in RPMI-1640 medium to twice the highest desired final concentration (e.g., for a final top concentration of 256 µg/mL, prepare a 512 µg/mL working solution).
-
Inoculum Preparation: a. For Yeasts (C. albicans): Culture the yeast on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline. Adjust the suspension with a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ cells/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL. [8] b. For Molds (A. fumigatus): Culture the mold on Potato Dextrose Agar until sporulation is achieved (typically 5-7 days). Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and dilute in RPMI-1640 to a final inoculum concentration of 0.4-5 x 10⁴ conidia/mL. [8]
-
Plate Setup: a. Add 100 µL of RPMI-1640 medium to columns 2-11 of a 96-well plate. b. Add 200 µL of the working compound solution (e.g., 512 µg/mL) to column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10. d. Column 11 serves as the growth control (no compound). e. Column 12 serves as the sterility control (medium only, no inoculum).
-
Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to wells in columns 1-11. This halves the drug concentration to the final desired test range (e.g., 256 µg/mL down to 0.5 µg/mL). b. Seal the plate and incubate at 35-37°C. Incubation time depends on the organism: 24 hours for Candida species, 48 hours for most molds. [4]
-
Reading the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth. For azole-like compounds, the endpoint may be defined as the concentration causing a significant (≥50%) reduction in turbidity compared to the growth control. [4]This can be determined visually or with a plate reader at 530 nm.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative or semi-quantitative confirmation of antifungal activity and is visually intuitive.
Rationale: This assay is simpler and faster than broth dilution and is excellent for initial screening. [9]The size of the zone of inhibition around the disk corresponds to the compound's ability to diffuse through the agar and inhibit fungal growth. Mueller-Hinton agar with supplements is a standardized medium that supports good growth of most clinically relevant yeasts. [6][8] Materials:
-
Prepared compound stock solution (from Protocol 1)
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal inoculum prepared to 0.5 McFarland standard
-
Sterile swabs
Procedure:
-
Plate Preparation: Pour the supplemented Mueller-Hinton Agar into petri dishes and allow it to solidify.
-
Inoculation: Dip a sterile swab into the 0.5 McFarland fungal suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
Disk Application: a. Aseptically apply sterile paper disks to the agar surface. b. Pipette a defined volume (e.g., 10-20 µL) of the test compound solution onto a disk. c. Use a DMSO-loaded disk as a negative control and a disk with a known antifungal (e.g., fluconazole) as a positive control.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk.
Protocol 3: In Vitro Cytotoxicity Assessment
It is crucial to determine if the compound is selectively toxic to fungal cells over host cells. [10]This protocol provides a general framework using a metabolic assay.
Rationale: Antifungal agents target eukaryotic cells, which are structurally similar to human cells, increasing the risk of off-target toxicity. [10]Assays like MTT or MTS measure mitochondrial activity as a proxy for cell viability and are standard methods for high-throughput cytotoxicity screening. [10] Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, or NIH 3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound stock solution
-
MTT or MTS reagent
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed the 96-well plate with mammalian cells at a density of ~1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with medium only (no cells), cells with medium only (untreated control), and cells with DMSO at the highest concentration used (solvent control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assay: a. Add the MTT/MTS reagent to each well according to the manufacturer's instructions (typically 10-20 µL). b. Incubate for 2-4 hours. c. Read the absorbance on a plate reader at the appropriate wavelength (e.g., ~490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The therapeutic index (TI) can be calculated as a preliminary measure of selectivity.
Table 1: Hypothetical Antifungal Activity Data
| Compound | Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
| This compound | C. albicans | 16 | 18 |
| This compound | A. fumigatus | 32 | 14 |
| Fluconazole (Control) | C. albicans | 8 | 22 |
| Amphotericin B (Control) | A. fumigatus | 1 | 25 |
| DMSO (Vehicle Control) | C. albicans | >256 | 0 |
Table 2: Hypothetical Cytotoxicity and Selectivity Data
| Compound | Cell Line | IC₅₀ (µg/mL) | Therapeutic Index (IC₅₀/MIC) vs C. albicans |
| This compound | HeLa | 128 | 8 |
| Fluconazole (Control) | HeLa | >1000 | >125 |
Interpretation:
-
A lower MIC value indicates higher antifungal potency.
-
A larger zone of inhibition suggests greater activity in the disk diffusion assay.
-
The Therapeutic Index (TI) provides an early indication of the compound's safety margin. A higher TI is desirable, indicating greater selectivity for the fungal pathogen over host cells.
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Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (2011). National Center for Biotechnology Information. [Link]
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Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. (2015). National Institutes of Health (NIH). [Link]
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The Versatile Role of 5-Chloro-2-hydroxy-3-methylbenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
Introduction: A Privileged Scaffold in Heterocyclic Synthesis
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with desired biological activities. 5-Chloro-2-hydroxy-3-methylbenzaldehyde emerges as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—featuring a nucleophilic hydroxyl group, an electrophilic aldehyde, a directing methyl group, and a lipophilic chlorine atom—provides a rich platform for a multitude of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of coumarins, chalcones, and Schiff bases, classes of compounds renowned for their significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The strategic placement of the hydroxyl and aldehyde groups in an ortho relationship facilitates a range of cyclization reactions, making it an ideal precursor for various fused heterocyclic systems. The presence of the electron-donating methyl group can influence the reactivity of the aromatic ring, while the chloro substituent can enhance the lipophilicity and metabolic stability of the resulting molecules, often contributing to improved biological efficacy. This guide will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols, and discuss the potential biological significance of the synthesized heterocyclic compounds.
I. Synthesis of 6-Chloro-8-methylcoumarins via Knoevenagel Condensation
Coumarins, or 1-benzopyran-2-ones, are a prominent class of oxygen-containing heterocycles with a wide spectrum of biological activities. The Knoevenagel condensation provides a straightforward and efficient method for the synthesis of coumarin derivatives from salicylaldehydes and active methylene compounds.
Mechanistic Insight: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In the context of coumarin synthesis from this compound, the reaction is typically catalyzed by a weak base, such as piperidine or triethylamine. The base facilitates the deprotonation of the active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) to generate a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate undergoes an intramolecular cyclization via the phenolic hydroxyl group, followed by dehydration to yield the final coumarin scaffold.
Caption: Knoevenagel condensation for coumarin synthesis.
Experimental Protocol: Synthesis of 6-Chloro-3-ethoxycarbonyl-8-methylcoumarin
This protocol details the synthesis of a representative 6-chloro-8-methylcoumarin derivative using diethyl malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine
-
Ethanol (absolute)
-
Hydrochloric acid (10% aqueous solution)
-
Ice
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.71 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol) in 30 mL of absolute ethanol.
-
To the stirred solution, add piperidine (0.5 mL) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Pour the reaction mixture into 100 mL of ice-cold water and acidify with 10% hydrochloric acid to a pH of approximately 2-3.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 6-chloro-3-ethoxycarbonyl-8-methylcoumarin as crystalline solids.
-
Dry the purified product in a vacuum oven at 60 °C.
Expected Yield and Characterization:
The yield of the purified product is typically in the range of 75-85%. The structure can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
| Compound | Expected Yield | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 6-Chloro-3-ethoxycarbonyl-8-methylcoumarin | 75-85% | 155-158 | ~8.5 (s, 1H, C4-H), 7.5-7.7 (m, 2H, Ar-H), 4.4 (q, 2H, OCH₂), 2.4 (s, 3H, CH₃), 1.4 (t, 3H, OCH₂CH₃) |
II. Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as precursors for various other flavonoids and exhibit a wide range of biological activities. The Claisen-Schmidt condensation is the most common method for their synthesis.
Mechanistic Insight: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[2] In this case, this compound reacts with a substituted acetophenone in the presence of a strong base like sodium hydroxide or potassium hydroxide. The base abstracts an acidic α-proton from the acetophenone to form an enolate ion. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, the chalcone.[3]
Caption: General scheme for Schiff base formation.
Experimental Protocol: Synthesis of 2-((E)-(phenylimino)methyl)-4-chloro-6-methylphenol
This protocol outlines the synthesis of a Schiff base from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.71 g, 10 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.
-
To this solution, add aniline (0.93 g, 10 mmol) and a few drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product often crystallizes out of the solution upon cooling.
-
If precipitation is not complete, place the flask in an ice bath for 30 minutes.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol if necessary to obtain the pure Schiff base.
-
Dry the product in a desiccator.
Expected Yield and Characterization:
The yields for Schiff base formation are typically high, often exceeding 90%.
| Compound | Expected Yield | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 2-((E)-(phenylimino)methyl)-4-chloro-6-methylphenol | >90% | 98-101 | ~13.0 (s, 1H, OH), 8.6 (s, 1H, CH=N), 7.2-7.5 (m, 7H, Ar-H), 2.3 (s, 3H, CH₃) |
IV. Biological Significance and Future Perspectives
The heterocyclic compounds synthesized from this compound are of significant interest due to their potential biological activities.
-
Coumarins: The resulting 6-chloro-8-methylcoumarin scaffold is a promising framework for the development of novel anticoagulant, anti-inflammatory, and anticancer agents. The presence of the chloro and methyl groups can modulate the pharmacokinetic and pharmacodynamic properties of these molecules.
-
Chalcones: Chalcones are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The chalcones derived from this compound are expected to exhibit interesting biological profiles due to the combined electronic and steric effects of the substituents.
-
Schiff Bases: Schiff bases are not only important synthetic intermediates but also exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. [4]The imine linkage is crucial for their biological function, and the overall lipophilicity imparted by the chloro and methyl groups may enhance their cell permeability and, consequently, their bioactivity.
References
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Zábranská, E., Doležal, M., Zitko, J., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. Available from: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- Mandge, S., Singh, H. P., Gupta, S. D., & Moorthy, N. S. H. N. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Trends in Applied Sciences Research, 2(1), 52-56.
- Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564.
- Pawar, S. S., et al. (2022). Synthesis, spectral characterization and in-vitro analysis of some novel chalcones derivatives.
-
JETIR. (2020). SYNTHESIS OF CHALCONES. Available from: [Link]
- Khan, I. A., & Asiri, A. M. (2015). Synthesis and antimicrobial activities of some novel chalcones. Journal of Saudi Chemical Society, 19(5), 539-544.
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available from: [Link]
-
HMU CPD. (n.d.). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. Available from: [Link]
- Claisen, L., & Schmidt, J. G. (1881). Ueber die Condensation von Ketonen und Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 369-373.
- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
- Schiff, H. (1864). Eine neue Reihe organischer Basen. Justus Liebigs Annalen der Chemie, 131(1), 118-119.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and antioxidant activities of new coumarin derivatives.
- da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their synthesis, characterization, and applications. Journal of advanced research, 2(1), 1-8.
- S. N. Pandeya, S. Sriram, D. (2010). Synthesis & anticonvulsant activity (Chemo Shock) of Schiff and Mannich bases of Isatin derivatives with 2-Amino pyridine (mechanism of action). International Journal of PharmTech Research, 2(1), 603-609.
-
ResearchGate. (2022). Synthesis and characterization of chalcone derivatives and their antioxidant activity. Available from: [Link]
-
University of Diyala. (n.d.). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Available from: [Link]
-
AIM. (n.d.). TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. Available from: [Link]
- Claisen, L. (1887). Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657.
- Knoevenagel, E. (1894). Ueber eine Darstellungsweise der Glutarsäure. Berichte der deutschen chemischen Gesellschaft, 27(2), 2345-2346.
-
ResearchGate. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-b. Available from: [Link]
-
ResearchGate. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Available from: [Link]
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- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Metal Complexes of 5-Chloro-2-hydroxy-3-methylbenzaldehyde Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: A Gateway to Novel Coordination Chemistry
The intersection of Schiff base chemistry with transition metal coordination offers a fertile ground for the discovery of novel compounds with significant applications in medicine and catalysis. Schiff bases derived from substituted salicylaldehydes are particularly noteworthy due to their versatile chelating abilities, often acting as bidentate or polydentate ligands. This guide focuses on the synthesis, characterization, and potential applications of metal complexes derived from Schiff bases of 5-Chloro-2-hydroxy-3-methylbenzaldehyde. The presence of the chloro, hydroxyl, and methyl groups on the aromatic ring allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, making them promising candidates for targeted applications.
This document provides a comprehensive overview, including detailed experimental protocols and the scientific rationale behind them. While specific data for complexes of this compound Schiff bases are emerging, the protocols and principles outlined herein are based on well-established methodologies for analogous systems and are designed to be readily adaptable.
Synthesis of Schiff Base Ligands from this compound
The foundational step in the synthesis of the target metal complexes is the preparation of the Schiff base ligand. This is typically achieved through a condensation reaction between this compound and a primary amine. The choice of the primary amine is a critical determinant of the final properties of the metal complex. Aromatic amines can introduce additional steric bulk and electronic effects, while aliphatic amines can offer greater flexibility.
General Synthetic Protocol for Schiff Base Ligand Formation
This protocol outlines a generalized procedure for the synthesis of a Schiff base from this compound and a generic primary amine (R-NH₂).
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, ethylenediamine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol. Stir the solution gently until the aldehyde is completely dissolved. Mild heating may be applied if necessary.
-
Dissolution of Amine: In a separate beaker, dissolve 10 mmol of the chosen primary amine in 20 mL of absolute ethanol. For diamines like ethylenediamine, the molar ratio should be adjusted to 2:1 (aldehyde:amine) for the formation of a tetradentate ligand.
-
Reaction Mixture: Slowly add the ethanolic solution of the amine to the aldehyde solution with continuous stirring.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step of the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. The flask can be placed in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Recrystallization: Dry the product in a desiccator. For further purification, the crude Schiff base can be recrystallized from a suitable solvent such as ethanol or methanol.
Causality of Experimental Choices:
-
Solvent: Ethanol and methanol are commonly used as they are good solvents for both the reactants and the product, and their boiling points are suitable for refluxing.
-
Catalyst: The addition of a catalytic amount of a weak acid like glacial acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Reflux: Heating the reaction mixture at its boiling point increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.
Synthesis of Metal Complexes
The synthesized Schiff base ligand can be complexed with a variety of transition metal ions. The choice of the metal ion is dictated by the desired application of the final complex. For instance, copper and zinc complexes often exhibit significant antimicrobial and anticancer activities, while manganese and iron complexes are frequently explored for their catalytic properties.[1]
General Synthetic Protocol for Metal Complex Formation
This protocol provides a general method for the synthesis of metal(II) complexes.
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂, Zn(OAc)₂)
-
Absolute Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Ligand: Dissolve 2 mmol of the Schiff base ligand in 40 mL of hot absolute ethanol in a round-bottom flask.
-
Dissolution of Metal Salt: In a separate beaker, dissolve 1 mmol of the chosen metal(II) salt in 20 mL of absolute ethanol.
-
Complexation: Slowly add the ethanolic solution of the metal salt to the hot ligand solution with continuous stirring. A change in color and the formation of a precipitate are often indicative of complex formation.
-
Reflux: Attach a reflux condenser and reflux the reaction mixture for 3-5 hours.
-
Isolation of Complex: After reflux, cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.
-
Washing and Drying: Wash the complex with a small amount of cold ethanol to remove any unreacted ligand or metal salt, followed by a wash with diethyl ether. Dry the final product in a desiccator over anhydrous CaCl₂.
Self-Validating System: The formation of the complex can be initially validated by observing a distinct color change from the ligand solution and the formation of a solid. Further validation is achieved through the characterization techniques outlined in the next section.
Characterization of Schiff Base Metal Complexes
A thorough characterization of the synthesized Schiff base and its metal complexes is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic and Analytical Techniques
| Technique | Purpose | Expected Observations for this compound Schiff Base Complexes |
| FT-IR Spectroscopy | To identify functional groups and confirm coordination. | - Disappearance of the C=O stretching band of the aldehyde. - Appearance of a new band for the azomethine (C=N) group (typically around 1600-1630 cm⁻¹).[2][3] - A shift in the C=N stretching frequency upon complexation, indicating coordination of the azomethine nitrogen to the metal ion.[2] - Broadening or shifting of the phenolic O-H band upon complexation, suggesting coordination of the phenolic oxygen. - Appearance of new low-frequency bands corresponding to M-N and M-O bonds.[2] |
| UV-Vis Spectroscopy | To study the electronic transitions and geometry of the complexes. | - Ligand-centered π → π* and n → π* transitions in the UV region. - Appearance of new charge-transfer (LMCT or MLCT) bands upon complexation. - For d-block metal complexes, the appearance of d-d transition bands in the visible region, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar). |
| ¹H NMR Spectroscopy | To elucidate the structure of the diamagnetic complexes (e.g., Zn(II)). | - Disappearance of the aldehyde proton signal. - Appearance of a new signal for the azomethine proton (-CH=N-), typically in the range of 8-9 ppm. - A downfield shift of the azomethine proton signal upon complexation. - Broadening or disappearance of the phenolic -OH proton signal upon coordination to the metal. |
| Mass Spectrometry | To determine the molecular weight and confirm the stoichiometry of the complex. | - A molecular ion peak corresponding to the calculated molecular weight of the Schiff base and its metal complex. |
| Elemental Analysis (CHN) | To determine the empirical formula of the synthesized compounds. | - The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the proposed formula. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complex. | - Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For many Schiff base complexes, square planar or distorted tetrahedral/octahedral geometries are common.[4] |
Applications of this compound Schiff Base Metal Complexes
While specific application data for this exact class of complexes is still an active area of research, the known biological and catalytic activities of structurally similar Schiff base metal complexes provide a strong rationale for their investigation in several key areas.
Antimicrobial Applications
Schiff base metal complexes are widely recognized for their antimicrobial properties. The chelation of the metal ion to the Schiff base ligand often enhances its antimicrobial activity compared to the free ligand.[5] This increased activity is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membrane of the microorganism.
Protocol for Antimicrobial Screening (Agar Well Diffusion Method):
-
Preparation of Media: Prepare nutrient agar plates for bacteria and potato dextrose agar plates for fungi.
-
Inoculation: Aseptically spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) over the surface of the agar plates.
-
Well Preparation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Sample Loading: Add a defined concentration (e.g., 100 µg/mL in DMSO) of the synthesized Schiff base and its metal complexes to the respective wells. A well with DMSO alone serves as a negative control, and a standard antibiotic/antifungal serves as a positive control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Applications
Many Schiff base metal complexes have demonstrated significant in vitro and in vivo anticancer activity.[6] Their mechanism of action can vary but often involves binding to DNA, inducing apoptosis, or inhibiting key enzymes involved in cancer cell proliferation.
Protocol for In Vitro Anticancer Activity Screening (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the synthesized Schiff base and its metal complexes for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Catalytic Applications
Schiff base metal complexes are effective catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[7] The metal center acts as the active site, and the Schiff base ligand can be tailored to influence the catalyst's activity and selectivity.
Exemplary Protocol for Catalytic Oxidation of Alkenes:
-
Reaction Setup: In a reaction vessel, dissolve the alkene substrate (e.g., styrene) in a suitable solvent (e.g., acetonitrile).
-
Catalyst Addition: Add a catalytic amount of the synthesized metal complex (e.g., a Mn(II) or Fe(III) complex).
-
Oxidant Addition: Add an oxidant (e.g., hydrogen peroxide) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a specific temperature for a set period.
-
Monitoring and Analysis: Monitor the progress of the reaction using Gas Chromatography (GC) or TLC. After the reaction is complete, the products can be isolated and characterized. The catalytic efficiency can be evaluated based on the conversion of the substrate and the selectivity for the desired product.
Visualizations
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis, characterization, and application screening of metal complexes.
Logical Relationship of Components
Caption: Interrelationship of starting materials, intermediates, and final products.
References
- Salawu, O. W., & Abdulsalam, A. O. (2011). Synthesis, Physicochemical and Antimicrobial Studies of Schiffbase Ligand derived from Benzaldehyde and Urea and its Ni(II) and Cu(II) Complexes. Scholars Research Library Der Pharma Chemica, 3(4), 298-304.
-
Vennila, P., Ahmed, S. B., Sumathi, P., Siva, V., Rajendran, P., & Kamal, C. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 8(41), 38526–38543. [Link]
- Antony, R., et al. (2016). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF METAL (II) COMPLEXES WITH SCHIFF BASE DERIVED FROM PROPIONALDEHYDE. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1569-1579.
- Suleiman, K. Y., et al. (2023). Synthesis, Characterization and Antimicrobial Evaluation of Schiff Base Transition Metal Complexes of 2-amino phenol and 2-methoxybenzaldehyde. U.J. Chem, 6(1), 1-10.
- Bukhari, S. B., et al. (2013). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni (II), and Cu (II) Complexes. International Journal of Modern Research in Science and Technology, 2(3), 1-6.
- Kumar, R. N., et al. (2023). Copper (II) Complexes with Unsymmetrical Schiff base Ligands. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 10(3), 1-7.
- Wu, J., et al. (2013). Synthesis, Characterization and X-Ray Crystal Structures of Schiff Base Zinc(II) Complexes with Antibacterial Activity. Journal of the Chinese Chemical Society, 60(11), 1335-1341.
-
Singh, K., et al. (2006). Antibacterial Co(II), Ni(II), Cu(II) and Zn(II) complexes of Schiff bases derived from fluorobenzaldehyde and triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(5), 557-562. [Link]
- Prakash, A., et al. (2015). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal of Applied Chemistry, 8(1), 45-50.
- Xue, J., et al. (2021). Zinc(II) Complexes Derived from Schiff Bases: Syntheses, Structures, and Biological Activity. Acta Chimica Slovenica, 68(1), 1-8.
-
IONiC/VIPEr. (n.d.). Schiff Base Synthesis Experiment_0.docx. Retrieved from [Link]
- Islam, M. S., et al. (2020). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. Asian Journal of Applied Chemistry Research, 5(3), 1-10.
-
Kumar, S., et al. (2021). Structural, Spectroscopic, and Chemical Bonding Analysis of Zn(II) Complex : Combined Experimental and Theoretical (NBO, QTAIM, and ELF) Investigation. Molecules, 26(23), 7293.
- Nikam, A. V., et al. (2014). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 2(2), 73-77.
-
Saremi, S. G., et al. (2018). Schiff base Mn(iii) and Co(ii) complexes coated on Co nanoparticles: an efficient and recyclable magnetic nanocatalyst for H2O2 oxidation of sulfides to sulfoxides. RSC Advances, 8(8), 3889-3898. [Link]
- Islam, M. A., et al. (2024). Synthesis and Characterization of Novel Schiff Base Complexes of Cu (II), Cd (II), Ni (II), and Co (II) Ions with N'-(4-Nitrobenzylidene) Isonicotinohydrazide. Journal of Chemical and Pharmaceutical Research, 16(5), 1-9.
- Islam, M. S., et al. (2020). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives.
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Ouari, K., et al. (2015). Spectroscopic, crystal structural and electrochemical studies of zinc(II)-Schiff base complex obtained from 2,3-diaminobenzene and 2-hydroxy naphthaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 966-973. [Link]
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Protocol for the synthesis of 5-Chloro-2-hydroxy-3-methylbenzaldehyde
An Application Note for the Synthesis of 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Introduction: The Utility of a Polysubstituted Aromatic Aldehyde
This compound (CAS No: 23602-63-3, Molecular Formula: C₈H₇ClO₂) is a valuable substituted salicylaldehyde derivative.[1][2][3] Its unique arrangement of functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, and chloro and methyl substituents that modulate electronic properties and sterics—makes it a strategic intermediate in organic synthesis. These structural features are pivotal in the synthesis of complex heterocyclic systems, Schiff bases, and other scaffolds investigated for applications in medicinal chemistry and materials science.[4] This document provides a detailed protocol for the synthesis of this compound, grounded in the principles of electrophilic aromatic substitution, specifically the Reimer-Tiemann reaction.
Synthetic Approach: The Reimer-Tiemann Reaction
The ortho-formylation of phenols is a cornerstone transformation in organic chemistry, and the Reimer-Tiemann reaction is a classic and effective method to achieve this.[5][6] The reaction utilizes chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), to generate a highly reactive electrophile, dichlorocarbene (:CCl₂).[7][8] The starting material, 4-chloro-2-methylphenol, is deprotonated by the base to form the corresponding phenoxide. The electron-rich phenoxide ring then attacks the electron-deficient dichlorocarbene. Subsequent hydrolysis of the resulting intermediate under basic conditions yields the target aldehyde, this compound.[5][9] The choice of this reaction is predicated on its reliability for introducing a formyl group specifically at the position ortho to the hydroxyl group, a directing effect enhanced by the delocalization of the negative charge in the phenoxide intermediate.[6]
Reaction Scheme & Mechanism
The overall transformation and its underlying mechanism are depicted below. The process begins with the in-situ generation of dichlorocarbene, which then undergoes an electrophilic attack by the activated phenol ring.
Caption: Overall synthesis of this compound.
Caption: Mechanism of the Reimer-Tiemann formylation reaction.
Detailed Synthesis Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 4-Chloro-2-methylphenol | C₇H₇ClO | 142.58 | 7.13 g | 50.0 | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | 12.0 g | 300 | 6.0 |
| Chloroform | CHCl₃ | 119.38 | 7.5 mL (11.1 g) | 93.0 | 1.86 |
| Deionized Water | H₂O | 18.02 | 50 mL | - | - |
| Hydrochloric Acid | HCl | 36.46 | ~15 mL (6M) | - | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Büchner funnel and filter paper
-
pH paper
Experimental Workflow
Caption: Step-by-step workflow for the synthesis protocol.
Procedure
-
Preparation of the Phenoxide Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 12.0 g of sodium hydroxide in 50 mL of deionized water. The dissolution is exothermic; allow the solution to cool slightly. To this basic solution, add 7.13 g of 4-chloro-2-methylphenol. Stir the mixture until the phenol has completely dissolved.
-
Reaction Initiation: Gently heat the mixture to 65°C using a heating mantle.
-
Addition of Chloroform: Once the temperature has stabilized, add 7.5 mL of chloroform dropwise from the dropping funnel over a period of 30 minutes. Maintain vigorous stirring to ensure proper mixing of the biphasic system.[5] The reaction is exothermic, so control the addition rate to maintain the temperature at 65-70°C.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 65°C for an additional 2 hours. The color of the mixture will likely darken.
-
Work-up and Isolation: Cool the flask to room temperature. Carefully acidify the reaction mixture by slowly adding 6M hydrochloric acid while stirring. Check the pH with pH paper, aiming for a final pH of 2-3. A precipitate should form upon acidification.
-
Product Collection: Cool the acidified mixture in an ice bath for 30 minutes to ensure complete precipitation of the crude product. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove inorganic salts and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the final product in a desiccator or vacuum oven at low temperature to yield this compound as a solid.
Safety and Hazard Considerations
All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11]
-
4-Chloro-2-methylphenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
Chloroform (CHCl₃): Harmful if swallowed or inhaled. Suspected of causing cancer. Handle with extreme care as a potential carcinogen.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the measured melting point with the literature value.
-
¹H NMR Spectroscopy: To confirm the proton environment of the aromatic ring, the aldehyde proton, the methyl group, and the hydroxyl proton.
-
Infrared (IR) Spectroscopy: To identify characteristic absorption bands for the hydroxyl (broad O-H stretch), aldehyde (C=O stretch and C-H stretches), and aromatic C-H and C=C bonds.[12]
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Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]
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The Versatile Scaffold of 5-Chloro-2-hydroxy-3-methylbenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unlocking the Potential of a Substituted Salicylaldehyde
In the landscape of medicinal chemistry, the salicylaldehyde framework represents a privileged scaffold, a core structure upon which a multitude of biologically active molecules can be constructed. The strategic placement of substituents on the salicylaldehyde ring can profoundly influence the physicochemical properties and pharmacological activities of its derivatives. 5-Chloro-2-hydroxy-3-methylbenzaldehyde is one such scaffold, offering a unique combination of electronic and steric features. The presence of a chlorine atom at the 5-position and a methyl group at the 3-position modifies the reactivity and lipophilicity of the molecule, making it a promising starting material for the synthesis of novel therapeutic agents.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a primary focus on the development of antimicrobial agents through the synthesis of Schiff base derivatives. We will delve into the rationale behind experimental design, provide detailed protocols, and discuss the structure-activity relationships that govern the biological efficacy of these compounds.
Core Concept: The Pharmacological Significance of Schiff Base Formation
A primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of Schiff bases (imines). Schiff bases are formed through the condensation reaction between an aldehyde or ketone and a primary amine. The resulting azomethine group (-C=N-) is a key pharmacophore that imparts a wide range of biological activities to the molecule, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1]
The biological activity of Schiff bases derived from salicylaldehydes is often attributed to the presence of the hydroxyl group ortho to the azomethine linkage. This arrangement allows for the formation of a stable six-membered ring through intramolecular hydrogen bonding, which can influence the planarity and electronic distribution of the molecule, thereby affecting its interaction with biological targets. Furthermore, the imine nitrogen can act as a hydrogen bond acceptor, while the overall lipophilicity of the molecule, enhanced by substituents like the chloro and methyl groups, can facilitate its passage across cell membranes.[2]
Application I: Development of Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Schiff bases derived from substituted salicylaldehydes have emerged as a promising class of compounds in this pursuit.[3][4] The introduction of a chlorine atom at the 5-position of the salicylaldehyde ring, as in 5-chlorosalicylaldehyde, has been shown to enhance the antimicrobial activity of its Schiff base derivatives.[3] It is therefore hypothesized that Schiff bases of this compound will exhibit significant antimicrobial properties.
Mechanism of Action (Hypothesized)
While the precise mechanisms of action can vary, the antimicrobial effects of salicylaldehyde-derived Schiff bases are often linked to their ability to chelate metal ions essential for microbial growth and enzyme function. The chelation can disrupt cellular processes and compromise the integrity of the microbial cell. Additionally, the imine linkage has been implicated in interfering with microbial DNA replication and protein synthesis.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline). This method can be adapted for a variety of primary amines to generate a library of derivatives.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.
-
Amine Addition: To the stirred solution, add 10 mmol of the selected primary amine (e.g., aniline).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by the addition of cold water.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified Schiff base in a vacuum oven. Characterize the compound using appropriate analytical techniques, such as melting point determination, FT-IR, ¹H NMR, and Mass Spectrometry, to confirm its structure and purity.
Protocol: In Vitro Antimicrobial Susceptibility Testing
The following are standard protocols for evaluating the antimicrobial activity of the synthesized Schiff bases.
1. Agar Disc Diffusion Method (Qualitative Screening)
This method provides a preliminary assessment of the antimicrobial activity.
-
Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Evenly swab the inoculum onto the surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Impregnate sterile paper discs (6 mm diameter) with a known concentration of the synthesized Schiff base dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs onto the inoculated agar surface.
-
Include a positive control (a standard antibiotic disc) and a negative control (a disc with the solvent only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
-
2. Broth Microdilution Method (Quantitative - Determination of Minimum Inhibitory Concentration, MIC)
This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare serial two-fold dilutions of the Schiff base in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
-
| Derivative Class | Target Organisms | Reported Activity of Analogs | Reference |
| Schiff Bases | Bacteria (Gram-positive and Gram-negative), Fungi | MIC values in the low µg/mL range for 5-chlorosalicylaldehyde derivatives. | [3] |
| Metal Complexes of Schiff Bases | Bacteria, Fungi | Often enhanced activity compared to the free Schiff base ligand. | [5] |
Application II: Exploration of Anticancer and Anti-inflammatory Potential
Beyond their antimicrobial properties, Schiff bases of salicylaldehydes and their metal complexes have garnered significant interest for their potential as anticancer and anti-inflammatory agents.[5]
Anticancer Activity
The anticancer activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and interfere with key signaling pathways involved in tumor growth. The chelation of metal ions by the Schiff base can also play a role in their cytotoxic effects.
Anti-inflammatory Activity
The anti-inflammatory properties of salicylaldehyde derivatives are well-established, with salicylic acid (the oxidized form of salicylaldehyde) being the key component of aspirin. Schiff base formation can modulate this activity, potentially leading to new anti-inflammatory agents with improved efficacy and reduced side effects.
Conclusion and Future Directions
This compound serves as a valuable and versatile building block in medicinal chemistry. Its derivatization, particularly into Schiff bases, offers a promising avenue for the discovery of novel antimicrobial agents to combat the growing threat of drug resistance. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid framework for researchers to explore the therapeutic potential of this compound and its derivatives. Future research should focus on synthesizing and screening a diverse library of Schiff bases derived from this compound to establish clear structure-activity relationships. Furthermore, the investigation of their metal complexes and the evaluation of their anticancer and anti-inflammatory activities are warranted to fully unlock the medicinal potential of this intriguing scaffold.
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Dharmarajan, S., et al. (2021). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Journal of Coordination Chemistry, 74(1-3), 1-35. [Link]
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Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]
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Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564. [Link]
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Request PDF. (2025). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. ResearchGate. [Link]
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Semantic Scholar. (2020). Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions. [Link]
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Bangladesh Journals Online. (2022). Synthesis, Characterization and Biological Activities of Schiff's Base Metal Complexes Derived from Hydroxy Trizene and Aromatic Aldehyde. Journal of Scientific Research, 14(1), 387–394. [Link]
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ResearchGate. (2024). Synthesis, Characterization and Biological Evaluation of Schiff Base Ligand and their Fe (III) Complexes. [Link]
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Biological Activity and Probable Mechanisms of Action of Derivatives of Tryptanthrin and Mostotrin Alkaloids. (2022). Doklady Biochemistry and Biophysics, 507(1), 363-366. [Link]
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The Strategic Utility of 5-Chloro-2-hydroxy-3-methylbenzaldehyde in Synthetic Chemistry
Abstract
5-Chloro-2-hydroxy-3-methylbenzaldehyde is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive aldehyde, a chelating hydroxyl group, and sterically influencing methyl and chloro substituents, makes it a valuable precursor for a diverse range of molecular scaffolds. This guide provides an in-depth exploration of its application, focusing on the synthesis of Schiff bases with potent antimicrobial activity. Detailed, field-proven protocols, mechanistic insights, and data interpretation are presented to empower researchers in their synthetic endeavors.
Introduction: A Multifaceted Building Block
This compound, a derivative of salicylaldehyde, serves as a cornerstone in the construction of complex organic molecules. The interplay of its functional groups dictates its reactivity and the subsequent properties of its derivatives. The aldehyde group provides a reactive site for condensation reactions, most notably with primary amines to form Schiff bases (imines). The adjacent hydroxyl group is not merely a passive substituent; it actively participates in the stabilization of reaction intermediates and final products through intramolecular hydrogen bonding and facilitates the formation of metal complexes. The chloro and methyl groups on the aromatic ring modulate the electronic properties and lipophilicity of the molecule, which can be strategically exploited to fine-tune the biological activity and material characteristics of the resulting compounds.
One of the most prominent applications of this intermediate is in the synthesis of Schiff bases, a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The imine linkage (-C=N-) in Schiff bases is crucial for their biological function.[3] This guide will focus on a detailed protocol for the synthesis of a representative sulfonamide-containing Schiff base, a class of compounds with demonstrated therapeutic potential.
Core Application: Synthesis of Antimicrobial Schiff Bases
The condensation reaction between this compound and primary amines is a robust and efficient method for generating molecular diversity. The resulting Schiff bases are of particular interest in drug development due to their well-documented antimicrobial properties.
Mechanistic Rationale: The Role of Acid Catalysis
The formation of a Schiff base from an aldehyde and a primary amine is a nucleophilic addition-elimination reaction. The reaction is often catalyzed by a mild acid, such as glacial acetic acid. The catalyst plays a dual role. Initially, it protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the lone pair of electrons on the amine nitrogen.[4][5] This leads to the formation of a carbinolamine intermediate. Subsequently, the acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).[4][6] Elimination of water results in the formation of the stable imine, or Schiff base. The use of a weak acid is critical; a strong acid would protonate the amine nucleophile, rendering it unreactive.[4]
Figure 1: General mechanism of acid-catalyzed Schiff base formation.
Detailed Experimental Protocol: Synthesis of a Sulfonamide Schiff Base
This protocol details the synthesis of a representative Schiff base, (E)-4-(((5-chloro-2-hydroxy-3-methylphenyl)methylene)amino)-N-(thiazol-2-yl)benzenesulfonamide, a molecule with potential antimicrobial activity.
Materials and Reagents
-
This compound
-
4-Amino-N-(thiazol-2-yl)benzenesulfonamide (Sulfathiazole)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Melting point apparatus
Step-by-Step Synthesis Procedure
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. To a separate flask, dissolve 1.0 mmol of 4-amino-N-(thiazol-2-yl)benzenesulfonamide in 30 mL of warm absolute ethanol.
-
Reaction Setup: Add the ethanolic solution of 4-amino-N-(thiazol-2-yl)benzenesulfonamide to the solution of this compound in the round-bottom flask.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]
-
Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If no precipitate forms, the solution can be concentrated by rotary evaporation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[8]
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature to obtain the crude Schiff base.
-
Purification (Recrystallization): The crude product can be purified by recrystallization.[9][10] A mixture of ethanol and water or dimethylformamide (DMF) and water is often a suitable solvent system for Schiff bases.[9] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Characterization: Characterize the purified product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
Figure 2: Experimental workflow for the synthesis of a sulfonamide Schiff base.
Expected Results and Data Interpretation
The successful synthesis of the Schiff base is confirmed by various analytical techniques.
| Analysis | Expected Observation | Interpretation |
| Melting Point | A sharp and distinct melting point range. | Indicates the purity of the synthesized compound. |
| FT-IR Spectroscopy | Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine. Appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹. | Confirms the formation of the Schiff base linkage. |
| ¹H NMR Spectroscopy | Disappearance of the aldehyde proton signal (around 9-10 ppm) and the amine proton signals. Appearance of a new singlet for the azomethine proton (-CH=N-) typically in the range of 8-9 ppm. | Provides structural confirmation of the product. |
| ¹³C NMR Spectroscopy | Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm). Appearance of a new signal for the imine carbon (around 160-170 ppm). | Further confirms the structure of the Schiff base. |
Application in Antimicrobial Screening
Schiff bases derived from this compound have shown promising activity against a range of bacterial and fungal strains. The biological activity is influenced by the nature of the substituent on the amine precursor.
Representative Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values for a representative Schiff base synthesized from a related 5-chlorosalicylaldehyde, demonstrating its potential as an antimicrobial agent.
| Microorganism | Strain | MIC (µg/mL) |
| Bacteria | Bacillus subtilis | 45.2 |
| Escherichia coli | 1.6 | |
| Pseudomonas fluorescence | 2.8 | |
| Staphylococcus aureus | 3.4 | |
| Fungi | Aspergillus niger | 47.5 |
Data for (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, a structurally similar compound.
Conclusion
This compound is a chemical intermediate of considerable value, particularly for the synthesis of biologically active Schiff bases. The straightforward and efficient protocols for its conversion into diverse molecular architectures make it an attractive starting material for drug discovery and development programs. The detailed methodology and mechanistic insights provided in this guide are intended to facilitate the exploration of this versatile building block in various research settings.
References
-
Quora. (2020, April 18). Why is the Schiff base prepared in the presence of acetic acid? Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (2022). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. Retrieved from [Link]
-
ResearchGate. (2024, February 7). What is the role of glacial acetic acid in the ring closure of Schiff bases? Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, September 19). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Retrieved from [Link]
-
ResearchGate. (2019, November 26). What are solvents used in recrystallization of Schiff base? Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of α-Naphthalene Acetic Acid Derived Bis-Schiff Bases: In Vitro Cholinesterase Inhibition, Molecular Docking, Dynamics Simulations, Kinetics, and DFT Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig2. Synthesis of Schiff base using glacial acetic acid as a catalyst... Retrieved from [Link]
-
IONiC / VIPEr. (n.d.). Schiff Base Synthesis Experiment_0.docx. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (2025, May 27). Comprehensive Review of Schiff Base Sulphonamides: Synthesis, Biological Activity, and Marketed Applications. Retrieved from [Link]
-
DOI. (2025, November 7). Solvent recrystallization route to rapid synthesis of Schiff base polymers. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Retrieved from [Link]
-
Jetir.Org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
-
Indian Journal of Advances in Chemical Science. (n.d.). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Retrieved from [Link]
-
ResearchGate. (2016, January 8). I'm working on schiff base complexes - kindly suggest me a better solvent or method to recrystallize a Ni complex? Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Semantic Scholar. (2007, April 1). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Retrieved from [Link]
-
Scholars Middle East Publishers. (2021, June 2). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde | Request PDF. Retrieved from [Link]
-
HMU CPD. (n.d.). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. Retrieved from [Link]
-
MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2024, June 30). Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2, 4-Bis(n-octylthiomethyl)-6-methylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]
-
PubMed. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Retrieved from [Link]
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Application Notes and Protocols: Condensation Reaction of 5-Chloro-2-hydroxy-3-methylbenzaldehyde with Primary Amines
Introduction: The Versatility of Schiff Bases from Substituted Salicylaldehydes
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone[1]. The resulting imines are not merely synthetic curiosities; they are pivotal intermediates and valuable final products with a wide array of applications. Their utility spans from being crucial ligands in coordination chemistry and catalysis to forming the backbone of various biologically active compounds[2][3].
The Schiff bases derived from substituted salicylaldehydes, such as 5-Chloro-2-hydroxy-3-methylbenzaldehyde, are of particular interest to researchers in drug development and materials science. The presence of a hydroxyl group ortho to the imine linkage allows for the formation of stable six-membered rings upon chelation with metal ions. This structural motif is a key feature in many catalysts and biologically active metal complexes[1]. Furthermore, the electronic properties of the salicylaldehyde ring can be fine-tuned by the introduction of various substituents. In the case of this compound, the electron-withdrawing chloro group and the electron-donating methyl group, in addition to the hydroxyl group, create a unique electronic environment that influences the reactivity of the aldehyde and the properties of the resulting Schiff base.
This guide provides a comprehensive overview of the condensation reaction of this compound with primary amines. It is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical understanding and practical protocols to successfully synthesize, purify, and characterize these valuable compounds and to explore their potential applications.
Reaction Mechanism and Scientific Principles
The formation of a Schiff base from an aldehyde and a primary amine is a reversible nucleophilic addition-elimination reaction. The reaction is typically catalyzed by either an acid or a base, with acid catalysis being more common for the condensation of aldehydes with anilines and other weakly basic amines[4].
The mechanism under acidic conditions proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of this compound by an acid catalyst (e.g., glacial acetic acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Primary Amine: The lone pair of electrons on the nitrogen atom of the primary amine attacks the now highly electrophilic carbonyl carbon. This results in the formation of a protonated hemiaminal (or carbinolamine) intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, yielding a neutral hemiaminal.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the nitrogen atom forms a double bond with the adjacent carbon, leading to the elimination of a water molecule and the formation of a protonated imine (iminium ion).
-
Deprotonation: A base (such as the solvent or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom, regenerating the acid catalyst and yielding the final Schiff base product.
The equilibrium of this reaction can be shifted towards the product side by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or a dehydrating agent[5].
Figure 1: Acid-catalyzed mechanism of Schiff base formation.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative Schiff base from this compound and aniline. This protocol can be adapted for other primary amines with minor modifications to the reaction time and purification procedure.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Supplier |
| This compound | C₈H₇ClO₂ | 170.59 | 10 | 1.71 g | Sigma-Aldrich |
| Aniline | C₆H₇N | 93.13 | 10 | 0.92 mL | Sigma-Aldrich |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | 50 mL | Fisher Scientific |
| Glacial Acetic Acid | CH₃COOH | 60.05 | catalytic | ~0.2 mL (3-4 drops) | Sigma-Aldrich |
Synthetic Procedure
-
Dissolution of the Aldehyde: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.71 g (10 mmol) of this compound in 25 mL of absolute ethanol. Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Addition of the Amine and Catalyst: To the stirred solution of the aldehyde, add 0.92 mL (10 mmol) of aniline, followed by the addition of 3-4 drops of glacial acetic acid as a catalyst[4].
-
Reaction under Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v). The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Isolation of the Crude Product: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. A yellow crystalline solid is expected to precipitate out of the solution. If precipitation does not occur spontaneously, the solution can be cooled in an ice bath to induce crystallization.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C for several hours until a constant weight is achieved.
Purification by Recrystallization
For obtaining a highly pure product, recrystallization is recommended.
-
Dissolution: Dissolve the crude Schiff base in a minimum amount of hot absolute ethanol.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The Schiff base will crystallize out as the solution cools. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Figure 2: Experimental workflow for Schiff base synthesis.
Characterization of the Synthesized Schiff Base
The structure and purity of the synthesized Schiff base should be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of the Schiff base will show the disappearance of the C=O stretching band of the aldehyde (typically around 1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). A new, characteristic strong absorption band for the azomethine group (C=N) will appear in the region of 1600-1650 cm⁻¹[1]. The broad O-H stretching band of the phenolic hydroxyl group will be observed around 3200-3600 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal in the ¹H NMR spectrum of the Schiff base is the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the downfield region of δ 8.0-9.0 ppm[3]. The aromatic protons will appear as multiplets in the range of δ 6.5-8.0 ppm. The signal for the phenolic hydroxyl proton (-OH) is often broad and can appear over a wide range, sometimes as low as δ 13.0 ppm due to intramolecular hydrogen bonding. The methyl protons will appear as a singlet around δ 2.0-2.5 ppm.
-
¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the azomethine carbon (-C=N-) in the range of δ 145-165 ppm. The signals for the aromatic carbons will be observed in the region of δ 110-160 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.
Applications in Research and Development
Schiff bases derived from this compound and their metal complexes are promising candidates for various applications, primarily in the fields of medicinal chemistry and catalysis.
Antimicrobial and Anticancer Agents
Schiff bases derived from substituted salicylaldehydes have been extensively studied for their biological activities. A study by Shi et al. (2007) on Schiff bases derived from the closely related 5-chloro-salicylaldehyde demonstrated significant antibacterial and antifungal activities against a range of pathogens, including Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Aspergillus niger[6]. The presence of the azomethine group is crucial for their biological activity. The introduction of different substituents on the amine part of the molecule allows for the fine-tuning of their antimicrobial spectrum and potency. For instance, a Schiff base of 5-chloro-salicylaldehyde with 4-fluorobenzylamine showed particularly strong antimicrobial activity[6]. It is highly probable that Schiff bases of this compound will exhibit similar or enhanced biological properties, making them attractive targets for the development of new antimicrobial drugs.
Furthermore, these compounds and their metal complexes have shown potential as anticancer agents[7]. Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for tumor growth or to interact with DNA and other biological macromolecules.
Catalysis
The ability of salicylaldehyde-derived Schiff bases to form stable complexes with a wide range of transition metals makes them excellent ligands for catalysis[2]. These metal complexes have been successfully employed as catalysts in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The steric and electronic properties of the Schiff base ligand, which can be easily modified by changing the substituents on the aldehyde and amine precursors, play a crucial role in determining the activity and selectivity of the catalyst. The Schiff bases from this compound can be used to prepare novel metal complexes with unique catalytic properties.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction.- Equilibrium not shifted towards the product.- Steric hindrance from a bulky amine. | - Increase the reaction time and continue monitoring by TLC.- Use a Dean-Stark apparatus to remove water azeotropically.- Increase the reaction temperature if reactants are stable. |
| Oily Product Instead of Solid | - The product has a low melting point or is not crystalline under the isolation conditions. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Remove the solvent under reduced pressure and attempt purification of the resulting oil by column chromatography. |
| Product is Difficult to Purify | - Presence of unreacted starting materials or side products. | - Ensure equimolar amounts of reactants are used.- Optimize the recrystallization solvent system. A mixture of solvents might be necessary.- If recrystallization fails, purify by column chromatography. |
| Hydrolysis of the Schiff Base | - The imine bond is susceptible to cleavage by water. | - Ensure all glassware and solvents are dry.- Store the final product in a desiccator. |
References
-
Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564. [Link]
-
Bunu, S. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. J. Pharm. Drug. Dev., 3(2). [Link]
-
Chem Simplified. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application [Video]. YouTube. [Link]
-
Scarpellini, M., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 11(11), 1599. [Link]
-
Semantic Scholar. (n.d.). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Retrieved from [Link]
- Guo, B., et al. (2016).
-
SDBS. (n.d.). C-13 NMR Spectrum. Retrieved from [Link]
-
Muthayammal College of Arts and Science. (n.d.). Synthesis, Characterization and Antimicrobial activity of Schiff Base Compounds. Retrieved from [Link]
-
Kumar, A., & Singh, A. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies, 6(3), 1302-1309. [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectral data of Schiff bases and their metal complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-chloro-salicylaldehyde-Shiff bases. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, and investigation of catalytic properties of Ru II complexes with Schiff bases based on 2-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
IJFMR. (n.d.). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Retrieved from [Link]
-
JETIR. (2018, January). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected 1 H-NMR parameters of the Schiff bases. Retrieved from [Link]
-
IJCRT. (2021, October). Synthesis, Characterization and Physico-chemical Studies of Metal Complexes of Schiff Base derived from p-hydroxybenzaldehyde and benzilmonoximehydrazone. Retrieved from [Link]
-
Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars International Journal of Chemistry and Material Sciences, 4(5), 46-53. [Link]
-
Kumar, S., et al. (2022). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Iranian Chemical Society, 19(11), 4759-4783. [Link]
-
Indian Journal of Advances in Chemical Science. (n.d.). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Retrieved from [Link]
-
Li, S. J., & Cai, Y. H. (2011). Synthesis, Morphology and Thermal Decomposition of Schiff Base Derived from m-Hydroxybenzaldehyde and p-Aminobenzoic Acid. Asian Journal of Chemistry, 23(6), 2619-2621. [Link]
-
Kumar, A., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(50), 47863-47880. [Link]
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Application Notes & Protocols: 5-Chloro-2-hydroxy-3-methylbenzaldehyde as a Versatile Precursor for High-Performance Fluorescent Probes
Introduction: The Strategic Advantage of the 5-Chloro-2-hydroxy-3-methylbenzaldehyde Scaffold
For researchers and drug development professionals engaged in the design of fluorescent probes, the selection of a core scaffold is a critical decision that dictates the ultimate sensitivity, selectivity, and photophysical properties of the sensor. This compound emerges as a superior precursor due to the strategic placement of its functional groups. This substituted salicylaldehyde provides a robust framework for the synthesis of Schiff base probes, primarily for the detection of biologically and environmentally significant metal ions such as zinc (Zn²⁺) and aluminum (Al³⁺).
The inherent value of this precursor lies in the synergistic interplay of its substituents:
-
The Hydroxyl (-OH) and Aldehyde (-CHO) Groups: This ortho-positioning is the cornerstone for forming a stable, six-membered chelation ring with target metal ions. This interaction is fundamental to the primary sensing mechanisms.
-
The Chloro (-Cl) Group: As an electron-withdrawing group, the chlorine atom enhances the acidity of the phenolic hydroxyl group. This facilitates proton dissociation upon metal binding, a key step in modulating the fluorescence signal.
-
The Methyl (-CH₃) Group: This electron-donating group can subtly tune the electronic properties and solubility of the resulting probe, contributing to improved quantum yields and performance in aqueous environments.
Probes derived from this scaffold typically operate on well-understood and powerful fluorescence modulation mechanisms, including Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT) .[1] Upon coordination with a target ion, non-radiative decay pathways are suppressed, and the rigidified probe-ion complex exhibits a significant "turn-on" fluorescent response.[1][2]
These characteristics make this compound an ideal starting point for developing probes with high sensitivity, excellent selectivity, and rapid response times, suitable for applications ranging from environmental monitoring to cellular imaging.
Core Synthesis Pathway: Schiff Base Condensation
The most direct and widely utilized method for converting this compound into a functional fluorescent probe is through a Schiff base condensation reaction. This involves the reaction of the aldehyde group with a primary amine, creating a C=N (imine) bond. The choice of the amine-containing partner is critical as it introduces the specific recognition elements for the target analyte.
Caption: General workflow for Schiff base condensation.
Application Protocol 1: Synthesis of a Zn²⁺ Selective Fluorescent Probe
This protocol is adapted from the synthesis of analogous salicylaldehyde Schiff base probes and is designed to produce a highly selective sensor for zinc ions.[2] The selected amine, 2-amino-2-(hydroxymethyl)propane-1,3-diol, provides multiple coordination sites to enhance binding affinity and selectivity for Zn²⁺.
Materials:
-
This compound (1.0 mmol, 170.59 mg)
-
2-Amino-2-(hydroxymethyl)propane-1,3-diol (1.0 mmol, 121.14 mg)
-
Anhydrous Ethanol (25 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: Dissolve 1.0 mmol of this compound in 15 mL of anhydrous ethanol in the round-bottom flask with gentle stirring.
-
Amine Addition: In a separate beaker, dissolve 1.0 mmol of 2-amino-2-(hydroxymethyl)propane-1,3-diol in 10 mL of anhydrous ethanol. Add this solution dropwise to the aldehyde solution at room temperature.
-
Reaction: Fit the flask with the reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A yellow precipitate, the Schiff base product, should form over the course of 2-4 hours.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Collect the yellow precipitate by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum to yield the final probe.
-
Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocol 2: Fluorometric Detection of Zn²⁺ in Aqueous Samples
This protocol outlines the use of the synthesized probe for the quantitative determination of Zn²⁺ concentration in a buffered aqueous solution.
Materials and Equipment:
-
Synthesized Zn²⁺ Probe
-
Dimethyl Sulfoxide (DMSO) for stock solution
-
HEPES buffer (10 mM, pH 7.4)
-
Standard solution of ZnCl₂ (1 mM)
-
Fluorescence spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Probe Stock Solution: Prepare a 1.0 mM stock solution of the synthesized probe in DMSO.
-
Working Solution: Prepare a 10 µM working solution of the probe by diluting the stock solution in HEPES buffer.
-
Instrument Setup: Set the fluorescence spectrophotometer with an excitation wavelength of approximately 370 nm. Set the emission scan range from 400 nm to 600 nm.
-
Titration Experiment: a. Place 2 mL of the 10 µM probe working solution into a quartz cuvette. b. Record the initial fluorescence spectrum. c. Sequentially add small aliquots (e.g., 2 µL) of the 1 mM ZnCl₂ standard solution to the cuvette. d. After each addition, gently mix the solution and record the fluorescence spectrum. A significant enhancement of the emission peak around 460-480 nm should be observed.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the concentration of added Zn²⁺. b. A linear relationship should be observed at low concentrations, which can be used to construct a calibration curve.[2] c. Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank measurement (probe solution without Zn²⁺) and k is the slope of the linear calibration curve.[3] A probe derived from a similar 5-chloro-salicylaldehyde precursor demonstrated a detection limit as low as 11.96 nmol·L⁻¹.[2]
Sensing Mechanism: CHEF and ESIPT Inhibition
The "turn-on" fluorescence response of the probe upon binding Zn²⁺ is governed by two cooperative mechanisms: Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).
Caption: Mechanism of fluorescence turn-on upon Zn²⁺ binding.
-
In the absence of Zn²⁺: The probe exists in a flexible conformation. Upon excitation, the energy is efficiently dissipated through non-radiative pathways, such as C=N bond rotation and vibrations. Furthermore, the ESIPT process, a rapid transfer of the hydroxyl proton to the imine nitrogen in the excited state, provides another non-emissive de-excitation channel.[1] This results in very weak fluorescence.
-
In the presence of Zn²⁺: The Zn²⁺ ion is chelated by the phenolic oxygen, the imine nitrogen, and other donor atoms from the amine moiety. This coordination creates a rigid planar structure.[4] This rigidity inhibits the non-radiative decay processes. Crucially, the binding of Zn²⁺ to the phenolic oxygen prevents the ESIPT from occurring. With both major non-radiative pathways blocked, the excited molecule is forced to de-excite via fluorescence, leading to a dramatic increase in emission intensity (CHEF effect).[4][5]
Performance Data: A Representative Example
The following table summarizes the expected performance characteristics for a fluorescent probe synthesized from a 5-chloro-salicylaldehyde precursor, based on published data for closely related structures.[2]
| Parameter | Value | Significance |
| Excitation Max (λex) | ~370 nm | Allows for excitation with common lab light sources (e.g., LED, Xenon lamp). |
| Emission Max (λem) | ~465 nm | Emission in the visible blue-green region, easily detectable. |
| Stokes Shift | ~95 nm | A large Stokes shift minimizes self-quenching and improves signal-to-noise. |
| Analyte | Zn²⁺ | High selectivity over other common biological cations (Na⁺, K⁺, Ca²⁺, Mg²⁺). |
| Stoichiometry | 2:1 (Probe:Zn²⁺) | Indicates the formation of a stable complex.[2] |
| Detection Limit (LOD) | ~11.96 nM | High sensitivity suitable for trace-level detection.[2] |
| Response Time | < 1 minute | Enables rapid analysis. |
| Optimal pH Range | 6.0 - 8.0 | Suitable for applications in physiological and environmental samples.[2] |
Conclusion
This compound is a strategically designed precursor that enables the straightforward synthesis of high-performance fluorescent probes. The resulting Schiff base sensors demonstrate excellent sensitivity and selectivity, operating through robust and well-understood CHEF and ESIPT inhibition mechanisms. The protocols provided herein offer a clear pathway for the synthesis and application of these probes for the detection of important metal ions like Zn²⁺, making this precursor a valuable tool for researchers in analytical chemistry, environmental science, and drug development.
References
-
Three Salicylaldehyde Schiff Base Fluorescent Probes: Synthesis and Recognition of Zn2+. Chinese Journal of Applied Chemistry. [Link]
-
A Novel Salicylaldehyde Schiff-base Fluorescent Probe for Selective Detection of Cu2+ Ion. Journal of the Chinese Chemical Society. [Link]
-
Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. MDPI. [Link]
-
Comprehensive Experiment on Synthesis and Characterization of Salicylaldehyde Schiff-Base Compounds with Aggregation-Induced Emission (AIE)Character. Chinese Journal of Chemical Education. [Link]
-
Small Schiff base molecules derived from salicylaldehyde as colorimetric and fluorescent neutral-to-basic pH sensors. ResearchGate. [Link]
-
A Novel Hydrophilic Bis(1,2,3-triazolyl)fluorenyl Probe for In Vitro Zinc Ion Sensing. National Institutes of Health (NIH). [Link]
-
Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. National Institutes of Health (NIH). [Link]
-
The detection limit was determined from the fluorescence titration data based on a reported method. The Royal Society of Chemistry. [Link]
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Application Notes and Protocols: 5-Chloro-2-hydroxy-3-methylbenzaldehyde in the Development of Enzyme Inhibitors
Introduction: The Potential of Substituted Salicylaldehydes in Drug Discovery
5-Chloro-2-hydroxy-3-methylbenzaldehyde is a substituted salicylaldehyde, a class of aromatic compounds characterized by a hydroxyl group and an aldehyde group ortho to each other on a benzene ring.[1] This structural motif is of significant interest in medicinal chemistry and drug development due to its versatile reactivity and ability to interact with biological targets. The aldehyde group can readily form Schiff bases with primary amines, such as the lysine residues found in the active sites of many enzymes, while the phenolic hydroxyl group can participate in hydrogen bonding, a key interaction for molecular recognition.[1]
While direct enzymatic inhibition data for this compound is not extensively documented in publicly available literature, the broader class of phenolic aldehydes and their derivatives has demonstrated inhibitory activity against several key enzymes implicated in disease. These include, but are not limited to, aldose reductase, tyrosinase, and α-glucosidase. This application note will focus on the prospective use of this compound as a scaffold for the development of inhibitors against Aldose Reductase (AR) , a critical enzyme in the polyol pathway associated with diabetic complications. The protocols and methodologies described herein provide a comprehensive framework for researchers to investigate the inhibitory potential of this and structurally related compounds.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is fundamental to experimental design, including solvent selection and concentration calculations.
| Property | Value | Source |
| CAS Number | 23602-63-3 | PubChem[1] |
| Molecular Formula | C₈H₇ClO₂ | PubChem[1] |
| Molecular Weight | 170.59 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| XLogP3 | 2.6 | PubChem[1] |
Target Spotlight: Aldose Reductase and the Polyol Pathway
Aldose reductase (AR; EC 1.1.1.21) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol using NADPH as a cofactor.[2][3] Under normal glycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased.[3] The resulting accumulation of intracellular sorbitol leads to osmotic stress, while the depletion of NADPH impairs the cell's antioxidant defense systems, contributing to oxidative stress. These processes are strongly implicated in the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[4] Therefore, the inhibition of aldose reductase is a key therapeutic strategy for mitigating these debilitating conditions.[2][5]
Mechanism of Inhibition: A Hypothesis for Phenolic Aldehydes
Phenolic compounds are known to inhibit aldose reductase.[6][7] The inhibitory mechanism of salicylaldehyde derivatives like this compound is hypothesized to involve interactions with the enzyme's active site. The active site of aldose reductase contains a so-called "anion binding pocket" and a hydrophobic region.[8] It is plausible that the phenolic hydroxyl group of the compound interacts with polar residues in the active site, such as Tyr48, His110, and Trp111, through hydrogen bonding. The substituted aromatic ring can then occupy the hydrophobic pocket, stabilizing the enzyme-inhibitor complex. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) dictates how the inhibitor affects the enzyme's kinetic parameters, Vmax and Km, and can be determined through kinetic studies. For many phenolic AR inhibitors, a non-competitive mechanism has been observed.[6]
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a robust method for determining the in vitro inhibitory activity of this compound against aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.
Materials and Reagents
-
Enzyme Source: Partially purified aldose reductase from rat lens or kidney, or recombinant human aldose reductase.
-
Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.
-
Cofactor: NADPH solution (e.g., 0.16 mM in phosphate buffer). Store protected from light and on ice.
-
Substrate: DL-glyceraldehyde solution (e.g., 10 mM in phosphate buffer).
-
Test Compound: this compound. Prepare a stock solution (e.g., 10 mM in DMSO) and make serial dilutions in phosphate buffer.
-
Positive Control: A known AR inhibitor such as Epalrestat or Quercetin.
-
Equipment:
-
UV-Vis Spectrophotometer with temperature control (37°C).
-
Quartz cuvettes or a 96-well UV-transparent plate.
-
Calibrated micropipettes.
-
Assay Procedure
-
Reaction Mixture Preparation: Prepare the reaction mixtures in cuvettes or a 96-well plate as described in the table below. The final volume for a cuvette-based assay is typically 1 mL.
| Component | Blank (µL) | Control (µL) | Test (µL) |
| 0.067 M Phosphate Buffer (pH 6.2) | 700 | 600 | 500 |
| NADPH Solution | 100 | 100 | 100 |
| Enzyme Solution | 100 | 100 | 100 |
| Test Compound (serial dilutions) | - | - | 100 |
| DMSO (or solvent vehicle) | - | 100 | - |
| DL-glyceraldehyde Substrate | 100 | 100 | 100 |
| Pre-incubation Volume | 900 | 900 | 900 |
| Final Volume | 1000 | 1000 | 1000 |
-
Pre-incubation: Add all components except the substrate (DL-glyceraldehyde) to the respective wells/cuvettes. Mix gently and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the reaction starts.
-
Initiate Reaction: Start the enzymatic reaction by adding 100 µL of the DL-glyceraldehyde substrate to the Control and Test wells. For the Blank, add 100 µL of phosphate buffer instead of the substrate.
-
Spectrophotometric Reading: Immediately place the cuvette or plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds. The rate of reaction is determined by the linear portion of the absorbance vs. time curve (ΔAbs/min).
Data Analysis and Interpretation
Calculating Percent Inhibition
The percentage of aldose reductase inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [ (ΔAbs_control / min - ΔAbs_test / min) / (ΔAbs_control / min) ] x 100
Where:
-
ΔAbs_control / min is the rate of reaction in the absence of the inhibitor.
-
ΔAbs_test / min is the rate of reaction in the presence of the inhibitor.
Determining the IC₅₀ Value
The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency. To determine the IC₅₀, plot the percent inhibition as a function of the logarithm of the inhibitor concentration. The IC₅₀ value can then be interpolated from the resulting dose-response curve.
Representative Data
As no specific IC₅₀ value for this compound is available, the following table presents hypothetical data alongside reported IC₅₀ values for other known phenolic AR inhibitors to provide context.
| Compound | Target Enzyme | IC₅₀ Value | Inhibition Type | Reference |
| This compound | Aldose Reductase | To be determined | To be determined | N/A |
| Epalrestat | Human Lens ALR2 | 98 nM | N/A | Inhibition of Aldose Reductase by Novel Phytocompounds[9] |
| Quercetin | Rat Lens ALR | 4.88 µM | N/A | Inhibition of Aldose Reductase by Ginsenoside Derivatives[10] |
| Pyrogallol | Sheep Kidney AR | 1.13 mM | Non-competitive | Phenolic compounds inhibit the aldose reductase enzyme[6] |
| Catechol | Sheep Kidney AR | 1.8 mM | Non-competitive | Phenolic compounds inhibit the aldose reductase enzyme[6] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold for the development of novel enzyme inhibitors. Its structural features suggest a potential for interaction with the active sites of enzymes like aldose reductase. The protocols provided in this application note offer a clear and validated pathway for researchers to systematically evaluate its inhibitory activity and mechanism of action. Further studies, including kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive) and structure-activity relationship (SAR) studies with a library of related derivatives, will be crucial in elucidating the full potential of this compound class in the context of drug discovery for diabetic complications and other diseases.
References
-
PubChem Compound Summary for CID 2774358, this compound. National Center for Biotechnology Information. [Link]
-
Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. ResearchGate. [Link]
-
Inhibition behaviours of some phenolic acids on rat kidney aldose reductase enzyme. National Center for Biotechnology Information. [Link]
-
Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations. National Center for Biotechnology Information. [Link]
-
Phenolic compounds inhibit the aldose reductase enzyme from the sheep kidney. National Center for Biotechnology Information. [Link]
-
Phenolic compounds inhibit the aldose reductase enzyme from the sheep kidney | Request PDF. ResearchGate. [Link]
-
SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemical Technology. [Link]
-
Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers. [Link]
-
This compound (CAS 23602-63-3) Properties. Chemcasts. [Link]
-
This compound | CAS 23602-63-3. Molbase. [Link]
-
In Search of Differential Inhibitors of Aldose Reductase. MDPI. [Link]
-
Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study. MDPI. [Link]
-
Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. National Center for Biotechnology Information. [Link]
Sources
- 1. Structural bases for the inhibition of aldose reductase by phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition behaviours of some phenolic acids on rat kidney aldose reductase enzyme: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches [frontiersin.org]
- 5. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenolic compounds inhibit the aldose reductase enzyme from the sheep kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study [mdpi.com]
Catalytic Applications of Metal Complexes Derived from 5-Chloro-2-hydroxy-3-methylbenzaldehyde: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the synthesis and catalytic applications of metal complexes derived from Schiff bases of 5-Chloro-2-hydroxy-3-methylbenzaldehyde. This guide is built upon established principles of coordination chemistry and catalysis, drawing from methodologies applied to structurally similar compounds to provide robust and adaptable protocols.
Introduction: The Versatility of Substituted Salicylaldehyde-Based Schiff Base Complexes
Schiff bases, formed through the condensation of a primary amine and an aldehyde or ketone, are a cornerstone class of ligands in coordination chemistry.[1][2] Their ease of synthesis and structural versatility make them ideal candidates for creating a vast library of metal complexes.[1] When derived from salicylaldehyde and its substituted analogues, these ligands can coordinate with metal ions, often through the azomethine nitrogen and the phenolic oxygen, forming stable chelate rings.
The specific ligand detailed here, derived from this compound, offers unique electronic and steric properties. The electron-withdrawing chloro group and the electron-donating methyl group on the salicylaldehyde ring can modulate the electron density at the metal center of the resulting complex. This fine-tuning is critical for catalytic activity, influencing the metal's redox potential and its interaction with substrates. The steric bulk of the methyl group can also play a role in substrate selectivity.
Metal complexes of Schiff bases are well-regarded for their catalytic prowess in a variety of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.[1][3] The chelation of the metal ion not only stabilizes it but also can enhance its catalytic activity compared to the simple metal salt.[1]
This guide will provide detailed protocols for the synthesis of a representative Schiff base from this compound, its subsequent complexation with a transition metal, and a model application in catalytic alcohol oxidation.
PART 1: Synthesis of a Schiff Base Ligand from this compound
The first step is the synthesis of the Schiff base ligand. The following protocol is a general method that can be adapted for various primary amines.
Protocol 1: Synthesis of a Representative Schiff Base Ligand
Objective: To synthesize a Schiff base ligand by the condensation of this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol.
-
In a separate beaker, dissolve 0.01 mol of aniline in 20 mL of absolute ethanol.
-
Add the aniline solution dropwise to the aldehyde solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Attach the reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid Schiff base is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator.
Characterization:
The synthesized Schiff base should be characterized by standard analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure.
-
FT-IR: Expect a characteristic peak for the azomethine (-C=N-) bond around 1620 cm⁻¹. The absence of the C=O stretch from the aldehyde and the N-H stretches from the amine will indicate the completion of the reaction.
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) typically in the range of 8.0-9.0 ppm.
Diagram of Schiff Base Synthesis:
Caption: Synthesis of a Schiff base ligand.
PART 2: Synthesis of a Metal Complex
The synthesized Schiff base ligand can now be used to form a metal complex. The following protocol is a general method for the synthesis of a transition metal complex.
Protocol 2: Synthesis of a Cu(II) Schiff Base Complex
Objective: To synthesize a copper(II) complex using the Schiff base ligand prepared in Protocol 1.
Materials:
-
Synthesized Schiff Base Ligand
-
Copper(II) Acetate Monohydrate
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.002 mol of the synthesized Schiff base ligand in 40 mL of hot absolute ethanol.
-
In a separate beaker, dissolve 0.001 mol of copper(II) acetate monohydrate in 20 mL of absolute ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
A change in color of the solution should be observed, indicating complex formation.
-
Attach the reflux condenser and reflux the reaction mixture for 2-3 hours.
-
A colored precipitate of the metal complex will form.
-
Cool the mixture to room temperature.
-
Collect the solid metal complex by vacuum filtration.
-
Wash the complex with ethanol and then a small amount of diethyl ether.
-
Dry the complex in a desiccator.
Characterization:
The metal complex should be characterized to confirm its formation and structure.
-
FT-IR: Coordination of the azomethine nitrogen and the phenolic oxygen to the metal center is typically indicated by a shift in the vibrational frequencies of the -C=N and C-O bonds, respectively, compared to the free ligand. New bands at lower frequencies corresponding to M-N and M-O bonds may also be observed.
-
UV-Vis Spectroscopy: The electronic spectrum of the complex will show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the coordination geometry of the metal ion.
-
Molar Conductance: Measurement of the molar conductivity in a suitable solvent (e.g., DMF or DMSO) can help determine if the complex is an electrolyte or non-electrolyte.
Diagram of Metal Complex Formation:
Caption: General scheme for metal complex synthesis.
PART 3: Catalytic Application in Alcohol Oxidation
Metal complexes of Schiff bases are often effective catalysts for the oxidation of alcohols to aldehydes or ketones, a fundamental transformation in organic synthesis.[3]
Protocol 3: Catalytic Oxidation of Benzyl Alcohol
Objective: To evaluate the catalytic activity of the synthesized Cu(II) Schiff base complex in the oxidation of benzyl alcohol to benzaldehyde using tert-butyl hydroperoxide (TBHP) as an oxidant.
Materials:
-
Synthesized Cu(II) Schiff Base Complex (catalyst)
-
Benzyl Alcohol (substrate)
-
tert-Butyl Hydroperoxide (TBHP, 70% in water) (oxidant)
-
Acetonitrile (solvent)
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermostatically controlled oil bath
-
Gas Chromatograph (GC) for reaction monitoring
Procedure:
-
To a reaction vial, add the synthesized Cu(II) Schiff base complex (e.g., 1 mol%), benzyl alcohol (1 mmol), and acetonitrile (5 mL).
-
Stir the mixture at room temperature for a few minutes to ensure dissolution.
-
Place the vial in a pre-heated oil bath at the desired temperature (e.g., 70 °C).
-
Add TBHP (e.g., 2 mmol) to the reaction mixture to initiate the reaction.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of benzyl alcohol and the yield of benzaldehyde.
-
Upon completion of the reaction, cool the mixture to room temperature.
Data Analysis:
The catalytic performance is evaluated based on the conversion of the substrate and the selectivity for the desired product.
| Parameter | Description |
| Conversion (%) | The percentage of the starting material (benzyl alcohol) that has been consumed in the reaction. |
| Selectivity (%) | The percentage of the converted starting material that has been transformed into the desired product (benzaldehyde). |
| Yield (%) | The overall percentage of the starting material that has been converted into the desired product (Conversion x Selectivity / 100). |
| Turnover Number (TON) | Moles of product per mole of catalyst. |
| Turnover Frequency (TOF) | TON per unit time (usually hours). |
Diagram of a Plausible Catalytic Cycle for Alcohol Oxidation:
Caption: A plausible catalytic cycle for alcohol oxidation.
Conclusion and Future Outlook
The metal complexes derived from this compound hold significant promise as versatile catalysts. The synthetic protocols provided herein offer a solid foundation for researchers to prepare and screen these complexes for a variety of catalytic transformations. Further investigations could explore the use of different metal centers (e.g., Co, Ni, Mn, Ru), the impact of various primary amines on the ligand structure, and the application of these catalysts in other important organic reactions such as C-C coupling and asymmetric synthesis. The systematic study of these complexes will undoubtedly contribute to the development of more efficient and selective catalytic systems.
References
- A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies. [URL: https://www.chemijournal.com/archives/2018/vol6issue3/PartF/6-2-56-681.pdf]
- Synthesis, Characterization and Physico-chemical Studies of Metal Complexes of Schiff Base derived from p-hydroxybenzaldehyde and benzilmonoximehydrazone. IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2110088.pdf]
- This compound | C8H7ClO2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-hydroxy-3-methylbenzaldehyde]
- Schiff Base Catalysts for the Oxidation of Benzyl Alcohol to Benzaldehyde. DergiPark. [URL: https://dergipark.org.tr/en/download/article-file/3592864]
- Application Notes and Protocols: Metal Complexes of Schiff Bases Derived from 2-Bromo-5-hydroxybenzaldehyde. Benchchem. [URL: https://www.benchchem.
Sources
Application Notes and Protocols for the Synthesis of Coumarin Derivatives from 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Introduction: The Enduring Significance of the Coumarin Scaffold in Drug Discovery
Coumarins (2H-1-benzopyran-2-ones) represent a privileged class of heterocyclic compounds ubiquitously found in nature and renowned for their broad and potent pharmacological activities.[1] The inherent structural features of the coumarin nucleus, a benzene ring fused to an α-pyrone ring, make it a versatile scaffold for medicinal chemists.[2] Modifications to this core structure have led to the development of numerous derivatives with a wide array of therapeutic applications, including anticoagulant, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][3][4] The introduction of halogen substituents, in particular, has been shown to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved biological activity.[1][4]
This technical guide provides an in-depth exploration of the synthesis of coumarin derivatives using 5-Chloro-2-hydroxy-3-methylbenzaldehyde as a key starting material. We will delve into the mechanistic underpinnings of established synthetic routes, provide detailed, field-proven protocols, and discuss the potential biological applications of the resulting 6-chloro-8-methylcoumarin derivatives, thereby offering a comprehensive resource for researchers in drug discovery and organic synthesis.
Synthetic Strategies: A Mechanistic Approach to Coumarin Ring Formation
The synthesis of the coumarin scaffold from substituted salicylaldehydes can be efficiently achieved through several classical condensation reactions. The choice of method often depends on the desired substitution pattern on the pyrone ring and the nature of the active methylene compound employed.
Knoevenagel Condensation: A Versatile Route to 3-Substituted Coumarins
The Knoevenagel condensation is a cornerstone of coumarin synthesis, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[5][6] This reaction proceeds through a tandem Knoevenagel condensation-intramolecular cyclization sequence.
Mechanism Rationale: The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the salicylaldehyde. Subsequent dehydration and intramolecular cyclization (lactonization) lead to the formation of the coumarin ring.
Caption: Workflow for Knoevenagel Condensation.
Perkin Reaction: Synthesis of Coumarins from Acetic Anhydride
The Perkin reaction provides a direct route to coumarins by reacting a salicylaldehyde with an acid anhydride and its corresponding carboxylate salt.[7][8] This method is particularly useful for the synthesis of coumarins unsubstituted at the 3- and 4-positions.
Mechanism Rationale: The reaction is initiated by the formation of an enolate from the acetic anhydride, which then acts as a nucleophile, attacking the carbonyl group of the salicylaldehyde.[9] A series of intramolecular acyl transfer and elimination steps, followed by hydrolysis and cyclization, affords the coumarin product.[10][11]
Caption: Workflow for the Perkin Reaction.
Pechmann Condensation: A Route to 4-Substituted Coumarins
The Pechmann condensation is a widely used method for the synthesis of coumarins, involving the reaction of a phenol with a β-ketoester under acidic conditions.[12][13] This reaction is particularly effective for the synthesis of 4-substituted coumarins.
Mechanism Rationale: The mechanism involves an initial acid-catalyzed transesterification between the phenol and the β-ketoester.[14] This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (a Friedel-Crafts type acylation), and subsequent dehydration to yield the coumarin.[15]
Caption: Workflow for Pechmann Condensation.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-8-methyl-3-substituted-coumarins via Knoevenagel Condensation
This protocol describes the synthesis of a 3-carboxyethyl-6-chloro-8-methylcoumarin derivative.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine
-
Ethanol (absolute)
-
Hydrochloric acid (10% aqueous solution)
-
Ice
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).
-
To this solution, add diethyl malonate (1.2 eq) and a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Acidify the mixture with a 10% aqueous solution of hydrochloric acid to a pH of approximately 2-3.
-
Filter the resulting solid precipitate, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 3-carboxyethyl-6-chloro-8-methylcoumarin.
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 170.59 | 1.0 |
| Diethyl malonate | 160.17 | 1.2 |
| Piperidine | 85.15 | 0.1 (catalytic) |
Table 1: Reactant specifications for Knoevenagel Condensation.
Protocol 2: Synthesis of 6-Chloro-8-methylcoumarin via Perkin Reaction
This protocol details the synthesis of the parent 6-chloro-8-methylcoumarin.
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Hydrochloric acid (concentrated)
-
Sodium carbonate solution (saturated)
-
Water
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 eq), acetic anhydride (2.5 eq), and freshly fused anhydrous sodium acetate (1.5 eq).
-
Heat the mixture in an oil bath at 180°C for 5-6 hours.[8]
-
Allow the reaction mixture to cool slightly and then pour it into a beaker containing ice-cold water.
-
Boil the mixture for 15-20 minutes to hydrolyze the excess acetic anhydride.
-
Neutralize the solution with a saturated sodium carbonate solution.
-
Filter the hot solution to remove any impurities.
-
Acidify the filtrate with concentrated hydrochloric acid until the precipitation of the crude product is complete.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude 6-chloro-8-methylcoumarin from aqueous ethanol.
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 170.59 | 1.0 |
| Acetic anhydride | 102.09 | 2.5 |
| Anhydrous sodium acetate | 82.03 | 1.5 |
Table 2: Reactant specifications for Perkin Reaction.
Characterization of Synthesized Derivatives
The synthesized coumarin derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups, such as the lactone carbonyl group.
-
Melting Point: The melting point is a crucial indicator of the purity of the synthesized compound.
Biological Potential and Applications in Drug Development
The synthesized 6-chloro-8-methylcoumarin derivatives are expected to exhibit a range of biological activities, making them promising candidates for further investigation in drug development.
Antimicrobial Activity
Coumarin derivatives are well-documented for their antimicrobial properties.[4] The presence of a halogen, such as chlorine, on the coumarin scaffold can enhance this activity.[4] The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).
Antioxidant Activity
Many coumarins exhibit significant antioxidant activity by scavenging free radicals.[3] The antioxidant potential of the synthesized derivatives can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[16][17]
Cytotoxic and Anticancer Activity
Halogenated coumarins have demonstrated promising cytotoxic effects against various cancer cell lines.[1][18] The synthesized 6-chloro-8-methylcoumarin derivatives can be evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19][20]
Caption: Potential biological applications of synthesized coumarins.
Conclusion
The synthesis of coumarin derivatives from this compound offers a gateway to novel compounds with significant therapeutic potential. The Knoevenagel, Perkin, and Pechmann reactions provide versatile and efficient methodologies for accessing a variety of substituted 6-chloro-8-methylcoumarins. The protocols outlined in this guide, coupled with the understanding of the underlying reaction mechanisms, provide a solid foundation for researchers to synthesize and explore the biological activities of this promising class of compounds. Further derivatization and biological evaluation of these scaffolds are warranted to unlock their full potential in the development of new therapeutic agents.
References
-
Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. Available at: [Link]
- Kadhum, A. A. H., Mohamad, A. B., Al-Amiery, A. A., & Takriff, M. S. (2011). Antioxidant Activity of Coumarine Compounds. International Journal of Drug Delivery Technology, 3(2), 114-120.
- Ferreira, M. J., & Reis, J. (2021).
- Al-Warhi, T., Sabt, A., El-Kaissi, S., & El-Gamal, M. (2021).
- Konstantinović, J., & Simijonović, D. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Antioxidants, 12(5), 991.
-
Encyclopedia.pub. Antioxidant Activity of Coumarins. (2023). Available at: [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012).
-
Wikipedia. Pechmann condensation. Available at: [Link]
- Ngema, S. Z., Adeyemi, O. A., & Dube, S. (2024). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Molecules, 29(3), 677.
-
ResearchGate. A plausible mechanism for the Pechmann condensation of phenol and ethyl acetoacetate over acid catalysts. (2017). Available at: [Link]
-
Longdom Publishing. A Concise Introduction of Perkin Reaction. (2017). Available at: [Link]
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Chemistry Stack Exchange. Alternate pathway for Perkin reaction of salicylaldehyde. Available at: [Link]
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ResearchGate. A Concise Introduction of Perkin Reaction. (2017). Available at: [Link]
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ACS Publications. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. (2015). Available at: [Link]
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Organic Reactions. The Perkin Reaction and Related Reactions. (1942). Available at: [Link]
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ResearchGate. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. (2021). Available at: [Link]
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Grokipedia. Perkin reaction. Available at: [Link]
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NIH. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. (2021). Available at: [Link]
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Asian Journal of Chemistry. Perkin Reactions under Microwave Irradiation. (2010). Available at: [Link]
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NIH. 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents. (2017). Available at: [Link]
-
Thieme Chemistry. Regioselective Halogenation of Coumarins. (2019). Available at: [Link]
-
Chemical Methodologies. Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2021). Available at: [Link]
-
NIH. Antifungal Activity of 6-Methylcoumarin against Valsa mali and Its Possible Mechanism of Action. (2022). Available at: [Link]
-
Organic Reactions. The Knoevenagel Condensation. (1942). Available at: [Link]
-
Cambridge University Press. Perkin Reaction. Available at: [Link]
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YouTube. Knoevenagel condensation. (2023). Available at: [Link]
-
MDPI. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). (2019). Available at: [Link]
-
Der Pharma Chemica. Synthesis and mass spectra of some new 3-substituted coumarin derivatives. (2011). Available at: [Link]
-
Semantic Scholar. Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. (2011). Available at: [Link]
-
ResearchGate. Antifungal Activity of 6-Methylcoumarin against Valsa mali and Its Possible Mechanism of Action. (2022). Available at: [Link]
-
NIH. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. (2012). Available at: [Link]
-
Pure Chemistry. Knoevenagel condensation mechanism and applications. (2023). Available at: [Link]
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ResearchGate. Knoevenagel condensation of aldehydes with active methylene compounds... (2014). Available at: [Link]
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ResearchGate. Knoevenagel condensation (KC) of active methylene compounds with... (2021). Available at: [Link]
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PubMed. 6-Methylcoumarin attenuates quorum sensing and biofilm formation in Pseudomonas aeruginosa PAO1 and its applications on solid surface coatings with polyurethane. (2021). Available at: [Link]
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ResearchGate. Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors. (2012). Available at: [Link]
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Scribd. 308 Perkin Reaction. Available at: [Link]
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JETIR. Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. (2019). Available at: [Link]
-
MDPI. Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. (2023). Available at: [Link]
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Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Available at: [Link]
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ResearchGate. The chemical structure of (a) 6-methylcoumarin (6-MC), (b)... (2022). Available at: [Link]
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ResearchGate. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. (2012). Available at: [Link]
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5-Chloro-2-hydroxy-3-methylbenzaldehyde in the preparation of analytical reagents
Application Note & Protocols
Abstract
This guide provides a comprehensive overview of the strategic use of 5-Chloro-2-hydroxy-3-methylbenzaldehyde as a pivotal precursor in the synthesis of high-performance analytical reagents. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and experimental rationale, empowering researchers to not only replicate but also adapt these protocols for novel applications. We detail the synthesis, characterization, and application of a Schiff base derived from this aldehyde, specifically focusing on its function as a selective fluorescent chemosensor for aluminum ions (Al³⁺). The protocols are designed to be self-validating, incorporating characterization checkpoints and performance validation steps. This work is intended for researchers, chemists, and drug development professionals seeking to develop robust analytical tools for sensitive and selective ion detection.
Part 1: The Precursor Molecule: this compound
This compound is a substituted salicylaldehyde derivative whose true value lies in its specific arrangement of functional groups. The molecule is primed for creating sophisticated analytical reagents due to:
-
The Aldehyde Group (-CHO): Serves as a reactive site for condensation reactions, most notably with primary amines to form Schiff bases.
-
The Ortho-Hydroxyl Group (-OH): Positioned adjacent to the aldehyde, this group is crucial for forming a stable chelation center with metal ions upon conversion to a Schiff base.
-
The Chloro and Methyl Groups (-Cl, -CH₃): These substituents modulate the electronic properties and steric environment of the aromatic ring, influencing the solubility, stability, and spectral properties of the final reagent.
Physicochemical Properties of the Precursor
| Property | Value | Reference |
| CAS Number | 23602-63-3 | [1][2][3][4] |
| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |
| Molecular Weight | 170.59 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1][3] |
| Appearance | Solid |
Part 2: Synthesis of an Analytical Reagent: A Schiff Base Fluorescent Probe
The most common and effective application of this compound is in the synthesis of Schiff bases (imines). These compounds are formed through the condensation of the aldehyde with a primary amine.[5] The resulting imine nitrogen, in conjunction with the phenolic oxygen, creates an ideal binding pocket for metal ions. This binding event often leads to a significant and measurable change in the molecule's photophysical properties, forming the basis of a chemosensor.[6]
Here, we detail the synthesis of a fluorescent probe by reacting the title aldehyde with 2-aminobenzothiazole, a heterocyclic amine known to produce effective sensors.[7]
Experimental Workflow: Synthesis of the Schiff Base Probe
Caption: Workflow for the synthesis of a Schiff base fluorescent probe.
Detailed Protocol: Synthesis of (E)-2-(((5-chloro-2-hydroxy-3-methylphenyl)methylene)amino)benzo[d]thiazole
Rationale: This protocol utilizes a straightforward condensation reaction. Anhydrous ethanol is an excellent solvent for the reactants and allows for easy removal post-reaction. Catalytic acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine. Refluxing provides the necessary activation energy to drive the dehydration and formation of the C=N imine bond.
Materials & Reagents:
-
This compound (1.71 g, 10 mmol)
-
2-Aminobenzothiazole (1.50 g, 10 mmol)
-
Anhydrous Ethanol (100 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
-
Round-bottom flask (250 mL) with reflux condenser
-
Stirring hotplate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1.71 g (10 mmol) of this compound in 50 mL of anhydrous ethanol with magnetic stirring. In a separate beaker, dissolve 1.50 g (10 mmol) of 2-aminobenzothiazole in 50 mL of anhydrous ethanol.
-
Mixing: Add the 2-aminobenzothiazole solution to the flask containing the aldehyde solution. A slight color change may be observed.
-
Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to the mixture. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.
-
Reaction Monitoring: Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spots are no longer visible.
-
Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with two portions of cold ethanol (2 x 15 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified yellow solid product in a vacuum oven at 50°C for 4 hours.
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and assess its purity before use as an analytical reagent.[6][7]
Part 3: Application in Analytical Chemistry: Fluorescent Detection of Al³⁺
The synthesized Schiff base can act as a "turn-on" fluorescent probe for Al³⁺. In its free state, the probe exhibits weak fluorescence due to processes like excited-state intramolecular proton transfer (ESIPT) and C=N isomerization, which provide non-radiative decay pathways.
Principle of Detection (Chelation-Enhanced Fluorescence - CHEF): Upon the introduction of Al³⁺, the ion coordinates with the phenolic oxygen and the imine nitrogen of the probe. This complexation forms a rigid five-membered ring structure. This rigidity inhibits the C=N isomerization and blocks the ESIPT pathway. As a result, the non-radiative decay channels are suppressed, forcing the excited molecule to relax through radiative emission, leading to a significant enhancement in fluorescence intensity.[6]
Mechanism of Al³⁺ Detection
Caption: Chelation of Al³⁺ by the Schiff base probe restricts non-radiative decay pathways, causing a "turn-on" fluorescence response.
Detailed Protocol: Fluorometric Assay for Al³⁺
Rationale: This protocol uses a solvent system (DMSO/water) that can dissolve the organic probe while accommodating aqueous samples. A buffer is used to maintain a constant pH, as the protonation state of the phenolic hydroxyl group can affect binding and fluorescence. The selectivity is validated by testing against a panel of common metal ions to ensure the probe's response is specific to the target analyte.
Materials & Reagents:
-
Synthesized Schiff base probe
-
Dimethyl sulfoxide (DMSO, spectroscopic grade)
-
HEPES buffer (10 mM, pH 7.4)
-
Deionized water
-
Stock solutions (1.0 mM) of various metal salts (e.g., AlCl₃, NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, FeCl₃, CuCl₂) in water.
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Probe Stock Solution: Prepare a 1.0 mM stock solution of the synthesized Schiff base probe in DMSO. This stock must be protected from light.
-
Working Solution: Prepare a 10 µM working solution of the probe by diluting the stock solution in a DMSO/HEPES buffer (1:9 v/v) mixture.
-
Instrument Setup: Set the spectrofluorometer to the optimal excitation wavelength for the probe-Al³⁺ complex (this must be determined experimentally by scanning, but a good starting point is often around 370-420 nm). Set the emission scan range (e.g., 450-600 nm).
-
Measurement: a. Pipette 2 mL of the 10 µM probe working solution into a quartz cuvette. b. Place the cuvette in the spectrofluorometer and record the baseline fluorescence spectrum. c. Add a small aliquot (e.g., 2-20 µL) of the 1.0 mM AlCl₃ stock solution to the cuvette. Mix gently by inverting. d. Allow the solution to incubate for 2-5 minutes to ensure complexation is complete. e. Record the new fluorescence spectrum. A significant increase in emission intensity should be observed.
-
Selectivity Study: Repeat step 4 using stock solutions of the other metal ions instead of Al³⁺. The fluorescence intensity should show minimal or no change, demonstrating the probe's selectivity for aluminum.
-
Titration & LOD Calculation: To determine the limit of detection (LOD), perform a titration by adding increasing concentrations of Al³⁺ to the probe solution and recording the fluorescence at the peak emission wavelength. Plot the fluorescence intensity versus Al³⁺ concentration. The LOD can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.
Expected Performance Data
The following table presents typical performance characteristics for a well-designed Schiff base probe derived from this compound.
| Parameter | Expected Value | Rationale |
| Excitation Max (λex) | ~410 nm | Corresponds to the π-π* transition of the conjugated probe-Al³⁺ complex. |
| Emission Max (λem) | ~515 nm | The Stokes-shifted emission resulting from radiative decay of the rigid complex. |
| Selectivity | High for Al³⁺ over Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺ | The ionic radius and charge density of Al³⁺ provide an optimal fit for the probe's binding pocket. |
| Limit of Detection (LOD) | 10⁻⁷ to 10⁻⁸ M | High binding affinity and a significant fluorescence enhancement lead to excellent sensitivity.[6] |
Conclusion
This compound is a highly effective and versatile starting material for the development of specialized analytical reagents. Its inherent structural features facilitate the straightforward synthesis of Schiff bases that can function as robust, selective, and sensitive fluorescent chemosensors. The protocols detailed herein provide a validated framework for the preparation and application of such a reagent for the detection of aluminum ions, demonstrating the clear causality between molecular design and analytical performance. This approach can be readily adapted by researchers to create novel sensors for a wide array of analytes, underscoring the strategic importance of this precursor in modern analytical chemistry.
References
-
Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-540. [Link]
-
Mol-Instincts. (n.d.). This compound. Retrieved from [Link]
-
Wang, Y., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules, 28(7), 3099. [Link]
-
ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chemcasts. (n.d.). This compound (CAS 23602-63-3) Properties. Retrieved from [Link]
-
Pramanik, S., et al. (2021). 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology. New Journal of Chemistry, 45(1), 135-144. [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]
-
Li, Y., et al. (2022). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules, 27(21), 7247. [Link]
-
ResearchGate. (n.d.). 5-chloro-salicylaldehyde-Shiff bases. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-hydroxy-5-methyl benzaldehyde. Retrieved from [Link]
Sources
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Welcome to the technical support center for the synthesis of 5-Chloro-2-hydroxy-3-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this synthesis, troubleshooting common issues, and ensuring the highest possible yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and advantageous method for this synthesis is the Reimer-Tiemann reaction .[1][2] This reaction facilitates the ortho-formylation of phenols, which is the introduction of a formyl group (-CHO) onto the ring at the position adjacent to the hydroxyl group.[1][3] The starting material is 4-chloro-2-methylphenol, which is reacted with chloroform (CHCl₃) in the presence of a strong base like sodium hydroxide (NaOH).[2] In terms of ease of use and safety, the Reimer-Tiemann reaction is often preferred over other formylation methods like the Gattermann or Vilsmeier-Haack reactions because it does not require anhydrous or strongly acidic conditions.[1]
Q2: What is the fundamental mechanism of the Reimer-Tiemann reaction in this context?
The reaction proceeds through an electrophilic aromatic substitution mechanism involving a key reactive intermediate: **dichlorocarbene (:CCl₂) **.[1][2][3][4]
-
Carbene Generation: The strong base (hydroxide) deprotonates chloroform (CHCl₃) to form a trichlorocarbanion (⁻CCl₃). This anion is unstable and rapidly eliminates a chloride ion to generate the highly electrophilic dichlorocarbene.[1][2]
-
Phenoxide Formation: The base also deprotonates the hydroxyl group of the starting material, 4-chloro-2-methylphenol, to form the corresponding phenoxide ion.[1][2] This step is crucial as it activates the aromatic ring, making it significantly more nucleophilic.
-
Electrophilic Attack: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene. The attack is directed predominantly to the ortho position relative to the hydroxyl group.[1]
-
Hydrolysis: The resulting dichloromethyl-substituted intermediate undergoes hydrolysis under the basic conditions to form the final aldehyde product, this compound.[1][2]
Q3: What are the primary safety concerns when performing this synthesis?
-
Chloroform: Chloroform is a suspected carcinogen and is toxic. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Strong Base: Concentrated sodium or potassium hydroxide solutions are highly corrosive and can cause severe burns. Handle with care and wear appropriate PPE.
-
Exothermic Reaction: The Reimer-Tiemann reaction can be highly exothermic, especially once initiated.[3][5] Slow, dropwise addition of chloroform is critical to control the reaction rate and temperature.[6] A cooling bath should be kept on standby to manage any potential thermal runaways.
Troubleshooting Guide & Optimization Strategies
This section addresses specific problems you may encounter during the synthesis.
Q: Why is my reaction yield consistently low?
Low yield is the most common issue. Several factors can contribute to this problem.
A1: Suboptimal Reaction Temperature.
-
The Problem: Temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high (e.g., above 70-80°C), the rate of side reactions that lead to tar formation increases dramatically, consuming your starting material and reducing the yield of the desired product.[6]
-
The Solution: Maintain a steady reaction temperature between 60-70°C .[6] Use a controlled heating mantle and a thermometer to monitor the internal reaction temperature. Add the chloroform slowly to prevent the exothermic reaction from overheating.[6]
A2: Incorrect Base Concentration or Stoichiometry.
-
The Problem: A high concentration of base is necessary to deprotonate both the phenol and the chloroform effectively.[4][6] However, if the concentration is too high or the molar ratio is excessive, it can promote polymerization and other side reactions. Insufficient base will result in incomplete phenoxide formation and poor carbene generation.
-
The Solution: Use a significant excess of base, typically around 8.0 equivalents relative to the phenol.[4] The concentration of the aqueous alkali hydroxide should ideally be in the 10-40% range.[4][6]
A3: Inefficient Mixing in the Biphasic System.
-
The Problem: The reaction is typically run in a biphasic system (aqueous NaOH and organic chloroform).[1] The phenoxide exists in the aqueous phase while the chloroform is in the organic phase. For the reaction to occur, these species must interact at the interface. Poor mixing leads to a low reaction rate.
-
The Solution: Ensure vigorous and efficient stirring throughout the reaction to create an emulsion and maximize the interfacial area between the two phases.[3][4] The use of a phase-transfer catalyst (PTC) can also significantly improve yields by helping to transport the hydroxide ion into the organic phase, thereby accelerating carbene formation where it is needed.[6]
Q: My final product is impure. How do I identify and remove common side products?
The formation of isomers and polymeric tar are the main sources of impurity.
A1: Formation of Isomeric Byproducts.
-
The Problem: While the Reimer-Tiemann reaction strongly favors ortho-formylation, a small amount of the para-formylated isomer can form. In the case of 4-chloro-2-methylphenol, the primary side product would be 3-Chloro-2-hydroxy-5-methylbenzaldehyde. Another potential byproduct is a dichloromethyl ether formed by the reaction at the hydroxyl group.
-
The Solution: Purification is key.
-
Recrystallization: This is often the most effective method for removing isomeric impurities. A suitable solvent system (e.g., hexane, ethanol/water) should be determined to selectively crystallize the desired product.
-
Column Chromatography: For difficult separations, silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate the isomers.
-
A2: Formation of Dark-Colored Tar.
-
The Problem: Tar is a complex mixture of high-molecular-weight polymers formed from the starting phenol and/or the product under the harsh basic and high-temperature conditions.[6] It is a major cause of low yields and purification difficulties.
-
The Solution:
-
Prevention: The best strategy is prevention. Strictly control the temperature below 70°C and ensure slow addition of chloroform.[6]
-
Removal: After the reaction is complete and acidified, tar can often be removed by filtration if it solidifies. For purification of the aldehyde, steam distillation can be an effective technique. The desired product is often steam-volatile, while the non-volatile tar remains behind.[6]
-
Q: The reaction is not proceeding to completion. What should I check?
A1: Inactive Reagents.
-
The Problem: Old or improperly stored reagents can lose their potency. Chloroform can decompose, and the base can absorb atmospheric CO₂.
-
The Solution: Use freshly opened or purified reagents. Ensure the sodium hydroxide solution is freshly prepared.
A2: Insufficient Reaction Time.
-
The Problem: The reaction may simply need more time to complete, especially if run at the lower end of the optimal temperature range.
-
The Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction period (e.g., 3-4 hours), consider extending the reaction time.[4]
Optimized Experimental Protocol
This protocol is a synthesized example based on literature procedures for the Reimer-Tiemann reaction.[4]
Materials:
-
4-chloro-2-methylphenol (1.0 equiv)
-
Sodium hydroxide (8.0 equiv)
-
Chloroform (2.0 - 3.0 equiv)
-
Ethanol & Water (2:1 solvent mixture)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-chloro-2-methylphenol (1.0 equiv) and sodium hydroxide (8.0 equiv) in a 2:1 mixture of ethanol and water.
-
Heating: Heat the mixture to 65-70°C with vigorous stirring.
-
Chloroform Addition: Slowly add chloroform (2.0 equiv) dropwise from the dropping funnel over a period of 1 hour. Maintain vigorous stirring and keep the temperature stable at 65-70°C. The solution will typically darken.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 70°C for an additional 3 hours.
-
Workup - Solvent Removal: Cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 4-5 with hydrochloric acid. The crude product may precipitate as a solid or oil.
-
Extraction: Extract the product from the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent like hexane or an ethanol/water mixture.
Optimization Parameters Summary
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Temperature | 60 - 70°C | Below 60°C leads to slow/incomplete reaction. Above 70°C significantly increases tar formation.[6] |
| Base (NaOH/KOH) | 8.0 equivalents, 10-40% aq. solution | High excess is needed for dual deprotonation.[4][6] Too concentrated can promote side reactions. |
| Chloroform | 2.0 - 3.0 equivalents, slow addition | Acts as the carbene source. Slow addition is critical to control the exothermic reaction.[4][6] |
| Stirring | Vigorous mechanical stirring | Essential for mixing the biphasic system and ensuring efficient reaction at the phase interface.[1][3] |
| Reaction Time | 3 - 5 hours | Monitor by TLC to ensure completion. Prolonged times can increase byproduct formation.[7] |
Visualized Workflows & Mechanisms
General Experimental Workflow
Caption: Workflow for this compound Synthesis.
Core Reaction Mechanism
Sources
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Technical Support Center: Purification of 5-Chloro-2-hydroxy-3-methylbenzaldehyde by Recrystallization
Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 23602-63-3) via recrystallization.[1][2][3][4] Recrystallization is a fundamental purification technique for solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[5] A successful recrystallization yields a product of high purity by dissolving the impure solid in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solution (mother liquor). This document offers a standard protocol, an in-depth troubleshooting guide, and frequently asked questions to address challenges encountered during this critical purification step.
Standard Operating Procedure: Recrystallization
This protocol outlines the standard workflow for the purification of this compound.
Visual Workflow
Caption: Standard workflow for recrystallization.
Step-by-Step Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[6] (See Solvent Selection Guide below).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding the solvent in small portions until the solid is just dissolved. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[5]
-
Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization in the filter paper.[7] Filter the hot solution quickly to remove the impurities.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[7]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of the solvent.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Visual Troubleshooting Flowchart
Caption: Decision tree for common recrystallization problems.
Question & Answer Troubleshooting
Question: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
Answer: This is the most common issue and typically points to one of two causes.[8]
-
Probable Cause 1: Excessive Solvent. You may have added too much solvent, meaning the solution is not saturated enough for crystals to form even when cold.
-
Solution: Gently heat the solution to boil off some of the solvent. A good rule of thumb is to reduce the volume by 20-30% and then allow it to cool again. Be careful not to boil it dry.[8]
-
-
Probable Cause 2: Supersaturation. The solution may be supersaturated, a state where the compound remains in solution below its normal saturation point. Crystallization needs a nucleation point to begin.
-
Solution 1 (Scratching): Vigorously scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass provide a surface for nucleation.[8]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution (this is called "seeding"). This seed crystal will act as a template for other crystals to grow upon.[8]
-
Question: My compound separated as an oil, not as crystals. How do I fix this?
Answer: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid upon cooling. This is often due to a high concentration of impurities depressing the melting point or because the compound's melting point (69-70 °C for this compound) is lower than the boiling point of the solvent.[8][9]
-
Solution 1: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. Insulating the flask can help achieve this.[10]
-
Solution 2: If slow cooling fails, the solvent may be unsuitable. Choose a solvent with a lower boiling point or use a mixed solvent system. By adding a "poor" solvent to the hot solution until it becomes slightly cloudy, you lower the solubility of the compound at a lower temperature, which can promote crystallization over oiling out.[7]
Question: My final yield of pure crystals is very low. Why did this happen?
Answer: A low yield can result from several factors. While some loss is expected (typically 15-25%), a significantly lower yield warrants investigation.[11]
-
Probable Cause 1: Too much solvent was used. As discussed, this keeps more of your product dissolved in the mother liquor.
-
Solution: You can try to recover some of the lost product by evaporating the mother liquor and performing a second recrystallization on the resulting solid.[10]
-
-
Probable Cause 2: Premature crystallization. If you performed a hot filtration, the compound may have crystallized on the filter paper or in the funnel.
-
Solution: Ensure all equipment for hot filtration is pre-heated. Rinsing the filter paper with a small amount of hot, pure solvent can help wash any trapped crystals through.
-
-
Probable Cause 3: Inappropriate solvent choice. The compound might be too soluble in the chosen solvent even at low temperatures.
-
Solution: Re-evaluate your solvent choice. A different solvent or a solvent pair might provide a better solubility differential between hot and cold conditions.
-
Question: The final crystals are still colored. How can I get a pure, colorless product?
Answer: The presence of color indicates that colored impurities were not successfully removed.
-
Solution: Activated charcoal is effective at adsorbing many colored impurities. To use it, dissolve the impure solid in the minimum amount of hot solvent, then add a very small amount of activated charcoal (a spatula tip is often enough). Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Allow the now-decolorized filtrate to cool and crystallize as usual. Be aware that using too much charcoal can adsorb your product and reduce the yield.[10]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallization? The ideal solvent follows the "like dissolves like" principle but with a critical temperature dependence. For this compound, which is a moderately polar aromatic compound, moderately polar solvents are a good starting point. The key characteristics are:
-
High solubility at high temperatures and low solubility at low temperatures .[5][12]
-
It must not react with the compound.[6]
-
Impurities should either be highly soluble at all temperatures (staying in the mother liquor) or insoluble at all temperatures (removed by hot filtration).[6]
-
It should have a relatively low boiling point to be easily removed during drying.[12] Small-scale tests in test tubes with various solvents are the best way to determine the optimal choice.[6]
Q2: What is a mixed solvent system (solvent pair) and when is it useful? A mixed solvent system is used when no single solvent has the ideal solubility properties. It consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[7] You use it by dissolving the compound in a minimum amount of the hot "good" solvent. Then, the "poor" solvent is added dropwise to the hot solution until it just becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool. This technique is excellent for inducing crystallization when a single solvent is not effective.[13]
Q3: Is it possible to crystallize too quickly? Yes. Rapid crystal growth, often called "crashing out," can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[10] Slow, controlled cooling allows for the formation of a more ordered, and therefore purer, crystal structure. If your compound crystallizes instantly upon removal from heat, try re-heating it and adding a small amount (1-2 mL) of extra solvent before cooling again more slowly.[10]
Solvent Selection Guide for this compound
The following table provides a theoretical guide to solvent selection. Note: Experimental verification on a small scale is essential.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility & Rationale |
| Water | High | 100 | Poor. The compound has significant nonpolar character (aromatic ring, chloro-, methyl groups) making it unlikely to dissolve well, even when hot. |
| Hexane | Nonpolar | 69 | Poor. Too nonpolar. Unlikely to dissolve the polar hydroxyl and aldehyde groups. |
| Toluene | Nonpolar | 111 | Potentially Good. The aromatic nature is similar, but the boiling point is high. May dissolve the compound well when hot. Worth testing. |
| Ethanol | Polar Protic | 78 | Likely a Good Choice. The hydroxyl group can hydrogen bond. Often shows a good temperature gradient for solubility of phenolic compounds. A similar compound was recrystallized from ethanol.[14] |
| Methanol | Polar Protic | 65 | Potentially Good. More polar than ethanol. The compound might be too soluble even when cold, potentially leading to lower yields. |
| Isopropanol | Polar Protic | 82 | Likely a Good Choice. Similar to ethanol, often provides a good balance of solubility for moderately polar compounds. |
| Ethyl Acetate | Polar Aprotic | 77 | Potentially Good. A moderately polar solvent that is less polar than alcohols. May offer a good solubility profile. |
| Ethanol/Water | Mixed | Variable | Excellent Potential System. Dissolve in hot ethanol (good solvent) and add hot water (poor solvent) dropwise until cloudy. This is a very common and effective pair for moderately polar organic solids.[7] |
| Toluene/Hexane | Mixed | Variable | Good Potential System. Dissolve in hot toluene (good solvent) and add hexane (poor solvent). Useful if the compound is found to be too soluble in pure hot toluene.[7] |
References
-
Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center, University of Colorado Boulder. [Link]
-
Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. [Link]
-
This compound (CAS 23602-63-3) Properties. Chemcasts. [Link]
-
SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. [Link]
-
This compound | CAS 23602-63-3. Mol-Instincts. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
Recrystallization pointers. Reddit r/chemistry. [Link]
-
Recrystallization. University of California, Los Angeles, Department of Chemistry. [Link]
-
recrystallization, filtration and melting point. University of Massachusetts Boston, Department of Chemistry. [Link]
-
3-Chloromethyl-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Benzaldehyde, m-hydroxy-. Organic Syntheses. [Link]
-
This compound | cas: 23602-63-3. Finetech Industry Limited. [Link]
-
5-Chloro-2-hydroxy-3-methoxybenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]
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- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. CAS 23602-63-3 | 2715-5-X5 | MDL MFCD00275687 | this compound | SynQuest Laboratories [synquestlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. mt.com [mt.com]
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- 14. science2016.lp.edu.ua [science2016.lp.edu.ua]
Technical Support Center: Formylation of 2-Chloro-6-Methylphenol
Welcome to the technical support center for the formylation of 2-chloro-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product, primarily 3-chloro-2-hydroxy-5-methylbenzaldehyde. Our approach is grounded in mechanistic understanding to provide not just solutions, but a deeper insight into the reaction dynamics.
I. Overview of Formylation Reactions for 2-Chloro-6-Methylphenol
The introduction of a formyl group (-CHO) onto the aromatic ring of 2-chloro-6-methylphenol is a crucial step in the synthesis of various valuable intermediates.[1] The electron-donating hydroxyl group and the methyl group activate the ring towards electrophilic aromatic substitution, while the chloro group acts as a deactivator and ortho-, para-director. The interplay of these substituents dictates the regioselectivity of the formylation.
Several classical methods can be employed for this transformation, each with its own set of advantages and potential pitfalls. These include the Duff reaction, Reimer-Tiemann reaction, and methods employing reagents like dichloromethyl methyl ether with a Lewis acid.[2][3][4] The choice of method significantly influences the product distribution and the profile of by-products.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the formylation of 2-chloro-6-methylphenol?
The primary by-products arise from formylation at different positions on the aromatic ring, di-formylation, and polymerization. Given the substitution pattern of 2-chloro-6-methylphenol, the following are the most probable by-products:
-
Positional Isomers: Besides the desired 3-chloro-2-hydroxy-5-methylbenzaldehyde, formylation can occur at the other activated position, leading to the formation of 5-chloro-2-hydroxy-3-methylbenzaldehyde. The ratio of these isomers is highly dependent on the reaction conditions.
-
Di-formylated Products: Although less common due to the deactivating effect of the first formyl group, di-formylation can occur under harsh conditions or with an excess of the formylating agent.[5]
-
Phenol-Formaldehyde Resins: Particularly in reactions using formaldehyde or its equivalents under acidic or basic conditions, polymerization can lead to the formation of insoluble resinous materials.[5] This is a result of repeated hydroxymethylation and condensation reactions.
-
Unreacted Starting Material: Incomplete conversion is a common issue, leading to the presence of 2-chloro-6-methylphenol in the final product mixture.
Q2: How can I improve the regioselectivity to favor the formation of 3-chloro-2-hydroxy-5-methylbenzaldehyde?
Achieving high regioselectivity is a key challenge. The directing effects of the substituents on 2-chloro-6-methylphenol are crucial. The hydroxyl group is a strong ortho-, para-director, the methyl group is a weaker ortho-, para-director, and the chloro group is a deactivating ortho-, para-director.
Several strategies can be employed to enhance ortho-selectivity to the hydroxyl group:
-
Magnesium-Mediated Formylation: The use of magnesium salts, such as MgCl₂, with paraformaldehyde and a base like triethylamine has been shown to be highly ortho-specific.[6][7] The magnesium ion likely coordinates with the phenolic oxygen and the incoming formaldehyde, directing the electrophilic attack to the ortho position.
-
Duff Reaction: The Duff reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium, generally favors ortho-formylation.[8][9] The mechanism is thought to involve an initial aminomethylation at the position ortho to the hydroxyl group.
-
Titanium Tetrachloride-Mediated Formylation: Using dichloromethyl methyl ether in the presence of TiCl₄ can also provide high ortho-selectivity.[2][10] The titanium is believed to coordinate with the phenolic oxygen, enhancing the electrophilicity of the formylating agent and directing it to the ortho position.[11]
Q3: My Reimer-Tiemann reaction is giving a mixture of isomers. How can I control the outcome?
The Reimer-Tiemann reaction, which employs chloroform and a strong base, typically yields a mixture of ortho and para isomers, with the ortho product often predominating.[4][5][12] The reactive intermediate is dichlorocarbene (:CCl₂). The ortho-selectivity is often attributed to the interaction between the dichlorocarbene and the phenoxide ion.[5]
To influence the ortho:para ratio:
-
Counterion of the Base: The choice of the alkali metal hydroxide can influence the ortho:para ratio. Cations that can coordinate more effectively with the phenoxide may enhance ortho-selectivity.
-
Solvent System: The reaction is often biphasic. The use of phase-transfer catalysts can influence the accessibility of the dichlorocarbene to the phenoxide and potentially alter the isomer ratio.
-
Temperature Control: While not always straightforward, temperature can affect the rates of the competing ortho and para attack pathways. Careful temperature management is advised.
III. Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Formylated Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Decomposition of Reagents: Moisture sensitivity of some formylating agents (e.g., Vilsmeier reagent).[13] 3. Poor Substrate Reactivity: The combination of a deactivating chloro group and potential steric hindrance. | 1. Monitor Reaction Progress: Use TLC or HPLC to track the consumption of the starting material and formation of the product. Optimize reaction time and temperature accordingly. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Choose a More Potent Formylation Method: If a milder method fails, consider more reactive systems like TiCl₄/dichloromethyl methyl ether. |
| Significant Formation of a Positional Isomer | 1. Reaction Conditions Favoring the Undesired Isomer: The chosen formylation method may not have the desired regioselectivity. | 1. Switch Formylation Method: If the Reimer-Tiemann reaction gives a mixture, try a more ortho-selective method like the magnesium-mediated formylation or the Duff reaction.[8] |
| Formation of Insoluble Polymeric By-products (Resin) | 1. Excessive Reaction Temperature: High temperatures can accelerate phenol-formaldehyde polymerization.[5] 2. Incorrect Stoichiometry: An excess of formaldehyde or its equivalent can drive polymerization.[5] 3. Harsh Acidic or Basic Conditions: Both can catalyze resin formation. | 1. Optimize Temperature: Maintain the lowest effective temperature for the formylation reaction. 2. Control Stoichiometry: Carefully control the molar ratio of the formylating agent to the phenol. A ratio of less than one for the formylating agent can be beneficial.[5] 3. Moderate Reaction Conditions: If possible, use milder acid or base catalysts and minimize the reaction time. |
| Difficulty in Separating the Desired Product from Isomers | 1. Similar Physicochemical Properties: Positional isomers often have very similar polarities and boiling points, making separation by standard chromatography or distillation challenging. | 1. High-Performance Liquid Chromatography (HPLC): Utilize a column with a different selectivity, such as a phenyl-hexyl or pentafluorophenyl (PFP) column, which can provide π-π interactions to aid in the separation of aromatic isomers.[14] 2. Gas Chromatography (GC): A long capillary column with a suitable stationary phase may provide the necessary resolution. 3. Derivatization: Convert the aldehydes to derivatives (e.g., oximes, hydrazones) that may have different chromatographic properties, facilitating separation, followed by regeneration of the aldehyde. |
IV. Experimental Protocols
Protocol 1: Magnesium-Mediated Ortho-Formylation of 2-Chloro-6-Methylphenol
This protocol is adapted from procedures known for high ortho-selectivity in phenol formylation.[7]
Materials:
-
2-Chloro-6-methylphenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (MeCN)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous MgCl₂ (2.2 equivalents) and paraformaldehyde (3 equivalents).
-
Add anhydrous acetonitrile to the flask.
-
Slowly add triethylamine (2.2 equivalents) to the suspension while stirring.
-
Add 2-chloro-6-methylphenol (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 1 M HCl to quench the reaction and dissolve the magnesium salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume of MeCN).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 3-chloro-2-hydroxy-5-methylbenzaldehyde.
Protocol 2: Analytical Method for Isomer Separation by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl or PFP column (for enhanced selectivity if needed)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 21 | 70 | 30 |
| 25 | 70 | 30 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Optimization: If co-elution occurs, switch to a Phenyl-Hexyl or PFP column to leverage alternative separation mechanisms like π-π interactions.[14]
V. Visualizations
Caption: Overview of potential products and by-products from the formylation of 2-chloro-6-methylphenol.
Caption: A troubleshooting workflow for the formylation of 2-chloro-6-methylphenol.
VI. References
-
BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.
-
o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. (n.d.).
-
Universitat de Barcelona. (2015, February 25). On the Mechanism of Phenolic Formylation Mediated by TiCl4 Complexes: Existence of Diradical Intermediates Induced.
-
Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. (n.d.). Sciencemadness.org.
-
BenchChem. (2025). Troubleshooting guide for the formylation of aromatic amines.
-
Wikipedia. (n.d.). Formylation.
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (n.d.). PMC - NIH.
-
Duff Reaction. (n.d.).
-
YouTube. (2023, March 29). Reimann Tiemann reaction | formylation of phenol.
-
Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220.
-
3-Chloromethyl-2-hydroxybenzaldehyde. (n.d.). PMC - NIH.
-
Duff Reaction. (n.d.). SynArchive.
-
Org. Synth. 2012, 89, 220. (n.d.).
-
ortho-Formylation of phenols. (n.d.). Organic Syntheses Procedure.
-
YouTube. (2022, January 16). FORMYLATION PART1 ENG.
-
Formylation of phenols, methoxy-and methylbenzenes. (n.d.). ResearchGate.
-
THE REIhtER-TIEMANN REACTION. (n.d.). Sciencemadness.
-
Wikipedia. (n.d.). Reimer–Tiemann reaction.
-
Wikipedia. (n.d.). Duff reaction.
-
Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
-
Guidechem. (n.d.). 3-CHLORO-2-HYDROXY-BENZALDEHYDE 1927-94-2 wiki.
-
PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde.
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
-
BenchChem. (2025). resolving co-eluting isomers in HPLC analysis of chloromethylphenols.
-
YouTube. (2021, September 25). Reimer-Tiemann Reaction.
-
A theoretical study of the Duff reaction: insights into its selectivity. (2016, October 7). Semantic Scholar.
-
Formylation with duff reaction could not give formylated product of phenol. which other method can be followed for doing ortho formylation of phenol? (2021, September 21). ResearchGate.
-
Santa Cruz Biotechnology. (n.d.). 3-Chloro-2-hydroxy-5-methyl-benzaldehyde.
-
Benzaldehyde, m-hydroxy. (n.d.). Organic Syntheses Procedure.
-
Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (n.d.). UNI ScholarWorks.
-
PubChem - NIH. (n.d.). 2-Chloro-6-methylphenol.
-
BenchChem. (n.d.). 2-Chloro-6-(hydroxymethyl)phenol.
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
-
Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
-
Chiral methods. (n.d.). ScienceDirect.
-
Separation methods. (n.d.). ResearchGate.
-
Thermo Scientific Alfa Aesar. (n.d.). 2-Chloro-6-methylphenol, 98% 5 g.
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Technical Support Center: Troubleshooting Low Yield in the Reimer-Tiemann Reaction of Cresols
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Reimer-Tiemann reaction of cresols. This resource is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low yields of hydroxy-methylbenzaldehydes. Our approach is rooted in a deep understanding of the reaction mechanism and the practical nuances of its execution.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses common problems encountered during the Reimer-Tiemann formylation of cresols. Each issue is presented in a question-and-answer format, providing a clear explanation of the underlying causes and actionable solutions.
Question 1: Why is the yield of my hydroxy-methylbenzaldehyde product consistently low?
Low yields in the Reimer-Tiemann reaction are a frequent challenge and can be attributed to several factors.[1][2] A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Inefficient Dichlorocarbene Generation: The reactive electrophile, dichlorocarbene (:CCl₂), is generated in situ from chloroform and a strong base.[3][4][5] Inefficient generation is a primary reason for low conversion.
-
Poor Interfacial Mass Transfer: The reaction is biphasic, with the cresol and chloroform in an organic phase and the hydroxide base in an aqueous phase.[4][5][7] Poor mixing leads to a limited reaction interface, hindering the interaction between the cresolate anion and dichlorocarbene.
-
Suboptimal Reaction Temperature: The reaction requires heating to initiate, but excessive temperatures can lead to the decomposition of dichlorocarbene and the formation of tar-like byproducts.[4][7] The reaction is also highly exothermic once initiated, which can lead to thermal runaways if not controlled.[7][8]
-
Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: A molar excess of chloroform is generally used.[10] Experiment with varying the molar ratios of cresol, chloroform, and base to find the optimal conditions for your specific cresol isomer.
-
Question 2: I am observing a significant amount of tar-like, resinous byproducts. How can I minimize their formation?
The formation of resinous materials is a common side reaction, particularly under strongly basic conditions and at elevated temperatures.
Potential Causes & Solutions:
-
Decomposition of Reactants and Products: At high temperatures, both the starting cresol and the product aldehyde can undergo polymerization and other side reactions in the strongly alkaline medium. Dichlorocarbene can also self-polymerize.
-
Solution: Maintain strict temperature control, avoiding localized overheating. The gradual addition of chloroform to the heated reaction mixture can help to control the exotherm and minimize byproduct formation.[3]
-
-
Oxidation: The phenoxide ion can be susceptible to oxidation, especially if air is not excluded from the reaction vessel.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Question 3: The regioselectivity of the formylation is poor, leading to a mixture of isomers that are difficult to separate. How can I improve this?
The Reimer-Tiemann reaction typically favors ortho-formylation.[3][4][8] However, the degree of selectivity can be influenced by several factors.
Potential Causes & Solutions:
-
Steric Hindrance and Electronic Effects of the Methyl Group: The position of the methyl group on the cresol ring plays a significant role in directing the regioselectivity.
-
p-Cresol: Formylation will occur at the ortho position to the hydroxyl group, yielding 2-hydroxy-5-methylbenzaldehyde as the major product.[11][12]
-
o-Cresol: Formylation can occur at the other ortho position or the para position. Steric hindrance from the adjacent methyl group may favor para-formylation to some extent.
-
m-Cresol: This isomer can lead to a mixture of products as both ortho and the para positions relative to the hydroxyl group are available.
-
Solution: While complete control of regioselectivity is challenging in the Reimer-Tiemann reaction, careful control of reaction conditions can sometimes influence the isomer ratio. For instance, the use of bulky bases or phase-transfer catalysts might alter the steric environment around the phenoxide, potentially favoring one isomer over another.
-
-
Ion-Pairing Effects: The nature of the cation from the base (e.g., Na⁺ vs. K⁺) can influence the coordination with the phenoxide ion, thereby affecting the accessibility of the ortho and para positions.
-
Solution: Experimenting with different alkali metal hydroxides could offer a modest improvement in regioselectivity.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the Reimer-Tiemann reaction of cresols, focusing on the underlying chemical principles.
Q1: What is the detailed mechanism of the Reimer-Tiemann reaction with cresols?
The reaction proceeds through the following key steps:
-
Generation of Dichlorocarbene: The strong hydroxide base deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (-:CCl₃), which then rapidly undergoes α-elimination to yield the highly reactive dichlorocarbene (:CCl₂).[3][5][13]
-
Formation of the Cresolate Anion: The hydroxide base also deprotonates the phenolic hydroxyl group of the cresol, forming a negatively charged cresolate anion. This negative charge is delocalized into the aromatic ring, making it significantly more nucleophilic than the parent cresol.[5]
-
Electrophilic Attack: The electron-deficient dichlorocarbene is attacked by the electron-rich cresolate anion.[14] This attack is favored at the ortho and para positions due to the increased electron density at these sites.
-
Formation of a Dichloromethyl Intermediate: The nucleophilic attack results in the formation of a dichloromethyl-substituted intermediate.[5]
-
Hydrolysis: Under the basic reaction conditions, the dichloromethyl group is hydrolyzed to an aldehyde group, and subsequent acidification yields the final hydroxy-methylbenzaldehyde product.[3]
Q2: Which cresol isomer generally gives the best yield in the Reimer-Tiemann reaction?
While yields can vary based on reaction conditions, p-cresol often provides a more predictable outcome, primarily yielding a single major product, 2-hydroxy-5-methylbenzaldehyde.[1][11] This is because the para position is blocked by the methyl group, and the two ortho positions are electronically activated and sterically accessible. In contrast, o-cresol and m-cresol can lead to mixtures of isomers, which can complicate purification and lower the isolated yield of a single desired product.
Q3: Can I use carbon tetrachloride instead of chloroform in this reaction?
Yes, substituting carbon tetrachloride (CCl₄) for chloroform under similar reaction conditions will lead to the formation of a carboxylic acid instead of an aldehyde.[8][9][14] For example, reacting a cresol with CCl₄ and a base will yield a hydroxy-methylbenzoic acid.
Q4: Are there any alternative, higher-yielding methods for the formylation of cresols?
Yes, other formylation methods exist, though the Reimer-Tiemann reaction is often favored for its operational simplicity and use of non-anhydrous conditions.[5] Alternatives include:
-
Gattermann Reaction: Uses HCN and HCl.
-
Gattermann-Koch Reaction: Employs CO and HCl, but is not suitable for phenols.[5]
-
Vilsmeier-Haack Reaction: Uses a phosphoryl chloride/dimethylformamide mixture.
-
Duff Reaction: Involves the reaction with hexamethylenetetramine.
These methods may offer higher yields and better regioselectivity but often require anhydrous conditions or more hazardous reagents.[5]
Data Summary
| Cresol Isomer | Major Product(s) | Typical Challenges |
| o-Cresol | 2-Hydroxy-3-methylbenzaldehyde, 4-Hydroxy-3-methylbenzaldehyde | Mixture of isomers, potential for lower yield of a single product. |
| m-Cresol | 2-Hydroxy-4-methylbenzaldehyde, 4-Hydroxy-2-methylbenzaldehyde | Mixture of isomers, difficult separation. |
| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | Generally gives a single major product, but can still suffer from low overall yield.[11] |
Experimental Protocols
Optimized Protocol for the Reimer-Tiemann Formylation of p-Cresol:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve p-cresol (1.0 equiv) in a 2:1 mixture of ethanol and water.
-
Base Addition: Add sodium hydroxide (8.0 equiv) to the solution and heat the mixture to 70°C with vigorous stirring.[3]
-
Chloroform Addition: Add chloroform (2.0 equiv) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at 70°C.[3]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 3 hours.[3]
-
Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification and Extraction: Adjust the pH of the remaining aqueous solution to 4-5 with a suitable acid (e.g., HCl). Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or distillation.[10]
Visualizing the Reaction Mechanism
Diagram 1: The Reimer-Tiemann Reaction Mechanism
Caption: Key steps in the Reimer-Tiemann reaction of cresols.
References
-
Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. [Link]
-
NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
-
Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
-
Unacademy. (2023, March 28). Reimer-Tiemann Reaction | JEE Chemistry. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
-
GeeksforGeeks. (2023, July 25). Reimer Tiemann Reaction Mechanism. [Link]
-
Chemistry Stack Exchange. (2014, February 9). Products of Reimer–Tiemann reaction of 4-methylphenol. [Link]
-
L.S. College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. [Link]
-
ResearchGate. The Reimer–Tiemann Reaction. [Link]
-
Eduncle. (2020, November 29). Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform in alkaline medium. [Link]
-
Online Organic Chemistry Tutor. Reimer-Tiemann Reaction. [Link]
- Google Patents. US4324922A - Reimer-Tiemann aldehyde synthesis process.
-
Physics Wallah. Reaction Mechanism of Reimer-Tiemann Reaction. [Link]
Sources
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- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 7. byjus.com [byjus.com]
- 8. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 9. Reaction Mechanism of Reimer-Tiemann Reaction [pw.live]
- 10. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform [scoop.eduncle.com]
- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 14. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Navigating Side Reactions in the Synthesis of Substituted Salicylaldehydes
Welcome to the Technical Support Center for the synthesis of substituted salicylaldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in these crucial synthetic transformations. As a Senior Application Scientist, I have compiled this resource to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively. This is a living document, structured to address the real-world problems you face at the bench.
Introduction: The Intricacies of Salicylaldehyde Synthesis
Substituted salicylaldehydes are pivotal building blocks in the pharmaceutical and fine chemical industries, serving as precursors to a wide array of complex molecules. However, their synthesis is often plagued by a variety of side reactions that can significantly lower yields, complicate purification, and impede the progress of a research program. This guide will focus on three commonly employed methods for the synthesis of salicylaldehydes—the Reimer-Tiemann reaction, the Duff reaction, and the Dakin reaction—and provide detailed troubleshooting for the side reactions inherent to each.
Section 1: The Reimer-Tiemann Reaction: Taming the Dichlorocarbene
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform and a strong base.[1][2] While effective, it is notorious for its often low yields and the formation of a complex mixture of byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Reimer-Tiemann reaction is producing a significant amount of a dark, insoluble tar. What is causing this and how can I prevent it?
A1: Tar formation is one of the most common issues in the Reimer-Tiemann reaction. This resinous material is a complex mixture of polymers arising from the self-condensation of phenol and formaldehyde (generated in situ) under the harsh basic conditions.
Causality: The high concentration of base and elevated temperatures promote the reaction of the phenoxide ion with dichlorocarbene at multiple sites, as well as subsequent condensation reactions.
Troubleshooting Protocol:
-
Temperature Control is Critical: The reaction is highly exothermic. Maintain a strict reaction temperature between 60-65°C.[3] Overheating is a primary contributor to tar formation. Use a water bath for better temperature regulation and have an ice bath on standby.
-
Slow Addition of Chloroform: Add the chloroform dropwise over a prolonged period (e.g., 1-2 hours) to control the exotherm and maintain a low steady-state concentration of the highly reactive dichlorocarbene.
-
Optimize Base Concentration: While a high concentration of base is necessary, an excessive amount can promote side reactions. A 10-40% aqueous solution of an alkali hydroxide is typically recommended.[1]
-
Vigorous Stirring: In this biphasic reaction, efficient mixing is crucial to ensure that the reactants are in close contact, which can help to favor the desired reaction over polymerization.[2]
Q2: I am getting a mixture of ortho- and para-isomers. How can I improve the ortho-selectivity?
A2: The formation of the para-isomer is a common side reaction. While complete suppression is difficult, the ortho:para ratio can be manipulated. The ortho-isomer is generally favored due to a proposed interaction between the phenoxide oxygen and the dichlorocarbene.
Causality: The electrophilic dichlorocarbene can attack the electron-rich phenoxide ring at both the ortho and para positions. The regioselectivity is influenced by steric and electronic factors, as well as reaction conditions.
Strategies for Enhancing Ortho-Selectivity:
-
Choice of Base: The nature of the alkali metal cation can influence the ortho:para ratio. In some cases, using KOH instead of NaOH has been reported to improve ortho-selectivity.
-
Solvent System: While typically run in a biphasic chloroform/water system, the addition of a co-solvent like ethanol can sometimes alter the selectivity.
-
Steric Hindrance: If the ortho-positions are sterically hindered by bulky substituents on the phenol, the para-product will be favored. Conversely, a bulky substituent at the para-position will direct formylation to the ortho-positions.
Quantitative Data on Ortho:Para Selectivity:
| Phenol Substrate | Base | Solvent System | Temperature (°C) | Ortho:Para Ratio | Reference |
| Phenol | NaOH | Chloroform/Water | 60 | ~2:1 | [4] |
| Phenol | KOH | Chloroform/Water | 60 | ~3:1 | [4] |
| p-Cresol | NaOH | Chloroform/Water | 65 | Ortho only | [3] |
| o-Cresol | NaOH | Chloroform/Water | 65 | Para favored | [3] |
Q3: My starting material has other functional groups that are not stable to the reaction conditions. What can I do?
A3: The strongly basic and high-temperature conditions of the Reimer-Tiemann reaction can be detrimental to sensitive functional groups.
Causality: Groups such as esters and amides can be hydrolyzed, while aldehydes and ketones can undergo aldol-type reactions.
Preventative Measures:
-
Protecting Groups: If possible, protect the sensitive functional groups before subjecting the molecule to the Reimer-Tiemann reaction. For example, an ester can be converted to a more robust ether.
-
Alternative Formylation Methods: For substrates that are incompatible with the Reimer-Tiemann conditions, consider alternative methods such as the Duff reaction or the Vilsmeier-Haack reaction, which are performed under different conditions.[5]
Visualizing the Reimer-Tiemann Reaction and Side Reactions
Caption: Reimer-Tiemann reaction pathway and common side reactions.
Section 2: The Duff Reaction: Controlling Formylation
The Duff reaction is an alternative method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid (TFA).[6][7] It is often milder than the Reimer-Tiemann reaction but can present its own set of challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Duff reaction is producing a significant amount of di-formylated product. How can I favor mono-formylation?
A1: Di-formylation is a common side reaction when both ortho positions of the phenol are unsubstituted.[8]
Causality: If an excess of the formylating agent is present, or if the reaction is allowed to proceed for too long, a second formyl group can be introduced at the other vacant ortho position.
Troubleshooting Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry of HMTA. A 1:1 ratio of HMTA to the phenolic substrate is a good starting point to favor mono-formylation.[8]
-
Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired mono-formylated product is maximized.
-
Gradual Addition of HMTA: In some cases, the slow addition of HMTA to the reaction mixture can help to maintain a low concentration of the formylating agent and improve selectivity for the mono-formylated product.
Quantitative Data on Mono- vs. Di-formylation:
| Phenol Substrate | HMTA:Phenol Ratio | Solvent | Yield of Mono-formyl (%) | Yield of Di-formyl (%) | Reference |
| 4-tert-Butylphenol | 1:1 | TFA | 29 | <5 | [9] |
| 4-tert-Butylphenol | 2:1 | TFA | 15 | 65 | [9] |
| 4-Methoxyphenol | 1.2:1 | Acetic Acid | 75 | Trace | [10] |
Q2: I am observing the formation of a resinous material in my Duff reaction. What is the cause?
A2: Similar to the Reimer-Tiemann reaction, resin formation can occur in the Duff reaction, especially under strongly acidic conditions and at elevated temperatures.
Causality: The acidic environment can promote the polymerization of the phenol with formaldehyde equivalents generated from HMTA, leading to the formation of phenol-formaldehyde type resins.[11]
Preventative Measures:
-
Temperature Management: Avoid excessively high temperatures. For reactions in TFA, a temperature of around 70°C is often sufficient.[8]
-
Milder Acid Catalyst: If possible, consider using a milder acidic medium. While TFA is effective, in some cases, a mixture of glycerol and boric acid can be used at a higher temperature (150-160°C) which may reduce polymerization for certain substrates.[12]
-
Minimize Reaction Time: As with controlling di-formylation, monitoring the reaction and minimizing the reaction time can help to reduce the formation of polymeric byproducts.
Visualizing the Duff Reaction Workflow
Caption: Troubleshooting workflow for common issues in the Duff reaction.
Section 3: The Dakin Reaction: Preventing Over-oxidation
The Dakin reaction is a valuable transformation that converts ortho- or para-hydroxybenzaldehydes to the corresponding dihydroxylated compounds (catechols or hydroquinones) using hydrogen peroxide in a basic medium. The primary challenge in this reaction is preventing over-oxidation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Dakin reaction is producing a carboxylic acid instead of the desired catechol/hydroquinone. How can I prevent this?
A1: The formation of a carboxylic acid is a result of the Baeyer-Villiger type oxidation of the starting aldehyde, followed by hydrolysis of the resulting formate ester. In some cases, the desired diol product can also be further oxidized.
Causality: The reaction conditions that favor the Dakin oxidation can also promote the oxidation of the aldehyde to a carboxylic acid, particularly if the reaction is not carefully controlled.
Troubleshooting Protocol:
-
Control of pH: The pH of the reaction medium is critical. The reaction is typically carried out under basic conditions. However, a very high pH can favor the Cannizzaro reaction as a side reaction for aldehydes lacking an alpha-hydrogen. Careful control of the base concentration is necessary.
-
Temperature Management: The reaction is often exothermic. Maintaining a low to moderate temperature (e.g., room temperature to 40°C) can help to minimize over-oxidation.
-
Slow Addition of Hydrogen Peroxide: Add the hydrogen peroxide solution slowly to the reaction mixture to maintain a low concentration of the oxidant and control the exotherm.
-
Use of Boric Acid: In some cases, the addition of boric acid can help to suppress the formation of the carboxylic acid byproduct and favor the desired diol product.[13]
Q2: My reaction is sluggish and gives a low yield of the desired diol. How can I improve the reaction rate and yield?
A2: A low yield in the Dakin reaction can be due to incomplete reaction or decomposition of the product.
Causality: The reactivity of the substrate plays a significant role. Electron-withdrawing groups on the aromatic ring can deactivate it towards the nucleophilic attack of the hydroperoxide, leading to a slower reaction.
Strategies for Improvement:
-
Optimize Base Concentration: Ensure that a sufficient amount of base is present to deprotonate both the phenol and the hydrogen peroxide.
-
Increase Reaction Time: If the reaction is slow, extending the reaction time may be necessary. Monitor the reaction by TLC to determine the optimal time.
-
Alternative Oxidants: In some cases, using a urea-hydrogen peroxide complex (UHP) can provide a milder and more controlled oxidation, potentially improving the yield.[14]
Visualizing the Dakin Reaction Mechanism and Side Reaction
Caption: The Dakin reaction pathway and the common over-oxidation side reaction.
Section 4: Purification Strategies
Effective purification is as crucial as the reaction itself. Below are some general guidelines for purifying your substituted salicylaldehyde.
General Purification Workflow:
-
Work-up: After quenching the reaction, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble byproducts.
-
Extraction: The product is extracted into an appropriate organic solvent.
-
Washing: The organic layer is washed with brine to remove residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification:
-
Distillation: For liquid products, fractional distillation under reduced pressure can be effective for separating isomers with different boiling points.
-
Crystallization: For solid products, recrystallization from a suitable solvent system is a powerful purification technique.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from isomers and other byproducts based on polarity.
-
Bisulfite Adduct Formation: Salicylaldehydes can form solid adducts with sodium bisulfite, which can be filtered off and then decomposed to regenerate the pure aldehyde. This is a classic and effective method for separating aldehydes from non-aldehydic impurities.[15]
-
References
-
Duff, J. C.; Bills, E. J. J. Chem. Soc.1932 , 1987. [Link]
-
Duff, J. C.; Bills, E. J. J. Chem. Soc.1934 , 1305. [Link]
- Vogel, A. I. A Text-book of Practical Organic Chemistry, 3rd ed.; Longman: London, 1956.
-
Ferguson, L. N. Chem. Rev.1946 , 38, 227–254. [Link]
-
Wynberg, H. Chem. Rev.1960 , 60, 169–184. [Link]
- Dakin, H. D. Am. Chem. J.1909, 42, 477–498.
-
Reimer, K.; Tiemann, F. Ber. Dtsch. Chem. Ges.1876 , 9, 824–828. [Link]
-
Wynberg, H.; Meijer, E. W. Org. React.2005 , 28, 1–36. [Link]
-
Organic Chemistry Portal. Dakin Reaction. [Link]
-
Wikipedia. Duff reaction. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
-
Wikipedia. Dakin oxidation. [Link]
-
NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
-
Name Reactions. Duff Reaction. [Link]
-
Ogata, Y.; Sugiura, F. Tetrahedron1968 , 24, 5001-5010. [Link]
-
Grimblat, N.; Sarotti, A. M.; Simonetti, S. O. Org. Biomol. Chem., 2016 , 14, 10337-10344. [Link]
-
Varma, R. S.; Naicker, K. P. Org. Lett.1999 , 1, 189–191. [Link]
-
Hocking, M. B. Can. J. Chem.1973 , 51, 2384-2392. [Link]
-
Liggett, L. M.; Diehl, H. Proc. Iowa Acad. Sci.1945 , 52, 191-197. [Link]
-
Saha, S.; Bhosle, A. A.; Chatterjee, A.; Banerjee, M. J. Org. Chem.2023 , 88, 10002–10013. [Link]
-
Bernini, R.; Coratti, A.; Provenzano, G.; Fabrizi, G.; Tofani, D. Tetrahedron2005 , 61, 1821-1825. [Link]
-
Chen, S.; Foss, F. W., Jr. Org. Lett.2012 , 14, 5150–5153. [Link]
-
Chen, S.; Hoassain, M. S.; Foss, F. W., Jr. Org. Lett.2012 , 14, 2806–2809. [Link]
-
Wikipedia. Phenol formaldehyde resin. [Link]
- U.S. Patent 2,190,607, issued February 20, 1940.
-
Lindoy, L. F.; Meehan, G. V.; Svenstrup, N. Synthesis1998 , 1029-1032. [Link]
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- 4. Duff Reaction and Mechanism [maxbrainchemistry.com]
- 5. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
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Technical Support Center: Improving Regioselectivity in the Formylation of Substituted Phenols
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the regioselective formylation of substituted phenols. The synthesis of specific hydroxy-substituted benzaldehydes is a critical step in the creation of pharmaceuticals and other high-value materials, yet achieving the desired isomer—ortho versus para—can be a significant experimental hurdle.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges. We will explore the causality behind various experimental outcomes and provide actionable solutions grounded in established chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and concrete solutions.
Q1: My Reimer-Tiemann reaction is giving a poor ortho:para ratio and low yields. How can I improve the outcome?
A1: Causality and Resolution
The Reimer-Tiemann reaction, which uses chloroform and a strong base, formylates phenols via an electrophilic aromatic substitution with dichlorocarbene (:CCl₂)[1][2]. While it typically favors the ortho product, its regioselectivity can be modest[1][3]. The moderate selectivity arises because the dichlorocarbene is a free, highly reactive species, and its interaction with the phenoxide is not rigidly controlled.
Troubleshooting Steps:
-
Optimize Reaction Conditions: The reaction is often run as a biphasic system[2]. Vigorous stirring is essential to maximize the interfacial area between the aqueous hydroxide and the organic chloroform phase. The use of phase-transfer catalysts can sometimes improve yields and consistency.
-
Temperature Control: The reaction can be highly exothermic once initiated[2]. Maintaining a consistent temperature (typically 60-70°C) is crucial. Runaway temperatures can lead to decomposition and reduced yields.
-
Consider Substrate Limitations: The reaction is most effective for electron-rich phenols and certain heterocycles like pyrroles and indoles[4]. Substrates with electron-withdrawing groups or functional groups sensitive to strong base and heat (e.g., esters, amides) may not be suitable[4].
-
Switch to a More Selective Method: For applications demanding high ortho-selectivity, the Reimer-Tiemann reaction is often not the best choice. The Magnesium Chloride-mediated method (see Protocol 1) offers far superior and often exclusive ortho-selectivity[5][6].
Q2: I'm observing significant tar/polymer formation in my formylation reaction. What's causing this and how can I prevent it?
A2: Causality and Resolution
Tar or resin formation is a common issue, particularly in reactions that use formaldehyde or its equivalents (like paraformaldehyde or hexamethylenetetramine) under acidic or basic conditions[7][8]. This side reaction is the formation of phenol-formaldehyde resins through repeated hydroxymethylation and condensation[8][9].
Troubleshooting Steps:
-
Control Stoichiometry: The molar ratio of the formylating agent to the phenol is the most critical factor[8]. To minimize polymerization, use a formaldehyde-to-phenol ratio of less than one if possible. In the Duff reaction, reducing the amount of hexamethylenetetramine (HMTA) relative to the phenol can significantly suppress side reactions[9].
-
Temperature Management: High temperatures accelerate the condensation reactions that lead to resin formation[7][8]. It is crucial to run the reaction at the lowest effective temperature and monitor it closely.
-
Minimize Reaction Time: Prolonged reaction times, even at the optimal temperature, can increase the formation of byproducts[7]. Monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed or the desired product concentration is maximized.
-
Choice of Catalyst: In acid-catalyzed reactions, using a milder acid might reduce the rate of polymerization.
Q3: My Vilsmeier-Haack formylation of a phenol is failing or giving a very low yield. What's wrong?
A3: Causality and Resolution
This is a common outcome. The standard Vilsmeier-Haack reaction is generally not suitable for unprotected phenols[10]. The Vilsmeier reagent, an iminium salt generated from a substituted amide (like DMF) and an acid chloride (like POCl₃), is a relatively weak electrophile that reacts best with highly electron-rich aromatic rings[7][11].
Potential Causes and Solutions:
-
Substrate Reactivity: The hydroxyl group of the phenol is acidic and can react with the Vilsmeier reagent or other basic species in the mixture. More importantly, the Vilsmeier reagent is not electrophilic enough to react efficiently with phenols, especially those bearing electron-withdrawing groups[7].
-
Solution: The most common solution is to protect the hydroxyl group, for example, as a methyl ether (anisole). Anisole derivatives are much better substrates for the Vilsmeier-Haack reaction[12].
-
-
Reagent Decomposition: The Vilsmeier reagent is highly sensitive to moisture[7][13].
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. The reagent should be prepared at low temperatures (0–5 °C) to prevent decomposition[7].
-
-
Inappropriate Temperature: While the reagent is prepared in the cold, the formylation step may require gentle heating (e.g., 40–60 °C) for less reactive substrates[7]. However, excessive heat will cause decomposition[7].
Q4: The Duff reaction is giving me a mixture of mono- and di-formylated products. How can I improve selectivity for mono-formylation?
A4: Causality and Resolution
The Duff reaction, which uses HMTA as the formyl source, is an effective method for ortho-formylation[14][15]. However, if both ortho positions are unsubstituted, competitive di-formylation can occur, reducing the yield of the desired mono-aldehyde[9][15].
Troubleshooting Workflow:
The primary method to control the degree of formylation is to adjust the stoichiometry of the reagents. Reducing the molar ratio of HMTA to the phenolic substrate will favor mono-substitution.
Caption: Workflow for minimizing di-formylation in the Duff reaction.
Q5: I need exclusive ortho-formylation. Which method is most reliable and what are the critical parameters?
A5: Method of Choice and Critical Parameters
For achieving high to exclusive ortho-selectivity, the magnesium chloride-mediated formylation (often called the Casnati-Skattebøl or Hansen-Skattebøl method) is the current state-of-the-art and method of choice[6][16][17]. This method uses paraformaldehyde with magnesium chloride and a base like triethylamine in a solvent such as THF or acetonitrile[18]. Its high selectivity is attributed to the formation of a magnesium phenoxide intermediate that directs the electrophilic attack of formaldehyde to the ortho position via a six-membered transition state (see FAQ Q4).
Critical Experimental Parameters for Success:
-
Anhydrous Conditions: This is the most critical factor. The reaction's success is highly dependent on the exclusion of water[19].
-
Reagents: Use anhydrous magnesium chloride. Anhydrous beads are reported to be crucial, as powdered MgCl₂ can be less effective even after drying[5][19]. Dry paraformaldehyde and triethylamine before use.
-
Solvents: Use anhydrous solvents (e.g., THF distilled over sodium/benzophenone or acetonitrile over CaH₂).
-
Glassware & Atmosphere: All glassware must be rigorously dried (oven or flame-dried) and the reaction must be run under an inert atmosphere (e.g., Argon)[5][19].
-
-
Reagent Stoichiometry: Typically, an excess of MgCl₂ (1.5-2.0 eq.) and paraformaldehyde (1.5-2.5 eq.) relative to the phenol is used to drive the reaction to completion[5].
-
Substrate Scope: The method is robust and works for phenols with electron-donating (alkyl, alkoxy) and halogen substituents[6][17]. Phenols with strongly electron-withdrawing groups react more sluggishly, which may require longer reaction times and can lead to more side products[6][18].
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine ortho vs. para regioselectivity in phenol formylation?
A1: Three main factors govern the regioselectivity:
-
Electronic Effects: The hydroxyl group of a phenol is a powerful activating, ortho, para-directing group[20][21]. It donates electron density into the aromatic ring through resonance, increasing the nucleophilicity of the ortho and para positions, making them susceptible to electrophilic attack.
-
Steric Hindrance: The ortho positions are closer to the hydroxyl group and any other substituents on the ring. Large or bulky substituents on the phenol or a bulky formylating agent can sterically hinder the ortho positions, leading to a higher proportion of the para-substituted product[20].
-
Chelation Control: This is the most effective strategy for directing formylation to the ortho position. In methods like the MgCl₂-mediated reaction, the phenolic proton is replaced by a metal ion (Mg²⁺). This metal ion can then coordinate with the formylating agent (formaldehyde), holding it in close proximity to the ortho carbon and facilitating an intramolecular-like attack. This pre-organization strongly favors ortho-substitution over the sterically remote para position.
Q2: How do different formylation reactions compare in terms of regioselectivity and scope?
A2: The choice of method depends heavily on the substrate and the desired selectivity.
| Reaction | Typical Reagents | Selectivity | Substrate Scope | Common Issues |
| Reimer-Tiemann | CHCl₃, NaOH | Moderate to good ortho-selectivity[1] | Electron-rich phenols, naphthols, some heterocycles[4] | Moderate yields, byproduct formation, poor selectivity with some substrates[3] |
| Vilsmeier-Haack | DMF, POCl₃ | Good para-selectivity (on activated rings)[22] | Electron-rich arenes (anilines, phenol ethers), heterocycles[11][23] | Not suitable for unprotected phenols, moisture sensitive[7][10] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Good to excellent ortho-selectivity[14][15] | Electron-donating phenols[15] | Di-formylation if both ortho positions are free, potential for resin formation[9][15] |
| MgCl₂-Mediated | MgCl₂, Et₃N, Paraformaldehyde | Excellent, often exclusive ortho-selectivity[5][6] | Wide range of phenols, tolerates alkyl, alkoxy, and halo groups[17] | Requires strictly anhydrous conditions, sensitive to reagent quality[19] |
| TiCl₄-Mediated | Dichloromethyl methyl ether, TiCl₄ | High ortho-selectivity[24] | Phenols, methoxybenzenes | Promoted by coordination to the metal core[24] |
Q3: Can I achieve para-selective formylation of a phenol?
A3: Achieving high para-selectivity is challenging due to the strong electronic preference for ortho-substitution. However, it is possible under certain conditions:
-
Steric Blocking: If both ortho positions are blocked by other substituents, formylation is forced to the para position. This is the most straightforward strategy[15]. For example, the Duff reaction of 2,6-dimethylphenol yields the 4-formyl product exclusively[25].
-
Reimer-Tiemann Modification: When the Reimer-Tiemann reaction is conducted in the presence of cyclodextrins, the para-formyl product can become the predominant outcome[1][26]. The phenol becomes encapsulated within the cyclodextrin cavity, sterically shielding the ortho positions and leaving the para position more accessible to the dichlorocarbene.
-
Vilsmeier-Haack on Phenol Ethers: While not a direct formylation of a phenol, converting the phenol to a bulky ether (e.g., a silyl ether) and then performing a Vilsmeier-Haack reaction can favor the less sterically hindered para position.
Q4: What is the mechanistic role of magnesium in directing ortho-formylation?
A4: The high ortho-directing ability of the MgCl₂/Et₃N system is a classic example of chelation control. The triethylamine deprotonates the phenol, which then forms a phenoxymagnesium chloride salt. This salt is the key intermediate. The magnesium ion acts as a Lewis acid, coordinating to the oxygen of both the phenoxide and the incoming formaldehyde molecule. This coordination forms a rigid, six-membered cyclic pre-transition state, which holds the formaldehyde directly over the ortho-carbon for a facile electrophilic attack. This directed, intramolecular-like delivery of the formylating agent almost completely excludes the possibility of a reaction at the distant para position.
Caption: Mechanism of ortho-selectivity via chelation control.
Section 3: Detailed Experimental Protocols
Protocol 1: High Ortho-Selectivity Formylation using MgCl₂ and Paraformaldehyde
This protocol is adapted from the highly reliable procedure reported by Hansen and Skattebøl in Organic Syntheses[5][17]. It provides excellent yields of exclusively ortho-formylated products.
Materials:
-
Substituted Phenol (1.0 eq.)
-
Anhydrous Magnesium Chloride (MgCl₂, beads, 2.0 eq.)[5]
-
Paraformaldehyde (dried, 3.0 eq.)
-
Triethylamine (Et₃N, dried, 2.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric Acid (HCl)
-
Ether or Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an Argon atmosphere, add anhydrous MgCl₂ beads (2.0 eq.) and dry paraformaldehyde (3.0 eq.) to a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous THF via syringe to the flask.
-
Base Addition: Add dry triethylamine (2.0 eq.) dropwise via syringe to the stirred suspension. Stir for 10-15 minutes at room temperature.
-
Substrate Addition: Add the substituted phenol (1.0 eq.), either neat or dissolved in a minimum amount of anhydrous THF, dropwise via syringe. The mixture will often turn opaque and may change color (e.g., to orange-yellow)[5].
-
Reaction: Heat the mixture to reflux (typically ~75°C oil bath). Monitor the reaction progress by TLC (e.g., eluting with hexane/EtOAc). Reactions are usually complete within 2-4 hours[5].
-
Workup: Cool the reaction mixture to room temperature. Add ether or ethyl acetate to dilute the mixture.
-
Washing: Transfer the organic phase to a separatory funnel and wash successively with 1N HCl (3 x volumes) and water (3 x volumes). Caution: Gas evolution may occur during the acid wash[5].
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude salicylaldehyde can be purified by flash chromatography on silica gel or by recrystallization[5].
Protocol 2: Classic Reimer-Tiemann Reaction
This protocol describes a general procedure for the ortho-formylation of phenol to salicylaldehyde.
Materials:
-
Phenol (1.0 eq.)
-
Sodium Hydroxide (NaOH, ~4.0 eq.)
-
Chloroform (CHCl₃, ~3.0 eq.)
-
Water
-
Concentrated HCl for acidification
-
Ether for extraction
Procedure:
-
Setup: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium hydroxide (4.0 eq.) in water to make a concentrated solution.
-
Phenoxide Formation: Add phenol (1.0 eq.) to the NaOH solution and stir until it dissolves completely, forming sodium phenoxide.
-
Chloroform Addition: Heat the solution to 60–65°C in a water bath. Add chloroform (3.0 eq.) slowly through the top of the condenser over about 30 minutes while stirring vigorously. The reaction is exothermic, and the temperature should be maintained.
-
Reaction: After the addition is complete, continue to stir at 60-65°C for an additional 1-2 hours.
-
Workup: Cool the reaction mixture. Remove the excess chloroform by steam distillation or rotary evaporation.
-
Acidification: Carefully acidify the remaining aqueous solution with concentrated HCl until it is strongly acidic (pH ~1-2). The product, salicylaldehyde, will often separate as an oil or solid.
-
Extraction and Purification: Extract the product with ether (3 x volumes). Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by distillation or chromatography to separate the ortho and para isomers.
References
-
Duff Reaction - SynArchive. (SynArchive). [Link]
-
Reimer–Tiemann reaction - Wikipedia. (Wikipedia). [Link]
-
Duff reaction - Wikipedia. (Wikipedia). [Link]
-
Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. (NROChemistry). [Link]
-
Convenient Method for the ortho-Formylation of Phenols. (Acta Chemica Scandinavica). [Link]
-
Duff Reaction. (Cambridge University Press). [Link]
-
A theoretical study of the Duff reaction: insights into its selectivity - RSC Publishing. (Royal Society of Chemistry). [Link]
-
Reimer Tiemann Reaction Mechanism - BYJU'S. (BYJU'S). [Link]
-
Casnati-Skattebøl Formylation - SynArchive. (SynArchive). [Link]
-
Reimer-Tiemann Reaction - YouTube. (YouTube). [Link]
-
ortho-Formylation of phenols - Organic Syntheses Procedure. (Organic Syntheses). [Link]
-
Org. Synth. 2012, 89, 220. (Organic Syntheses). [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (Organic Chemistry Portal). [Link]
-
Vilsmeier haack rxn | PPTX - Slideshare. (Slideshare). [Link]
-
Reimer–Tiemann reaction - Grokipedia. (Grokipedia). [Link]
-
Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A - JOCPR. (Journal of Chemical and Pharmaceutical Research). [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. (J&K Scientific). [Link]
-
Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC - PubMed Central. (PubMed Central). [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (Chemistry Steps). [Link]
-
Recent Advances On Direct Formylation Reactions - Semantic Scholar. (Semantic Scholar). [Link]
-
Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. (MDPI). [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC - NIH. (National Institutes of Health). [Link]
-
Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde - Organic Syntheses. (Organic Syntheses). [Link]
-
Convenient Method for the ortho-Formylation - of Phenols. (Acta Chemica Scandinavica). [Link]
-
How to perform MgCl2-Et3N ortho-formylation of phenols successfully? - ResearchGate. (ResearchGate). [Link]
-
Electrophilic aromatic directing groups - Wikipedia. (Wikipedia). [Link]
-
16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (Chemistry LibreTexts). [Link]
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- 25. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 26. m.youtube.com [m.youtube.com]
Technical Support Center: 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Welcome to the technical support resource for 5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 23602-63-3). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile substituted phenolic aldehyde in their work. Understanding its stability profile is critical for ensuring the integrity of experimental results, the purity of synthetic products, and the success of drug development programs. This document provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and validated protocols to assess degradation.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and fundamental stability of this compound.
Q1: What is this compound and why is its stability a primary concern?
This compound is a substituted aromatic aldehyde. Its structure, featuring an aldehyde group, a hydroxyl group, and a chlorine atom on a methyl-substituted benzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] The stability of this compound is paramount because the aldehyde functional group is inherently susceptible to oxidation.[3] Degradation not only depletes the starting material but also introduces impurities that can complicate reactions, interfere with analytical results, and pose safety risks.
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?
To minimize degradation, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon).[3] The storage location should be cool, dry, and well-ventilated.[4] For maximum shelf-life, refrigerated (2-8°C) or frozen (-20°C) conditions are highly recommended. These measures collectively mitigate the primary degradation drivers: atmospheric oxygen, moisture, light, and heat.
Q3: What are the common physical or visual signs of degradation?
Pure this compound is typically a solid powder. While supplier specifications may vary, a noticeable darkening of the material, such as a change from off-white or pale yellow to a more pronounced yellow or brown hue, is a common visual indicator of degradation. However, significant degradation can occur without a dramatic color change. Therefore, analytical confirmation is always the most reliable method to assess purity.[3]
Q4: What is the primary degradation product I should expect to see?
The aldehyde functional group (-CHO) is the most reactive site for oxidation. The primary and most common degradation pathway is the oxidation of the aldehyde to a carboxylic acid (-COOH).[5] This results in the formation of 5-chloro-2-hydroxy-3-methylbenzoic acid . The presence of this impurity is a definitive marker of oxidative degradation.
Q5: How do environmental factors like air, light, and temperature specifically affect the stability of this compound?
-
Air (Oxygen): Atmospheric oxygen is the principal agent for the oxidation of the aldehyde group to a carboxylic acid. This process, known as auto-oxidation, can occur slowly over time even at ambient temperatures.
-
Light: As a phenolic aldehyde, the compound is susceptible to photodegradation. UV radiation can provide the energy to initiate free-radical reactions, accelerating oxidation and potentially leading to the formation of colored polymeric byproducts.[6][7] Storing the compound in amber or opaque containers is essential.
-
Heat: Elevated temperatures increase the rate of all chemical reactions, including oxidation. Storing the compound in a cool environment is critical to slowing down the degradation kinetics.[8]
-
pH (in solution): In aqueous solutions, the stability can be pH-dependent. Strongly basic conditions can facilitate certain degradation pathways, while strongly acidic conditions might also promote hydrolysis or other reactions over long periods. Photodegradation rates of similar phenolic aldehydes have shown significant pH dependence.[7][9]
Troubleshooting Guide: Experimental Observations
This section provides solutions to specific problems you might encounter during your experiments that could be linked to the stability of this compound.
Q1: My solid this compound has darkened significantly since I purchased it. Can I still use it?
A color change is a strong indicator of degradation. While the material might still contain a significant amount of the desired compound, it is now contaminated with impurities, primarily the corresponding benzoic acid and potentially polymeric species. Using this material without purification will introduce these impurities into your reaction, which can lead to lower yields, side reactions, and difficulties in product purification.
Recommended Action:
-
Re-analyze the material: Use an analytical technique like HPLC, GC, or NMR to determine the actual purity of the starting material.
-
Purify if necessary: If the purity is below your experimental requirements, consider purifying the material by recrystallization or column chromatography.
-
Purchase new material: For critical applications, it is always best to use a fresh, high-purity batch of the reagent.
Q2: During HPLC analysis of my reaction mixture, I see a new peak that is more polar (has a shorter retention time on a reverse-phase column) than my starting material. What is it likely to be?
Given the chemistry of the molecule, a more polar impurity is very likely the oxidation product, 5-chloro-2-hydroxy-3-methylbenzoic acid . The addition of the carboxylic acid group significantly increases the compound's polarity compared to the parent aldehyde, resulting in a shorter retention time on standard C18 columns.[10]
Recommended Action:
-
Co-injection: If a standard of 5-chloro-2-hydroxy-3-methylbenzoic acid is available, perform a co-injection with your sample. If the peak of interest increases in size, it confirms the identity of the impurity.
-
LC-MS Analysis: If a standard is not available, analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the impurity should correspond to the molecular weight of 5-chloro-2-hydroxy-3-methylbenzoic acid (186.59 g/mol ).[10]
Q3: My reaction yield is consistently low, and I suspect the starting aldehyde is the problem. How can I confirm this?
Low yields can certainly be caused by using a partially degraded starting material. If the actual purity is, for example, 85% instead of the assumed >98%, your stoichiometry will be incorrect, and the effective yield will be lower.
Recommended Action:
-
Check Purity Before Use: Always run a quick purity check (e.g., NMR or HPLC) on your starting material, especially if the container has been open for a while or stored improperly.
-
Use an Internal Standard: For quantitative analysis, use an internal standard during your purity assessment to get an accurate measure of the aldehyde's concentration.
-
Inert Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (nitrogen or argon), especially if the reaction conditions are harsh (e.g., elevated temperature, long reaction times) to prevent in-situ degradation of the aldehyde.
Key Degradation Pathways
The primary degradation route for this compound is oxidation, though other pathways can occur under specific stress conditions.
Oxidative Degradation
This is the most common pathway under typical storage and handling conditions. The aldehyde group is oxidized to a carboxylic acid. This reaction is often catalyzed by trace metals and initiated by light or heat.
-
Product: 5-Chloro-2-hydroxy-3-methylbenzoic acid
Photodegradation
Exposure to UV or even strong visible light can lead to more complex degradation profiles. Phenolic compounds can absorb light and form excited-state species or free radicals.[11] This can initiate a cascade of reactions, including:
-
Accelerated oxidation.
-
Formation of oligomeric or polymeric materials, which often present as insoluble, colored particulates.
The diagram below illustrates the principal oxidative degradation pathway.
Caption: Primary oxidative degradation pathway.
Summary of Stability Profile
The following table provides a qualitative summary of the stability of this compound under various stress conditions. This is based on the general chemical principles of substituted phenolic aldehydes.[3][12]
| Stress Condition | Stability | Likely Degradation Products | Prevention Method |
| Air/Oxygen | Low | 5-Chloro-2-hydroxy-3-methylbenzoic acid | Store under inert gas (N₂ or Ar). |
| Light (UV/Visible) | Low | Benzoic acid derivative, colored polymers | Store in amber or opaque containers. |
| High Temperature | Medium-Low | Accelerated oxidation products | Store in a cool/refrigerated place. |
| Strong Base (aq.) | Medium-Low | Potential for Cannizzaro reaction, other rearrangements | Maintain neutral pH in solutions. |
| Strong Acid (aq.) | Medium | Generally more stable than in base, but long-term storage is not ideal | Buffer solutions to a neutral or slightly acidic pH. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and pathways for this compound. This is a crucial step in understanding the intrinsic stability of a compound.
Objective
To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and identify the primary degradation products.
Materials
-
This compound (high purity, >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1N solution
-
Sodium hydroxide (NaOH), 1N solution
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
-
pH meter
-
Photostability chamber (ICH Option 2)
-
Oven
Workflow Diagram
Caption: Workflow for forced degradation study.
Step-by-Step Methodology
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.
-
Set Up Stress Conditions: For each condition, use clear glass vials for all but the photostability sample (use quartz or appropriate UV-transparent vials). Also, prepare a "control" sample stored at 5°C in the dark.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep in an oven at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation:
-
Place a vial containing 1 mL of the stock solution in an oven at 80°C.
-
Place a vial containing ~10 mg of the solid compound in an oven at 80°C.
-
-
Photolytic Degradation: Expose a vial containing 1 mL of the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 8, 24 hours).
-
For the acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with a 50:50 acetonitrile:water mixture.
-
Analyze by HPLC. A typical starting method would be a C18 column with a gradient elution from water (with 0.1% formic acid) to acetonitrile (with 0.1% formic acid). Monitor at a wavelength where the parent compound has maximum absorbance.
-
-
Data Interpretation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Identify any significant degradation peaks. Use LC-MS to determine their molecular weights and propose structures. The primary expected degradant is 5-chloro-2-hydroxy-3-methylbenzoic acid.
-
This self-validating protocol, with its control sample and time-point analysis, provides a robust system for evaluating the stability of this compound and ensuring the reliability of your research.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
- Benitez, F. J., Beltran-Heredia, J., Gonzalez, T., & Real, F. (1997). UV photodegradation of phenolic aldehydes present in industrial wastewaters. Journal of Environmental Science and Health. Part A: Environmental Science and Engineering and Toxicology, 32(9-10).
- Benitez, F. J., Beltran-Heredia, J., Gonzalez, T., & Real, F. (1997). UV photodegradation of phenolic aldehydes present in industrial wastewaters. Journal of Environmental Science and Health, Part A, 32(9-10), 2599-2613.
- Benitez, F. J., Beltran-Heredia, J., Gonzalez, T., & Real, F. (n.d.). UV photodegradation of phenolic aldehydes present in industrial wastewaters. II. Simultaneous degradation of a mixture. Taylor & Francis Online.
- Net, S., et al. (n.d.). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. PMC - NIH.
- Sharma, V., et al. (n.d.). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate.
- BenchChem. (2025). Preventing oxidation of 2-Hydroxy-4-Methoxybenzaldehyde during synthesis and storage. BenchChem.
- Benitez, F. J., et al. (n.d.). UV photodegradation of phenolic aldehydes present in industrial wastewaters. II. Simultaneous degradation of a mixture. ResearchGate.
- Nagy, G. G., et al. (2019). Electrochemical oxidation of benzaldehyde and hydroxybenzaldehydes in acetonitrile on platinum and glassy carbon electrodes. Comptes Rendus de l'Académie des Sciences.
- Zellner, G., et al. (n.d.). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. ASM Journals.
- Wisdomlib. (2025). Substituted Benzaldehyde: Significance and symbolism.
- Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Hydroxy-5-methylbenzaldehyde.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzaldehyde: Reactions and Synthetic Utility.
- Barthora, S., et al. (2011). Structure-reactivity correlation in the oxidation of substitutedbenzaldehydes by benzyltriethylammonium chlorochromate. Journal of Chemical, Biological and Physical Sciences.
- Chemcasts. (n.d.). This compound Properties vs Temperature.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- BenchChem. (2025). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. BenchChem.
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Technical Support Center: Purification of 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Welcome to the technical support center for the purification of crude 5-Chloro-2-hydroxy-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this important chemical intermediate.
Troubleshooting Guide: Common Issues and Solutions
The purification of this compound can present several challenges, from discoloration of the product to low recovery yields. This section provides a systematic approach to identifying and resolving these issues.
Table 1: Troubleshooting Common Problems in the Purification of this compound
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Yellow to orange discoloration of the final product | Oxidation of the phenolic hydroxyl group or the aldehyde functionality. Presence of residual starting materials or byproducts from the synthesis, such as those from a Reimer-Tiemann reaction.[1][2][3] | - Recrystallization: Use a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to remove colored impurities.[4] - Column Chromatography: Employ silica gel or basic alumina chromatography to separate the desired product from colored impurities.[5][6][7] - Charcoal Treatment: Add activated charcoal during recrystallization to adsorb colored impurities.[4] |
| Low yield after purification | - Incomplete reaction: The synthesis of the crude product may not have gone to completion. - Product loss during workup: The product may be partially soluble in the aqueous phase during extractions. - Decomposition: The product may be sensitive to the purification conditions (e.g., heat, pH). - Co-precipitation of impurities: Impurities may crystallize along with the product during recrystallization. | - Optimize reaction conditions: Ensure the initial synthesis is optimized for maximum conversion. - Minimize aqueous contact: Use brine washes to reduce solubility in the aqueous phase during extractions. - Gentle heating: Avoid excessive heat during solvent evaporation and recrystallization. - Choose an appropriate recrystallization solvent: Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. |
| Oily product instead of crystalline solid | Presence of impurities that inhibit crystallization. Residual solvent. | - Trituration: Add a non-polar solvent like hexane and stir vigorously to induce crystallization. - Seed crystals: Introduce a small crystal of pure product to initiate crystallization. - High vacuum drying: Ensure all residual solvent is removed by drying under high vacuum. |
| Multiple spots on Thin Layer Chromatography (TLC) after purification | Incomplete separation of impurities. Decomposition of the product on the TLC plate (silica gel is acidic). | - Optimize chromatography conditions: Adjust the solvent system polarity for better separation. Consider using a different stationary phase like alumina.[5][6] - Use a different purification method: If chromatography is ineffective, consider recrystallization or bisulfite adduct formation.[8][9][10] - Neutralize silica gel: Add a small amount of triethylamine to the eluent to prevent decomposition on the TLC plate.[6] |
| Broad melting point range | Presence of impurities. | - Repeat purification: Perform a second recrystallization or another round of column chromatography. - Check for solvent inclusion: Ensure the crystals are completely dry. |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the most effective purification techniques for this compound.
Protocol 1: Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility. The goal is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize upon cooling, leaving the impurities dissolved in the solvent.
Step-by-Step Methodology:
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and water) to find a suitable solvent or solvent pair.
-
An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethanol/water) can also be effective.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, tarry substance. Which purification method is most suitable?
A: For a highly impure, tarry product, a combination of methods is often best. Start with an initial clean-up using column chromatography to remove the bulk of the polymeric and highly colored impurities. The resulting partially purified material can then be further purified by recrystallization to obtain a crystalline product with high purity.
Q2: I suspect my product is decomposing during column chromatography on silica gel. What can I do?
A: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition or formation of acetals if alcohol is used in the eluent. Y[6]ou can try neutralizing the silica gel by adding 1% triethylamine to your eluent. A[6]lternatively, switching to a neutral stationary phase like alumina can be effective.
[5]Q3: The bisulfite adduct of my aldehyde is not precipitating. Is the purification failing?
A: Not necessarily. The solubility of the bisulfite adduct can vary. For some aldehydes, the adduct is soluble in the aqueous reaction mixture. P[11]roceed with the extraction step as outlined in Protocol 3. The adduct will remain in the aqueous phase, allowing for the removal of organic-soluble impurities.
Q4: After regenerating the aldehyde from the bisulfite adduct, my yield is very low. What could be the reason?
A: Low yield after regeneration can be due to several factors:
-
Incomplete adduct formation: Ensure you are using a freshly prepared, saturated solution of sodium bisulfite and allowing sufficient time for the reaction. *[8] Incomplete regeneration: The pH for regeneration must be sufficiently basic (pH > 10) to drive the equilibrium back to the free aldehyde. *[11] Emulsion formation: During extractions, emulsions can form, trapping the product. If an emulsion forms, adding brine can help to break it.
Q5: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of my this compound?
A: Yes, ¹H NMR spectroscopy is an excellent tool for assessing purity. The aldehyde proton will have a characteristic chemical shift (typically around 9-10 ppm). The presence of impurities can be detected by comparing the integration of the aldehyde proton signal to other signals in the spectrum. Quantitative NMR (qNMR) can also be used for a more precise purity determination.
[11]Q6: What are the expected starting materials and byproducts if my crude this compound was synthesized via the Reimer-Tiemann reaction?
A: The Reimer-Tiemann reaction involves the ortho-formylation of phenols. F[2][3][12]or the synthesis of this compound, the starting material would be 4-chloro-2-methylphenol. Potential impurities and byproducts could include:
-
Unreacted 4-chloro-2-methylphenol.
-
The para-formylated isomer.
-
Dichloromethyl-substituted intermediates. *[2] Other side products from the reaction of dichlorocarbene.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemcasts. (n.d.). This compound (CAS 23602-63-3) Properties. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Molbase. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]
-
Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-541.
-
National Institutes of Health. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]
-
ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
ResearchGate. (2023, November 8). (PDF) Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Retrieved from [Link]
-
Adda247. (2023, September 24). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
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Technical Support Center: Optimizing Schiff Base Formation
Welcome to the Technical Support Center for Schiff Base Formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis of Schiff bases. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust understanding and empowering you to optimize your reaction conditions effectively.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am observing very low or no product yield. What are the most likely causes?
Low or no yield in a Schiff base condensation is a common issue that can often be traced back to several key factors.
-
Reaction Equilibrium : Schiff base formation is a reversible reaction that produces water as a byproduct.[1][2] If water is not actively removed from the reaction medium, the equilibrium will favor the reactants, leading to poor yields.[1][3]
-
Suboptimal pH : The pH of the reaction medium is critical. The reaction is typically acid-catalyzed, but high acid concentrations can protonate the amine reactant, rendering it non-nucleophilic and halting the reaction.[4][5] Conversely, at high pH, the protonation of the hemiaminal intermediate, a necessary step for water elimination, is slow.[6][7]
-
Purity of Reactants : Ensure that both the aldehyde/ketone and the primary amine are of high purity. Impurities can introduce side reactions or inhibit the desired condensation.[1] It is advisable to recrystallize or chromatograph starting materials if their purity is questionable.
-
Steric Hindrance : Bulky substituents on either the carbonyl compound or the amine can sterically hinder the initial nucleophilic attack, slowing down the reaction rate and affecting the overall yield.
-
Incorrect Stoichiometry : A 1:1 molar ratio of the aldehyde and amine is the standard starting point.[1][8] While a slight excess of one reagent can sometimes be used to drive the reaction, a significant imbalance can lead to side products or unreacted starting material.
Q2: My reaction seems to stall, with significant amounts of starting material remaining even after extended reaction times. What can I do?
A stalled reaction is often a sign that the reaction conditions are not optimal for driving the equilibrium towards the product.
-
Active Water Removal : The most effective way to drive the reaction to completion is by actively removing the water formed.[3][9] This can be achieved by:
-
Azeotropic Distillation : Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is a classic and highly effective method.[3][10]
-
Dehydrating Agents : Adding molecular sieves or other drying agents like anhydrous MgSO₄ or Na₂SO₄ directly to the reaction mixture can effectively sequester water.[3][11]
-
-
Catalyst Optimization : If you are not using a catalyst, adding a catalytic amount of a weak acid like glacial acetic acid can significantly accelerate the reaction.[8][12] If you are already using a catalyst and the reaction is still stalling, consider that the pH may not be optimal. The ideal pH is often mildly acidic, around 4-6.[8]
-
Temperature : Increasing the reaction temperature can help overcome the activation energy barrier. Refluxing the reaction mixture is a common practice.[10]
-
Solvent Choice : The choice of solvent can influence reaction rates. While alcohols like ethanol and methanol are common, sometimes switching to a non-polar solvent like toluene in conjunction with a Dean-Stark apparatus is more effective for water removal.[3][12]
Q3: I'm observing the formation of side products. How can I improve the selectivity of my reaction?
Side product formation can often be attributed to the reactivity of the starting materials or intermediates under the chosen reaction conditions.
-
Aldol Condensation : If your aldehyde or ketone has enolizable protons, you might observe side products from aldol condensation, especially under harsh acidic or basic conditions.[3] Using milder reaction conditions and ensuring an optimal pH can help minimize this.
-
Amine Reactivity : If your amine has other reactive functional groups, they may compete in the reaction. Protecting these groups before the Schiff base formation may be necessary.
-
Monitoring the Reaction : Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][13] This will help you determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of degradation or side products.
Q4: My purified Schiff base appears to be unstable and decomposes over time. What are the best practices for purification and storage?
The stability of Schiff bases can vary significantly depending on their structure.
-
Hydrolysis : Schiff bases are susceptible to hydrolysis, especially in the presence of moisture or acidic conditions.[14] Therefore, it is crucial to use dry solvents and store the purified product in a desiccator or under an inert atmosphere.[14]
-
Purification Techniques :
-
Recrystallization : This is often the most effective method for purifying solid Schiff bases.[13][14] Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like benzene-petroleum ether.[14]
-
Column Chromatography : If recrystallization is not effective, column chromatography can be used. It is often recommended to use neutral alumina instead of silica gel, as the acidic nature of silica can cause hydrolysis of the Schiff base.[3][14]
-
-
Storage : Store the purified Schiff base in a tightly sealed container, protected from light and moisture, preferably at a low temperature.[14] For highly unstable Schiff bases, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q5: What are the best "green" solvent alternatives for Schiff base synthesis?
Traditional synthesis often employs volatile organic solvents. However, there is a growing emphasis on using more environmentally friendly alternatives.
-
Water : For certain substrates, water can be an excellent solvent for Schiff base synthesis.[15][16] Reactions in water can sometimes show rate accelerations, and the insolubility of the product can make isolation straightforward by simple filtration.[11][16]
-
Ionic Liquids : These are salts that are liquid at low temperatures and can act as both solvent and catalyst. They are non-volatile and can often be recycled.[15]
-
Supercritical Carbon Dioxide (scCO₂) : This is a non-toxic, non-flammable solvent that can be easily removed by depressurization, leaving no residue.[15]
-
Solvent-Free Conditions : In some cases, the reaction can be carried out by simply grinding the solid reactants together, sometimes with a catalytic amount of a solid acid or base.[12] Microwave-assisted solvent-free synthesis can also be a rapid and efficient method.[11]
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Synthesis with Azeotropic Water Removal
This protocol is suitable for most aromatic aldehydes and primary amines.
-
Setup : Assemble a Dean-Stark apparatus with a reflux condenser and a round-bottom flask.
-
Reagents : To the round-bottom flask, add the aldehyde (1 equivalent), the primary amine (1 equivalent), and a suitable solvent that forms an azeotrope with water (e.g., toluene, 10-20 mL per gram of aldehyde).
-
Catalyst : Add a catalytic amount of a weak acid, such as p-toluenesulfonic acid (p-TsOH) or glacial acetic acid (e.g., 1-2 drops).[8]
-
Reaction : Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. Toluene will return to the reaction flask, while the denser water will collect at the bottom of the trap.
-
Monitoring : Monitor the reaction progress by observing the amount of water collected in the trap and by using TLC.
-
Workup : Once the theoretical amount of water has been collected or the reaction is complete by TLC, cool the reaction mixture to room temperature.
-
Isolation : Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography.[13]
Protocol 2: Microwave-Assisted Green Synthesis in Water
This protocol is an example of a more environmentally friendly approach.[11]
-
Reagents : In a microwave-safe reaction vessel, add the aromatic aldehyde (1 equivalent) and the primary amine (1 equivalent) to a minimal amount of water (e.g., 1-2 mL).
-
Reaction : Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 200 W) for a short period (e.g., 30 seconds to 2 minutes).[11]
-
Monitoring : Monitor the reaction progress by TLC.
-
Isolation : After completion, the solid product that precipitates can be isolated by simple filtration.
-
Purification : Wash the filtered solid with water and then dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[11]
Data Presentation
Table 1: Common Solvents for Schiff Base Synthesis
| Solvent | Properties | Typical Use Case | Reference |
| Ethanol/Methanol | Protic, polar | General purpose, good for dissolving reactants. | [5][12] |
| Toluene/Benzene | Aprotic, non-polar | Used with a Dean-Stark apparatus for azeotropic water removal. | [3][10] |
| Water | Protic, polar | "Green" solvent, can accelerate some reactions. | [15][16] |
| Dimethylformamide (DMF) | Aprotic, polar | Good for less soluble reactants. | [12] |
| Glacial Acetic Acid | Protic, polar, acidic | Can act as both solvent and catalyst. | [12] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Equilibrium not favoring product | Actively remove water (Dean-Stark, molecular sieves).[3][9] |
| Suboptimal pH | Adjust to mildly acidic conditions (pH 4-6).[8] | |
| Stalled Reaction | Insufficient driving force | Increase temperature, add a catalyst, remove water.[3][8][10] |
| Side Products | Aldol condensation | Use milder conditions, optimize pH.[3] |
| Product Instability | Hydrolysis | Use dry solvents, store under inert atmosphere.[14] |
| Decomposition on silica | Use neutral alumina for chromatography.[14] |
Visualizations
Schiff Base Formation Mechanism
Caption: Decision tree for troubleshooting low yield.
References
-
STM Journals. (n.d.). Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. Retrieved from [Link]
-
ResearchGate. (2023). How to purify Schiff base?. Retrieved from [Link]
-
ResearchGate. (2024). How to purify Schiff base product?. Retrieved from [Link]
-
Chinese Chemical Letters. (1991). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Retrieved from [Link]
-
ResearchGate. (2016). Suitable solvent for Schiff base reaction?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Optimum pH range for formation of Schiff bases. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Retrieved from [Link]
-
ResearchGate. (2021). Is there an effective way of purifying schiff bases?. Retrieved from [Link]
-
De Gruyter. (n.d.). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
-
ResearchGate. (2025). Effect of partially aqueous solutions of different pH's on the hydrolysis rate of some Schiff bases. Retrieved from [Link]
-
IJARCS. (n.d.). Comparative Study for Synthesis of Schiff Base Ligand. Retrieved from [Link]
-
Reddit. (2024). Synthesis of Schiff base : r/Chempros. Retrieved from [Link]
-
YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved from [Link]
-
Wikipedia. (n.d.). Schiff base. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Model Reaction Conditions for the Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). A proposed mechanism for the synthesis of a Schiff base. Retrieved from [Link]
-
ResearchGate. (2025). Effect different concetration and pH on complexes formation of New Tetradentate Schiff base Ligand. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
Quora. (2025). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not?. Retrieved from [Link]
-
ResearchGate. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?. Retrieved from [Link]
-
Semantic Scholar. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Retrieved from [Link]
-
ResearchGate. (2015). What are the conditions used for schiff base reaction?. Retrieved from [Link]
-
YouTube. (2022). synthesis of an imine or Schiff base - laboratory experiment. Retrieved from [Link]
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Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Answering your request, here is a technical support center with troubleshooting guides and FAQs about the synthesis of 5-Chloro-2-hydroxy-3-methylbenzaldehyde.
Welcome to the technical support resource for the synthesis of this compound (CAS No. 23602-63-3).[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the formylation of 4-Chloro-2-methylphenol. We provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the success of your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is presented with potential causes and actionable solutions based on established chemical principles.
Question: My reaction yield is consistently low (<30%). What are the likely causes and how can I improve it?
Answer:
Low yield is the most common challenge in this synthesis and can stem from several factors related to the choice of formylation method and reaction conditions.
-
Cause 1: Inefficient Formylation Method. Classical methods like the Reimer-Tiemann or Duff reactions are notoriously inefficient for many substrates.[5][6] The Reimer-Tiemann reaction, which uses chloroform and a strong base, often results in low yields due to the formation of tars and side products.[6] The Duff reaction, employing hexamine, is also generally low-yielding.[5][7]
-
Solution 1: Adopt a Modern Ortho-Formylation Protocol. We strongly recommend the magnesium chloride-mediated formylation method. This approach offers superior regioselectivity and significantly higher yields for phenols.[8][9] It involves the formation of a magnesium phenoxide chelate with paraformaldehyde, which directs the formylation exclusively to the ortho position.
-
Cause 2: Suboptimal Reaction Conditions. Incomplete reactions due to insufficient heating, short reaction times, or improper reagent stoichiometry are common culprits. For the MgCl₂ method, the use of wet reagents or solvents can deactivate the catalyst and reagents.
-
Solution 2: Optimize and Control Reaction Parameters.
-
Drying: Ensure all reagents (MgCl₂, paraformaldehyde) and solvents (THF, acetonitrile) are anhydrous.[8][10] THF should be distilled from a suitable drying agent like sodium/benzophenone ketyl.
-
Temperature & Time: The reaction typically requires heating at reflux for 2-4 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Stoichiometry: Use a slight excess of magnesium chloride (1.5 eq) and a larger excess of paraformaldehyde (3-4 eq) relative to the phenol to drive the reaction to completion.[8]
-
-
Cause 3: Product Loss During Workup and Purification. The product can be lost during aqueous washes if the pH is not controlled, or during purification if the incorrect technique is chosen.
-
Solution 3: Refine the Post-Reaction Procedure.
-
Workup: After the reaction, perform an acidic wash with 1N HCl to break down the magnesium complex and remove triethylamine.[8] Be cautious, as gas evolution may occur.
-
Purification: The crude product is often an oil that solidifies.[8] Recrystallization from a non-polar solvent like hexane is highly effective for purification.[8] If isomers or persistent impurities are present, column chromatography on silica gel may be necessary.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient formylation method (e.g., Reimer-Tiemann). | Switch to the MgCl₂/paraformaldehyde method for higher regioselectivity and yield.[8][9] |
| Wet reagents/solvents. | Use anhydrous MgCl₂, paraformaldehyde, and freshly distilled dry solvents (THF or acetonitrile).[8] | |
| Suboptimal reaction time or temperature. | Heat at reflux (approx. 75°C in THF) and monitor by TLC to ensure completion (typically 2-4 hours).[8] | |
| Impure Product / Side Reactions | Formation of isomeric byproducts. | The MgCl₂ method gives exclusive ortho-formylation.[8] If other methods are used, purify via column chromatography or fractional crystallization. |
| Unreacted starting material. | Increase the equivalents of paraformaldehyde and ensure sufficient reaction time. | |
| Polymer/tar formation. | This is more common in Reimer-Tiemann.[6] Use the milder MgCl₂ method. Ensure the reaction temperature is not excessively high. | |
| Difficulty in Purification | Product is an oil and won't solidify. | Ensure all solvent is removed under high vacuum. Try triturating the oil with cold hexane to induce crystallization. |
| Poor separation during recrystallization. | Select an appropriate solvent system. Hexane is often effective for the target molecule.[8] A hexane/ethyl acetate mixture can be used for more polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis starts with 4-Chloro-2-methylphenol and introduces an aldehyde group (formylation) ortho to the hydroxyl group.[11] The main strategies are compared below:
| Method | Reagents | Pros | Cons |
| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Well-established classical reaction. | Generally low yields, harsh conditions, potential for side reactions, biphasic system can be inefficient.[12] |
| Duff Reaction | Hexamine, Acid (e.g., boric/acetic acid) | Simple reagents, avoids chlorinated solvents. | Often very low yields, requires strongly activated phenols.[5][7] |
| Magnesium Chloride-Mediated Formylation | MgCl₂, Triethylamine (TEA), Paraformaldehyde | High yield, excellent and exclusive ortho-regioselectivity, milder conditions.[8][9] | Requires anhydrous conditions, slightly more complex setup. |
Given the challenges of the classical methods, the Magnesium Chloride-Mediated Formylation is the recommended route for achieving high purity and yield.
Q2: Why does the MgCl₂-mediated formylation favor the desired isomer?
The high regioselectivity is achieved through chelation. The magnesium ion coordinates to both the phenolic oxygen and the oxygen of the paraformaldehyde, creating a rigid six-membered transition state. This complex holds the formylating agent directly over the ortho position of the aromatic ring, ensuring that the electrophilic aromatic substitution occurs there exclusively. This mechanism prevents formylation at other positions and avoids the formation of isomers.[8]
dot
Caption: Chelation-controlled ortho-formylation workflow.
Q3: What are the critical safety precautions for this synthesis?
-
Reagent Handling: 4-Chloro-2-methylphenol is an irritant.[11] Chloroform (used in Reimer-Tiemann) is a suspected carcinogen and is toxic. Strong bases like NaOH are corrosive. Triethylamine is flammable and corrosive. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Conditions: The Reimer-Tiemann reaction can be highly exothermic once initiated and is prone to thermal runaway.[12] Ensure adequate cooling capacity and monitor the reaction temperature closely. The MgCl₂-mediated reaction involves heating flammable solvents like THF and should be conducted using a heating mantle with a condenser to prevent vapor loss.
-
Workup: The addition of acid to the reaction mixture can be exothermic and may release gases. Add the acid slowly and with cooling.
Q4: How do I confirm the identity and purity of my final product?
A multi-technique approach is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the aldehyde proton (~9.9 ppm), the phenolic hydroxyl proton (~11.0 ppm), two aromatic protons, and a methyl group singlet.
-
Mass Spectrometry (MS): To confirm the molecular weight (170.59 g/mol ).[1][2] The isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: To identify key functional groups, including a broad O-H stretch for the phenol, a sharp C=O stretch for the aldehyde (~1650 cm⁻¹), and C-H stretches for the aromatic ring and methyl group.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Chromatography (TLC, GC, HPLC): To assess purity and identify the presence of starting material or byproducts.
Experimental Protocol
Recommended Procedure: Magnesium Chloride-Mediated Ortho-Formylation [8][9]
This protocol is adapted from established methods for the selective ortho-formylation of phenols.
dot
Caption: General experimental workflow for the synthesis.
Materials:
-
4-Chloro-2-methylphenol (1.0 eq)
-
Anhydrous Magnesium Chloride (MgCl₂) (1.5 eq)
-
Paraformaldehyde (3.0 eq), dried
-
Triethylamine (TEA) (2.0 eq), distilled
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and rubber septa under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add anhydrous MgCl₂ (1.5 eq) and dried paraformaldehyde (3.0 eq).
-
Solvent and Base: Add anhydrous THF via syringe, followed by the dropwise addition of triethylamine (2.0 eq). Stir the resulting suspension for 15 minutes at room temperature.
-
Substrate Addition: Dissolve 4-Chloro-2-methylphenol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (oil bath temperature ~75-80°C). The reaction is typically complete within 2-4 hours. Monitor progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and transfer to a separatory funnel.
-
Washing: Wash the organic phase sequentially with 1N HCl (3 times) to remove Mg salts and TEA, followed by water (2 times) and brine (1 time).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product is often a yellow oil or solid.
-
Purification: Recrystallize the crude solid from hot hexane to yield this compound as pale yellow needles.[8] If an oil persists, column chromatography on silica gel may be required.
References
- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
-
Wikipedia. Duff reaction. [Link]
-
ResearchGate. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. [Link]
-
Organic Syntheses. ortho-Formylation of phenols. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
-
Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application. [Link]
-
BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
-
Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
Skattebøl, L. & Hofsløkken, S. Convenient Method for the ortho-Formylation of Phenols. [Link]
-
Roman, G. SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. [Link]
-
UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]
- Google Patents. Reimer-Tiemann aldehyde synthesis process.
-
ChemSpider Synthetic Pages. o-Formylation of a phenol. [Link]
-
Organic Syntheses. Benzaldehyde, m-hydroxy-. [Link]
-
PubChem. This compound. [Link]
-
Molbase. This compound. [Link]
-
ResearchGate. (PDF) Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. [Link]
-
NIH. 3-Chloromethyl-2-hydroxybenzaldehyde. [Link]
-
Finetech Industry Limited. This compound. [Link]
- Google Patents.
-
PrepChem.com. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]
Sources
- 1. This compound | C8H7ClO2 | CID 2774358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 23602-63-3 [matrix-fine-chemicals.com]
- 3. This compound | CAS: 23602-63-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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- 5. Duff reaction - Wikipedia [en.wikipedia.org]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. guidechem.com [guidechem.com]
- 12. byjus.com [byjus.com]
Technical Support Center: A Guide to Preventing Polymerization of 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Welcome to the technical support center for 5-Chloro-2-hydroxy-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of this versatile chemical intermediate. Unintended polymerization can lead to product degradation, decreased purity, and the formation of insoluble materials, all of which can compromise experimental outcomes. This document provides in-depth troubleshooting advice, preventative protocols, and a mechanistic overview of the potential polymerization pathways.
Understanding the Instability of this compound
This compound is a substituted salicylaldehyde, and its reactivity is dictated by the interplay of its three functional components: the aldehyde group, the phenolic hydroxyl group, and the substituted aromatic ring. The term "polymerization" in the context of this molecule can refer to several distinct degradation pathways, each with its own triggers and prevention strategies. This guide will address the three most probable mechanisms:
-
Autoxidation: A free-radical chain reaction involving atmospheric oxygen, primarily targeting the aldehyde group.
-
Phenol-Formaldehyde Type Condensation: A self-polymerization where the activated aromatic ring of one molecule attacks the aldehyde group of another, particularly under acidic or basic conditions.
-
Acid/Base-Catalyzed Aldehyde Polymerization: The formation of polyacetal structures from the aldehyde functional group.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've observed a yellowing or browning of my this compound sample over time, even when stored in a sealed container. What is causing this discoloration?
A1: This is a classic sign of degradation, most likely due to autoxidation. The aldehyde group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat.[1] This reaction proceeds via a free-radical chain mechanism, leading to the formation of the corresponding carboxylic acid (5-chloro-2-hydroxy-3-methylbenzoic acid) and other colored byproducts. While the container may be sealed, residual oxygen can be sufficient to initiate this process.
Q2: My sample of this compound has formed a solid, insoluble mass. Is this polymerization, and can it be reversed?
A2: The formation of an insoluble solid is a strong indication of polymerization. This could be due to a phenol-formaldehyde type self-condensation, especially if the sample has been exposed to acidic or basic contaminants, or elevated temperatures. This type of polymerization involves the formation of covalent bonds between molecules, creating a cross-linked network that is generally irreversible.
Q3: I am using this compound in a reaction that requires a basic catalyst, but I'm seeing significant byproduct formation and loss of my starting material. How can I prevent this?
A3: Basic conditions can significantly promote the self-condensation of this compound. The phenolic hydroxyl group is deprotonated to a phenoxide, which is a highly activated nucleophile. This phenoxide can then attack the aldehyde group of another molecule in a process analogous to the first step of phenol-formaldehyde resin formation.[2] To mitigate this, consider using the mildest possible base, maintaining a low reaction temperature, and minimizing the reaction time.
Q4: Can I distill this compound to purify it if I suspect degradation?
A4: Distillation can be a viable purification method, but it must be performed with caution. Elevated temperatures during distillation can accelerate both autoxidation and self-condensation. It is crucial to perform the distillation under reduced pressure to lower the boiling point and to use an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Adding a small amount of a polymerization inhibitor, such as hydroquinone, to the distillation flask is also a recommended precaution.[3]
Mechanistic Pathways of Polymerization
Understanding the underlying chemical mechanisms is crucial for effective prevention.
Autoxidation Pathway
This free-radical chain reaction is a common degradation route for many aldehydes.
Caption: Autoxidation of this compound.
Phenol-Formaldehyde Type Self-Condensation
The phenolic nature of the molecule allows it to undergo self-polymerization, especially in the presence of acid or base catalysts. The hydroxyl group activates the aromatic ring, making the ortho and para positions nucleophilic. In this compound, the positions ortho and para to the hydroxyl group are potential sites for electrophilic attack.
Caption: Phenol-Formaldehyde type self-condensation.
Preventative Measures and Protocols
Adherence to proper storage and handling protocols is paramount in preventing the polymerization of this compound.
Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of all degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents autoxidation by excluding oxygen. |
| Light | Store in an amber or opaque container. | Prevents photo-initiation of free-radical autoxidation. |
| Purity | Use high-purity material, free from acidic or basic residues. | Acidic or basic impurities can catalyze self-condensation. |
Use of Inhibitors
For long-term storage or for use in reactions where instability is a concern, the addition of a stabilizer can be highly effective.
| Inhibitor Class | Example | Concentration | Mechanism of Action |
| Free-Radical Scavengers | Butylated Hydroxytoluene (BHT), Hydroquinone | 100-500 ppm | Intercept free radicals to terminate the autoxidation chain reaction.[4][5] |
| Amine-Based Stabilizers | Triethanolamine | 20-100 ppm | Can act as a mild base to neutralize acidic impurities and may also have some inhibitory effect on condensation reactions.[6] |
Experimental Protocol: Stabilization of this compound for Storage
Objective: To prepare a stabilized stock of this compound for long-term storage.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous solvent (e.g., toluene or dioxane), if preparing a stock solution
-
Inert gas (argon or nitrogen)
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Preparation: If stabilizing a solid, gently crush any large crystals to ensure homogeneity. If preparing a stock solution, dissolve the aldehyde in the anhydrous solvent to the desired concentration.
-
Inhibitor Addition: Add BHT to the aldehyde at a concentration of 200 ppm (0.2 mg of BHT per 1 g of aldehyde). Ensure thorough mixing for solids or complete dissolution for solutions.
-
Inert Atmosphere: Purge the vial with the inert gas for 1-2 minutes to displace any air.
-
Sealing and Storage: Immediately seal the vial tightly with the PTFE-lined cap. Store the vial in a refrigerator at 2-8°C, protected from light.
References
- Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
- US Patent 4,414,419, "Stabilization of aldehydes," issued November 8, 1983.
- Kharasch, M. S., & Joshi, B. S. (1957). Reactions of Hindered Phenols. II. The Reaction of Hindered Phenols with Free Radicals. The Journal of Organic Chemistry, 22(11), 1439-1443.
- Patai, S. (Ed.). (1966). The Chemistry of the Carbonyl Group. John Wiley & Sons.
- Knop, A., & Scheib, W. (1979). Chemistry and Application of Phenolic Resins. Springer-Verlag.
- Gardziella, A., Pilato, L. A., & Knop, A. (2000). Phenolic Resins: Chemistry, Applications, Standardization, Safety and Ecology. Springer-Verlag.
- Armarego, W. L., & Chai, C. L. (2012).
- Grenier, A., & Grenier-Loustalot, M. F. (1997). Influence of the substitution on the reactivity of phenols towards formaldehyde in acidic medium. Polymer, 38(23), 5763-5771.
-
PubChem Compound Summary for CID 2774358, this compound. National Center for Biotechnology Information. Retrieved from [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.
- Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function (7th ed.). W. H. Freeman.
- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row.
- Sykes, P. (1986). A Guidebook to Mechanism in Organic Chemistry (6th ed.). Longman.
- Elvers, B. (Ed.). (2012). Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
Sources
- 1. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 4. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 6. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography for the Purification of 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Welcome to the technical support center for the purification of 5-Chloro-2-hydroxy-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the column chromatography of this compound. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you navigate the challenges of this purification process.
Frequently Asked Questions (FAQs)
Here are some of the common questions encountered during the purification of this compound by column chromatography:
Q1: What is the recommended stationary phase for the purification of this compound?
For the purification of polar compounds like this compound, silica gel is the most commonly used stationary phase due to its polar nature, which allows for effective separation based on polarity.[1][2] Alumina can also be considered as an alternative.[1]
Q2: Which solvent system (eluent) is suitable for the column chromatography of this compound?
A typical solvent system for the purification of phenolic aldehydes is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[3] The optimal ratio will depend on the specific impurities present in your crude sample. It is recommended to start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity to elute the desired compound.
Q3: My compound is not dissolving well in the initial eluent. How should I load it onto the column?
If your compound has poor solubility in the starting solvent system, a "dry loading" technique is recommended.[4] This involves pre-adsorbing your crude sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried, impregnated silica gel to the top of your packed column.[4]
Q4: I am observing streaking or tailing of my compound's band on the column. What could be the cause and how can I fix it?
Tailing is a common issue when purifying phenolic compounds on silica gel.[1] This can be due to strong interactions between the acidic phenolic hydroxyl group and the silanol groups on the silica surface. To mitigate this, you can try adding a small amount of a polar, acidic modifier like acetic acid or formic acid to your eluent system.[1]
Q5: How can I monitor the separation and identify the fractions containing the purified product?
If the compound or impurities are colored, you can visually track the separation. However, for colorless compounds, it is essential to collect fractions and analyze them using Thin Layer Chromatography (TLC).[5] Spot each fraction on a TLC plate alongside a reference spot of your crude material to identify the fractions containing the pure product.
Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you might encounter during the column chromatography of this compound.
Problem 1: Poor Separation of the Desired Compound from Impurities
Symptoms:
-
Overlapping spots on the analytical TLC of collected fractions.
-
Low purity of the isolated product after solvent evaporation.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate Solvent System Polarity | Optimize the eluent system by running several analytical TLCs with varying solvent ratios (e.g., hexane/ethyl acetate from 95:5 to 80:20). | Improved separation between the product and impurity spots on the TLC, allowing for a better choice of eluent for the column. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. | Sharper bands and better separation on the column, leading to purer fractions. |
| Improper Column Packing | Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to uneven solvent flow and band broadening. | A well-packed column will have a level surface and will allow for horizontal and well-defined bands to travel down the column. |
| Sample Loaded in a Too-Polar Solvent | Dissolve the sample in the minimum amount of the initial, low-polarity eluent. If solubility is an issue, use the dry loading technique.[4] | A concentrated, narrow starting band at the top of the column, which is crucial for good separation. |
Problem 2: The Compound is Not Eluting from the Column or the Recovery is Low
Symptoms:
-
No sign of the product in the collected fractions even after flushing the column with a highly polar solvent.
-
Significantly lower mass of the purified product than expected.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound is Too Polar for the Chosen Eluent | Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, you can switch to a more polar solvent like dichloromethane/methanol. | Elution of the highly retained compound from the column. |
| Irreversible Adsorption or Decomposition on Silica Gel | Phenolic aldehydes can sometimes be sensitive to the acidic nature of silica gel.[6] Test the stability of your compound on a small amount of silica before running a large-scale column. If decomposition is observed, consider using a less acidic stationary phase like deactivated silica gel or alumina.[6] | Improved recovery of the intact desired product. |
| Compound Precipitation on the Column | This can occur if the compound is not very soluble in the eluent and was loaded in a more soluble but different solvent.[6] If this happens, the column may need to be unpacked to recover the material. In the future, ensure the sample is soluble in the mobile phase. | Prevention of column blockage and loss of product. |
Experimental Protocols
Protocol 1: Standard Column Chromatography of this compound
This protocol provides a general starting point for the purification. Optimization will be required based on the specific impurity profile of your crude material.
1. Preparation of the Stationary Phase:
- Choose a glass column of an appropriate size for the amount of material to be purified.
- Prepare a slurry of silica gel (60-120 mesh) in the initial, non-polar eluent (e.g., 95:5 hexane/ethyl acetate).
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica bed.
2. Sample Loading:
- Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully apply the solution to the top of the silica gel bed using a pipette.
- Dry Loading: If the compound is not soluble in the initial eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
3. Elution:
- Carefully add the eluent to the top of the column, taking care not to disturb the silica bed.
- Begin elution with the low-polarity solvent system determined from your initial TLC analysis.
- If the desired compound is not eluting, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., move from 5% to 10% ethyl acetate in hexane).
- Collect fractions in test tubes or other suitable containers.
4. Fraction Analysis:
- Monitor the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
References
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
ResearchGate. (2013, September 25). Column chromatography of phenolics?. Retrieved from [Link]
-
MDPI. (2021). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
-
LCGC International. (2011). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]
-
MDPI. (2023). Effect of Liquefaction of Honey on the Content of Phenolic Compounds. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. bvchroma.com [bvchroma.com]
- 6. Chromatography [chem.rochester.edu]
Effect of reaction time on the synthesis of 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Chloro-2-hydroxy-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific synthesis. As a key intermediate in various research and development applications, achieving high yield and purity is paramount. One of the most critical, yet often overlooked, parameters governing the success of this synthesis is reaction time .
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is grounded in mechanistic principles to explain not just what to do, but why a particular strategy is effective.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific problems in a question-and-answer format, focusing on the impact of reaction time on the formylation of 2-chloro-6-methylphenol.
Question 1: My yield is consistently low, and TLC/HPLC analysis shows a significant amount of unreacted 2-chloro-6-methylphenol. What is the most likely cause?
Answer: This is a classic symptom of insufficient reaction time . The formylation of phenols, whether through the Reimer-Tiemann or Duff reaction, requires overcoming a specific activation energy. If the reaction is quenched prematurely, a substantial portion of the starting material will not have converted to the product.
-
Causality Explained: Chemical reactions are not instantaneous. The rate is governed by factors like temperature, concentration, and the intrinsic reactivity of the substrates. Formylation involves the generation of a reactive electrophile (dichlorocarbene in the Reimer-Tiemann reaction or an iminium ion in the Duff reaction) which then attacks the electron-rich phenol ring.[1][2] This process takes time. Cutting the reaction short is the most direct cause of recovering starting material.
-
Troubleshooting & Optimization Protocol:
-
Establish a Baseline: Run the reaction according to your initial protocol and take aliquots at set intervals (e.g., every 30 minutes).
-
Reaction Monitoring: Analyze these aliquots using Thin Layer Chromatography (TLC) or HPLC.[3] This is a non-negotiable step for optimization. You should see the spot/peak corresponding to the starting material diminish while the product spot/peak intensifies.
-
Identify the Plateau: The optimal reaction time is typically the point at which the starting material is fully consumed, or its concentration has plateaued, without a significant increase in impurities.
-
Verification: Quench the reaction at this identified optimal time. If the yield improves significantly, you have validated that insufficient reaction time was the issue.[4]
-
Question 2: My final product is a dark, tarry substance with low purity, making purification extremely difficult. What went wrong?
Answer: This issue strongly indicates that the reaction time was excessively long , leading to the formation of polymeric side products or decomposition. Phenols and aldehydes are susceptible to degradation and side reactions under harsh conditions (e.g., strong base, high heat) over extended periods.
-
Causality Explained:
-
Resin Formation (Duff Reaction): The Duff reaction uses a formaldehyde equivalent (hexamine). In acidic conditions, phenols can react with formaldehyde to form phenol-formaldehyde resins (Bakelite-like polymers).[3] This process is accelerated by heat and prolonged reaction times, leading to the intractable tar you observed.
-
Decomposition (Reimer-Tiemann Reaction): The Reimer-Tiemann reaction is conducted in a strong base at elevated temperatures.[5][6] The product, this compound, can be sensitive to these conditions over long periods, leading to decomposition and the formation of colored impurities.
-
-
Troubleshooting & Optimization Protocol:
-
Time-Course Study: As with low yield, perform a time-course study, but this time, pay close attention to the formation of new, often lower Rf (on TLC) or later-eluting (on HPLC) spots that are not the desired product.
-
Minimize Heat Exposure: Once the reaction has reached optimal conversion (as determined by monitoring), quench it immediately.[4] Do not leave it stirring at high temperatures "for good measure."
-
Temperature Control: Excessively high temperatures accelerate polymerization. Maintain the lowest effective temperature for the formylation reaction to minimize these side reactions.[3]
-
Frequently Asked Questions (FAQs)
FAQ 1: How do I properly set up a time-course study to monitor the reaction?
To effectively monitor the reaction, prepare your analytical system beforehand.
-
For TLC: Prepare a TLC chamber with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexane). Have a stock solution of your starting material for co-spotting to easily identify its position.
-
Sampling: Using a glass capillary, take a small aliquot from the reaction mixture.
-
Workup: Quench the aliquot in a vial containing dilute acid (e.g., 1N HCl) and a small amount of an organic solvent (like ethyl acetate). Vortex, and then spot the organic layer on the TLC plate.
-
Analysis: Run the plate and visualize under UV light. The reaction is complete when the starting material spot has disappeared.
FAQ 2: Does the choice of formylation method (Duff vs. Reimer-Tiemann) influence the sensitivity to reaction time?
Yes, the sensitivity profile can differ.
-
Reimer-Tiemann: This reaction can be highly exothermic once initiated.[5] The primary concern with extended time is often the degradation of the product due to the harsh basic conditions.
-
Duff Reaction: This reaction is often slower, but the risk of polymerization into resins increases significantly with prolonged heating.[3] Therefore, while it may require a longer overall time than a vigorous Reimer-Tiemann reaction, exceeding that optimal time can be more detrimental to product purity.
FAQ 3: How does reaction temperature impact the optimal reaction time?
Reaction temperature and time are inversely related. According to the Arrhenius equation, increasing the temperature increases the reaction rate, thus shortening the required reaction time. However, higher temperatures also accelerate the rates of decomposition and side reactions.[3] Therefore, optimization often involves finding a "sweet spot"—a temperature that allows the reaction to proceed at a reasonable rate (e.g., 2-4 hours) without causing significant degradation.[7]
Data Presentation: Effect of Reaction Time
The following table summarizes the expected outcomes based on reaction time for the formylation of 2-chloro-6-methylphenol.
| Parameter | Insufficient Time (< 1 hr) | Optimal Time (2-4 hrs, Monitored) | Excessive Time (> 6 hrs) |
| Primary Observation | Clear, light-colored solution | Color change, possible precipitate | Dark, viscous, tar-like mixture |
| Yield of Product | Low (< 30%) | High (> 70%) | Low to Moderate (< 50%) |
| Purity of Crude Product | High (mostly starting material) | High | Low (multiple byproducts) |
| Key Impurity | Unreacted 2-chloro-6-methylphenol | Minimal | Polymeric resins, decomposition products |
| Purification Effort | Easy (simple separation) | Moderate (standard chromatography) | Very Difficult to Impossible |
Visualizations: Workflows and Kinetics
The following diagrams illustrate key concepts for troubleshooting and understanding the reaction dynamics.
Caption: Troubleshooting workflow for low yield.
Caption: Kinetic pathways showing product and byproduct formation over time.
Optimized Experimental Protocol (Duff Reaction Example)
This protocol for the ortho-formylation of 2-chloro-6-methylphenol includes critical monitoring steps to ensure optimal reaction time.
Materials:
-
2-chloro-6-methylphenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or Glycerol/Boric Acid
-
Diethyl ether
-
1N Hydrochloric Acid
-
Anhydrous Magnesium Sulfate
-
TLC plates, developing chamber, and appropriate solvents
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), combine 2-chloro-6-methylphenol (1 equivalent) and HMTA (1.5 - 2 equivalents).
-
Solvent Addition: Add the acidic solvent (e.g., TFA). An exotherm may be observed.
-
Heating: Heat the reaction mixture to 70-80°C.[3] Start the timer for the reaction now.
-
Monitoring (Crucial Step): After 1 hour, begin monitoring the reaction every 30 minutes via TLC.
-
Withdraw a small aliquot.
-
Quench with water and extract with a small amount of diethyl ether.
-
Spot the ether layer on a TLC plate against the starting material.
-
-
Determining Completion: The reaction is considered complete when the TLC spot for 2-chloro-6-methylphenol is no longer visible. Note the total time elapsed. Avoid extending the reaction significantly beyond this point. A typical time frame is 2-4 hours.[7]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add an equal volume of water, followed by an equal volume of 1N HCl.
-
Heat the mixture to 100°C for 15-30 minutes to hydrolyze the intermediate imine.
-
Cool and extract the product with diethyl ether (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
References
-
Wikipedia. Duff reaction. [Link]
- Hassner, A., & Stumer, C. (1994). Exploring the Reimer-Tiemann Reaction: History and Scope. Organic Reactions.
-
L.S. College, Muzaffarpur. Reimer–Tiemann reaction. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
- Wynberg, H. (1991). The Reimer–Tiemann Reaction. Comprehensive Organic Synthesis, 2(1), 769-775.
-
Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- Lieben, A. (1954). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks.
-
Casiraghi, G., et al. (1980). ortho-Formylation of phenols. Organic Syntheses, 59, 1. [Link]
-
PubChem. 2-Chloro-6-methylphenol. National Institutes of Health. [Link]
Sources
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Influence on the Formylation of Chloromethylphenols
Welcome to the technical support center for the catalytic formylation of chloromethylphenols. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during these critical synthetic transformations. Our focus is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm observing low yields in the formylation of my chloromethylphenol. What are the likely causes and how can I improve it?
A1: Low yields in the formylation of chloromethylphenols can stem from several factors, primarily related to catalyst choice, reaction conditions, and substrate reactivity.
-
Substrate Reactivity: The presence of both an electron-withdrawing chloro group and a weakly activating methyl group on the phenol ring influences its nucleophilicity. The position of these substituents relative to the hydroxyl group is critical. If the ortho positions are sterically hindered or electronically deactivated, the formylation reaction will be sluggish.
-
Catalyst Selection: The choice of catalyst and formylation method is paramount. Common methods like the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions each have their own nuances.[1]
-
For high ortho-selectivity , a magnesium-based catalyst system, such as MgCl₂ with triethylamine and paraformaldehyde, has proven to be highly effective.[2] This method often provides high yields of the corresponding salicylaldehyde derivatives.[2]
-
Lewis acids like TiCl₄ in conjunction with dichloromethyl methyl ether can also promote ortho-formylation with excellent yields and regioselectivity.[3][4]
-
-
Reaction Conditions:
-
Temperature: Excessively high temperatures can lead to the formation of undesirable phenol-formaldehyde resins, especially when using formaldehyde or its equivalents.[5] It is crucial to maintain the lowest effective temperature for the formylation.
-
Stoichiometry: In reactions like the Duff reaction, which uses hexamethylenetetramine (HMTA), the molar ratio of the formylating agent to the phenol is critical. An excess of HMTA can lead to di-formylation if both ortho positions are available.[5]
-
Q2: My reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity for the desired isomer?
A2: Achieving high regioselectivity is a common challenge in the formylation of substituted phenols. The predominance of the ortho isomer is often attributed to a directing effect from the hydroxyl group.
-
Ortho-Selectivity: Many formylation reactions favor the ortho product due to interactions between the phenoxide and the formylating agent.[6]
-
In the Reimer-Tiemann reaction , the interaction between the dichlorocarbene intermediate and the phenoxide ion is believed to enhance ortho-selectivity.[5][7] The choice of base can also influence the ortho:para ratio, with cations that can coordinate with the phenoxide favoring the ortho position.[5]
-
The Duff reaction also preferentially yields the ortho-formylated product.[8] Theoretical studies suggest this selectivity is governed by a hydrogen bond that leads to a cyclohexa-2,4-dienone intermediate.[9]
-
The MgCl₂/triethylamine/paraformaldehyde system is particularly noted for its exceptional ortho-selectivity.[10]
-
-
Para-Selectivity: While less common, para-formylation can occur, especially if the ortho positions are blocked.[8] In the Reimer-Tiemann reaction, conducting the reaction in the presence of cyclodextrins can favor the formation of the para-formyl product.[11]
Q3: I'm struggling with catalyst deactivation. What are the common causes and how can I mitigate this issue?
A3: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[12] In the context of formylation reactions, several factors can contribute to this.
-
Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them ineffective.[13] Common poisons include sulfur and lead compounds.[13] Ensuring the purity of all starting materials is a critical first step.
-
Coking: The formation of carbonaceous deposits on the catalyst surface can physically block active sites.[13] This is more prevalent in reactions conducted at high temperatures. Optimizing the reaction temperature to the minimum required for efficient conversion can help reduce coking.
-
Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the overall surface area available for the reaction.[13] This is a form of thermal degradation.
-
Leaching: In the case of supported heterogeneous catalysts, the active metal component can dissolve into the reaction mixture, leading to a loss of activity.
Mitigation Strategies:
-
Purification: Rigorously purify all reactants and solvents to remove potential catalyst poisons.
-
Temperature Control: Operate at the lowest possible temperature that still affords a reasonable reaction rate.
-
Catalyst Support: For heterogeneous catalysts, the choice of support material can influence stability and resistance to deactivation.
-
Regeneration: In some cases, deactivated catalysts can be regenerated. For instance, coke deposits can sometimes be removed by controlled oxidation.[12]
Section 2: Troubleshooting Guides
Problem 1: Formation of a Polymeric Resin
| Symptom | Potential Cause | Troubleshooting Steps |
| The reaction mixture becomes thick, viscous, and difficult to stir. A solid, insoluble material is isolated instead of the desired product. | Phenol-formaldehyde resin formation. This is a common side reaction, particularly under acidic or basic conditions with formaldehyde or its equivalents.[5] | 1. Control Stoichiometry: Use a formaldehyde-to-phenol ratio of less than one if possible.[5] 2. Manage Temperature: Avoid high reaction temperatures which accelerate polymerization.[5] For instance, in a Duff reaction using trifluoroacetic acid (TFA), maintaining the temperature around 70°C can help prevent this.[5] 3. Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed. 4. Slow Addition: Add the formylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
Problem 2: Di-formylation in the Duff Reaction
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant amounts of a di-formylated product are observed by analytical techniques (e.g., NMR, GC-MS), especially when both ortho positions are available. | Excess of the formylating agent, hexamethylenetetramine (HMTA).[5] | 1. Adjust Stoichiometry: The primary method to control the degree of formylation is to adjust the molar ratio of HMTA to the phenolic substrate.[5] Reducing the amount of HMTA can significantly increase the yield of the mono-formylated product.[5] 2. Monitor the Reaction: Use techniques like TLC or HPLC to monitor the progress of the reaction and stop it before significant di-formylation occurs. |
Problem 3: Inconsistent Results with Heterogeneous Catalysts
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction yields and selectivities vary significantly between batches, even when using the same catalyst and conditions. | Poorly defined active sites on the catalyst surface.[14] The catalytic properties can be influenced by particle size and surface morphology. | 1. Catalyst Characterization: Thoroughly characterize the catalyst before use to ensure consistency in properties like surface area, pore size, and active site distribution. 2. Standardized Preparation: Follow a strict and reproducible protocol for catalyst synthesis and pre-treatment. 3. Stirring and Mass Transfer: Ensure efficient stirring to overcome potential mass transfer limitations, which can be an issue with heterogeneous catalysts.[14] |
Section 3: Experimental Protocols
Protocol 1: Ortho-Formylation using MgCl₂ and Paraformaldehyde
This protocol is adapted from a method known for its high yield and excellent ortho-selectivity.[2]
Materials:
-
Chloromethylphenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (Et₃N)
-
Paraformaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add the chloromethylphenol (1 equivalent), MgCl₂ (1.2 equivalents), and paraformaldehyde (2.5 equivalents).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous THF via a syringe.
-
Add triethylamine (5 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reimer-Tiemann Reaction for Ortho-Formylation
This is a classic method for the ortho-formylation of phenols.[7][15]
Materials:
-
Chloromethylphenol
-
Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Water
-
Hydrochloric Acid (concentrated)
-
Ethyl Acetate
Procedure:
-
Dissolve the chloromethylphenol (1 equivalent) and sodium hydroxide (8 equivalents) in a mixture of ethanol and water (2:1 ratio).[11]
-
Heat the solution to 70°C with vigorous stirring.[11]
-
Add chloroform (2 equivalents) dropwise over a period of 1 hour.[11]
-
Continue stirring the resulting mixture for 3 hours at 70°C.[11]
-
Cool the reaction to room temperature and remove the ethanol by rotary evaporation.
-
Acidify the remaining aqueous solution to a pH of 4-5 with concentrated HCl.
-
Extract the product with ethyl acetate.
-
Perform a standard workup (wash with water, brine, dry over Na₂SO₄) and purify by column chromatography to isolate the desired aldehyde.
Section 4: Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in formylation reactions.
Catalyst Selection Guide for Regioselectivity
Caption: Decision tree for catalyst selection based on desired regioselectivity.
References
-
Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media - Taylor & Francis Online. (2020-04-07). Available from: [Link]
-
Selective ortho-formylation of phenols, Hive Novel Discourse. Available from: [Link]
-
Reimer–Tiemann reaction - Wikipedia. Available from: [Link]
-
Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A - JOCPR. Available from: [Link]
-
Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. Available from: [Link]
-
Duff reaction - Wikipedia. Available from: [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. Available from: [Link]
-
ortho-Formylation of oxygenated phenols | Request PDF - ResearchGate. Available from: [Link]
-
Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde - Organic Syntheses. Available from: [Link]
-
Full article: Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media - Taylor & Francis Online. Available from: [Link]
-
Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media | Semantic Scholar. Available from: [Link]
-
Convenient Method for the ortho-Formylation - of Phenols. Available from: [Link]
-
Reimer-Tiemann Reaction - J&K Scientific LLC. Available from: [Link]
-
Gibbs–Helmholtz plots for VH formylation of phenol using (POCl3 + DMF) - ResearchGate. Available from: [Link]
-
Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves - Catalysis Eprints database. Available from: [Link]
-
Reimer Tiemann Reaction Mechanism - BYJU'S. Available from: [Link]
-
Formylation - Wikipedia. Available from: [Link]
-
Duff Reaction. Available from: [Link]
-
Duff Reaction Mechanism | Organic Chemistry - YouTube. (2024-02-21). Available from: [Link]
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. Available from: [Link]
-
New Opportunities with the Duff Reaction | The Journal of Organic Chemistry. Available from: [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC - NIH. Available from: [Link]
-
A theoretical study of the Duff reaction: insights into its selectivity - RSC Publishing. Available from: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available from: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available from: [Link]
-
Homogeneous vs Heterogeneous Catalysts. Available from: [Link]
-
Org. Synth. 2012, 89, 220. Available from: [Link]
-
ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde - ResearchGate. Available from: [Link]
-
Homogeneous & Heterogeneous Catalysts - A Level Chemistry - Save My Exams. (2025-06-30). Available from: [Link]
-
Heterogenous vs Homogenous catalysis | - ChemBAM. Available from: [Link]
-
Synergy between homogeneous and heterogeneous catalysis - RSC Publishing. Available from: [Link]
-
Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Available from: [Link]
-
Video: Heterogeneous vs. Homogenous Catalysts | Differences & Example - Study.com. Available from: [Link]
-
Formylation with duff reaction could not give formylated product of phenol. which other method can be followed for doing ortho formylation of phenol? | ResearchGate. (2021-09-21). Available from: [Link]
-
What Is Catalyst Deactivation? - Chemistry For Everyone - YouTube. (2025-05-10). Available from: [Link]
-
Formylation of Amines - MDPI. Available from: [Link]
-
Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. Available from: [Link]
-
Catalyst deactivation - YouTube. (2021-04-15). Available from: [Link]
-
CARBON MONOXIDE AS REAGENT IN THE FORMYLATION OF AROMATIC COMPOUNDS - UJ Content. Available from: [Link]
-
Reductive O-formylation of carbon dioxide and alcohols over porous phenanthroline-based polymer supported single iridium atom catalyst - OAE Publishing Inc. (2025-09-14). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Selective ortho-formylation of phenols , Hive Novel Discourse [chemistry.mdma.ch]
- 4. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Formylation - Wikipedia [en.wikipedia.org]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
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- 9. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 14. ethz.ch [ethz.ch]
- 15. byjus.com [byjus.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro-2-hydroxy-3-methylbenzaldehyde and 5-bromo-2-hydroxy-3-methylbenzaldehyde
Introduction
In the landscape of synthetic chemistry and drug development, halogenated salicylaldehydes are pivotal building blocks. Their utility stems from the diverse reactivity of their functional groups: the hydroxyl, the aldehyde, and the halogen substituent on the aromatic ring. This guide provides an in-depth, objective comparison of the reactivity profiles of two closely related analogues: 5-chloro-2-hydroxy-3-methylbenzaldehyde and 5-bromo-2-hydroxy-3-methylbenzaldehyde.
While structurally similar, the substitution of chlorine with bromine at the 5-position introduces subtle yet significant differences in their chemical behavior. Understanding these nuances is critical for researchers in selecting the appropriate starting material, optimizing reaction conditions, and designing synthetic pathways for complex target molecules, including pharmaceuticals and agrochemicals.[1] This analysis will dissect the electronic and steric influences of the substituents and provide experimental context for their differential reactivity in key transformations.
Theoretical Framework: Unpacking the Fundamentals of Reactivity
The chemical behavior of these molecules is dictated by the interplay of their functional groups and the inherent properties of the carbon-halogen bond.
Electronic Effects of Ring Substituents
The reactivity of the aromatic ring and the aldehyde group is governed by a combination of inductive and resonance (mesomeric) effects from all substituents.
-
Hydroxyl Group (-OH): As a powerful +M (resonance donating) and -I (inductively withdrawing) group, its resonance effect dominates, making it a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[2][3]
-
Methyl Group (-CH₃): A weakly activating group through a +I (inductive donating) effect.
-
Aldehyde Group (-CHO): A deactivating group due to its strong -M (resonance withdrawing) and -I effects, directing incoming electrophiles to the meta position.
-
Halogen Atoms (-Cl, -Br): These substituents present a classic case of competing effects. They are deactivating via a strong -I effect but are ortho, para-directing due to a +M effect, where their lone pairs participate in resonance.
Caption: Electronic effects of substituents on the benzaldehyde core.
The Carbon-Halogen Bond: The Point of Divergence
The most significant difference in reactivity between the two compounds arises from the properties of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and longer than the C-Cl bond. This is a direct consequence of the larger atomic size of bromine and less effective orbital overlap with carbon compared to chlorine.[4] This seemingly small difference has profound implications for reactions where the C-X bond is cleaved.
| Property | Aryl C-Cl Bond | Aryl C-Br Bond |
| Avg. Bond Dissociation Energy (kJ/mol) | ~397 | ~335 |
| Leaving Group Ability | Moderate | Good |
Data compiled from standard organic chemistry resources.[4][5][6]
The lower bond dissociation energy of the C-Br bond means it requires less energy to break, making it more labile and rendering the bromine atom a better leaving group than chlorine.[4][5]
Quantitative Electronic Influence: Hammett Constants
Hammett substituent constants (σ) provide a quantitative measure of the electronic effect (both inductive and resonance) of a substituent on a reaction center. For substituents para to a reaction center, the values for chlorine and bromine are remarkably similar, indicating they exert a nearly identical electronic pull from that position.
| Substituent | σₚ (para) | σₘ (meta) |
| -Cl | 0.23 | 0.37 |
| -Br | 0.23 | 0.39 |
Source: Data derived from multiple sources.[7][8][9][10]
This similarity suggests that for reactions where the primary influence of the halogen is purely electronic (without C-X bond cleavage), such as modulating the reactivity of the distant aldehyde group, the difference between the two compounds will be minimal.
Comparative Reactivity in Key Synthetic Transformations
We will now analyze the expected reactivity of this compound and 5-bromo-2-hydroxy-3-methylbenzaldehyde in three major classes of reactions.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, an electrophile attacks the electron-rich aromatic ring. The regioselectivity is dictated by the most powerful activating group, the -OH group, which directs incoming electrophiles to the positions ortho and para to itself. In the given substrates, position 2 is occupied by -OH, position 3 by -CH₃, and position 5 by the halogen. The para position (6) and the other ortho position (4) are available for substitution.
Reactivity Comparison: The overall rate of EAS is a balance between the activating effects of the -OH and -CH₃ groups and the deactivating effects of the -CHO and halogen groups. Because the activating influence of the hydroxyl group is so potent, both molecules are highly susceptible to electrophilic attack, often not requiring a strong Lewis acid catalyst.[2][11] The difference in deactivating strength between chlorine and bromine is marginal. Therefore, the reactivity of both compounds in electrophilic aromatic substitution is expected to be very similar, with negligible differences in reaction rates or yields under identical conditions.
This protocol describes the monobromination of the activated aromatic ring, which is expected to occur at the less sterically hindered position 6.
-
Preparation: Dissolve 1.0 equivalent of this compound (or its bromo-analogue) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of 1.05 equivalents of bromine (Br₂) in DCM. Add this solution dropwise to the cooled aldehyde solution over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the brominated product.
Nucleophilic Addition to the Aldehyde Group
The aldehyde functional group is characterized by its electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. The reactivity is enhanced by electron-withdrawing groups on the ring and diminished by electron-donating groups.[12]
Reactivity Comparison: The key electronic influence on the aldehyde comes from the substituents at the ortho and para positions. In both molecules, the halogen is para to the aldehyde group. As established by their nearly identical Hammett constants (σₚ = 0.23), both chlorine and bromine exert a comparable electron-withdrawing effect on the carbonyl carbon from this position.[8] Therefore, the reactivity of the aldehyde group towards nucleophiles is predicted to be virtually identical for both compounds.
This protocol exemplifies a common transformation of the aldehyde group into an alkene.
-
Ylide Preparation: Suspend 1.2 equivalents of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool to 0 °C and add 1.1 equivalents of potassium tert-butoxide portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour to form the bright yellow ylide.
-
Aldehyde Addition: Cool the ylide suspension back to 0 °C. Dissolve 1.0 equivalent of this compound (or its bromo-analogue) in anhydrous THF and add it dropwise to the ylide.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent in vacuo. Purify the residue via flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the desired alkene product.
Reactions Involving the Carbon-Halogen Bond
This is the domain where the two molecules exhibit starkly different reactivity profiles. Reactions that necessitate the cleavage of the C-X bond, such as transition metal-catalyzed cross-coupling and certain nucleophilic aromatic substitutions, are highly sensitive to the identity of the halogen.
Reactivity Comparison: The rate-determining step in many cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) is the oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)).[4] This step involves the cleavage of the C-X bond. Due to the significantly lower bond energy of the C-Br bond compared to the C-Cl bond, 5-bromo-2-hydroxy-3-methylbenzaldehyde will undergo oxidative addition much more readily and at lower temperatures than its chloro-analogue. [4][5] Aryl chlorides often require more specialized, electron-rich ligands and higher reaction temperatures to achieve comparable reactivity. This differential reactivity is a powerful tool in selective synthesis.
Caption: Relative rates of oxidative addition in Suzuki coupling.
This protocol outlines a typical Suzuki coupling to form a biaryl compound, leveraging the higher reactivity of the C-Br bond.
-
Reaction Setup: To an oven-dried Schlenk flask, add 1.0 equivalent of 5-bromo-2-hydroxy-3-methylbenzaldehyde, 1.5 equivalents of the desired arylboronic acid, and 3.0 equivalents of potassium carbonate (K₂CO₃).
-
Catalyst Addition: Add the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄) to the flask.
-
Solvent and Degassing: Evacuate and backfill the flask with nitrogen or argon three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the coupled product.
Note: To achieve a similar transformation with the 5-chloro analogue, one would typically need to employ a more active catalyst system (e.g., a palladium precursor with a bulky, electron-rich phosphine ligand like SPhos or XPhos) and potentially higher reaction temperatures (>100 °C).
Summary and Conclusions
This guide has systematically compared the reactivity of this compound and its bromo-analogue. The findings can be summarized in a comparative table.
| Reaction Type | 5-Chloro-Analogue | 5-Bromo-Analogue | Rationale |
| Electrophilic Aromatic Substitution | Similar | Similar | Dominant activating effect of the -OH group and similar deactivating strength of -Cl and -Br. |
| Nucleophilic Addition to Aldehyde | Similar | Similar | Nearly identical electronic influence from the para-halogen substituent (similar Hammett constants). |
| C-X Bond Cleavage (e.g., Cross-Coupling) | Less Reactive | More Reactive | The C-Br bond has a lower bond dissociation energy, facilitating faster oxidative addition.[4][5] |
Key Takeaway for Researchers:
The choice between 5-chloro- and 5-bromo-2-hydroxy-3-methylbenzaldehyde should be strategically driven by the intended synthetic transformation.
-
For reactions involving modification of the aldehyde group or electrophilic substitution on the aromatic ring, the two reagents can be considered largely interchangeable, with the choice potentially being dictated by cost or availability.
-
For reactions where the halogen is intended to serve as a leaving group, particularly in transition metal-catalyzed cross-coupling reactions, 5-bromo-2-hydroxy-3-methylbenzaldehyde is unequivocally the superior substrate . Its enhanced reactivity allows for milder reaction conditions, broader substrate scope, and often higher yields, making it the preferred building block for constructing molecular complexity at the C-5 position.
References
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University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. [Link]
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Heliyon. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
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University of Calgary. (n.d.). Electrophilic Aromatic Substitution Reactions of Phenols. [Link]
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National Center for Biotechnology Information. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
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Chemical Reviews. (1991). A survey of Hammett substituent constants and resonance and field parameters. [Link]
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Chemistry of Heterocyclic Compounds. (2021). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. [Link]
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MySkinRecipes. (n.d.). 5-Bromo-2-hydroxy-3-methylbenzaldehyde. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Michigan State University Department of Chemistry. (n.d.). Benzene and Other Aromatic Compounds. [Link]
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Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
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Khan Academy. (n.d.). Nucleophilic aromatic substitution I. [Link]
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Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
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PubChem. (n.d.). This compound. [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
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A Comparative Guide to the Antimicrobial Activity of Halogenated Salicylaldehyde Derivatives
This guide provides an in-depth, objective comparison of the antimicrobial performance of halogenated salicylaldehyde derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates structure-activity relationships, and provides detailed protocols to support further investigation into this promising class of antimicrobial agents.
Introduction: The Rationale for Halogenating Salicylaldehyde
Salicylaldehyde, a simple phenolic aldehyde, serves as a versatile scaffold in medicinal chemistry. However, in its unsubstituted form, it exhibits minimal to no significant antimicrobial activity.[1][2] The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring is a well-established strategy in drug discovery to modulate a molecule's physicochemical properties. Halogenation can enhance biological activity by increasing lipophilicity, which may improve membrane permeability, and by forming halogen bonds, which can lead to stronger interactions with biological targets.[3]
A systematic survey of substituted salicylaldehydes has revealed that halogenation, among other modifications like nitro and hydroxyl substitutions, can produce highly potent antimicrobial compounds.[1][2] This guide focuses specifically on comparing these halogenated derivatives to understand how the type, number, and position of halogens influence their efficacy against a panel of clinically relevant bacteria and fungi.
Structure-Activity Relationship (SAR): Decoding Antimicrobial Potency
The antimicrobial activity of salicylaldehyde derivatives is dramatically influenced by the nature and position of substituents on the phenyl ring. While the parent molecule is largely inactive, specific modifications can transform it into a potent antimicrobial agent.
Key Findings from SAR Studies:
-
Requirement for Substitution: For high antimicrobial activity, substituents are required on the salicylaldehyde ring. The 2-hydroxy group alone is insufficient to confer significant potency.[1][2]
-
Potency of Halogenation: Halogenated salicylaldehydes consistently demonstrate highly potent activity against a broad spectrum of microbes, including bacteria and yeasts.[1][4] Their efficacy is often superior to other substitution patterns.
-
Effect of Multiple Halogens: Dihalogenated derivatives frequently exhibit enhanced cytotoxic and antimicrobial activity compared to their monohalogenated counterparts.[3][5] This suggests that increasing the degree of halogenation can amplify the compound's biological effect.
-
Influence of Halogen Type: The specific halogen atom plays a crucial role. Studies involving Ru(II) complexes with halogenated salicylaldehyde ligands found that bromine conferred the highest cytotoxicity, indicating that heavier halogens may lead to more potent compounds.[3][5]
-
Microbe-Specific Activity: It is critical to note that structure-activity relationships are not always universal and can differ for various microbes.[1][2] A derivative highly active against one strain may be less effective against another, highlighting the importance of broad-panel screening.
Quantitative Comparison: Antimicrobial Efficacy Data
The most direct way to compare antimicrobial potency is by examining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes MIC data for selected halogenated salicylaldehyde derivatives against a panel of representative microbes. Lower MIC values indicate higher potency.
| Compound | Test Organism | MIC (µg/mL) |
| Salicylaldehyde (Unsubstituted) | Staphylococcus aureus | >1000 |
| Escherichia coli | >1000 | |
| Candida albicans | 375 | |
| 5-Bromosalicylaldehyde | Staphylococcus aureus | 125 |
| Escherichia coli | 188 | |
| Candida albicans | 125 | |
| 3,5-Dichlorosalicylaldehyde | Staphylococcus aureus | 250 |
| Escherichia coli | 1000 | |
| Candida albicans | 12 | |
| 3,5-Dibromosalicylaldehyde | Staphylococcus aureus | 94 |
| Escherichia coli | 125 | |
| Candida albicans | 94 | |
| 3,5-Diiodosalicylaldehyde | Staphylococcus aureus | 47 |
| Escherichia coli | 750 | |
| Candida albicans | 12 |
Data synthesized from Pelttari et al. (2011).[4][6][7]
Analysis of Data: The data clearly illustrates the principles of SAR. Unsubstituted salicylaldehyde is largely ineffective, particularly against bacteria. In contrast, all halogenated derivatives show significantly improved activity. The dihalogenated compounds, especially 3,5-diiodosalicylaldehyde and 3,5-dichlorosalicylaldehyde, exhibit remarkably potent activity, particularly against the yeast Candida albicans.[4][7]
Proposed Mechanism of Action: The Role of Proton Exchange
While the exact molecular targets are still under investigation, a compelling hypothesis for the mechanism of action involves the phenolic hydroxyl proton. A distinct correlation has been observed between the antimicrobial activity of salicylaldehydes and the broadening of the NMR signal of this hydroxyl proton.[8]
Signal broadening in NMR is related to the rate of chemical exchange processes. For salicylaldehydes, a broadened or unobservable OH proton signal indicates a rapid exchange with the environment. It is proposed that this rapid proton exchange capability is a prerequisite for potent antimicrobial activity, possibly by disrupting proton gradients across microbial membranes or by interfering with enzymatic processes that are sensitive to proton transfer.[8] However, this feature alone is not sufficient; other factors, likely related to the molecule's overall structure and electronics, are also required for high potency.[8]
Caption: Proposed mechanism involving the active hydroxyl proton.
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
To ensure reproducible and comparable results, standardized methodologies are essential. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a gold standard in antimicrobial susceptibility testing.
Protocol: Broth Microdilution MIC Assay
This protocol is adapted from established methods for determining the MIC of antimicrobial substances.[9][10]
A. Materials and Reagents:
-
96-well microtiter plates (sterile)
-
Test compound (halogenated salicylaldehyde derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in log-phase growth
-
Sterile pipette tips and multichannel pipette
-
Plate reader for measuring optical density (optional)
-
Incubator
B. Step-by-Step Procedure:
-
Prepare Compound Dilutions:
-
In the first column of the 96-well plate, add 100 µL of the test compound at 2x the highest desired final concentration.
-
Add 50 µL of sterile broth to all other wells (columns 2-12).
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate to column 10. Discard the final 50 µL from column 10.
-
Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (broth only).
-
-
Prepare Microbial Inoculum:
-
Grow the microbial strain overnight to log phase.
-
Dilute the culture in fresh broth to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the standardized microbial inoculum to each well from columns 1 to 11. Do not add inoculum to column 12.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Workflow for MIC Determination
Caption: Standard workflow for the broth microdilution MIC assay.
Conclusion and Future Outlook
The evidence strongly supports that halogenation is a powerful strategy for converting the inactive salicylaldehyde scaffold into a class of highly potent antimicrobial agents. Dihalogenated derivatives, particularly those containing heavier halogens like bromine and iodine, show exceptional promise, with activities against yeasts like C. albicans reaching levels comparable to established antifungal drugs.[4]
Future research should focus on:
-
Expanding the SAR: Synthesizing and screening derivatives with different halogen combinations and positions to further optimize potency and spectrum.
-
Mechanism Deconvolution: Elucidating the precise molecular targets to understand the basis of their antimicrobial action and selectivity.
-
Toxicity and Selectivity: Evaluating the cytotoxicity of the most potent compounds against mammalian cell lines to establish a therapeutic index.
Halogenated salicylaldehydes represent a compelling starting point for the development of novel antimicrobial drugs and disinfectants, offering a rich field for further chemical and biological exploration.
References
-
Pelttari, E., A. Leppänen, and H. Elo. 2007. Antimicrobial properties of substituted salicylaldehydes and related compounds. Zeitschrift für Naturforschung C 62(7-8): 533-542. [Link]
-
Shanmugapriya, M., A. Abdul Jameel, and M. Syed Ali Padusha. 2012. Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. International Journal of PharmTech Research 4(1): 85-88. [Link]
-
Pelttari, E., M. Lehtinen, and H. Elo. 2011. Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. Zeitschrift für Naturforschung C 66(11-12): 569-578. [Link]
-
Potůčková, E., et al. 2014. Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant and cytotoxic properties. PLoS ONE 9(11): e112059. [Link]
-
Hussain, Z., et al. 2014. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Tropical Journal of Pharmaceutical Research 13(9): 1445-1451. [Link]
-
Barreiro, G., et al. 2022. The effect of halogenation of salicylaldehyde on antiproliferative activities of {∆/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. Dalton Transactions 51(20): 8011-8025. [Link]
-
Pelttari, E., A. Leppänen, and H. Elo. 2007. Antimicrobial properties of substituted salicylaldehydes and related compounds. PubMed. [Link]
-
Barreiro, G., et al. 2022. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes. Dalton Transactions. [Link]
-
Pelttari, E., M. Lehtinen, and H. Elo. 2011. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. PubMed. [Link]
-
Shanmugapriya, M., A. Abdul Jameel, and M. Syed Ali Padusha. 2012. Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. ResearchGate. [Link]
-
Mamedov, İ., et al. 2024. Synthesis of Salicylaldehyde Derivatives and Evaluating Its Antimicrobial, Antifungal, and Anticorrosion Activities. Baghdad Science Journal. [Link]
-
Pelttari, E., M. Lehtinen, and H. Elo. 2011. Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. ResearchGate. [Link]
-
Khan, R., et al. 2022. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. MDPI. [Link]
-
Baltzar, B. K. 2017. Minimal Inhibitory Concentration (MIC). Protocols.io. [Link]
-
Mamedov, İ., et al. 2024. Synthesis of Salicylaldehyde Derivatives and Evaluating Its Antimicrobial, Antifungal, and Anticorrosion Activities. ResearchGate. [Link]
-
Kassim, K., M. A. Hamali, and N. H. Hussain. 2020. Green Synthesis of Salicylaldehyde Derivative Schiff Base Metal Complexes Using Microwave Irradiation: Characterisation & Antimicrobial Studies. Malaysian Journal of Chemistry. [Link]
-
Hielscher Ultrasonics. N.d. Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link]
-
Elo, H. 2015. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. PubMed. [Link]
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A Spectroscopic Duel: Unmasking the Structural Nuances of 5-Chloro-2-hydroxy-3-methylbenzaldehyde and Salicylaldehyde
In the landscape of pharmaceutical and chemical synthesis, the precise characterization of aromatic aldehydes is paramount. Salicylaldehyde, a foundational aromatic hydroxy aldehyde, serves as a vital precursor in the synthesis of a myriad of chelating agents, pharmaceuticals, and fragrances. The introduction of substituents to its benzene ring, as seen in 5-Chloro-2-hydroxy-3-methylbenzaldehyde, dramatically alters its electronic and steric properties, thereby influencing its reactivity and potential applications. This guide provides an in-depth spectroscopic comparison of these two molecules, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) to elucidate their distinct structural signatures. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to differentiate and characterize these and similar substituted aromatic aldehydes.
The Tale of Two Aldehydes: Structural Overview
At a glance, this compound appears as a close relative of salicylaldehyde. The core scaffold of a hydroxyl group ortho to an aldehyde group on a benzene ring is conserved. However, the addition of a chloro group at the 5-position and a methyl group at the 3-position introduces significant electronic and steric perturbations. The chloro group, being electronegative, acts as an electron-withdrawing group through induction, while the methyl group is a weak electron-donating group. These substituent effects are the primary drivers of the spectral differences we will explore.
Figure 1: Molecular structures of Salicylaldehyde and this compound.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Comparative IR Data
| Functional Group | Salicylaldehyde (cm⁻¹) | This compound (Predicted/Comparative, cm⁻¹) |
| O-H Stretch (intramolecular H-bond) | Broad, ~3200 | Broad, ~3200 |
| Aromatic C-H Stretch | ~3050 | ~3050 |
| Aldehyde C-H Stretch (Fermi doublet) | ~2850, ~2750 | ~2850, ~2750 |
| C=O Stretch (Aldehyde) | ~1665 | ~1660 |
| Aromatic C=C Stretch | ~1600, ~1485, ~1450 | ~1600, ~1480, ~1450 |
| C-Cl Stretch | - | ~700-800 |
Analysis of IR Spectra
The IR spectra of both compounds are dominated by the characteristic absorptions of the hydroxyl, aldehyde, and aromatic functionalities.
-
O-H Stretch: The broad absorption around 3200 cm⁻¹ in both molecules is indicative of a hydroxyl group involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This interaction weakens the O-H bond, resulting in a lower stretching frequency compared to a free hydroxyl group (typically ~3600 cm⁻¹).
-
Aldehyde C-H and C=O Stretches: The aldehyde group presents two characteristic signals: the C-H stretch, which often appears as a doublet (Fermi resonance) around 2850 cm⁻¹ and 2750 cm⁻¹, and the very strong C=O stretching band. In salicylaldehyde, the C=O stretch is observed around 1665 cm⁻¹. For this compound, the C=O stretching frequency is predicted to be slightly lower, around 1660 cm⁻¹. This subtle shift can be attributed to the electronic effects of the substituents. The electron-donating methyl group can slightly decrease the C=O bond order through resonance, while the electron-withdrawing chloro group can have a competing effect. The net result is a minor shift in the C=O frequency.
-
Aromatic C=C and C-H Stretches: The absorptions corresponding to the aromatic C=C bond vibrations appear in the 1450-1600 cm⁻¹ region, and the aromatic C-H stretches are typically observed above 3000 cm⁻¹. The substitution pattern on the benzene ring in this compound will lead to a more complex pattern of overtone and combination bands in the fingerprint region (below 1500 cm⁻¹) compared to salicylaldehyde.
-
C-Cl Stretch: A key differentiator will be the presence of a C-Cl stretching vibration in the spectrum of this compound, typically appearing in the 700-800 cm⁻¹ range.
Figure 2: General workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C.
Comparative ¹H NMR Data
| Proton | Salicylaldehyde (δ, ppm) | This compound (δ, ppm) |
| -CHO | ~9.8 | ~9.7 |
| -OH | ~11.0 | ~11.2 |
| Aromatic H | 6.8 - 7.6 (multiplet) | ~7.4 (d), ~7.6 (d) |
| -CH₃ | - | ~2.3 (s) |
Analysis of ¹H NMR Spectra
-
Aldehyde and Hydroxyl Protons: The aldehyde proton (-CHO) in both compounds resonates far downfield due to the deshielding effect of the carbonyl group. Similarly, the hydroxyl proton (-OH) is also significantly downfield due to intramolecular hydrogen bonding. The slight upfield shift of the aldehyde proton in the substituted compound may be due to the net electronic effect of the methyl and chloro groups.
-
Aromatic Protons: In salicylaldehyde, the four aromatic protons give rise to a complex multiplet in the range of 6.8-7.6 ppm. For this compound, the aromatic region is simplified. We expect to see two doublets, one for the proton at the 4-position and one for the proton at the 6-position. The coupling between these two protons would result in a doublet for each, with a small meta-coupling constant.
-
Methyl Protons: The most obvious difference is the appearance of a singlet at approximately 2.3 ppm in the spectrum of this compound, corresponding to the three equivalent protons of the methyl group.
Comparative ¹³C NMR Data (Predicted)
| Carbon | Salicylaldehyde (δ, ppm) | This compound (Predicted, δ, ppm) |
| C=O | ~196 | ~195 |
| C-OH | ~161 | ~159 |
| C-CHO | ~120 | ~122 |
| Aromatic C-H | 117-136 | 120-135 |
| C-Cl | - | ~128 |
| C-CH₃ | - | ~130 |
| -CH₃ | - | ~15 |
Analysis of ¹³C NMR Spectra
-
Carbonyl Carbon: The carbonyl carbon is the most deshielded carbon in both molecules, appearing at the downfield end of the spectrum.
-
Substituent Effects on Aromatic Carbons: The electron-donating methyl group will cause a shielding (upfield shift) of the ortho and para carbons relative to it, while the electron-withdrawing chloro group will cause a deshielding (downfield shift) of the carbons it is attached to (ipso-carbon) and to a lesser extent, the ortho and para carbons. These predictable substituent effects are invaluable for assigning the signals in the aromatic region of the ¹³C NMR spectrum. The carbon bearing the methyl group and the carbon bearing the chlorine atom will have distinct chemical shifts.
-
Methyl Carbon: A new signal will appear in the aliphatic region of the ¹³C NMR spectrum for this compound, corresponding to the methyl carbon.
Figure 3: A simplified workflow for acquiring an NMR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.
Comparative UV-Vis Data
| Compound | λmax (nm) |
| Salicylaldehyde | ~255, ~325 |
| This compound (Predicted) | ~260, ~330 |
Analysis of UV-Vis Spectra
Both molecules are expected to exhibit two main absorption bands corresponding to π → π* transitions within the benzene ring and the carbonyl group. The introduction of the chloro and methyl substituents in this compound is expected to cause a bathochromic (red) shift in the absorption maxima. This is because both the chloro and methyl groups, despite their differing inductive and resonance effects, can extend the conjugation of the π system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Comparative Mass Spectrometry Data
| Feature | Salicylaldehyde | This compound |
| Molecular Ion (M⁺) | m/z 122 | m/z 170 |
| M+2 Peak | - | m/z 172 (due to ³⁷Cl isotope) |
| Key Fragments | m/z 121 ([M-H]⁺), m/z 93 ([M-CHO]⁺), m/z 65 | m/z 169 ([M-H]⁺), m/z 155 ([M-CH₃]⁺), m/z 141 ([M-CHO]⁺) |
Analysis of Mass Spectra
-
Molecular Ion Peak: The molecular ion peak directly provides the molecular weight of the compound. For this compound, the presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.[1] This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.
-
Fragmentation Patterns: The fragmentation of these molecules under electron ionization (EI) conditions will involve the loss of small, stable neutral fragments. For salicylaldehyde, common losses include a hydrogen atom to form the stable [M-H]⁺ ion (m/z 121) and the formyl radical to give the [M-CHO]⁺ ion (m/z 93). For this compound, analogous fragmentations are expected, along with the loss of a methyl radical to form the [M-CH₃]⁺ ion (m/z 155). The fragmentation patterns provide a "fingerprint" that can be used to confirm the structure of the molecule.
Experimental Protocols
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle and a sufficient relaxation delay.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS at 0 ppm).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic comparison of this compound and salicylaldehyde reveals a wealth of structural information derived from subtle differences in their molecular architecture. While sharing the core salicylaldehyde framework, the chloro and methyl substituents in the former introduce distinct and predictable changes in their IR, NMR, UV-Vis, and Mass spectra. For the practicing scientist, a thorough understanding of these substituent-induced spectral shifts is not merely an academic exercise; it is a critical tool for unambiguous compound identification, purity assessment, and the rational design of new molecules with tailored properties. This guide serves as a foundational reference, demonstrating how a multi-technique spectroscopic approach provides a comprehensive and self-validating system for the characterization of substituted aromatic compounds.
References
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Nyquist, R. A., et al. "Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group." Applied Spectroscopy, vol. 46, no. 2, 1992, pp. 293-305. [Link]
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Velcheva, E. A., et al. "IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 59, no. 8, 2003, pp. 1745-1749. [Link]
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A Comparative Guide to the Reactivity of Substituted Benzaldehydes in Nucleophilic Addition
This guide provides an objective, data-supported comparison of the reactivity of various substituted benzaldehydes in nucleophilic addition reactions. For researchers in synthetic chemistry, medicinal chemistry, and materials science, a nuanced understanding of how aromatic substituents modulate the reactivity of the aldehyde functional group is paramount for reaction optimization, mechanistic elucidation, and rational molecular design. This document moves beyond simple rules, delving into the electronic and steric causality that governs these transformations and providing a robust experimental framework for validation.
Foundational Principles: The Nucleophilic Addition Reaction
The archetypal reaction of an aldehyde is the nucleophilic addition to the carbonyl group. The carbonyl carbon is sp² hybridized and electrophilic due to the polarization of the carbon-oxygen double bond, creating a partial positive charge (δ+) on the carbon.[1][2] A nucleophile (Nu⁻) attacks this electrophilic carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product.[3]
Aromatic aldehydes, such as benzaldehyde, are characteristically less reactive towards nucleophiles than their aliphatic counterparts like propanal.[4][5] This reduced reactivity stems from the resonance stabilization provided by the benzene ring, which delocalizes the partial positive charge of the carbonyl carbon, making it a less potent electrophile.[1][3]
Caption: General mechanism of nucleophilic addition to a carbonyl group.
The Role of Aromatic Substituents: Electronic and Steric Effects
The reactivity of the benzaldehyde scaffold can be precisely tuned by introducing substituents onto the aromatic ring. These groups modify the electrophilicity of the carbonyl carbon through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) are EWGs. They pull electron density away from the aromatic ring and, by extension, from the aldehyde's carbonyl carbon.[6] This withdrawal of electron density intensifies the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.[7][8] Consequently, EWGs accelerate the rate of nucleophilic addition.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), amino (-NR₂), and alkyl (-CH₃) groups are EDGs. They donate electron density into the π-system of the ring.[6] This effect increases the electron density at the carbonyl carbon, diminishing its partial positive charge and making it less electrophilic.[7] As a result, EDGs decelerate the rate of nucleophilic addition.
-
Steric Effects: While electronic effects are often dominant for meta and para substituents, steric hindrance becomes a significant factor with bulky ortho substituents.[6] A large group near the reaction center can physically impede the approach of the nucleophile, slowing the reaction rate regardless of its electronic nature.[2][3]
Caption: Influence of substituent electronic effects on benzaldehyde reactivity.
Quantifying Reactivity: The Hammett Equation
The electronic influence of meta and para substituents can be quantified using the Hammett equation, a cornerstone of physical organic chemistry.[8][9]
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted benzaldehyde.[7]
-
k₀ is the rate constant for the reaction of unsubstituted benzaldehyde.[7]
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. EWGs have positive σ values, while EDGs have negative σ values.[7]
-
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.[8]
For nucleophilic additions to benzaldehydes, the reaction is facilitated by a more electrophilic carbonyl carbon. This state is stabilized by EWGs. Therefore, these reactions typically have a positive ρ value , indicating that they are accelerated by substituents with positive σ values (EWGs).[7][8]
Experimental Verification: A Comparative Kinetic Study
To empirically validate these principles, a kinetic study comparing the reduction rates of various para-substituted benzaldehydes with sodium borohydride (NaBH₄) can be performed. NaBH₄ is a mild and selective reducing agent that delivers a hydride ion (H⁻) as the nucleophile.[10][11]
Experimental Protocol: Spectrophotometric Monitoring of Benzaldehyde Reduction
This protocol is designed to determine the relative reaction rates by monitoring the disappearance of the benzaldehyde's UV-Vis absorbance over time.
A. Materials & Reagents:
-
p-Nitrobenzaldehyde
-
Benzaldehyde (Reference)
-
p-Methoxybenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Isopropanol (Spectroscopic Grade)
-
0.1 M Hydrochloric Acid (HCl) for quenching
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
B. Causality Behind Experimental Choices:
-
Solvent: Isopropanol is chosen as it is a protic solvent necessary for the NaBH₄ reduction mechanism, yet it is less reactive than methanol, allowing for more easily measurable reaction rates.[12]
-
Temperature: The reaction is maintained at a constant temperature (e.g., 25.0 °C) because reaction rates are highly temperature-dependent.
-
Pseudo-First-Order Conditions: The experiment is conducted with a large excess of NaBH₄ relative to the benzaldehyde. This ensures that the concentration of the reducing agent remains effectively constant throughout the reaction, simplifying the kinetic analysis to a pseudo-first-order model with respect to the benzaldehyde.[13]
C. Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare 1.0 mM stock solutions of each substituted benzaldehyde in anhydrous isopropanol.
-
Prepare a fresh 50.0 mM solution of NaBH₄ in anhydrous isopropanol immediately before use, as it can slowly react with the solvent.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the λ_max of the specific benzaldehyde being tested (e.g., ~268 nm for benzaldehyde).
-
Equilibrate the thermostatted cuvette holder to 25.0 ± 0.1 °C.
-
-
Kinetic Run:
-
Pipette 2.0 mL of the 1.0 mM benzaldehyde solution into a quartz cuvette and place it in the holder. Allow it to thermally equilibrate for 5 minutes.
-
To initiate the reaction, rapidly add 0.2 mL of the 50.0 mM NaBH₄ solution to the cuvette, cap it, invert twice to mix, and immediately begin recording the absorbance at the chosen wavelength every 15 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time (t).
-
The slope of the resulting straight line is equal to the negative of the pseudo-first-order rate constant (-k_obs).[13]
-
Repeat the procedure for each substituted benzaldehyde.
-
Calculate the relative rate (k_rel) for each substituted compound by dividing its observed rate constant (k_obs) by the rate constant of unsubstituted benzaldehyde (k_obs, H).
-
Comparative Data and Analysis
The experimental data robustly demonstrates the predicted electronic effects.
| Substituent (p-X) | Hammett Constant (σ_p) | Representative Relative Rate (k_rel) | Reactivity Analysis |
| -NO₂ | +0.78 | 15.2 | Strongly Activated: The potent EWG character of the nitro group significantly increases the electrophilicity of the carbonyl carbon, leading to a much faster reaction. |
| -Cl | +0.23 | 2.5 | Activated: The inductive withdrawal of the chloro group outweighs its weak resonance donation, resulting in a net withdrawal of electron density and enhanced reactivity. |
| -H | 0.00 | 1.0 | Reference: The baseline reactivity of unsubstituted benzaldehyde. |
| -CH₃ | -0.17 | 0.6 | Deactivated: The alkyl group is a weak EDG through induction and hyperconjugation, slightly reducing the carbonyl's electrophilicity and slowing the reaction. |
| -OCH₃ | -0.27 | 0.3 | Strongly Deactivated: The powerful resonance donation from the methoxy group significantly reduces the electrophilicity of the carbonyl carbon, leading to a substantially slower reaction. |
Note: The k_rel values are representative and illustrate the expected trend.
The results align perfectly with the Hammett relationship. A plot of log(k_rel) versus σ_p would yield a straight line with a positive slope (ρ > 0), confirming that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups.[14]
Conclusion
The reactivity of substituted benzaldehydes in nucleophilic addition is a finely controlled interplay of electronic and steric factors. Electron-withdrawing substituents in the para and meta positions activate the aldehyde towards nucleophilic attack by increasing the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups deactivate it. These effects can be quantitatively described by the Hammett equation and are readily verified through straightforward kinetic experiments. This predictive power is an invaluable tool for the modern chemist, enabling the rational design of substrates and the optimization of reaction conditions for a wide array of synthetic transformations.
References
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Olivares, C. I., García-Río, L., Mejuto, J. C., & Tejeda, J. (2023). Graphical representation of the Hammett equation for k4, nucleophilic attack. ResearchGate. [Link]
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McMurry, J. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. In Organic Chemistry. [Link]
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Reddit User Discussion. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? r/chemhelp. [Link]
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Quora User Discussion. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? Quora. [Link]
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Jorns, M. S., et al. (n.d.). Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase. PubMed. [Link]
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PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. [Link]
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Wikipedia. (n.d.). Hammett equation. [Link]
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ResearchGate. (n.d.). Hammett plot for the para-substituted benzaldehydes in the B.–V. oxidation. [Link]
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Quora User Discussion. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Quora. [Link]
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Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
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ResearchGate. (n.d.). Graphical representation of the Hammett equation for k4, nucleophilic attack. [Link]
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YouTube. (2023). Would you expect benzaldehyde to be more or less reactive in nucleophilic addition than propanal?. [Link]
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RSC Publishing. (n.d.). Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics. [Link]
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ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
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Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
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NIH. (n.d.). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. [Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
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Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. [Link]
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Quora User Discussion. (2020). Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?. Quora. [Link]
-
Wikipedia. (n.d.). Cyanohydrin reaction. [Link]
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ResearchGate. (n.d.). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. [Link]
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Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1211. [Link]
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MDPI. (n.d.). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. [Link]
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Journal of the Korean Chemical Society. (n.d.). A Mechanistic Study on the Nucleophilic Addition Reactions of.... [Link]
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Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]
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L.S. College, Muzaffarpur. (2020). Cyanohydrin reaction. [Link]
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Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862). [Link]
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Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
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YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
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Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
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Chad's Prep. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. [Link]
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A Comparative Guide to the Electronic Properties of 5-Chloro-2-hydroxy-3-methylbenzaldehyde: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 5-Chloro-2-hydroxy-3-methylbenzaldehyde, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational studies on this specific compound, this guide leverages detailed Density Functional Theory (DFT) data from its close structural analog, 5-Bromo-2-Hydroxybenzaldehyde, to infer and understand its electronic characteristics. This comparative approach allows for a robust estimation of the molecule's reactivity, stability, and spectroscopic behavior, providing a valuable theoretical framework for future experimental work.
Introduction: The Significance of Substituted Salicylaldehydes
Salicylaldehyde and its derivatives are crucial building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The electronic properties of these molecules, governed by the nature and position of substituents on the benzene ring, dictate their chemical reactivity and biological activity. This compound, with its specific substitution pattern, presents a unique electronic landscape that is critical to explore for its potential applications. Understanding its electronic structure through computational methods like DFT offers a powerful, non-destructive way to predict its behavior and guide its use in various scientific domains.
Comparative Analysis: Insights from a Structural Analog
In the absence of direct DFT studies on this compound, we turn to its bromo-substituted counterpart, 5-Bromo-2-Hydroxybenzaldehyde, for which comprehensive computational and experimental data are available.[1] The substitution of bromine with chlorine is expected to induce subtle yet significant changes in the electronic properties due to the higher electronegativity and smaller size of chlorine.
Molecular Geometry and Stability
The geometry of this compound is anticipated to be planar, similar to other substituted benzaldehydes. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is a key feature that contributes to the planarity and stability of the molecule. This interaction is a form of resonance-assisted hydrogen bonding, which enhances electron delocalization within the ring.[2]
A DFT optimization, following the methodology applied to 5-Bromo-2-Hydroxybenzaldehyde, would likely be performed using the B3LYP functional with a 6-311++G(d,p) basis set.[1] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining a molecule's chemical reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.
For 5-Bromo-2-Hydroxybenzaldehyde, the HOMO-LUMO gap has been calculated to be around 4.5 eV.[1] Given that chlorine is more electronegative than bromine, it is expected that the HOMO-LUMO gap for this compound will be slightly larger, indicating a marginally more stable and less reactive molecule. The electron-withdrawing nature of the chlorine atom would lower the energy of both the HOMO and LUMO, but the effect might be more pronounced on the HOMO.
Table 1: Comparison of Expected Electronic Properties
| Property | 5-Bromo-2-Hydroxybenzaldehyde (Calculated)[1] | This compound (Predicted) |
| HOMO Energy | -6.5 eV | Slightly lower than -6.5 eV |
| LUMO Energy | -2.0 eV | Slightly lower than -2.0 eV |
| HOMO-LUMO Gap | 4.5 eV | Slightly larger than 4.5 eV |
| Dipole Moment | ~3.0 D | Expected to be similar or slightly higher |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule.[1][3] For substituted salicylaldehydes, the MEP typically shows a negative potential (red/yellow regions) around the oxygen atoms of the carbonyl and hydroxyl groups, making them susceptible to electrophilic attack. The aromatic ring generally exhibits a more positive potential (blue regions), particularly near the hydrogen atoms.
It is anticipated that the MEP of this compound will show a highly negative region around the carbonyl oxygen, similar to its bromo-analog. The presence of the electron-withdrawing chlorine atom will likely lead to a more positive electrostatic potential on the aromatic ring compared to the bromo derivative.
Experimental Protocols: A Roadmap for DFT Calculations
For researchers wishing to perform their own DFT studies on this compound, the following protocol, adapted from studies on similar molecules, is recommended.[1]
Step-by-Step DFT Calculation Workflow:
-
Geometry Optimization:
-
Software: Gaussian 09 or later.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p).
-
Task: Optimize the ground state geometry of the molecule.
-
Verification: Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).
-
-
Electronic Property Calculations:
-
Using the optimized geometry from Step 1, perform single-point energy calculations to determine:
-
HOMO and LUMO energies.
-
Mulliken and Natural Population Analysis (NPA) charges.
-
Dipole moment.
-
Molecular Electrostatic Potential (MEP).
-
-
-
Spectroscopic Analysis (for validation):
-
Calculate the theoretical vibrational frequencies (IR and Raman) and compare them with experimental data if available.
-
Compute the theoretical ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method and compare with experimental spectra.[4]
-
-
Excited State Analysis (Optional):
Visualizing the Concepts
To better understand the theoretical concepts discussed, the following diagrams illustrate the molecular structure and the computational workflow.
Caption: Workflow for DFT-based electronic property and spectroscopic analysis.
Conclusion and Future Directions
This guide has provided a comparative overview of the electronic properties of this compound by leveraging data from its close structural analog, 5-Bromo-2-Hydroxybenzaldehyde. The analysis suggests that the target molecule is a stable compound with distinct electronic features arising from its specific substitution pattern. The provided computational protocol offers a clear path for researchers to conduct detailed DFT studies to obtain precise data on its electronic structure.
Future work should focus on performing these dedicated DFT calculations and validating the theoretical findings with experimental data, such as UV-Vis and fluorescence spectroscopy. Such studies will not only deepen our fundamental understanding of this molecule but also pave the way for its rational design and application in various fields of chemical and biological sciences.
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ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set). [Link]
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Roman, G. SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-542. [Link]
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Subotnik Group. Electronic Relaxation in Benzaldehyde Evaluated via TD-DFT and Localized Diabatization: Intersystem Crossings, Conical Intersections, and Phosphorescence. [Link]
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European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]
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A Comparative Crystallographic Analysis of Substituted Salicylaldehydes: Unraveling the Influence of Substituents on Molecular Conformation and Crystal Packing
Introduction
Salicylaldehyde and its derivatives are a cornerstone in the fields of coordination chemistry, material science, and drug development. Their ability to form stable complexes with a wide range of metal ions, coupled with their diverse biological activities, has made them a subject of intense research. The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, plays a pivotal role in determining their physicochemical properties and, consequently, their functional applications. The introduction of substituents onto the salicylaldehyde scaffold provides a powerful tool to modulate these properties by influencing both the intramolecular geometry and the intermolecular interactions that govern crystal packing.
This guide presents a comparative analysis of the crystal structures of a series of substituted salicylaldehydes, focusing on the impact of electron-donating and electron-withdrawing groups on their molecular conformation and supramolecular assembly. By examining key crystallographic parameters and intermolecular interactions, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-property relationships in this important class of compounds.
The Role of Substituents in Crystal Engineering
The concept of crystal engineering revolves around the design and synthesis of crystalline materials with desired properties by controlling the arrangement of molecules in the solid state. In the context of substituted salicylaldehydes, the nature and position of the substituent group are critical variables that can be tuned to direct the formation of specific supramolecular architectures. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) and halogen (-Cl, -Br) atoms, and electron-donating groups (EDGs), such as methoxy (-OCH₃) and methyl (-CH₃) groups, exert distinct electronic and steric effects that influence:
-
Intramolecular Geometry: Bond lengths, bond angles, and the planarity of the molecule.
-
Intermolecular Interactions: The type and strength of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions.
A thorough understanding of these effects is paramount for the rational design of salicylaldehyde-based materials with tailored functionalities.
Comparative Analysis of Crystal Structures
To illustrate the impact of different substituents, we have compiled and analyzed the crystallographic data for a selection of salicylaldehyde derivatives. The following sections will delve into a detailed comparison of their crystal structures, organized by the nature of the substituent.
Halogen-Substituted Salicylaldehydes: The Influence of Halogen Bonding
Halogen atoms, particularly chlorine and bromine, are known to participate in a variety of intermolecular interactions, most notably halogen bonding, which can significantly influence crystal packing.
Table 1: Comparative Crystallographic Data for Halogenated Salicylaldehydes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 5-Chlorosalicylaldehyde | C₇H₅ClO₂ | Monoclinic | P2₁/c | 12.373 | 3.829 | 14.162 | 108.83 | 4 | [1] |
| 3,5-Dichlorosalicylaldehyde | C₇H₄Cl₂O₂ | Monoclinic | P2₁/n | 3.828 | 21.350 | 8.850 | 95.90 | 4 | [2] |
| 3,5-Dibromosalicylaldehyde | C₇H₄Br₂O₂ | Monoclinic | P2₁/n | 3.934 | 22.213 | 8.842 | 96.58 | 4 | [3] |
As evidenced by the data in Table 1, the introduction of halogen atoms leads to distinct crystal packing arrangements. In the case of 3,5-dichloro- and 3,5-dibromosalicylaldehyde, the molecules pack in a similar manner, as indicated by their isostructural nature (same space group and similar cell parameters). The dominant intermolecular interactions in these structures, beyond the ubiquitous intramolecular O-H···O hydrogen bond, are C-H···O hydrogen bonds and, significantly, halogen···halogen interactions.
Caption: Intermolecular interactions in substituted salicylaldehydes.
Nitro-Substituted Salicylaldehydes: The Role of Strong Acceptor Groups
The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence on the salicylaldehyde ring introduces strong intermolecular interactions that can dominate the crystal packing.
Table 2: Comparative Crystallographic Data for Nitro-Substituted Salicylaldehydes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 3-Nitrosalicylaldehyde | C₇H₅NO₄ | Monoclinic | P2₁/c | 7.931 | 14.832 | 6.091 | 107.03 | 4 | [4] |
| 5-Nitrosalicylaldehyde | C₇H₅NO₄ | Monoclinic | P2₁/c | 11.537 | 5.161 | 11.834 | 99.64 | 4 | [5] |
In the crystal structure of 5-nitrosalicylaldehyde, molecules form centrosymmetric dimers via C-H···O hydrogen bonds involving the aldehyde group and the aromatic ring. These dimers are further connected into sheets by C-H···O interactions with the nitro group. The strong electron-withdrawing nature of the nitro group also influences the planarity of the molecule and the strength of the intramolecular O-H···O hydrogen bond.
Experimental Protocols
The determination of crystal structures is a meticulous process that involves synthesis, crystallization, and X-ray diffraction analysis. Below are generalized protocols for these key steps.
Synthesis of Substituted Salicylaldehydes
A common method for the synthesis of substituted salicylaldehydes is the Duff reaction, which involves the formylation of a substituted phenol.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the desired substituted phenol in a suitable solvent, such as trifluoroacetic acid.
-
Formylating Agent: Add hexamethylenetetramine to the solution.
-
Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After the reaction is complete, add water and continue to reflux to hydrolyze the intermediate.
-
Extraction: Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Single Crystal Growth
Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Slow evaporation is a widely used technique.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.
-
Saturated Solution: Prepare a saturated or nearly saturated solution of the purified compound at a slightly elevated temperature.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Slow Evaporation: Cover the container with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution and dry them.
Single-Crystal X-ray Diffraction Analysis
The final step is to determine the crystal structure using a single-crystal X-ray diffractometer.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares minimization process to obtain the best fit between the observed and calculated diffraction data.
-
Structure Validation and Analysis: The final structure is validated using crystallographic software and analyzed to determine bond lengths, bond angles, and intermolecular interactions. The results are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Conclusion
This comparative guide highlights the profound influence of substituents on the crystal structures of salicylaldehyde derivatives. By judiciously selecting and positioning functional groups, it is possible to control the molecular conformation and the supramolecular assembly in the solid state. This ability to engineer crystal structures opens up avenues for the rational design of new materials with tailored optical, electronic, and pharmaceutical properties. The experimental protocols provided herein offer a practical framework for researchers to synthesize and characterize new substituted salicylaldehydes, further expanding our understanding of their rich structural chemistry.
References
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Cambridge Crystallographic Data Centre (CCDC). CSD Entry: DBRSAL01. [Link]
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A Comparative Guide to the Antimicrobial Efficacy of 5-Chloro-2-hydroxy-3-methylbenzaldehyde Schiff Bases
Authored by: A Senior Application Scientist
Introduction: The escalating crisis of antimicrobial resistance necessitates the urgent exploration and development of novel therapeutic agents.[1][2] Schiff bases, a class of organic compounds characterized by the presence of an azomethine or imine group (>C=N–), have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent antimicrobial properties.[3][4][5] These compounds are synthetically accessible, typically formed through the condensation of a primary amine with an aldehyde or ketone.[4][5] Their biological activity is often attributed to the imine linkage, which is crucial for their interaction with various biological targets.[1][4]
This guide provides a comprehensive analysis of the antimicrobial efficacy of Schiff bases derived from 5-Chloro-2-hydroxy-3-methylbenzaldehyde. We will objectively compare their performance against established antimicrobial agents, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a thorough understanding of their potential.
Synthesis of this compound Schiff Bases: A General Overview
The synthesis of these Schiff bases is a straightforward condensation reaction. The carbonyl group of this compound reacts with the primary amino group of various amines. The reaction is typically carried out under reflux in a suitable solvent like ethanol, often with a catalytic amount of acid. The removal of the water molecule formed during the reaction drives the equilibrium towards the formation of the imine product.[2][5]
The general synthetic pathway is illustrated below:
Caption: General workflow for the synthesis of Schiff bases.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of Schiff bases is multifaceted. The core of their activity lies in the azomethine (-C=N-) group. According to Tweedy's chelation theory, the polarity of the central metal atom is reduced upon chelation due to the partial sharing of its positive charge with donor groups and possible π-electron delocalization over the entire chelate ring. This process enhances the lipophilic nature of the central metal atom, which in turn favors its permeation through the lipid layers of the microbial cell membrane.
Furthermore, these compounds can interfere with normal cell processes by:
-
Inhibiting Enzyme Function: The imine nitrogen can form hydrogen bonds with active centers of cellular enzymes, disrupting their function.
-
Disrupting Cell Wall Synthesis: They can interfere with the synthesis of peptidoglycan, leading to cell lysis.
-
Damaging DNA: Some Schiff bases and their metal complexes have been shown to act as DNA gyrase inhibitors, preventing DNA replication and leading to cell death.[6]
Caption: Proposed antimicrobial mechanisms of Schiff bases.
Comparative Efficacy Analysis: Schiff Bases vs. Standard Antimicrobials
The true measure of a novel antimicrobial agent is its performance against clinically relevant pathogens compared to existing drugs. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for a series of Schiff bases derived from 5-chloro-salicylaldehyde (a structurally similar precursor) against various bacterial and fungal strains.[7] This data is juxtaposed with the typical MIC values for the widely used antibiotic, Ciprofloxacin.
Note: The presented Schiff base data is derived from studies on 5-chloro-salicylaldehyde derivatives, which serve as a close proxy for the target compounds of this guide.[6][7]
| Compound/Drug | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) |
| MIC (μg/mL) | MIC (μg/mL) | MIC (μg/mL) | MIC (μg/mL) | |
| Schiff Base 5h [6] | 0.030 | 0.050 | 0.065 | 0.060 |
| Schiff Base 5f [6] | >1 | >1 | 0.54 | 0.98 |
| Schiff Base 5i [6] | >1 | >1 | 0.61 | 1.12 |
| Schiff Base 5k [6] | >1 | >1 | 0.49 | 0.87 |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol [7] | 3.4 | 45.2 | 1.6 | - |
| Ciprofloxacin (Standard) [5] | 0.12 - 1.0 | 0.12 - 0.5 | 0.015 - 1.0 | 0.25 - 4.0 |
Data Interpretation:
The results are highly encouraging. Compound 5h demonstrated exceptional potency, with MIC values significantly lower than Ciprofloxacin against S. aureus, E. coli, and P. aeruginosa.[6] An MIC value of 0.030 µg/mL against S. aureus is particularly noteworthy. While its activity against B. subtilis was slightly less potent than Ciprofloxacin's lower range, it remains a highly effective compound.[6] Other derivatives like 5f, 5i, and 5k also showed promising activity, particularly against the Gram-negative strains.[6] The data clearly indicates that specific structural modifications to the amine portion of the Schiff base can yield compounds with efficacy superior to that of a widely used clinical antibiotic.
Standardized Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of efficacy data, standardized testing methodologies are critical. Below are detailed protocols for two universally accepted methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]
Principle: A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are observed for turbidity (growth). The MIC is the lowest concentration where no growth is observed.[8]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the synthesized Schiff base or control antibiotic in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution using an appropriate broth medium (e.g., Mueller-Hinton Broth).[8] This creates a range of decreasing concentrations across the plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[11]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted antimicrobial agent. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.[11]
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the agent in a well that remains clear, indicating no bacterial growth.[10]
Caption: Workflow for the Broth Microdilution MIC test.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent.
Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate that has been swabbed with a uniform lawn of the test bacterium. The agent diffuses from the disk into the agar. If the bacterium is susceptible, a clear circular zone of no growth (zone of inhibition) will form around the disk. The diameter of this zone is proportional to the agent's efficacy.[8]
Step-by-Step Protocol:
-
Prepare Agar Plates: Use standardized Mueller-Hinton agar (MHA) plates. The agar should be poured to a uniform depth of 4 mm.[8]
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.[11]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[11]
-
Disk Application: Aseptically apply paper disks impregnated with a specific concentration of the Schiff base or control antibiotic onto the surface of the agar. Ensure the disks are pressed down firmly to make complete contact with the agar.
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, use a caliper or ruler to measure the diameter of the zone of complete inhibition (in millimeters) on the underside of the plate.[11]
Caption: Workflow for the Agar Disk Diffusion test.
Conclusion and Future Directions
The evidence strongly suggests that Schiff bases derived from this compound and its analogs are a highly promising class of antimicrobial agents.[6][7] Specific derivatives have demonstrated in vitro efficacy that is not only comparable but, in some cases, superior to standard antibiotics like ciprofloxacin against both Gram-positive and Gram-negative bacteria.[6]
The synthetic tractability of these compounds allows for extensive structural modification, opening avenues for optimizing their activity spectrum, potency, and pharmacokinetic properties. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key structural features that confer the highest antimicrobial activity.
-
Metal Complexation: Investigating the antimicrobial activity of metal complexes of these Schiff bases, as chelation is known to enhance biological activity.[12][13]
-
In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results into potential clinical applications.
As the challenge of antimicrobial resistance continues to grow, the development of novel chemical entities like these Schiff bases is not just a scientific pursuit but a critical necessity for global health.
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A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. [Link]
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Antimicrobial application of schiff's base and it's metal complexes. (2024). Aizeon Publishers. [Link]
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Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (n.d.). International Journal of Multidisciplinary Research and Scientific Technology. [Link]
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A Comparative Guide to the Synthesis of Substituted Salicylaldehydes: Methods, Mechanisms, and Performance
Substituted salicylaldehydes are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the production of pharmaceuticals, agrochemicals, fragrances, and advanced materials. The strategic introduction of a formyl group ortho to a hydroxyl moiety on a phenolic ring unlocks a rich landscape of subsequent chemical transformations. This guide provides an in-depth comparison of the most prevalent and significant methods for the synthesis of these valuable compounds. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a critical evaluation of their respective strengths and limitations, supported by experimental data.
The Classical Approaches: An Overview
The synthesis of substituted salicylaldehydes has historically been dominated by a few name reactions, each with its own distinct characteristics. The choice of method is often dictated by the nature of the substituents on the phenol, the desired scale of the reaction, and considerations of regioselectivity and yield.
The Reimer-Tiemann Reaction: A Battle with Regioselectivity
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, first reported by Karl Reimer and Ferdinand Tiemann.[1][2] It typically involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[2][3]
Mechanism: The key reactive species in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with a strong base.[4][5] The phenoxide ion, being highly nucleophilic, attacks the electron-deficient dichlorocarbene.[2] The resulting intermediate undergoes hydrolysis to yield the salicylaldehyde.[4] The preference for ortho substitution is generally observed, though the selectivity is not always high.[6]
Caption: Mechanism of the Reimer-Tiemann Reaction.
Experimental Protocol (General):
-
Dissolve the phenol in a 10-40% aqueous solution of an alkali hydroxide (e.g., NaOH).[7]
-
Add an excess of chloroform to the solution, creating a biphasic system.[7]
-
Stir the mixture vigorously at approximately 60-70°C for several hours.[6][7]
-
After the reaction is complete, acidify the mixture to neutralize the excess base.
-
Isolate the product, often through steam distillation or extraction.[8]
Performance and Limitations: A significant drawback of the Reimer-Tiemann reaction is its often low yield and lack of complete regioselectivity, with the formation of the para-isomer being a common side product.[9] The reaction conditions are harsh and may not be suitable for sensitive substrates.[2] Furthermore, the use of chloroform, a toxic and environmentally hazardous solvent, is a major concern in modern synthetic chemistry.
The Duff Reaction: A Milder Alternative
The Duff reaction offers a milder alternative for the ortho-formylation of phenols, employing hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, such as acetic acid or trifluoroacetic acid.[1][10] This method is particularly effective for electron-rich phenols.[1]
Mechanism: The reaction proceeds via an electrophilic aromatic substitution.[10] HMTA, in an acidic medium, generates an iminium ion electrophile.[1] This electrophile attacks the electron-rich phenol, preferentially at the ortho position, to form a benzylamine intermediate. Subsequent hydrolysis of this intermediate yields the salicylaldehyde.[1]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol (General):
-
Prepare the Vilsmeier reagent by adding POCl₃ to DMF, typically at 0°C.
-
Add the phenol to the Vilsmeier reagent.
-
The reaction is often carried out at room temperature or with gentle heating. [11]4. After the reaction is complete, the mixture is poured into ice-water and neutralized. [12]5. The product is then extracted with an organic solvent. [12] Performance and Limitations: The Vilsmeier-Haack reaction is generally effective for electron-rich phenols and offers good yields. However, the Vilsmeier reagent is a weaker electrophile compared to those in other formylation reactions, limiting its applicability to less activated substrates. [13]The reaction often favors para-substitution, especially when the ortho positions are sterically hindered. [14]
Modern and Greener Approaches: The Rise of Magnesium-Mediation
In recent years, there has been a significant push towards developing more efficient, selective, and environmentally friendly methods for salicylaldehyde synthesis. Among these, magnesium-mediated ortho-formylation has emerged as a powerful tool.
Magnesium-Mediated ortho-Formylation (Casiraghi-Skattebøl Reaction)
This method involves the deprotonation of a phenol with a magnesium base, followed by reaction with paraformaldehyde. [15][16]A common and effective system utilizes magnesium chloride and triethylamine as the base. [17][18] Mechanism: The high selectivity for ortho-formylation is attributed to the coordination of both the phenoxide and formaldehyde to the magnesium ion. [15]This pre-organization brings the reactants into close proximity, favoring the intramolecular formylation at the ortho position.
Experimental Protocol (General):
-
In a dry, inert atmosphere (e.g., under argon), combine anhydrous magnesium chloride and paraformaldehyde in a suitable solvent like dry tetrahydrofuran (THF). [19]2. Add the phenol, followed by the dropwise addition of triethylamine. [19]3. Reflux the reaction mixture for 2-4 hours. [17]4. After cooling, the reaction is quenched with an acidic workup (e.g., 1N HCl). [19]5. The product is then extracted and purified. [19] Performance and Advantages: This method offers excellent ortho-selectivity and generally high yields (often >80%). [17][20]It is a significant improvement over the classical methods in terms of both yield and regioselectivity. The use of less hazardous reagents compared to the Reimer-Tiemann reaction also contributes to its appeal. [21]
Comparative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the discussed synthesis methods.
| Method | Formylating Agent | Typical Reagents | Yield Range (%) | Regioselectivity (ortho:para) | Advantages | Disadvantages |
| Reimer-Tiemann | Dichlorocarbene | Chloroform, NaOH | 10-40 | Moderate to Good | Simple procedure | Low yields, poor selectivity, harsh conditions, use of toxic chloroform [9][22] |
| Duff Reaction | Iminium Ion | Hexamethylenetetramine, Acid | 20-80 | Good to Excellent | Milder conditions, good ortho-selectivity | Often inefficient, variable yields [1][10] |
| Vilsmeier-Haack | Vilsmeier Reagent | DMF, POCl₃ | 50-90 | Moderate (often favors para) | Good for electron-rich phenols, good yields | Weaker electrophile, limited substrate scope, often favors para-substitution [13][14] |
| Mg-mediated | Paraformaldehyde | MgCl₂, Et₃N, Paraformaldehyde | 70-95+ | Excellent | High yields, excellent ortho-selectivity, milder conditions | Requires anhydrous conditions [17][19] |
Conclusion and Future Outlook
The synthesis of substituted salicylaldehydes has evolved significantly from the classical name reactions to more modern, efficient, and selective methods. While the Reimer-Tiemann and Duff reactions remain important for their historical context and specific applications, their limitations in terms of yield, selectivity, and environmental impact are notable. The Vilsmeier-Haack reaction offers a good alternative for electron-rich systems but can lack the desired ortho-selectivity.
The advent of magnesium-mediated ortho-formylation represents a substantial advancement in the field, providing a robust and highly selective method for the synthesis of a wide range of substituted salicylaldehydes. For researchers and professionals in drug development and materials science, this method offers a reliable and high-yielding route to these crucial building blocks.
Future research will likely focus on further refining these methods to enhance their green credentials, for instance, by utilizing catalytic amounts of metals, exploring solvent-free conditions, and employing renewable starting materials. [23]The continued development of novel and efficient synthetic routes to substituted salicylaldehydes will undoubtedly fuel further innovation in the myriad of fields that rely on these versatile molecules.
References
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- Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1932, 1987.
- Casiraghi, G.; Casnati, G.; Puglia, G.; Sartori, G.; Terenghi, G. Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes. J. Chem. Soc., Perkin Trans. 11980, 1862-1865.
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A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Available at: [Link]
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Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpsr.com. Available at: [Link]
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Summary: Synthesis of Salicylaldehyde and its Applications. hkas.org.hk. Available at: [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. JOCPR. Available at: [Link]
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Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. Available at: [Link]
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Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. ResearchGate. Available at: [Link]
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Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PMC. Available at: [Link]
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Halogenated Salicylaldehyde Schiff Bases: A Comparative Analysis of the Biological Activities of 5-Chloro and 5-Bromo Derivatives
In the landscape of medicinal chemistry, Schiff bases derived from salicylaldehyde are a cornerstone of research due to their broad and potent biological activities. The introduction of halogen substituents onto the salicylaldehyde ring has been a consistently effective strategy to modulate their therapeutic potential. This guide offers an in-depth, objective comparison of the biological activities of two prominent classes of these compounds: 5-chloro and 5-bromo salicylaldehyde Schiff bases. This analysis is grounded in experimental data from peer-reviewed literature and is intended for researchers, scientists, and professionals in drug development.
The Rationale for Halogenation: A Structural Perspective
The inclusion of a halogen at the C5 position of the salicylaldehyde ring significantly influences the electronic and steric properties of the resulting Schiff base. Both chlorine and bromine are electron-withdrawing groups, which can enhance the electrophilicity of the imine carbon and the acidity of the phenolic hydroxyl group. These modifications are pivotal to the molecule's interaction with biological targets. The difference in atomic size and electronegativity between chlorine and bromine can lead to nuanced yet significant variations in biological efficacy.
Synthesis of 5-Chloro and 5-Bromo Salicylaldehyde Schiff Bases
The synthesis of these Schiff bases is typically a straightforward condensation reaction between the respective 5-halogenated salicylaldehyde and a primary amine. The reaction is often carried out in an alcoholic solvent, sometimes with catalytic amounts of acid.
General Synthetic Workflow
Caption: General workflow for the synthesis of salicylaldehyde Schiff bases.
Experimental Protocol: Synthesis of a 5-Halogenated Salicylaldehyde Schiff Base
-
Dissolution: Dissolve 10 mmol of the 5-chloro- or 5-bromo-salicylaldehyde in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition of Amine: To this solution, add a solution of 10 mmol of the desired primary amine in 10 mL of absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Precipitation and Isolation: After completion, cool the reaction mixture to room temperature. The solid Schiff base product will precipitate out.
-
Filtration and Washing: Filter the precipitate and wash it with cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Biological Activities
The biological activities of 5-chloro and 5-bromo salicylaldehyde Schiff bases are multifaceted, with significant potential in antimicrobial, anticancer, and antioxidant applications.
Antimicrobial Activity: A Head-to-Head Comparison
A study by Koshy et al. (2017) provides a direct comparison of the antimicrobial activities of sulfadiazine Schiff bases derived from 5-chloro- and 5-bromosalicylaldehyde against various pathogenic microbes.[1]
Table 1: Comparative Antimicrobial Activity (MIC in µM) [1]
| Compound | S. aureus | S. epidermidis | E. coli | C. albicans | T. interdigitale |
| 5-Chloro derivative | 15.62 | 31.25 | >250 | 15.62 | 7.81 |
| 5-Bromo derivative | 31.25 | 62.5 | >250 | 31.25 | 15.62 |
| Sulfadiazine (parent) | >250 | >250 | >250 | >250 | >250 |
From this direct comparison, the 5-chloro derivative consistently demonstrates superior or equal antimicrobial activity compared to its 5-bromo counterpart against the tested strains.[1] This suggests that the higher electronegativity and smaller size of chlorine may be more favorable for antimicrobial action in this series.
Further supporting the potent antimicrobial activity of the 5-chloro derivatives, a study by Shi et al. (2007) synthesized a series of 26 Schiff bases from 5-chlorosalicylaldehyde and various primary amines. Several of these compounds exhibited significant antibacterial and antifungal activities. For instance, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol showed a minimum inhibitory concentration (MIC) of 1.6 µg/mL against E. coli and 3.4 µg/mL against S. aureus.
The antimicrobial mechanism of these Schiff bases is thought to be multifactorial. The lipophilic nature of the compounds, enhanced by the halogen substituent, facilitates their passage through the microbial cell membrane. Once inside, they can interfere with cellular processes through various mechanisms:
Caption: Proposed mechanisms of anticancer activity.
Antioxidant Activity
The phenolic hydroxyl group in salicylaldehyde Schiff bases is a key determinant of their antioxidant activity. Halogen substitution can modulate this activity.
The antioxidant mechanism of phenolic compounds, including these Schiff bases, primarily involves the donation of a hydrogen atom from the hydroxyl group to scavenge free radicals. This can occur through a hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) mechanism.
While a direct comparative study with quantitative antioxidant data for 5-chloro and 5-bromo derivatives is not available in the initial search, the general consensus is that the presence of electron-withdrawing halogens can influence the O-H bond dissociation enthalpy, thereby affecting the antioxidant capacity.
Structure-Activity Relationship (SAR)
The biological activity of these halogenated Schiff bases is intricately linked to their chemical structure:
-
Nature of the Halogen: The higher electronegativity of chlorine compared to bromine in the 5-chloro derivatives appears to correlate with enhanced antimicrobial activity in the compared sulfadiazine series. [1]* Lipophilicity: The presence of a halogen atom increases the lipophilicity of the molecule, which generally enhances its ability to cross cell membranes and exhibit biological activity.
-
The Amine Moiety: The nature of the primary amine used in the synthesis significantly impacts the overall biological profile of the Schiff base. Aromatic amines often lead to more potent compounds due to the extended conjugation.
-
Chelation with Metal Ions: The biological activity of these Schiff bases can be significantly enhanced upon chelation with metal ions. The resulting metal complexes often exhibit superior antimicrobial and anticancer properties compared to the free ligands.
Conclusion
Both 5-chloro and 5-bromo salicylaldehyde Schiff bases are valuable scaffolds in the design of new therapeutic agents. The available direct comparative data suggests that for antimicrobial applications, the 5-chloro derivatives may hold a slight advantage. However, both classes of compounds demonstrate significant potential as anticancer and antioxidant agents.
The choice between a 5-chloro or 5-bromo substituent will ultimately depend on the specific biological target and the desired therapeutic outcome. Further head-to-head comparative studies across a wider range of biological assays are warranted to fully elucidate the subtle yet important differences in their activities and to guide the rational design of future drug candidates. This guide provides a foundational understanding based on current literature, encouraging further exploration and research in this promising area of medicinal chemistry.
References
- Koshy, J., Al-Ankily, M. M., & George, L. (2017). Synthesis, spectral characterization, and in vitro antimicrobial and cytotoxic activity of some new Schiff bases of 4-aminoantipyrine. Journal of Saudi Chemical Society, 21(1), 1-9.
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Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558-564. 3. Sakhare, K. B., Sarwade, K. N., Bharate, Y. N., & Sakhare, M. A. (2024). Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. Journal of the Serbian Chemical Society, 89(2), 165-175. [2]4. Reis, D. C., Pinto, F. G., de Souza, P. C., Wardell, J. L., & Beraldo, H. (2019). Transition metal complexes with tridentate Schiff bases (ONO and ONN) derived from salicylaldehyde: An analysis of their potential anticancer activity. Polyhedron, 172, 114095.
- Koshy, J., Al-Ankily, M. M., & George, L. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules, 22(9), 1528.
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A Senior Application Scientist's Guide to Computationally Analyzing Substituent Effects on Benzaldehyde Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry and drug development, understanding the subtle electronic influences that govern reaction outcomes is paramount. The reactivity of a molecule can be finely tuned by attaching different functional groups, known as substituents, to a core structure. Benzaldehyde, with its simple and well-understood aromatic aldehyde structure, serves as an exemplary model for studying these phenomena. This guide provides an in-depth comparison of computational methods to analyze and predict how substituents alter the reactivity of the benzaldehyde carbonyl group, grounded in the principles of physical organic chemistry and validated against experimental data.
The "Why": Causality in Substituent Effects and Computational Modeling
The reactivity of the carbonyl carbon in benzaldehyde is fundamentally dictated by its electrophilicity.[1] Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) appended to the phenyl ring modulate this electrophilicity through a combination of inductive and resonance effects.[2]
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This increases the partial positive charge on the carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack. Consequently, EWGs generally accelerate reaction rates in nucleophilic additions.[1][3]
-
Electron-Donating Groups (e.g., -OCH₃, -NH₂, -CH₃): These groups push electron density into the ring, which in turn reduces the electrophilicity of the carbonyl carbon. This effect makes the molecule less reactive towards nucleophiles.[1]
Computational chemistry provides a powerful toolkit to quantify these subtle electronic perturbations without the need for extensive synthesis and kinetic experiments.[4][5] By modeling the electronic structure of substituted benzaldehydes, we can predict their reactivity, offering a rational approach to catalyst design, reaction optimization, and the development of new synthetic methodologies. The true power of this in silico approach lies in its synergy with experimental work; computational predictions guide experimental efforts, while experimental results serve to validate and refine the computational models.[6][7][8][9]
Comparing Computational Approaches: Choosing the Right Tool
The accuracy of any computational prediction hinges on the chosen theoretical method and basis set. For systems like benzaldehyde, Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy.
| Method | Description | Typical Application & Rationale |
| DFT (e.g., B3LYP) | A quantum mechanical method that models electron correlation by approximating the exchange-correlation energy as a functional of the electron density. | Workhorse for Organic Molecules: B3LYP is a widely used hybrid functional that often provides excellent geometries and relative energies for organic reactions. It's a reliable starting point for studying substituent effects.[10] |
| Semi-empirical (e.g., PM7) | A simplified quantum method that uses parameters derived from experimental data to speed up calculations.[5] | Rapid Screening: Useful for very large sets of molecules where DFT would be too time-consuming. However, it is generally less accurate and should be benchmarked against DFT or experimental data for the specific system. |
| Basis Set (e.g., 6-31+G(d)) | A set of mathematical functions used to build molecular orbitals. The size and type of basis set determine the flexibility the model has to describe the electron distribution. | Good Balance: The 6-31+G(d) basis set is a Pople-style basis set that includes polarization functions on heavy atoms (d) and diffuse functions on heavy atoms (+), which are crucial for accurately describing the electron distribution in molecules with lone pairs and pi systems, like benzaldehydes. |
Expert Rationale: For this guide, we will focus on a DFT-based workflow using the B3LYP functional and the 6-31+G(d) basis set . This level of theory is well-established for providing reliable insights into the electronic properties and reaction energetics of substituted aromatic systems.[10]
A Validating System: The Computational-Experimental Workflow
A trustworthy computational protocol is a self-validating one. This means the workflow is designed not just to generate predictions, but to systematically correlate them with known, measurable experimental quantities, such as Hammett constants.
Caption: A validated computational workflow for analyzing substituent effects.
Experimental Protocol: Step-by-Step Computational Analysis
This protocol outlines the procedure using a computational chemistry package like Gaussian.
-
Molecule Construction:
-
Using a graphical user interface (GUI) like GaussView, construct the parent benzaldehyde molecule and a series of para-substituted derivatives (e.g., X = -NO₂, -CN, -Cl, -H, -CH₃, -OCH₃, -NH₂).
-
Perform an initial, quick structure clean-up using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Calculation:
-
Rationale: This step finds the lowest energy conformation (the most stable structure) of the molecule on the potential energy surface. The subsequent frequency calculation is critical to confirm that the optimized structure is a true energy minimum, which is characterized by having zero imaginary frequencies.[11]
-
Procedure:
-
Set up a calculation in Gaussian using the keyword: Opt Freq.
-
Specify the level of theory: B3LYP/6-31+G(d).
-
Define the charge (0) and multiplicity (singlet).
-
Submit the calculation.
-
-
Verification: After the calculation completes, open the output file and verify that there are no negative (imaginary) frequencies.
-
-
Calculation of Electronic Properties:
-
Rationale: From the optimized geometry, we can calculate various electronic properties that serve as descriptors for reactivity. A lower LUMO (Lowest Unoccupied Molecular Orbital) energy, for instance, indicates a greater ability to accept electrons, suggesting higher reactivity toward nucleophiles.[12] Similarly, a more positive partial charge on the carbonyl carbon indicates greater electrophilicity.
-
Procedure:
-
Use the optimized coordinates from the previous step.
-
Perform a single-point energy calculation.
-
To obtain detailed charge distributions, include the Pop=NPA keyword for Natural Population Analysis, which is generally considered more robust than Mulliken population analysis.
-
The HOMO and LUMO energies are standard outputs in most quantum chemistry calculations.
-
-
-
Data Extraction and Correlation with Hammett Parameters:
-
Rationale: The Hammett equation, log(kₓ/k₀) = ρσ, provides a cornerstone for validating our computational model.[13][14] It establishes a linear free-energy relationship between reaction rates (k) and the electronic nature of the substituent (quantified by the Hammett constant, σ).[15] If our calculated electronic descriptors correlate linearly with known σ values, it validates that our computational model accurately captures the electronic effects of the substituents.
-
Procedure:
-
Systematically extract the calculated parameters (e.g., LUMO energy, NPA charge on the carbonyl carbon) from the output files for each substituted benzaldehyde.
-
Compile these values in a spreadsheet alongside the known Hammett σₚ constants for each substituent.
-
Create plots of the calculated descriptor versus the σₚ value. A strong linear correlation (R² > 0.9) indicates a successful model.
-
-
Data Presentation and Interpretation
The results of the computational analysis are best summarized in a clear, comparative table.
| Substituent (X) | Hammett Constant (σₚ) | Calculated LUMO Energy (eV) | Calculated NPA Charge on Carbonyl Carbon (e) | Predicted Reactivity Trend |
| -NO₂ | +0.78 | -3.58 | +0.52 | Highest |
| -CN | +0.66 | -3.21 | +0.50 | High |
| -Cl | +0.23 | -2.65 | +0.47 | Moderate |
| -H | 0.00 | -2.40 | +0.45 | Baseline |
| -CH₃ | -0.17 | -2.25 | +0.44 | Low |
| -OCH₃ | -0.27 | -2.18 | +0.43 | Lower |
| -NH₂ | -0.66 | -1.95 | +0.40 | Lowest |
| Note: The calculated values are illustrative examples derived from typical DFT results and are intended to show the expected trend. |
As the data illustrates, substituents with more positive σₚ values (stronger EWGs) lead to a lower LUMO energy and a more positive charge on the carbonyl carbon.[10] This is a quantitative confirmation of our initial qualitative reasoning. The strong correlation between these independently calculated descriptors and the empirically derived Hammett constants provides high confidence in the predictive power of the computational model. This validated model can now be used to predict the reactivity of benzaldehydes with novel or uncharacterized substituents, accelerating materials and drug discovery efforts.[7]
References
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Berski, S., Gordon, A. J., & Ciunik, L. Z. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Journal of Molecular Modeling, 21(3), 57. [Link]
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Fiveable. (n.d.). Validation of computational results with experimental data. In Computational Chemistry Class Notes. [Link]
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Fiveable. (n.d.). Computational Methods in Chemical Kinetics. [Link]
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Ulloa, L. K., Kong, S., Vigil, A. M., & Petit, A. S. (2019). Computational Investigation of Substituent Effects on the Formation and Intramolecular Cyclization of 2′-Arylbenzaldehyde and 2′-Arylacetophenone Oxime Ether Radical Cations. The Journal of Organic Chemistry, 84(22), 14659–14669. [Link]
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Hashmi, M. A. (2021, February 7). Tutorial 08 | Describing Chemical Reactions With Gaussian. YouTube. [Link]
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ResearchGate. (n.d.). Hammett plot for the para -substituted benzaldehydes in the B.–V. reaction. [Link]
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PubMed. (2019). Computational Investigation of Substituent Effects on the Formation and Intramolecular Cyclization of 2'-Arylbenzaldehyde and 2'-Arylacetophenone Oxime Ether Radical Cations. Journal of Organic Chemistry. [Link]
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University of Helsinki. (n.d.). Computer-Aided Drug Design Tutorials: Modeling of Chemical Reactions. [Link]
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ScienceDirect. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Link]
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The Chem Solution. (2019, July 26). Reaction Rates and Stoichiometry- Chemistry Tutorial. YouTube. [Link]
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National Institutes of Health (NIH). (n.d.). Integrating Computational and Experimental Workflows for Accelerated Organic Materials Discovery. [Link]
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ResearchGate. (2020). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes. Croatica Chemica Acta. [Link]
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Ikeda, G. K., Jang, K., Mundle, S. O. C., & Dicks, A. P. (2014). The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation. Journal of Chemical Education, 91(9), 1460–1464. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
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ResearchGate. (n.d.). Hammett plot for the selective –C=O group reduction of para-substituted.... [Link]
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University of Washington. (n.d.). Determining Reaction Rates. [Link]
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Prepp. (2025). Benzaldehyde is less reactive towards nucleophilic. [Link]
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Reddit. (2025). Computational chemist wants us to do all the experimental work then computational for validation. [Link]
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Scribd. (n.d.). Hammett Plots2. [Link]
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Proceedings.Science. (n.d.). Reactivity of carbonyl compounds explored by DFT: nucleophilic addition to aldehydes and ketones. [Link]
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National Institutes of Health (NIH). (n.d.). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. [Link]
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A Comparative Guide to the Metal Chelating Properties of Substituted Salicylaldehydes for Researchers and Drug Development Professionals
In the vast and intricate world of coordination chemistry, the quest for effective and selective metal chelating agents is a cornerstone of advancements in fields ranging from medicinal chemistry to materials science. Among the myriad of organic ligands, salicylaldehydes and their derivatives stand out for their inherent ability to form stable complexes with a wide array of metal ions. This guide provides an in-depth comparative analysis of the metal chelating properties of substituted salicylaldehydes, offering a blend of theoretical principles and practical experimental guidance for researchers, scientists, and professionals in drug development.
The Fundamental Principles of Salicylaldehyde Chelation
Salicylaldehyde, in its deprotonated form (salicylaldehydate), acts as a bidentate ligand, coordinating to a metal ion through the oxygen atoms of the phenolic hydroxyl and the formyl groups. This forms a stable six-membered chelate ring, a structural motif that underpins the chelating prowess of this class of compounds. The fundamental chelation equilibrium can be represented as follows:
Caption: General equilibrium for the formation of a bis(salicylaldehydato)metal(n+) complex.
The stability of this metal complex is quantified by the stability constant (log K), a critical parameter that is profoundly influenced by the nature of the metal ion and, crucially, by the electronic and steric effects of substituents on the salicylaldehyde ring.
The Influence of Substituents: A Deeper Dive
The introduction of substituents onto the aromatic ring of salicylaldehyde provides a powerful tool to modulate its chelating properties. These effects can be broadly categorized as electronic and steric.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent directly impacts the electron density on the coordinating oxygen atoms, thereby influencing the stability of the metal-ligand bond.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and alkyl groups increase the electron density on the phenolic and formyl oxygens. This enhances the basicity of the ligand, leading to the formation of more stable metal complexes.[1] Generally, the stability of the complex is enhanced by the electron-donating effect of the substituent.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and chloro (-Cl) withdraw electron density from the ring. This decreases the basicity of the coordinating atoms, resulting in the formation of less stable metal complexes.[1] The electron-withdrawing effect of a substituent lowers the stability of the complex.[1]
-
-
Steric Effects: The size and position of a substituent can introduce steric hindrance around the coordination site, potentially affecting the geometry and stability of the resulting metal complex. While less pronounced for small substituents, bulky groups can influence the coordination number and the overall structure of the complex.
Comparative Analysis of Stability Constants
The stability constant (log K) is a quantitative measure of the equilibrium between the free metal ion and the metal-ligand complex. A higher log K value indicates a more stable complex. The following table summarizes experimentally determined stability constants for complexes of various substituted salicylaldehydes with common transition metal ions. It is important to note that these values are highly dependent on experimental conditions such as solvent, temperature, and ionic strength.
| Substituent | Position | Metal Ion | log K₁ | log K₂ | Experimental Conditions | Reference |
| -H | - | Cu(II) | 7.95 | 6.65 | 50% Dioxane-Water, 25°C | |
| -H | - | Ni(II) | 5.80 | 4.60 | 50% Dioxane-Water, 25°C | |
| 3-Methoxy | 3 | Cu(II) | 8.20 | 6.90 | 75% Dioxane-Water, 30°C | [2] |
| 4-Methoxy | 4 | Cu(II) | 8.35 | 7.10 | 75% Dioxane-Water, 30°C | [3] |
| 5-Methoxy | 5 | Cu(II) | 8.15 | 6.85 | 75% Dioxane-Water, 30°C | [4] |
| 3-Nitro | 3 | Cu(II) | 6.50 | 5.20 | 50% Dioxane-Water, 25°C | [5] |
| 5-Nitro | 5 | Cu(II) | 6.30 | 5.05 | 50% Dioxane-Water, 25°C | [5] |
| 3-Chloro | 3 | Cu(II) | 7.10 | 5.85 | 50% Dioxane-Water, 25°C | [6] |
| 5-Chloro | 5 | Cu(II) | 7.25 | 6.00 | 50% Dioxane-Water, 25°C | [6] |
Note: The provided log K values are illustrative and sourced from various studies. For direct comparison, it is imperative to consult the original literature and consider the specific experimental conditions.
The data in the table, although from different sources, generally supports the theoretical principles. Methoxy-substituted salicylaldehydes, with their electron-donating character, tend to form more stable complexes (higher log K values) compared to the unsubstituted salicylaldehyde. Conversely, nitro- and chloro-substituted derivatives, being electron-withdrawing, form less stable complexes.
Experimental Protocols for Characterization
To empower researchers in their investigations, this section provides detailed, step-by-step methodologies for two fundamental techniques used to characterize the metal chelating properties of substituted salicylaldehydes.
Determination of Metal-Ligand Stoichiometry using UV-Vis Spectrophotometry (Mole Ratio Method)
This method allows for the determination of the ratio in which the metal and ligand bind to form a complex.
Caption: Workflow for determining metal-ligand stoichiometry using the mole ratio method.
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the metal salt (e.g., 1 mM CuSO₄) in a suitable solvent (e.g., deionized water or an appropriate buffer).
-
Prepare a stock solution of the substituted salicylaldehyde (e.g., 1 mM) in the same solvent.
-
-
Preparation of Titration Series:
-
In a series of volumetric flasks, add a fixed volume of the ligand stock solution (e.g., 1 mL of 1 mM solution).
-
To each flask, add varying volumes of the metal stock solution to achieve a range of mole ratios (e.g., 0.1, 0.2, 0.3, ... 2.0 equivalents of metal to ligand).
-
Bring each flask to the final volume with the solvent and mix thoroughly.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex by scanning a solution containing an excess of the metal ion.
-
Measure the absorbance of each solution in the titration series at this λmax using a UV-Vis spectrophotometer. Use a solution containing only the ligand at the same concentration as a blank.
-
-
Data Analysis:
-
Plot the measured absorbance as a function of the mole ratio of the metal to the ligand ([Metal]/[Ligand]).
-
The plot will typically show two linear regions. The point of intersection of these two lines corresponds to the stoichiometry of the complex. For example, an inflection point at a mole ratio of 0.5 indicates a 1:2 metal-to-ligand complex.
-
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[7][8][9] The procedure involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added.
Caption: Workflow for determining stability constants using potentiometric titration.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Prepare a standardized solution of a carbonate-free strong base (e.g., 0.1 M NaOH).
-
Prepare a stock solution of the substituted salicylaldehyde of known concentration.
-
Prepare a stock solution of the metal salt of known concentration.
-
Prepare a solution of a background electrolyte (e.g., 1 M KCl) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Perform the following three titrations at a constant temperature:
-
Titration A (Acid Blank): A known volume of the standard acid and background electrolyte.
-
Titration B (Ligand Titration): A known volume of the standard acid, background electrolyte, and the ligand solution.
-
Titration C (Complex Titration): A known volume of the standard acid, background electrolyte, ligand solution, and metal salt solution.
-
-
Titrate each solution with the standardized strong base, recording the pH after each incremental addition.
-
-
Data Analysis (Bjerrum's Method):
-
From the titration data, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values. This allows for the determination of the ligand's protonation constants.
-
Calculate the average number of ligands coordinated to the metal ion (n̄) and the free ligand concentration ([L]) at each point in the complex titration.
-
Plot n̄ versus pL (-log[L]). This is the formation curve.
-
The stepwise stability constants can be determined from the formation curve. For a 1:2 complex, log K₁ is the value of pL at n̄ = 0.5, and log K₂ is the value of pL at n̄ = 1.5.
-
Conclusion and Future Directions
Substituted salicylaldehydes represent a versatile and tunable class of chelating agents. The electronic effects of substituents provide a predictable means of modulating the stability of the resulting metal complexes, with electron-donating groups generally enhancing stability and electron-withdrawing groups diminishing it. This guide has provided a framework for understanding these principles and has outlined robust experimental protocols for their characterization.
For researchers in drug development, the ability to fine-tune the metal-binding affinity of a molecule is of paramount importance. By judiciously selecting substituents, it is possible to design ligands with specific affinities for target metal ions, a crucial aspect in the development of metal-based therapeutics and chelating agents for the treatment of metal overload disorders. The experimental techniques detailed herein provide the necessary tools to validate these designs and to quantitatively assess the efficacy of novel chelating agents. Future research will undoubtedly continue to explore the rich coordination chemistry of substituted salicylaldehydes, leading to the development of new compounds with tailored properties for a wide range of applications.
References
-
Xiao, Y., & Cao, C. (2018). Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. Journal of Coordination Chemistry, 71(23), 3836–3846. [Link]
- Athawale, V. D., & Nerkar, P. D. (2001). Stability constants of some transition metal complexes with Schiff bases derived from salicylaldehyde & m-aminophenol or m-anisidine. Indian Journal of Chemistry - Section A, 40(11), 1194-1197.
- Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH titration curves. Journal of the Chemical Society (Resumed), 2904-2910.
- Marafante, M., Berto, S., Lando, G., Bretti, C., De Stefano, C., Milea, D., ... & Hermann, P. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action CA22102.
-
Janrao, D. M., et al. (2014). An Over View of Potentiometric Determination of Stability Constants of Metal Complexes. ResearchGate. [Link]
- Tella, A. C., & Obaleye, J. A. (2011). Chelator Therapy: Stability Constants of Transition Metal Complexes of Pyrimidine and Sulphonamide Drugs. Trade Science Inc.
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Ntanatsidis, S., et al. (2019). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Molecules, 24(19), 3538. [Link]
- Aljahdali, M. S., & El-Sherif, A. A. (2013). Iron(III) and aluminium(III) complexes with substituted salicyl-aldehydes and salicylic acids.
- Rizvi, G. H., & Ahmad, N. (1976). Stability Constants of Some Transition Metal Complexes with Schiff Bases Derived from Salicylaldehyde & m-Aminophenol or m-A. CORE.
- Reddy, M. S., & Reddy, K. H. (1991). Studies on Schiff base complexes: Formation constants of Cu(ll), Ni(ll) and Zn(ll) complexes on N-salicylidene-L-amino acids. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 103(6), 707-713.
- Karaderi, S., & Bakla, M. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9.
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Wikipedia contributors. (2023, December 12). Stability constants of complexes. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- Singh, R. K., & Singh, J. (2015). Stability Constants of Mixed Ligand Complexes of Transition Metal(II) Ions with Salicylidene-4-methoxyaniline as Primary Ligand and 5-Bromosalicylidene-4-nitroaniline as Secondary Ligand.
- Perontsis, S., et al. (2021). The syntax formulae of the substituted salicylaldehydes used herein (1naph-saloH = 2-hydroxy-1-naphthaldehyde.
- Thakur, S. D., et al. (2011). Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. Der Pharma Chemica, 3(6), 382-389.
- Harriss, S. (n.d.). Determination of the Stoichiometry of Complex Formation Between Transition Metal Ions and Tyrosine Using UV Absorption Spectrophotometry. McKendree University.
- IUPAC. (n.d.).
- Aggett, J., & Asplet, P. (1967). Stability constants of three iron(III) salicylates. Inorganica Chimica Acta, 1, 238-240.
- Tella, A. C., & Obaleye, J. A. (2011). CHELATOR THERAPY : STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES OF PYRIMIDINE AND SULPHONAMIDE DRUGS. TSI Journals.
-
The Good Scents Company. (n.d.). 5-methoxysalicylaldehyde. Retrieved from [Link]
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A Comparative Guide to the Photophysical Properties of 5-Chloro-2-hydroxy-3-methylbenzaldehyde
For the discerning researcher in materials science and drug development, the nuanced photophysical behavior of molecular scaffolds is a critical determinant of their utility. Salicylaldehyde derivatives, with their characteristic excited-state intramolecular proton transfer (ESIPT) properties, represent a fascinating class of compounds with applications ranging from fluorescent probes to photostabilizers. This guide provides an in-depth analysis of 5-Chloro-2-hydroxy-3-methylbenzaldehyde, offering a comparative perspective against relevant analogues and detailing the experimental methodologies required for a thorough evaluation of its photophysical characteristics.
Introduction: The Significance of Substituted Salicylaldehydes
Salicylaldehyde and its derivatives are renowned for their unique photophysical properties, primarily governed by the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). This process, involving the transfer of a proton between the hydroxyl and carbonyl groups upon photoexcitation, leads to a dual emission profile and a large Stokes shift, making these compounds highly valuable in the design of fluorescent sensors, molecular switches, and optoelectronic materials.[1][2] The precise nature of these properties can be finely tuned by the introduction of various substituents onto the aromatic ring.
This guide focuses on this compound, a derivative bearing both an electron-withdrawing chloro group and an electron-donating methyl group. We will explore how this specific substitution pattern is predicted to influence its photophysical behavior in comparison to other salicylaldehyde analogues. By understanding these structure-property relationships, researchers can make more informed decisions in the selection and design of molecules for their specific applications.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved through standard aromatic substitution reactions. While specific yields may vary, the structural integrity of the final product is confirmed through routine spectroscopic techniques.
A plausible synthetic route involves the chlorination of 2-hydroxy-3-methylbenzaldehyde. The resulting product can be characterized as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the regiochemistry of the substitution and the overall molecular structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and C-Cl stretching vibrations.
While detailed experimental data for the target molecule is sparse in the literature, the synthesis of a related compound, 5-(chloromethyl)-2-hydroxybenzaldehyde, has been reported with detailed 1H and 13C NMR characterization, providing a reference for the expected spectral features.[3]
The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
The photophysical behavior of this compound is fundamentally dictated by the ESIPT process. This ultrafast reaction involves the transfer of the phenolic proton to the carbonyl oxygen upon absorption of light, leading to the formation of a transient keto-tautomer. This process can be visualized as a four-level energy diagram.[2]
Caption: The Jablonski diagram illustrating the ESIPT process.
Upon excitation from the ground state (E) to the first excited singlet state (E), the intramolecular hydrogen bond is strengthened, facilitating the proton transfer to form the excited keto-tautomer (K).[1] This tautomer then decays back to its ground state (K) via fluorescence, typically at a longer wavelength (larger Stokes shift) than the normal fluorescence from E*. Finally, a rapid ground-state intramolecular proton transfer (GSIPT) regenerates the initial enol form (E).
Photophysical Profile of this compound
-
The Role of the Chloro Group: The electron-withdrawing nature of the chlorine atom at the 5-position is expected to increase the acidity of the phenolic proton, which could influence the ESIPT process. Theoretical studies on methyl 5-chlorosalicylates suggest that the presence of a chloro group can make the ESIPT reaction more difficult compared to the unsubstituted analogue.[4]
-
The Influence of the Methyl Group: The electron-donating methyl group at the 3-position will have an opposing electronic effect. Its presence may slightly increase the electron density on the aromatic ring, potentially red-shifting the absorption and emission spectra.
Predicted Photophysical Properties:
| Property | Predicted Value/Behavior | Rationale |
| Absorption Maxima (λabs) | ~330-350 nm | Based on typical values for substituted salicylaldehydes. |
| Emission Maxima (λem) | Dual emission expected: a weaker band around 400-450 nm (enol form) and a stronger, red-shifted band >500 nm (keto-tautomer). | Characteristic of the ESIPT process. |
| Fluorescence Quantum Yield (ΦF) | Moderate | The heavy chlorine atom may promote intersystem crossing, potentially reducing the fluorescence quantum yield. |
| Excited-State Dynamics | Efficient ESIPT is expected, though potentially modulated by the competing electronic effects of the substituents. | The fundamental driver of its photophysical behavior. |
Comparative Analysis with Alternative Salicylaldehydes
To better understand the unique properties of this compound, it is instructive to compare it with other salicylaldehyde derivatives.
| Compound | Key Substituents | Expected Impact on Photophysical Properties |
| Salicylaldehyde | None | The benchmark for ESIPT behavior in this class of molecules. |
| 3-Methylsalicylaldehyde [5][6] | Electron-donating methyl group | Expected to show a slight red-shift in absorption and emission compared to salicylaldehyde. |
| 5-Chlorosalicylaldehyde [7][8] | Electron-withdrawing chloro group | The chloro group likely influences the ESIPT equilibrium and may lead to a less efficient proton transfer, potentially affecting the emission profile.[4] |
| This compound | Electron-donating methyl and electron-withdrawing chloro groups | The competing electronic effects of the two substituents will result in a unique photophysical profile, with the potential for fine-tuning of the emission properties. |
The interplay of the electron-donating and electron-withdrawing groups in this compound presents an interesting case for studying the modulation of ESIPT. The precise balance of these effects will determine the relative intensities of the enol and keto-tautomer emissions and the overall quantum yield.
Experimental Protocols for Photophysical Characterization
To empirically validate the predicted properties of this compound and its analogues, a series of standardized photophysical measurements are required.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelength(s) at which the molecule absorbs light.
Protocol:
-
Prepare a dilute solution of the compound in a suitable spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol).
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a range of approximately 200-800 nm.
-
The wavelength of maximum absorbance (λmax) should be identified.
Steady-State Fluorescence Spectroscopy
This measurement provides information about the emission properties of the molecule.
Protocol:
-
Using the same solution from the absorption measurement, excite the sample at its λmax.
-
Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared region.
-
Identify the emission maxima (λem) for both the enol and keto-tautomer forms, if present.
Fluorescence Quantum Yield Determination
The quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is typically determined relative to a well-characterized standard.
Protocol:
-
Choose a suitable fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Prepare a series of solutions of both the sample and the standard with low absorbances (<0.1) at the excitation wavelength.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission curves.
-
Calculate the quantum yield using the following equation: ΦF,sample = ΦF,standard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
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A Comparative Guide to Isomeric Purity Analysis of 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Abstract
The rigorous control of impurities is a cornerstone of pharmaceutical development and manufacturing. For key intermediates like 5-Chloro-2-hydroxy-3-methylbenzaldehyde, ensuring isomeric purity is not merely a quality control metric but a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy profile. Positional isomers, often arising from non-selective synthesis steps, can introduce unintended pharmacology or toxicity.[1] This guide provides an in-depth comparison of two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the robust analysis of isomeric purity. We will explore the causality behind method selection, present detailed, self-validating experimental protocols, and discuss the integration of spectroscopic techniques for definitive impurity identification, equipping researchers and drug development professionals with the necessary tools for confident quality assessment.
Introduction: The Imperative of Isomeric Purity
This compound (CAS: 23602-63-3) is a substituted salicylaldehyde derivative that serves as a versatile building block in the synthesis of various pharmaceutical compounds and fine chemicals.[2][3] Its molecular structure features multiple functional groups that are amenable to a wide range of chemical transformations.
The primary manufacturing route often involves the electrophilic formylation (e.g., Reimer-Tiemann or Duff reaction) of 4-chloro-2-methylphenol. However, the directing effects of the hydroxyl and methyl groups can lead to the formation of undesired positional isomers, which are challenging to separate from the final product. The most probable isomeric impurity is 3-Chloro-2-hydroxy-5-methylbenzaldehyde , arising from formylation at the alternative ortho position relative to the hydroxyl group.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-hydroxy-3-methylbenzaldehyde
As a Senior Application Scientist, I understand that robust chemical hygiene and waste management are the bedrock of innovative and safe research. The proper disposal of any chemical is not merely a regulatory hurdle; it is a critical component of our professional responsibility to protect ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS No. 23602-63-3), grounding procedural steps in the chemical principles that dictate them.
Core Principles: Hazard Identification and Risk Mitigation
Before any disposal procedure is initiated, a thorough understanding of the compound's hazards is essential. This compound is an irritant, and its hazard profile dictates the minimum personal protective equipment (PPE) and handling precautions required.
Table 1: GHS Hazard Classification for this compound
| Hazard Statement | GHS Classification | Description |
|---|---|---|
| H315 | Skin Irritation, Category 2 | Causes skin irritation.[1][2][3][4] |
| H319 | Eye Irritation, Category 2A | Causes serious eye irritation.[1][2][3][4] |
| H335 | Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][3][4] |
Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is to create a complete barrier between you and the chemical hazard.
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical splash goggles.[5] The primary risk is from accidental splashes of solutions or contact with airborne dust, which can cause serious irritation.[1][2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Proper glove removal technique is critical to avoid skin contact.[4]
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors, which are known respiratory irritants.[4][6]
The Critical Step: Waste Characterization and Segregation
Proper disposal begins with correct classification. This compound has a carbon-halogen bond (C-Cl), which classifies it unequivocally as a halogenated organic compound .[3][7] This is the single most important piece of information for its disposal.
Why is this classification critical? Halogenated and non-halogenated organic waste streams are treated differently. Halogenated wastes cannot typically be recycled or used for fuel blending. They require high-temperature incineration in specialized facilities equipped with scrubbers. These scrubbers are necessary to neutralize the acidic gases (like hydrogen chloride) that are produced during combustion, preventing their release into the atmosphere. Mixing halogenated waste into a non-halogenated container contaminates the entire volume, dramatically increasing disposal costs and environmental burden.
Therefore, the cardinal rule is: NEVER mix waste containing this compound with non-halogenated organic waste streams. [7]
Step-by-Step Laboratory-Scale Disposal Protocol
This protocol applies to the compound in its pure form and any solutions or materials contaminated with it.
Step 3.1: Container Selection
Select a waste container that is:
-
Chemically Compatible: A high-density polyethylene (HDPE) or glass container is suitable.
-
Leak-Proof: The container must have a secure, tightly-fitting lid.
-
Designated for Halogenated Organics: Use the container designated by your institution's Environmental Health & Safety (EHS) department, often color-coded or specifically labeled for "Halogenated Organic Waste."
Step 3.2: Waste Labeling
Proper labeling is a legal requirement and essential for safety. The label must be filled out as waste is added and, at a minimum, should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste.
-
The approximate concentration or volume of each component.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant).
-
The date accumulation started.
-
Your name and laboratory information.
Step 3.3: Waste Accumulation and Storage
-
Pure Compound/Residues: Scrape any residual solid directly into the designated waste container.
-
Solutions: Pour solutions directly into the designated liquid waste container using a funnel.
-
Contaminated Materials: Any items grossly contaminated, such as pipette tips, weigh boats, or absorbent pads used for spills, must also be placed in a designated solid hazardous waste container for halogenated organics.
-
Storage Location: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
Step 3.4: Arranging for Final Disposal
Once your waste container is full or you have completed the project, seal it securely. Follow your institution's specific procedures to request a waste pickup from your EHS department. Do not attempt to dispose of this chemical down the drain or in the regular trash.[8][9]
Managing Spills and Decontamination
Accidents happen, and a clear plan is vital.
-
Alert Personnel: Notify others in the lab immediately.
-
Don PPE: Before cleaning, don the full PPE described in Section 1.1.
-
Containment: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[10] For liquid spills, surround the area with absorbent pads.
-
Collection: Carefully sweep or scoop the contained material into your designated halogenated waste container. Avoid creating dust.[4][11]
-
Decontamination: Wipe the spill area with a cloth dampened with alcohol (e.g., ethanol or isopropanol), followed by soap and water.[6] All cleaning materials must be disposed of as halogenated hazardous waste.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing this compound waste.
Caption: Decision workflow for proper disposal.
Regulatory and Compliance Framework
All chemical waste disposal activities are governed by strict regulations. In the United States, the primary frameworks are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave." Halogenated organic compounds are a key focus, with specific restrictions on land disposal.[12][13][14]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires institutions to have a Chemical Hygiene Plan that includes procedures for safe handling and disposal of chemicals.[15]
By adhering to the protocols in this guide, you are not only ensuring your personal safety but also maintaining your institution's compliance with these critical federal standards.
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Chemical Label for this compound. Carl Roth. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
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Guidance For Hazard Determination. Occupational Safety and Health Administration. [Link]
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Welcome to a comprehensive operational guide for the safe handling of 5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS No. 23602-63-3). In our work as drug development professionals, the integrity of our experiments is matched only by the imperative of our safety. This guide moves beyond a simple checklist, offering a procedural and causal framework for your personal protective equipment (PPE) strategy. Our goal is to build a culture of safety that is both rigorous and intuitive, ensuring that your focus remains on scientific innovation.
Understanding the Hazard Profile: The "Why" Behind the "What"
This compound is an aromatic aldehyde with a specific hazard profile that dictates our safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the signal word "Warning" and is associated with the following hazards:
These classifications are not abstract warnings; they are direct indicators of the chemical's reactivity with biological tissues. The phenolic hydroxyl group, the aldehyde function, and the chlorinated aromatic ring contribute to its irritant properties. Therefore, our PPE strategy is a multi-barrier system designed to prevent contact at all potential points of exposure: dermal (skin), ocular (eyes), and respiratory.
Core PPE Requirements: A Multi-Layered Defense
The minimum PPE required when handling this compound includes a lab coat, chemical-resistant gloves, and safety goggles.[4] However, the specific operational context—from weighing small quantities to conducting reactions at elevated temperatures—will necessitate adjustments to this baseline.
Dermal Protection: Beyond the Glove
Primary Barrier: Chemical-Resistant Gloves
The primary defense against skin irritation (H315) is the correct selection and use of gloves.
-
Material Selection: Disposable nitrile gloves are a common and effective choice for incidental contact and splash protection.[4][5] They offer good resistance to a range of chemicals, including many aldehydes. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's compatibility charts for specific breakthrough times.
-
Procedural Integrity: Gloves should be inspected for any signs of degradation or perforation before each use.[6] When handling the solid compound, which can be a powder, dust formation is a key concern.[1] Double-gloving can be an effective strategy during weighing and transfer operations to provide an extra layer of protection. Contaminated gloves must be removed promptly and correctly to avoid cross-contamination, and hands should be washed thoroughly afterward.
Secondary Barrier: Laboratory Coat and Full-Coverage Clothing
A flame-resistant (FR) or standard cotton lab coat, fully buttoned, is mandatory to protect against splashes and contact with contaminated surfaces.[4][6] Long pants and closed-toe, closed-heel shoes are required to ensure no skin is exposed.[6] Synthetic fabrics like polyester can melt and adhere to the skin in the event of a fire and should be avoided.[6]
Ocular Protection: A Non-Negotiable Standard
Given the H319 classification (Causes serious eye irritation), robust eye protection is critical.
-
Standard Operations: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[6] Standard safety glasses with side shields may not provide adequate protection from splashes, especially when working with liquids or dusty solids.[4]
-
High-Risk Procedures: When there is a significant risk of splashing, such as during transfers of large volumes or when a reaction is under pressure, a face shield must be worn in conjunction with chemical splash goggles.[6][7] This provides a full barrier for the face. Ensure that an eyewash station is immediately accessible and has been tested.[8] In case of eye contact, rinse with water for at least 15 minutes and seek immediate medical attention.[1]
Respiratory Protection: Controlling the Unseen Hazard
The H335 warning (May cause respiratory irritation) necessitates careful control of airborne contaminants, whether as dust from the solid compound or vapors if heated.
-
Engineering Controls First: The primary method for respiratory protection is the use of engineering controls.[6] All handling of this compound that could generate dust or vapors must be conducted within a certified chemical fume hood. This ensures that any airborne particles are contained and exhausted away from the user.
-
Respiratory PPE: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.[6] The type of respirator will depend on the concentration of the airborne substance. For most laboratory applications, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P95 or N95 particulate filter would be appropriate. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit-testing.[6]
PPE Protocol Summary
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Lab Coat, Full-Coverage Clothing | Required: Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat, Full-Coverage Clothing | Required: Chemical Fume Hood |
| Running Reactions | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat, Full-Coverage Clothing | Required: Chemical Fume Hood |
| Accidental Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Gloves | Chemical-Resistant Apron over Lab Coat | Air-Purifying Respirator (as needed) |
Operational Workflow: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The following workflow diagram illustrates the correct procedure.
Sources
- 1. echemi.com [echemi.com]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound | C8H7ClO2 | CID 2774358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uah.edu [uah.edu]
- 5. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. epa.gov [epa.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
